molecular formula C6H14F3NO2S B151604 Bis(2-methoxyethyl)aminosulfur trifluoride CAS No. 202289-38-1

Bis(2-methoxyethyl)aminosulfur trifluoride

Cat. No.: B151604
CAS No.: 202289-38-1
M. Wt: 221.24 g/mol
InChI Key: APOYTRAZFJURPB-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl)aminosulfur trifluoride, also known as this compound, is a useful research compound. Its molecular formula is C6H14F3NO2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ4-sulfanyl)ethanamine
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InChI

InChI=1S/C6H14F3NO2S/c1-11-5-3-10(4-6-12-2)13(7,8)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYTRAZFJURPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14F3NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID5074898
Record name Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)-
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Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

202289-38-1
Record name Deoxo-Fluor
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Record name Deoxy-fluor
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Record name Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)-
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Record name Sulfur, trifluoro[2-methoxy-N-(2-methoxyethyl)ethanaminato-.kappa.N]-, (T-4)-
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Record name Bis(2-methoxyethyl)aminosulfur Trifluoride
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Record name Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-METHOXYETHYL)AMINOSULFUR TRIFLUORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: A Technical Guide to a Modern Deoxofluorinating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Bis(2-methoxyethyl)aminosulfur Trifluoride, commercially known as Deoxo-Fluor®. Developed as a thermally more stable and safer alternative to Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor® has become an indispensable reagent in modern organic synthesis for the conversion of hydroxyl and carbonyl moieties into fluorides. This document details its discovery and history, elucidates its mechanism of action, presents its key physicochemical properties, and offers detailed protocols for its application. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent for the synthesis of organofluorine compounds, which are crucial in pharmaceutical and agrochemical industries.[1][2]

Introduction: The Need for Safer Fluorination

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, often enhancing metabolic stability and binding affinity.[2] For decades, Diethylaminosulfur Trifluoride (DAST) was a workhorse reagent for deoxofluorination. However, its utility, particularly on a large scale, is severely hampered by its thermal instability, as it can undergo exothermic and uncontrolled decomposition at relatively low temperatures.[3] This critical safety liability spurred the search for a more robust alternative, leading to the development of Deoxo-Fluor®. This reagent offers a significantly improved safety profile, a wider reaction window, and in many cases, superior performance, making it a more attractive choice for both laboratory and industrial applications.[1][3]

Discovery and History

Deoxo-Fluor®, or this compound, was developed and first reported in 1999 by Dr. Gauri S. Lal and his colleagues at Air Products and Chemicals, Inc.[1] Their research, published in Chemical Communications and The Journal of Organic Chemistry, introduced a novel deoxofluorinating agent with significantly enhanced thermal stability compared to DAST.[1][4]

The key innovation in the design of Deoxo-Fluor® is the incorporation of bis(2-methoxyethyl)amine side chains. The intramolecular coordination of the ether oxygen atoms to the electron-deficient sulfur center imparts conformational rigidity, which is credited for its increased thermal stability.[1] Thermal analysis has shown that Deoxo-Fluor® decomposes more slowly and with less evolution of heat and gas than DAST.[1] The synthesis involves reacting the N-trimethylsilyl derivative of bis(2-methoxyethyl)amine with sulfur tetrafluoride (SF₄).[1]

Physicochemical Properties and Stability

Deoxo-Fluor® is a yellow to colorless liquid that must be handled in a dry, inert atmosphere as it reacts violently with water to generate hazardous hydrogen fluoride (HF).[5][6][7] Its enhanced thermal stability is its most significant advantage over DAST.

PropertyValueSource
Chemical Name This compound[1]
Synonyms Deoxo-Fluor®, BAST[3][5][8]
CAS Number 202289-38-1[5][9][10]
Molecular Formula C₆H₁₄F₃NO₂S[2][9]
Molecular Weight 221.24 g/mol [9][10][11]
Appearance Yellow to colorless liquid[5][10][11]
Density ~1.2 g/mL at 25 °C[9][10][11]
Boiling Point >80 °C[9]
Decomposition Onset ~140 °C[7][11]
Storage 2-8°C under inert atmosphere[12]

Mechanism of Deoxofluorination

The deoxofluorination of an alcohol with Deoxo-Fluor® is proposed to proceed through a mechanism analogous to that of DAST. The reaction is initiated by the attack of the alcohol's oxygen atom on the sulfur atom of Deoxo-Fluor®, displacing a fluoride ion. This forms a key intermediate, an alkoxysulfur difluoride. Subsequent intramolecular or intermolecular nucleophilic attack by the fluoride ion on the carbon atom bearing the leaving group, typically following an Sₙ2 pathway, results in the formation of the alkyl fluoride product with an inversion of stereochemistry.

DeoxoFluor_Mechanism ROH R-OH (Alcohol) Intermediate [ R-O-S(F₂)NR'₂ ]⁺ F⁻ (Alkoxysulfur difluoride intermediate) ROH->Intermediate + Deoxo-Fluor - HF Deoxo R'₂N-SF₃ (Deoxo-Fluor) RF R-F (Alkyl Fluoride) Intermediate->RF Sₙ2 attack by F⁻ Byproduct R'₂N-S(O)F (Thionyl fluoride amide) Intermediate->Byproduct Rearrangement

Caption: Generalized mechanism for the deoxofluorination of an alcohol.

Applications in Organic Synthesis

Deoxo-Fluor® is a versatile reagent with a broad scope of applications.[1]

  • Alcohols to Alkyl Fluorides: It efficiently converts primary, secondary, tertiary, allylic, and benzylic alcohols into the corresponding alkyl fluorides, often in high yields and under mild conditions, sometimes as low as -78 °C.[13] The reaction typically proceeds with inversion of configuration at chiral centers.

  • Aldehydes and Ketones to Gem-Difluorides: Carbonyl compounds are readily converted to their gem-difluoro analogs.[1] This transformation is particularly valuable as gem-difluoromethylene groups are important isosteres in medicinal chemistry. The fluorination of less reactive diaryl ketones can be achieved, though it may require higher temperatures.[7]

  • Carboxylic Acids to Acyl Fluorides and Derivatives: Carboxylic acids are smoothly converted to acyl fluorides.[14] These intermediates are stable enough for isolation but reactive enough for subsequent one-pot transformations.[14][15][16] This has been exploited in protocols to synthesize amides, peptides, and Weinreb amides with high yields and without significant racemization.[13][15][16]

  • Thiocarbonyls to Gem-Difluorides: In the presence of a catalyst like SbCl₃, Deoxo-Fluor® can convert various thiocarbonyl compounds (e.g., thioketones, thioesters) to gem-difluorides, a transformation not easily accessible from their carbonyl precursors.[17][18]

Comparative Performance: Deoxo-Fluor® vs. DAST

Deoxo-Fluor® often provides superior or comparable yields to DAST, with the primary advantage of enhanced safety.

Substrate TypeTransformationReagentTypical YieldsKey Advantage of Deoxo-Fluor®
Secondary AlcoholsR₂CH-OH → R₂CH-FDeoxo-Fluor®Good to ExcellentHigher thermal stability, safer scale-up.[1][3]
DASTGood to Excellent-
Aldehydes/KetonesR₂C=O → R₂CF₂Deoxo-Fluor®Good to ExcellentAllows for a wider reaction temperature window.[3]
DASTGoodProne to hazardous decomposition at elevated temperatures.[3]
Carboxylic AcidsRCOOH → RCOFDeoxo-Fluor®ExcellentMild conditions, enables one-pot amide synthesis.[15][16]
DASTGoodLess efficient for subsequent one-pot reactions.

Experimental Protocol & Safety

Mandatory Safety Precautions
  • Handling: Deoxo-Fluor® is toxic if inhaled or swallowed, causes severe skin and eye burns, and reacts violently with water to produce HF gas.[5][6][7][9] All manipulations must be performed in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (butyl rubber or neoprene), and full eye/face protection (safety goggles and faceshield).[6][9][12]

  • Conditions: All glassware must be oven-dried. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6][7] Ensure eyewash stations and safety showers are immediately accessible.[6]

  • Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred solution of a base like saturated sodium bicarbonate.

Representative Protocol: Fluorination of 4,4'-Difluorobenzophenone[8]

This procedure details the conversion of a diaryl ketone to its corresponding gem-difluoride.

  • Setup: An oven-dried 50-mL round-bottomed flask is equipped with a Teflon-coated magnetic stir bar.

  • Charging Reagents: The flask is charged with 4,4'-difluorobenzophenone (5.11 g, 23.4 mmol, 1.0 equiv). Deoxo-Fluor® (13 mL, 15.7 g, 71 mmol, ~3 equiv) is added via a disposable pipette inside the fume hood.[7]

  • Reaction: The flask is fitted with a reflux condenser under a nitrogen atmosphere. The mixture is stirred and heated in a preheated oil bath at 90 °C for 24 hours. Caution: The oil bath temperature must be kept below 110 °C to avoid reagent decomposition.[7]

  • Work-up: After cooling to room temperature, the dark reaction mixture is carefully and slowly poured into a beaker containing ice and saturated aqueous NaHCO₃ solution to quench the excess reagent.

  • Extraction: The aqueous mixture is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure bis(4-fluorophenyl)difluoromethane.

Experimental_Workflow Start Start: Assemble Oven-Dried Glassware under Nitrogen Atmosphere Charge Charge Flask with Ketone and Deoxo-Fluor® Start->Charge React Heat Reaction at 90 °C for 24h (Monitor Temperature) Charge->React Cool Cool to Room Temperature React->Cool Quench CAREFUL Quenching: Slowly add to ice/aq. NaHCO₃ Cool->Quench Extract Extract with DCM (3x) Quench->Extract Dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End: Isolated Product Purify->End

Caption: A typical experimental workflow for a Deoxo-Fluor® reaction.

Conclusion

Deoxo-Fluor® represents a significant advancement in fluorination chemistry, providing a powerful and, most importantly, safer tool for the synthesis of organofluorine compounds. Its enhanced thermal stability mitigates the serious risks associated with DAST, enabling broader applications at both laboratory and industrial scales. Its versatility in converting alcohols, carbonyls, and carboxylic acids into a range of fluorinated products has solidified its role as a key reagent in the toolbox of the modern synthetic chemist, particularly in the fields of drug discovery and materials science.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
  • Deoxo-Fluor - Physico-chemical Properties. ChemBK.
  • Chang, Y., Lee, H., & Bae, C. (2011). Direct Fluorination of Benzophenones with Deoxo-Fluor®. Organic Syntheses, 88, 195.
  • Deoxo-Fluor. Common Organic Chemistry.
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830–4832.
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. ACS Publications.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. Journal of Organic Chemistry, 69(7), 2573-6.
  • Singh, R. P., & Shreeve, J. M. (2006). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synlett, 2006(15), 2515-2516.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal.
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., & Prozonic, F. M. (1999). This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications, (2), 215-216.
  • Deoxo-Fluor®. DrugFuture.

Sources

Bis(2-methoxyethyl)aminosulfur trifluoride synthesis and preparation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): Synthesis, Properties, and Application

Introduction: A New Era in Deoxyfluorination

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into organic molecules is a cornerstone of drug discovery and materials science.[1] Organofluorine compounds often exhibit unique biological activities and enhanced metabolic stability, making them highly sought after in the pharmaceutical and agrochemical industries.[1][2] For decades, diethylaminosulfur trifluoride (DAST) was a primary reagent for deoxofluorination—the conversion of hydroxyl and carbonyl groups to fluorides. However, the thermal instability and potential for explosive decomposition of DAST have posed significant safety risks, particularly in large-scale applications.[3]

This guide provides a comprehensive overview of this compound, commercially known as Deoxo-Fluor®, a revolutionary deoxofluorinating agent developed to overcome the limitations of its predecessors.[4][5] First reported by G. S. Lal and colleagues, Deoxo-Fluor offers significantly enhanced thermal stability, broadening the scope and safety of deoxofluorination reactions.[4][5] We will explore its synthesis, delve into the mechanistic basis for its stability, provide detailed protocols for its application, and outline the critical safety procedures required for its handling.

The Synthesis of Deoxo-Fluor: A Tale of Two Precursors

The industrial synthesis of Deoxo-Fluor is a specialized process that underscores the careful management of highly reactive reagents. The core transformation involves the reaction of sulfur tetrafluoride (SF₄), a toxic and corrosive gas, with the N-trimethylsilyl derivative of bis(2-methoxyethyl)amine.[4][6]

Causality in Reagent Selection

The choice of N-trimethylsilyl-bis(2-methoxyethyl)amine is deliberate and crucial for a successful reaction. Direct reaction of the parent amine with SF₄ can be violent and lead to undesired byproducts. The trimethylsilyl (TMS) group serves two primary functions:

  • Protection and Activation: The TMS group protects the amine's N-H bond, preventing side reactions.

  • Facilitating the Reaction: The silicon-nitrogen bond is labile and readily reacts with SF₄. The formation of the highly stable byproduct, trimethylsilyl fluoride (TMS-F), provides a strong thermodynamic driving force for the reaction to proceed cleanly and efficiently.

This synthetic approach is a classic example of using silyl chemistry to tame and direct the reactivity of potent electrophiles like sulfur tetrafluoride.

cluster_reactants Reactants cluster_product Products R1 Sulfur Tetrafluoride (SF₄) P1 Deoxo-Fluor R1->P1 R2 N-trimethylsilyl- bis(2-methoxyethyl)amine R2->P1 P2 Trimethylsilyl Fluoride (TMS-F) (Byproduct) R2->P2 TMS group transfer

Sources

An In-Depth Technical Guide to the Deoxo-Fluor Fluorination Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among the arsenal of fluorinating agents, Deoxo-Fluor, or bis(2-methoxyethyl)aminosulfur trifluoride, has emerged as a robust and versatile tool. This guide provides an in-depth exploration of the core mechanisms of Deoxo-Fluor, offering field-proven insights to empower your synthetic endeavors.

Introduction: The Rise of a Superior Fluorinating Agent

Deoxo-Fluor is a nucleophilic fluorinating agent used to convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides.[1] It was developed as a more thermally stable alternative to the widely used diethylaminosulfur trifluoride (DAST).[2][3][4] This enhanced stability mitigates the risk of explosive decomposition, a known hazard with DAST, especially at temperatures above 50°C.[4][5] The improved safety profile and predictable reactivity of Deoxo-Fluor have made it an indispensable reagent in both academic and industrial settings.[4]

Key Advantages of Deoxo-Fluor:

  • Enhanced Thermal Stability: Deoxo-Fluor is significantly more thermally robust than DAST, allowing for a wider range of reaction temperatures and safer handling.[2][4]

  • Versatility: It effectively fluorinates a broad spectrum of functional groups, including alcohols, aldehydes, ketones, and carboxylic acids.[1][3][6]

  • Mild Reaction Conditions: Fluorination with Deoxo-Fluor can often be achieved under mild conditions, preserving sensitive functional groups within complex molecules.[3][7][8]

Core Mechanism of Action: A Unified Mechanistic View

The fluorinating power of Deoxo-Fluor stems from its ability to activate hydroxyl and carbonyl groups, transforming them into good leaving groups that are subsequently displaced by a fluoride ion. The general mechanism, while varying slightly with the substrate, follows a common pathway.

Fluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a fundamental transformation in organic synthesis. With Deoxo-Fluor, this reaction typically proceeds through an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the reacting center.[3][9]

The proposed mechanism involves the initial reaction of the alcohol with Deoxo-Fluor to form an alkoxyaminosulfur difluoride intermediate. This intermediate then undergoes intramolecular or intermolecular nucleophilic attack by fluoride to yield the alkyl fluoride, sulfur dioxide, and a secondary amine byproduct.

Deoxo_Fluor_Alcohol_Mechanism cluster_step1 Step 1: Formation of Alkoxyaminosulfur Difluoride Intermediate cluster_step2 Step 2: Nucleophilic Displacement (SN2) ROH R-OH Intermediate [R-O-S(F)2N(CH2CH2OMe)2] ROH->Intermediate + [(MeOCH2CH2)2N]SF3 Intermediate2 [R-O-S(F)2N(CH2CH2OMe)2] DeoxoFluor [(MeOCH2CH2)2N]SF3 HF HF Intermediate->HF - HF Product R-F Intermediate2->Product F- attack Byproducts SO2 + (MeOCH2CH2)2NH Product->Byproducts + SO2 + (MeOCH2CH2)2NH

Caption: General mechanism for the fluorination of alcohols using Deoxo-Fluor.

Fluorination of Aldehydes and Ketones

Deoxo-Fluor efficiently converts aldehydes and ketones into gem-difluorides.[2][3][8] This transformation is particularly valuable in medicinal chemistry for modulating the electronic properties and metabolic stability of drug candidates. The reaction is thought to proceed through a series of steps involving the formation of a hemiketal-like intermediate, followed by elimination and a second fluoride addition.

The mechanism likely begins with the nucleophilic attack of the carbonyl oxygen onto the sulfur atom of Deoxo-Fluor, forming an oxonium ion. Subsequent fluoride attack and elimination of a thionyl fluoride equivalent, followed by a second fluorination step, yields the gem-difluoride.

Deoxo_Fluor_Carbonyl_Mechanism Carbonyl R-C(=O)-R' Intermediate1 [R-C(O+SF2N(CH2CH2OMe)2)-R'] Carbonyl->Intermediate1 + [(MeOCH2CH2)2N]SF3 DeoxoFluor [(MeOCH2CH2)2N]SF3 Intermediate2 [R-C(F)(OSF2N(CH2CH2OMe)2)-R'] Intermediate1->Intermediate2 F- attack Intermediate3 [R-C+(F)-R'] Intermediate2->Intermediate3 - [(MeOCH2CH2)2N]SOF Product R-C(F)2-R' Intermediate3->Product + F-

Caption: Proposed mechanism for the gem-difluorination of carbonyls with Deoxo-Fluor.

Fluorination of Carboxylic Acids

Carboxylic acids react with Deoxo-Fluor to form acyl fluorides.[1][3][7] These acyl fluorides are stable yet highly reactive intermediates that can be used in a variety of subsequent transformations, such as amide bond formation, without significant racemization of chiral centers.[7] This one-pot conversion of carboxylic acids to amides is a powerful tool in peptide synthesis and drug discovery.[3][7]

Stereochemical Considerations

In the fluorination of chiral secondary alcohols, Deoxo-Fluor typically promotes an S(_N)2 reaction, leading to an inversion of the stereocenter.[3] However, in certain constrained systems, retention of configuration has been observed due to neighboring group participation.[3] It is crucial for the synthetic chemist to consider the substrate's structure and potential for neighboring group effects when planning a Deoxo-Fluor-mediated fluorination.

Practical Guidance and Experimental Protocols

Safety Precautions

Caution! Deoxo-Fluor reacts violently and exothermically with water, generating hazardous hydrogen fluoride (HF) gas.[1][10][11] All manipulations should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

General Experimental Protocol for the Fluorination of an Alcohol

The following is a representative procedure for the fluorination of a primary or secondary alcohol.

  • Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 equiv).

  • Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the alcohol.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Reagent Addition: Deoxo-Fluor (1.5-3.0 equiv) is added dropwise to the stirred solution.[11]

  • Reaction: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).

  • Extraction: The aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Note: The optimal solvent is typically an anhydrous chlorinated solvent like dichloromethane.[11]

Typical Reaction Conditions
SubstrateTemperatureReaction TimeNotes
Primary Alcohols0 °C to RT1-12 hGenerally proceeds smoothly with good yields.
Secondary Alcohols-78 °C to RT2-24 hReaction times can be longer; potential for elimination byproducts.
Tertiary Alcohols0 °C to reflux12-48 hMore challenging; may require higher temperatures and longer reaction times.
Aldehydes & Ketones0 °C to RT2-16 hOften requires a catalytic amount of a proton source (e.g., ethanol) to facilitate the reaction.[8]
Carboxylic Acids0 °C to RT1-4 hRapid conversion to the acyl fluoride.

Byproducts and Troubleshooting

The primary byproducts of Deoxo-Fluor reactions are sulfur dioxide and N,N-bis(2-methoxyethyl)amine.[12] The latter can sometimes react with the desired product or intermediates, particularly in the case of acyl fluoride formation.[12] This can be mitigated by using an excess of the nucleophile in subsequent steps or by filtering the reaction mixture through a short plug of silica gel to remove the amine byproduct.[12]

Elimination reactions can compete with substitution, especially with secondary and tertiary alcohols that can form stable carbocations. Running the reaction at lower temperatures can often minimize the formation of olefin byproducts.

Deoxo-Fluor vs. DAST: A Comparative Overview

FeatureDeoxo-FluorDAST
Thermal Stability More stable, decomposes at higher temperatures.[2][4][10]Less stable, can decompose explosively above 50°C.[4][5]
Safety Generally safer due to higher thermal stability.[4]Higher risk of uncontrolled decomposition.[5]
Reactivity Similar to DAST, sometimes with better yields and fewer byproducts.[2]A well-established and effective fluorinating agent.
Handling Liquid, but less volatile and easier to handle than DAST.Volatile liquid, requires careful handling.
Cost Generally more expensive than DAST.More economical option.

Conclusion

Deoxo-Fluor stands as a premier reagent for nucleophilic fluorination in modern organic synthesis. Its enhanced thermal stability, broad substrate scope, and generally mild reaction conditions make it a superior alternative to DAST for many applications. A thorough understanding of its reaction mechanisms, stereochemical outcomes, and practical handling considerations, as outlined in this guide, will enable researchers and drug development professionals to effectively leverage the power of Deoxo-Fluor in the creation of novel and valuable fluorinated molecules.

References

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (n.d.). Thieme.
  • White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(8), 2573–2576.
  • Deoxo-Fluor | CAS 202289-38-1. (n.d.). CymitQuimica.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
  • Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF. (n.d.). ResearchGate.
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. (n.d.). ResearchGate.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis.
  • This compound (Deoxo-Fluor®). (n.d.). Merck Millipore.
  • Deoxofluor. (n.d.). Enamine.
  • Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). (n.d.). BOC Sciences.
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. | Request PDF. (n.d.). ResearchGate.
  • Diethylaminosulfur trifluoride. (n.d.). In Wikipedia.
  • A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives. (n.d.). Benchchem.
  • This compound (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.
  • This compound (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.
  • This compound (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.

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Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into organic molecules is a paramount tool for modulating their physicochemical and biological properties.[1] This guide provides an in-depth technical overview of Deoxo-Fluor, a widely utilized nucleophilic fluorinating agent, intended for researchers, scientists, and professionals in drug development. We will delve into its core properties, mechanistic intricacies, practical applications, and safety protocols, offering a holistic understanding rooted in scientific integrity and field-proven insights.

Introduction: The Rise of a Thermally Stable Fluorinating Agent

Deoxo-Fluor, chemically known as bis(2-methoxyethyl)aminosulfur trifluoride, has emerged as a cornerstone reagent in organic synthesis for the deoxofluorination of a wide array of functional groups.[1] Its prominence stems from its enhanced thermal stability compared to its predecessor, diethylaminosulfur trifluoride (DAST), making it a safer and more versatile option for both laboratory-scale and larger-scale applications.[2] The strategic replacement of hydroxyl and carbonyl moieties with fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, making Deoxo-Fluor an invaluable tool in the design of novel pharmaceuticals and agrochemicals.[1]

Physicochemical Properties: A Snapshot

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective and safe utilization. The key properties of Deoxo-Fluor are summarized in the table below.

PropertyValueReference
CAS Number 202289-38-1[2]
Molecular Formula C₆H₁₄F₃NO₂S[1]
Molecular Weight 221.24 g/mol [2]
Appearance Clear yellow liquid[2]
Density Approximately 1.2 g/mL[2]
Storage Temperature 2-8°C
Solubility Soluble in many organic solvents (e.g., DCM, THF)

Deoxo-Fluor is typically supplied as a neat liquid or as a solution in solvents like tetrahydrofuran (THF) or toluene.[1] Its enhanced thermal stability is a key feature, decomposing at a higher temperature than DAST, which significantly reduces the risk of runaway reactions.[3]

Chemical Reactivity and Mechanistic Insights

Deoxo-Fluor is a versatile reagent capable of effecting a range of chemical transformations. The causality behind its reactivity lies in the electrophilic nature of the sulfur atom and the nucleophilicity of the fluoride ions.

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is one of the most common applications of Deoxo-Fluor. The reaction generally proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the reacting center.[4] However, depending on the substrate, an S(_N)1 pathway can also be operative.

The proposed mechanism involves the initial activation of the alcohol by Deoxo-Fluor to form an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by a fluoride ion, displacing the sulfur-containing leaving group.

G cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack (SN2) R-OH R-OH Intermediate [R-O-S(F)₂N(CH₂CH₂OMe)₂] R-OH->Intermediate + (MeOCH₂CH₂)₂NSF₃ - HF DeoxoFluor (MeOCH₂CH₂)₂NSF₃ Product R-F Intermediate->Product + F⁻ Byproduct (MeOCH₂CH₂)₂NS(O)F Intermediate->Byproduct Fluoride F⁻

Caption: General mechanism for the deoxyfluorination of alcohols using Deoxo-Fluor.

Geminal Difluorination of Aldehydes and Ketones

Aldehydes and ketones are readily converted to their corresponding gem-difluorides by Deoxo-Fluor. This transformation is particularly valuable for the synthesis of fluorinated building blocks. The reaction is often catalyzed by a source of HF, which can be generated in situ by the addition of a small amount of alcohol or water.[5]

The mechanism is thought to involve the initial formation of a hemiketal-like intermediate, which then undergoes further reaction with Deoxo-Fluor to yield the gem-difluoride.

G Carbonyl R-C(=O)-R' Intermediate1 [R-C(O-SF₂N(CH₂CH₂OMe)₂)-R']⁺ Carbonyl->Intermediate1 + (MeOCH₂CH₂)₂NSF₃ DeoxoFluor (MeOCH₂CH₂)₂NSF₃ Intermediate2 R-C(F)(O-SFN(CH₂CH₂OMe)₂)-R' Intermediate1->Intermediate2 + F⁻ Product R-CF₂-R' Intermediate2->Product + (MeOCH₂CH₂)₂NSF₃ - (MeOCH₂CH₂)₂NS(O)F - HF Byproduct (MeOCH₂CH₂)₂NS(O)F

Caption: Proposed mechanism for the geminal difluorination of carbonyl compounds.

Conversion of Carboxylic Acids

Deoxo-Fluor can convert carboxylic acids into acyl fluorides, which are versatile intermediates for further transformations.[6][7] These acyl fluorides can then be reacted in a one-pot fashion with various nucleophiles, such as amines, to form amides, including for peptide synthesis.[7][8]

The reaction proceeds by the activation of the carboxylic acid to form an acyloxyaminosulfur difluoride intermediate, which then eliminates a sulfur-containing byproduct to yield the acyl fluoride.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of the application of Deoxo-Fluor in common synthetic transformations. As with any chemical reaction, these should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for the Deoxyfluorination of an Alcohol
  • To a solution of the alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a plastic or Teflon vessel, add Deoxo-Fluor (1.1-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol for the Geminal Difluorination of 4,4'-Difluorobenzophenone[4]
  • In an oven-dried 50-mL round-bottomed flask equipped with a magnetic stir bar, charge 4,4'-difluorobenzophenone (5.11 g, 23.4 mmol, 1.0 equiv).[3]

  • Add Deoxo-Fluor (13 mL, 15.7 g, 71 mmol, 3 equiv) via a disposable graduated pipette.[3]

  • Fit the flask with a reflux condenser under a nitrogen atmosphere.[3]

  • Stir the reaction mixture in a preheated oil bath at 90 °C for 24 hours.[3]

  • After cooling to room temperature, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel.[3]

  • Wash the organic solution with water (2 x 50 mL), followed by a saturated aqueous NaHCO₃ solution (50 mL), and finally with saturated aqueous NaCl solution (50 mL).[3]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate by rotary evaporation.[3]

  • Purify the resulting crude product by column chromatography on silica gel to afford bis(4-fluorophenyl)difluoromethane as a colorless oil.[3]

Safety and Handling: A Self-Validating System of Precaution

Deoxo-Fluor is a reactive and hazardous chemical that requires careful handling to mitigate risks.

Hazards:

  • Toxicity: Toxic by inhalation and if swallowed.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Reactivity with Water: Reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[3][9]

  • Flammability: Flammable liquid and vapor.[9]

  • Other Hazards: May cause respiratory irritation and drowsiness or dizziness. Suspected of causing cancer.

Handling and Storage:

  • Always handle Deoxo-Fluor in a well-ventilated chemical fume hood.[3][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

  • Use only under an inert atmosphere and in moisture-free conditions.[9]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, and strong bases.[9]

  • Keep away from heat, sparks, and open flames.[9]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Conclusion: A Versatile Tool for the Modern Chemist

Deoxo-Fluor has solidified its position as a reliable and versatile reagent for the introduction of fluorine into organic molecules. Its enhanced thermal stability over DAST provides a significant safety advantage, while its broad substrate scope enables a wide range of synthetic transformations. By understanding its physicochemical properties, mechanistic pathways, and adhering to strict safety protocols, researchers can effectively harness the power of Deoxo-Fluor to advance their synthetic endeavors in drug discovery and materials science. This guide serves as a foundational resource, empowering scientists to make informed decisions and conduct their research with both innovation and a commitment to safety.

References

  • White, J. M.; Tunoori, A. R.; Turunen, B. J.; Georg, G. I. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. J. Org. Chem.2004, 69 (8), 2573–2576. [Link]
  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt.
  • A plausible reaction mechanism for the deoxyfluorination of carboxylic acids with CF3SO2OCF3 (2 a).
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • This compound (Deoxo-Fluor). Common Organic Chemistry. [Link]
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides.
  • Lal, G. S.; Lobach, E.; Evans, A. Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. J. Org. Chem.2000, 65 (15), 4830–4832. [Link]
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. [Link]
  • Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme Chemistry. [Link]
  • Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PubMed Central. [Link]
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
  • CAS No : 202289-38-1 | Product Name : Deoxo-Fluor.
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.

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Deoxo-Fluor as a DAST Alternative: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for a DAST Alternative: Safety and Stability Concerns

For many years, DAST was the reagent of choice for deoxofluorination reactions, which are crucial for synthesizing organofluorine compounds for the pharmaceutical and agrochemical industries.[1][2] However, the utility of DAST is significantly undermined by its inherent thermal instability.[3][4] DAST is known to undergo rapid, exothermic decomposition at elevated temperatures, posing a significant explosion risk, especially during scale-up operations.[3][5] This hazardous nature has prompted the development of safer alternatives.[3][6]

Deoxo-Fluor: A Superior and Safer Deoxyfluorinating Agent

Deoxo-Fluor, also known as BAST, has emerged as a preferred alternative to DAST, primarily due to its enhanced thermal stability.[1][7] This increased stability is attributed to the conformational rigidity provided by the coordination of the alkoxy groups with the electron-deficient sulfur atom.[1]

Key Advantages of Deoxo-Fluor:
  • Enhanced Safety: Deoxo-Fluor is significantly more thermally robust than DAST, reducing the risk of uncontrolled decomposition.[1][7] While both have a decomposition temperature of around 140°C, DAST degrades more rapidly and with a greater release of heat.[3]

  • Wider Reaction Window: The improved thermal stability allows for reactions to be conducted at higher temperatures, which can lead to faster reaction rates and improved yields.[7]

  • Greater Process Control: Its predictable behavior enables better management of reaction parameters, which is critical for scaling up reactions.[7]

  • Superior Performance: In many cases, Deoxo-Fluor provides superior performance compared to DAST, offering better yields and selectivity.[1][8]

Table 1: Comparative Data of Deoxo-Fluor and DAST

FeatureDeoxo-FluorDAST
Full Name [Bis(2-methoxyethyl)amino]sulfur trifluorideDiethylaminosulfur trifluoride
CAS Number 202289-38-138078-09-0
Molecular Weight 221.24 g/mol 161.19 g/mol
Appearance Clear yellow liquidColorless to yellow liquid
Decomposition Temp. ~140 °C~140 °C (more rapid)
Key Hazard Corrosive, Water-ReactiveExplosive , Corrosive, Water-Reactive
Reaction Scope and Versatility

Deoxo-Fluor is a versatile reagent with a broad range of applications in organic synthesis:[7][8][9]

  • Conversion of alcohols to alkyl fluorides.[8]

  • Transformation of aldehydes and ketones to gem-difluorides.[8][10]

  • Conversion of carboxylic acids to trifluoromethyl derivatives or acyl fluorides.[8][10] The resulting acyl fluorides can be used in one-pot transformations to generate amides, including Weinreb amides and peptides.[11]

The deoxyfluorination of alcohols with Deoxo-Fluor is generally believed to proceed through an SN2-type mechanism.[12][13] This involves the activation of the hydroxyl group, followed by a nucleophilic attack by a fluoride ion, leading to an inversion of stereochemistry.[13]

Caption: General reaction mechanism for alcohol fluorination using Deoxo-Fluor.

Experimental Protocols & Workflows

Below is a general protocol for the deoxyfluorination of an alcohol using Deoxo-Fluor. Note that optimization for specific substrates may be necessary.

General Experimental Protocol for Alcohol Fluorination

Materials:

  • Alcohol (1.0 equiv)

  • Deoxo-Fluor (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[12]

Experimental_Workflow Setup 1. Dissolve Alcohol in Anhydrous DCM under N₂ Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add Deoxo-Fluor (1.2-1.5 equiv) Dropwise Cooling->Addition Reaction 4. Warm to RT, Stir 1-16h (Monitor by TLC/GC-MS) Addition->Reaction Quench 5. Quench with Saturated Aqueous NaHCO₃ Reaction->Quench Workup 6. Extraction and Aqueous Workup Quench->Workup Purification 7. Purification by Column Chromatography Workup->Purification Product Isolated Alkyl Fluoride Purification->Product

Caption: A typical experimental workflow for alcohol deoxyfluorination.

Safety, Handling, and Storage

While Deoxo-Fluor is more stable than DAST, it is still a reactive chemical that requires careful handling.

  • Handling: Always handle Deoxo-Fluor in a well-ventilated fume hood.[14][15] It is volatile and a respiratory hazard.[14] It reacts violently with water, generating toxic and corrosive hydrogen fluoride (HF) gas.[3][9] Therefore, it must be handled in a dry, inert atmosphere.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[16]

  • Storage: Store Deoxo-Fluor in a cool, dry, well-ventilated area between 2-8 °C.[15] It is moisture-sensitive and should be stored under an inert gas.[15] Do not store in glass containers.[15]

  • Spills and Waste Disposal: In case of a spill, evacuate the area and remove all ignition sources.[16] Do not flush into surface water.[16] Dispose of all chemical waste according to local regulations.

Conclusion

Deoxo-Fluor stands out as a superior deoxyfluorinating agent, offering a significantly improved safety profile and, in many instances, better performance than DAST. Its versatility in converting various functional groups makes it an invaluable tool in the synthesis of fluorinated molecules for the pharmaceutical and agrochemical sectors. By adhering to the outlined protocols and safety measures, researchers can effectively and safely harness the capabilities of Deoxo-Fluor in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST).
  • Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.
  • Benchchem. (n.d.). A Head-to-Head Battle of Fluorination Reagents: XtalFluor-M vs. Deoxo-Fluor in Alcohol Deoxyfluorination.
  • Benchchem. (n.d.). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides.
  • National Institutes of Health. (n.d.). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.
  • Merck Millipore. (n.d.). This compound (Deoxo-Fluor®).
  • Enamine. (n.d.). Deoxofluor.
  • Synquest Labs. (n.d.). This compound.
  • ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • SCI. (n.d.). Simpler fluorine chemistry.
  • ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Deoxo-Fluor.
  • American Chemical Society. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
  • ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
  • Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor).
  • CymitQuimica. (n.d.). CAS 202289-38-1: Deoxo-Fluor.
  • ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols.
  • Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.
  • Thieme. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517–1541.
  • ResearchGate. (n.d.). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
  • National Institutes of Health. (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™.
  • Sigma-Aldrich. (n.d.). This compound (Deoxo-Fluor®).

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A Technical Guide to the Thermal Stability of Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Thermally Stable Deoxofluorinating Agent

The selective incorporation of fluorine atoms into organic molecules can profoundly alter their biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] This has made deoxofluorination—the conversion of a carbon-oxygen bond to a carbon-fluorine bond—a cornerstone of modern medicinal and agrochemical research.[1][2] For years, Diethylaminosulfur Trifluoride (DAST) was the workhorse reagent for this transformation. However, its utility, particularly in large-scale applications, has been severely hampered by its notorious thermal instability, with reports of catastrophic decomposition at temperatures above 90°C.[3]

This critical safety issue spurred the development of Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor.[4][5] This guide provides an in-depth technical analysis of the thermal stability of Deoxo-Fluor, offering a comprehensive understanding of its decomposition characteristics, methodologies for its assessment, and best practices for its safe handling to prevent thermal runaway incidents.

Section 1: The Chemical Basis of Enhanced Stability

Deoxo-Fluor's superior thermal profile compared to DAST is not incidental; it is a direct result of its molecular architecture. The key to its stability lies in the intramolecular coordination of the methoxyethyl side chains with the electron-deficient sulfur atom.[1][4][5] This interaction creates a more rigid conformation that increases the energy barrier for decomposition.

Decomposition Pathway and Byproducts

While more stable, Deoxo-Fluor is not immune to decomposition. Like other aminosulfur trifluorides, it can undergo a disproportionation reaction, particularly at elevated temperatures. The initial decomposition stage is believed to involve the evolution of sulfur tetrafluoride (SF₄) and the formation of a bis(dialkylamino)sulfur difluoride species.[1][6]

It is critical to recognize that Deoxo-Fluor reacts violently and exothermically with water, generating highly toxic and corrosive hydrogen fluoride (HF) gas.[7][8] Therefore, all handling and reactions must be conducted under strictly anhydrous conditions.[8][9] In the event of a fire, thermal decomposition can also generate other hazardous products, including carbon oxides, nitrogen oxides, and sulfur oxides.[10][11]

Visualizing the Decomposition Process

The following diagram illustrates the key relationships in the thermal decomposition of Deoxo-Fluor.

G Figure 1: Thermal Decomposition Logic DeoxoFluor Deoxo-Fluor (this compound) ElevatedTemp Elevated Temperature (>120°C) DeoxoFluor->ElevatedTemp is subjected to Water Water/Moisture (Contamination) DeoxoFluor->Water is contaminated with Decomposition Exothermic Decomposition ElevatedTemp->Decomposition triggers Hydrolysis Violent Hydrolysis Water->Hydrolysis triggers GaseousProducts Gaseous Byproducts (SF4, etc.) Decomposition->GaseousProducts releases PressureBuildup Pressure Buildup Decomposition->PressureBuildup contributes to HF Hydrogen Fluoride (HF) (Toxic, Corrosive Gas) Hydrolysis->HF releases GaseousProducts->PressureBuildup causes HF->PressureBuildup Runaway Thermal Runaway / Explosion PressureBuildup->Runaway can lead to

Caption: Logical flow of Deoxo-Fluor decomposition triggers and outcomes.

Section 2: Quantitative Thermal Hazard Assessment

A thorough understanding of a reagent's thermal behavior requires empirical data. Several analytical techniques are employed to quantify the thermal stability of reactive chemicals like Deoxo-Fluor. The primary methods are Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), and Thermogravimetric Analysis (TGA).

Summary of Thermal Analysis Data

The following table summarizes key thermal stability data for Deoxo-Fluor, with its predecessor DAST provided for comparison.

ParameterDeoxo-FluorDASTMethodSignificance
DSC Onset (T_onset) ~140 °C[3]~140 °C[3]DSCTemperature at which detectable exothermic activity begins.
DSC Heat of Decomposition (ΔH_d) 1100 J/g[3]1700 J/g[3]DSCTotal energy released during decomposition; lower is safer.
ARC Onset (T_onset) 100 °C[12]85 °C[12]ARCOnset temperature under adiabatic (worst-case) conditions.
Decomposition Profile Gradual exotherm over a wide temperature range[3]Rapid, sharp exotherm[3][13]DSC/ARCA gradual release of energy is less likely to result in a runaway.
Gas Evolution Does not exhibit a rapid increase in pressure[1][5]Dramatic rate of gas evolution[1]RadexLower gas evolution reduces the risk of vessel over-pressurization.

Note: Onset temperatures can vary based on the sensitivity of the instrument and the specific experimental conditions (e.g., scan rate, sample purity).[12]

Interpreting the Data: A Margin of Safety

While the DSC onset temperature for both Deoxo-Fluor and DAST is similar, the critical difference lies in the rate and magnitude of the energy release.[3] Deoxo-Fluor exhibits a much more gradual exotherm and releases significantly less energy per unit mass.[3] Furthermore, ARC data, which simulates a worst-case adiabatic scenario (no heat loss), shows a higher, more favorable onset temperature for Deoxo-Fluor.[12] This combination of factors provides a significantly greater margin of safety for process control, especially during scale-up.

Section 3: Experimental Protocols for Thermal Analysis

Executing thermal analysis requires meticulous planning and adherence to safety protocols. The goal is to obtain accurate data without endangering personnel or equipment.

Mandatory Safety & Handling Precautions
  • Ventilation: Always handle Deoxo-Fluor in a certified chemical fume hood.[7][9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[9]

  • Inert Conditions: Handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[9]

  • Material Compatibility: Avoid contact with water, acids, strong bases, alcohols, and glass.[10][14] Use compatible materials such as Teflon or stainless steel for handling.

  • Waste Disposal: Contaminated materials and residual reagent should be treated as hazardous waste. Never attempt to quench large quantities without a validated procedure.[15]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the thermal hazards of a reactive chemical.

Caption: A structured workflow for comprehensive thermal hazard analysis.

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the onset temperature and heat of decomposition of Deoxo-Fluor.

  • Causality: DSC subjects a small sample to a controlled temperature program, measuring the heat flow relative to a reference. This allows for the detection of exothermic (heat-releasing) events like decomposition.

  • Methodology:

    • Sample Preparation: In an inert atmosphere glovebox, carefully load 1-5 mg of Deoxo-Fluor into a high-pressure, hermetically sealed gold-plated or stainless steel pan.

      • Rationale: Hermetically sealed pans are essential to contain any gaseous decomposition products and prevent pressure-related damage to the DSC cell. Gold plating provides excellent chemical resistance.[3]

    • Instrument Setup: Place the sealed sample pan and an identical, empty reference pan into the DSC autosampler.

    • Experimental Program:

      • Equilibrate the cell at 25°C.

      • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.[3]

      • Rationale: A 10°C/min scan rate is a standard for initial screening, balancing sensitivity with experimental time.

    • Data Analysis: Integrate the area of any exothermic peaks to calculate the heat of decomposition (ΔH_d) in J/g. Determine the onset temperature (T_onset) using the tangent method.

Protocol: Accelerating Rate Calorimetry (ARC)
  • Objective: To determine the time and temperature relationship for a thermal runaway reaction under adiabatic conditions.

  • Causality: ARC provides a "worst-case" thermal scenario.[16] It operates in a "Heat-Wait-Search" mode, detecting the onset of an exotherm and then switching to an adiabatic mode where the instrument's heaters match the sample temperature, preventing any heat loss to the surroundings.[16] This mimics the conditions in the center of a large, poorly-mixed reactor.

  • Methodology:

    • Sample Preparation: Load a larger sample (e.g., 5-10 g) into a robust, spherical sample bomb made of a compatible material (e.g., titanium or Hastelloy C).

    • Instrument Setup: Place the bomb in the ARC calorimeter and connect the pressure and temperature sensors.

    • Experimental Program (Heat-Wait-Search):

      • Heat: Increase the sample temperature in small steps (e.g., 5°C).

      • Wait: Hold at the new temperature for a set period (e.g., 15 minutes) to allow for thermal equilibrium.

      • Search: Monitor the rate of temperature rise. If the rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument declares the onset of an exotherm.

    • Adiabatic Tracking: Once an exotherm is detected, the instrument heaters will track the sample's temperature rise precisely, ensuring no heat is lost. The experiment continues until the reaction is complete or a pressure limit is reached.

    • Data Analysis: The resulting data provides temperature and pressure versus time, from which critical safety parameters like the Time to Maximum Rate (TMR) under adiabatic conditions can be calculated.

Conclusion: A Safer, More Reliable Choice

This compound (Deoxo-Fluor) represents a significant advancement in the field of deoxofluorination, driven primarily by its enhanced thermal stability compared to DAST.[1][4][17] Thermal analysis using DSC and ARC confirms that while it is not thermally infallible, its decomposition is characterized by a higher onset temperature under adiabatic conditions, a lower heat of decomposition, and a more gradual release of energy and pressure.[1][3][12] This profile provides chemists and chemical engineers with a wider margin of safety and greater control, particularly during process scale-up. By understanding the chemical basis for its stability and employing rigorous thermal hazard assessment protocols, researchers can confidently and safely leverage Deoxo-Fluor to advance the synthesis of novel organofluorine compounds.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
  • Organic Chemistry Portal. This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. organic-chemistry.org. [Link]
  • Lal, G. S., Pez, G. P., & Prozonic, F. M. (1999). This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.
  • Chang, Y., Lee, H., & Bae, C. (2012). PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, 89, 280-288. [Link]
  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'Heureux, A. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3456–3459. [Link]
  • Messina, P. A., Mange, K. C., & Middleton, W. J. (1989). Aminosulfur trifluorides: relative thermal stability. Journal of Fluorine Chemistry, 42(1), 137-143. [Link]
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576. [Link]
  • Paralab. Accelerating Rate Calorimetry Brochure. paralab.pt. [Link]

Sources

understanding Deoxo-Fluor reactivity with functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Application of Deoxo-Fluor

Introduction: A Modern Approach to Deoxofluorination

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms can profoundly alter the pharmacological and physicochemical properties of molecules, enhancing metabolic stability, binding affinity, and lipophilicity.[1] For decades, (diethylamino)sulfur trifluoride (DAST) was the workhorse for deoxofluorination—the conversion of hydroxyl and carbonyl groups to their fluorinated counterparts. However, the thermal instability and potential for explosive decomposition of DAST have driven the search for safer, more robust alternatives.[2][3][4]

Enter [Bis(2-methoxyethyl)amino]sulfur trifluoride, commercially known as Deoxo-Fluor®. Developed as a superior alternative, Deoxo-Fluor offers significantly enhanced thermal stability, making it a safer and more reliable reagent for both lab-scale and process chemistry applications.[2][5] This guide provides an in-depth exploration of Deoxo-Fluor's reactivity across a spectrum of functional groups, grounded in mechanistic understanding and field-proven applications for researchers, chemists, and drug development professionals.

Core Principles: Mechanistic Insight into Deoxofluorination

Deoxo-Fluor functions as a nucleophilic fluorinating agent. Its reactivity stems from the electrophilic sulfur atom, which readily activates oxygen-containing functional groups, facilitating their substitution by a fluoride ion. The general mechanisms vary depending on the substrate but follow predictable pathways.

Mechanism with Alcohols

The reaction with alcohols typically proceeds through an alkoxyaminosulfur difluoride intermediate. This is followed by a nucleophilic attack from the fluoride ion, which can occur via an Sₙ1 or Sₙ2 pathway depending on the substrate's structure. For primary and secondary alcohols, the Sₙ2 pathway is dominant, resulting in a clean inversion of stereochemistry.[3][6]

G cluster_0 Alcohol Fluorination Mechanism R-OH R-OH Alcohol Intermediate [R-O-S(F₂)NR'₂] Alkoxyaminosulfur difluoride R-OH->Intermediate Activation Reagent R'₂NSF₃ (Deoxo-Fluor) Reagent->Intermediate Product R-F Alkyl Fluoride Intermediate->Product Sₙ2 Attack (Inversion) Byproduct R'₂NSOF + HF Intermediate->Byproduct

General mechanism for alcohol deoxofluorination.
Mechanism with Carbonyls

For aldehydes and ketones, the reaction is believed to proceed through a series of intermediates, initiated by the attack of the carbonyl oxygen on the sulfur atom of Deoxo-Fluor. This process ultimately replaces the carbon-oxygen double bond with two new carbon-fluorine bonds to form a gem-difluoride. The reaction is often facilitated by catalytic amounts of HF, which can be generated in situ.[7][8]

G cluster_1 Carbonyl Fluorination Pathway Ketone R-C(=O)-R' Ketone/Aldehyde Intermediate1 Hemiketal-like Adduct Ketone->Intermediate1 + Deoxo-Fluor Deoxo Deoxo-Fluor Deoxo->Intermediate1 Intermediate2 Thionyl Intermediate Intermediate1->Intermediate2 Rearrangement Product R-CF₂-R' gem-Difluoride Intermediate2->Product + Fluoride HF_cat HF (catalyst) HF_cat->Intermediate1 facilitates

Sources

Bis(2-methoxyethyl)aminosulfur trifluoride for beginners

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(2-methoxyethyl)aminosulfur Trifluoride for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Welcome to a comprehensive exploration of this compound, a cornerstone reagent in modern synthetic chemistry. This guide is designed for professionals in research and drug development, offering in-depth insights into its application, mechanism, and handling.

Introduction: A Safer, More Stable Alternative in Fluorination Chemistry

This compound, widely recognized by its trade name Deoxo-Fluor®, is a versatile and highly effective deoxofluorinating agent.[1][2][3] It has gained prominence as a safer and more thermally stable alternative to the traditional reagent, Diethylaminosulfur Trifluoride (DAST).[1][3][4][5][6] The strategic incorporation of fluorine atoms into organic molecules is a critical aspect of modern drug discovery, enhancing properties such as metabolic stability, binding affinity, and bioavailability.[7][8] Deoxo-Fluor® provides a reliable and efficient means to achieve these transformations.[3][8]

The primary advantage of Deoxo-Fluor® over DAST lies in its enhanced thermal stability, which significantly reduces the risk of uncontrolled exothermic decomposition during reactions or storage.[1][3][9] This increased stability is attributed to the conformational rigidity provided by the coordination of the alkoxy groups with the electron-deficient sulfur atom.[1] This key feature allows for a wider reaction window, including the possibility of conducting reactions at higher temperatures to improve rates and yields, a crucial factor for both laboratory-scale synthesis and industrial applications.[3]

Core Applications in Organic Synthesis

Deoxo-Fluor® is a broad-spectrum fluorinating agent capable of converting a variety of oxygen-containing functional groups into their fluorinated counterparts.[1][10] Its primary applications include the conversion of alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides or trifluoromethyl derivatives.[1][6][10]

Deoxyfluorination of Alcohols

The conversion of hydroxyl groups to fluoro-alkyl functionalities is a fundamental transformation in medicinal chemistry.[3] Deoxo-Fluor® efficiently replaces the hydroxyl group of primary, secondary, and tertiary alcohols with a fluorine atom.[11] The reaction generally proceeds under mild conditions, and in the case of chiral alcohols, often with inversion of stereochemistry, consistent with an SN2-type mechanism.[6]

Conversion of Carbonyls to Gem-Difluorides

Deoxo-Fluor® is highly effective for the gem-difluorination of aldehydes and ketones.[1][11] This transformation is particularly valuable in drug design, as the difluoromethyl group can act as a bioisostere for other functional groups, influencing the molecule's electronic properties and metabolic stability. While the fluorination of aldehydes and alkyl ketones proceeds readily, diaryl ketones are less reactive and may require more forcing conditions.[12]

Transformations of Carboxylic Acids

Carboxylic acids can be converted to highly reactive acyl fluorides using Deoxo-Fluor®.[3][9] These acyl fluorides are valuable intermediates in organic synthesis and can be used in one-pot procedures to generate amides, including Weinreb amides, and peptides with minimal racemization.[13][14][15][16] Furthermore, under certain conditions, carboxylic acids can be converted directly to trifluoromethyl derivatives.[1][6]

Understanding the Mechanism of Action

The fluorination reactions with Deoxo-Fluor® proceed through the formation of an intermediate where the oxygen atom of the substrate is replaced by a fluorine atom from the reagent. The general mechanism involves the activation of the oxygen-containing functional group by the electrophilic sulfur atom of Deoxo-Fluor®, followed by nucleophilic attack of a fluoride ion.

Workflow for Deoxyfluorination of Alcohols

Deoxyfluorination_of_Alcohols cluster_0 Activation cluster_1 Nucleophilic Attack Alcohol Alcohol Intermediate_1 Alkoxysulfur difluoride intermediate Alcohol->Intermediate_1 Reaction with Deoxo-Fluor Deoxo-Fluor Deoxo-Fluor Deoxo-Fluor->Intermediate_1 Alkyl_Fluoride Alkyl Fluoride Intermediate_1->Alkyl_Fluoride SN2 displacement by F- Byproduct Thionyl fluoride derivative Intermediate_1->Byproduct

Caption: General workflow for the deoxyfluorination of an alcohol using Deoxo-Fluor®.

Mechanism for Gem-Difluorination of Ketones

Gem_Difluorination_of_Ketones cluster_0 Initial Reaction cluster_1 Fluorination Cascade Ketone Ketone Intermediate_A Hemiketal-like intermediate Ketone->Intermediate_A Reaction with Deoxo-Fluor Deoxo-Fluor Deoxo-Fluor Deoxo-Fluor->Intermediate_A Intermediate_B α-fluoro carbocation Intermediate_A->Intermediate_B Fluoride attack & elimination Gem_Difluoride Gem-Difluoride Intermediate_B->Gem_Difluoride Fluoride attack

Caption: Simplified mechanism for the gem-difluorination of a ketone with Deoxo-Fluor®.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and should be adapted based on the specific substrate and desired scale. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). [12][17][18]

General Procedure for the Deoxyfluorination of an Alcohol
  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.[5]

  • Slowly add Deoxo-Fluor® (1.2-1.5 equiv) to the cooled solution via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Gem-Difluorination of a Ketone
  • In a suitable reaction vessel (e.g., a round-bottom flask), dissolve the ketone (1.0 equiv) in an anhydrous solvent like DCM under an inert atmosphere.[5]

  • Add Deoxo-Fluor® (2.0-3.0 equiv) to the solution. For less reactive ketones, a catalytic amount of a Lewis acid or a protic source like ethanol may be beneficial.[5]

  • Stir the reaction at room temperature or heat as necessary (e.g., reflux in DCM). Monitor the reaction progress by TLC or GC-MS.[12]

  • After the reaction is complete, carefully pour the mixture into a cooled, saturated solution of sodium bicarbonate to quench the excess reagent.

  • Work up the reaction as described in the alcohol fluorination protocol.

  • Purify the resulting gem-difluoride by column chromatography.

Quantitative Data Summary

PropertyValueReference(s)
CAS Number 202289-38-1[3][4][8][19][20]
Molecular Formula C₆H₁₄F₃NO₂S[2][8][19]
Molecular Weight 221.24 g/mol [2][4][5][19]
Appearance Clear to dark yellow liquid[2][4][5]
Density ~1.2 g/mL at 25 °C[4][5][21]
Decomposition Temp. Initiates at 140 °C[12]

Safety and Handling: A Critical Overview

Deoxo-Fluor® is a reactive and hazardous chemical that must be handled with extreme care.[12][17]

  • Handling: Always handle Deoxo-Fluor® in a well-ventilated chemical fume hood.[12][17][18] It is volatile and a respiratory hazard.[12] Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[17][22]

  • Reactivity with Water: Deoxo-Fluor® reacts rapidly and exothermically with water, generating hazardous hydrogen fluoride (HF).[12][18] Therefore, all glassware must be oven-dried, and reactions should be conducted under anhydrous conditions.

  • Storage: Store Deoxo-Fluor® in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, and strong bases.[17][18] It should be stored under an inert atmosphere and refrigerated (2–8 °C).[17][22] Do not store in glass containers.[17]

  • Thermal Stability: While more stable than DAST, Deoxo-Fluor® will decompose, initiating at 140 °C.[12] It is recommended to keep reaction temperatures below 110 °C for safety.[12]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water.[17] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[17] If inhaled, move the person to fresh air.[17] If swallowed, rinse the mouth and do NOT induce vomiting; seek immediate medical attention.[17]

Conclusion: The Superior Choice for Modern Fluorination

This compound has established itself as a superior reagent for a wide range of deoxofluorination reactions. Its enhanced thermal stability offers a significant safety advantage over traditional reagents like DAST, making it more amenable to both small-scale research and large-scale industrial applications. The versatility of Deoxo-Fluor® in converting alcohols, carbonyls, and carboxylic acids into their fluorinated derivatives underscores its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. By understanding its properties, mechanisms, and proper handling procedures, researchers can effectively and safely leverage the power of this exceptional fluorinating agent.

References

  • Chang, Y., Lee, H., & Bae, C. (n.d.). Organic Syntheses Procedure.
  • SynQuest Laboratories. (n.d.). This compound Safety Data Sheet.
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry, 64(19), 7048–7054.
  • Benchchem. (n.d.). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives.
  • ResearchGate. (n.d.). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Deoxo-Fluor.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal, 7(2b), 207.
  • Scribd. (n.d.). Deoxofluor.
  • Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). (n.d.).
  • ChemicalBook. (2025). This compound.
  • SCI. (n.d.). Simpler fluorine chemistry.
  • DAST and Deoxo-Fluor. (2023, August 14).
  • CymitQuimica. (n.d.). CAS 202289-38-1: Deoxo-Fluor.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. Journal of Organic Chemistry, 69(7), 2573–2576.
  • Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor).
  • Sigma-Aldrich. (n.d.). This compound (Deoxo-Fluor®).
  • Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. PubMed.
  • Why Buy this compound: A Manufacturer's Perspective. (n.d.).
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal.
  • That Chemist. (2024, July 19). Deoxy-Fluorine Chemistry (Important Papers) [Video]. YouTube.
  • Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517–1541.
  • Sigma-Aldrich. (n.d.). This compound (Deoxo-Fluor®).
  • Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.
  • PubChem. (n.d.). (Bis(2-methoxyethyl)amino)sulfur trifluoride.
  • Apollo Scientific. (n.d.). Bis(2-methoxyethyl)aminosulphur trifluoride, 50% solution in THF.
  • Lal, G. S., Pez, G. P., & Prozonic, F. M. (1999). This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications, (3), 215-216.

Sources

An In-Depth Technical Guide to the Safe Handling of Deoxo-Fluor in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor, is a versatile and widely utilized deoxofluorinating agent in modern organic synthesis.[1] Its enhanced thermal stability compared to its predecessor, DAST (diethylaminosulfur trifluoride), has made it a preferred reagent for converting alcohols, aldehydes, ketones, and carboxylic acids into their corresponding fluorinated derivatives.[2][3] However, its reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the safe handling, storage, use, and emergency procedures for Deoxo-Fluor in a laboratory setting, aimed at researchers, scientists, and drug development professionals.

Introduction: The Utility and Inherent Risks of Deoxo-Fluor

Deoxo-Fluor is a powerful reagent for the selective introduction of fluorine into organic molecules, a transformation of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine substitution.[3][4] While it is more thermally stable than DAST, it remains a highly reactive and hazardous substance.[2][5] The primary hazards associated with Deoxo-Fluor stem from its violent reaction with water, which generates highly toxic and corrosive hydrogen fluoride (HF) gas.[6][7] It is also toxic by inhalation and if swallowed, and can cause severe skin and eye burns.[8] A comprehensive understanding of these risks is the foundation of its safe utilization.

Physicochemical Properties and Hazard Profile

A clear understanding of Deoxo-Fluor's properties is paramount for its safe handling.

PropertyValueSource
CAS Number 202289-38-1[1]
Molecular Formula C6H14F3NO2S[4][8]
Molecular Weight 221.24 g/mol [1][9]
Appearance Clear yellow liquid[1]
Density ~1.2 g/mL at 25 °C[1][10]
Boiling Point >80 °C[8]
Flash Point 205 °F[8]
Storage Temperature 2-8°C[8]

Hazard Summary:

  • Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[6][7][8][11]

  • Toxicity: Toxic if swallowed or inhaled.[8]

  • Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[8]

  • Incompatibilities: Incompatible with strong oxidizing agents, strong bases, and alcohols.[11]

  • Thermal Stability: While more stable than DAST, decomposition can begin around 140 °C.[2][5][7] Oil bath temperatures should be kept below 110 °C for safety.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle for handling Deoxo-Fluor is to minimize exposure through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

All manipulations of Deoxo-Fluor must be conducted in a certified chemical fume hood with sufficient ventilation.[7][11] The fume hood sash should be kept as low as possible to provide a physical barrier. An eyewash station and safety shower must be readily accessible and in good working order.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with Deoxo-Fluor:

  • Eye and Face Protection: Tightly sealed safety goggles and a face shield are essential to protect against splashes.[12]

  • Gloves: Wear appropriate chemical-resistant gloves. Neoprene gloves are a suitable option.[13] It is crucial to check the glove manufacturer's compatibility data. Double gloving is recommended.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with a cartridge suitable for acid gases (such as a type ABEK (EN14387) respirator filter) should be used.[12]

Caption: Hierarchy of essential engineering controls and personal protective equipment.

Prudent Laboratory Practices: Step-by-Step Handling Protocols

Adherence to meticulous laboratory technique is critical to prevent accidents.

Preparation and Dispensing
  • Inert Atmosphere: Deoxo-Fluor is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Material Compatibility: Use plastic or Teflon reaction vessels, as HF can etch glass.[1]

  • Dispensing: Use a syringe or cannula for transferring the liquid reagent. Avoid pouring.

  • Temperature Control: Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exotherm.[1]

Reaction Quenching and Workup

The quenching of a reaction containing Deoxo-Fluor is a critical step that must be performed with extreme caution.

  • Cooling: Ensure the reaction mixture is cooled to a low temperature (typically 0 °C or below) before quenching.

  • Quenching Agent: Slowly add a quenching agent that will react with the excess Deoxo-Fluor and any HF generated. Methanol is a commonly used quenching agent.[14]

  • Slow Addition: The quenching agent must be added dropwise with vigorous stirring to manage the exothermic reaction.

  • Neutralization: After quenching, the reaction mixture should be carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate. Be aware that this will generate gas (CO2), so addition must be slow to avoid pressure buildup.

Quenching_Workflow start Reaction Completion cool Cool Reaction Mixture (e.g., to 0 °C) start->cool add_quencher Slowly Add Quenching Agent (e.g., Methanol) cool->add_quencher neutralize Carefully Neutralize with Aqueous Base (e.g., NaHCO3) add_quencher->neutralize workup Aqueous Workup and Extraction neutralize->workup end Purification workup->end

Caption: A stepwise workflow for the safe quenching of Deoxo-Fluor reactions.

Storage and Disposal: Maintaining a Safe Environment

Proper storage and disposal are crucial for long-term laboratory safety.

Storage
  • Store Deoxo-Fluor in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Refrigeration at 2-8 °C is recommended.[8]

  • Keep the container tightly sealed and under an inert atmosphere.[11]

  • Store in a secondary container to contain any potential leaks.

Disposal
  • All waste containing Deoxo-Fluor or its byproducts must be treated as hazardous waste.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Never dispose of Deoxo-Fluor down the drain.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

Spills
  • Evacuate: Evacuate the immediate area and alert nearby personnel.[11]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: For small spills within a fume hood, trained personnel wearing appropriate PPE may proceed with cleanup. For larger spills, or any spill outside of a fume hood, contact your institution's EHS emergency response team immediately.

  • Neutralize: Use a spill kit specifically designed for HF, which typically contains a calcium-based neutralizer like calcium gluconate or calcium carbonate. Do not use silica-based absorbents (e.g., kitty litter or sand) as they can react to form toxic silicon tetrafluoride gas.[15]

Exposures

Exposure to Deoxo-Fluor or the HF it generates is a medical emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[16] Remove all contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the affected area.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[16] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[16] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[11] If the person is conscious, have them drink large amounts of water or milk to dilute the substance. Seek immediate medical attention.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response spill_evacuate Evacuate Area spill_alert Alert Others spill_evacuate->spill_alert spill_assess Assess Spill Size spill_alert->spill_assess spill_neutralize Neutralize with HF-Specific Kit spill_assess->spill_neutralize Small Spill spill_ehs Contact EHS for Large Spills spill_assess->spill_ehs Large Spill exposure_remove Remove from Exposure exposure_flush Flush with Water (15+ minutes) exposure_remove->exposure_flush exposure_calcium Apply Calcium Gluconate Gel (Skin) exposure_flush->exposure_calcium Skin Contact exposure_medical Seek Immediate Medical Attention exposure_flush->exposure_medical exposure_calcium->exposure_medical

Caption: Emergency response flowchart for spills and exposures involving Deoxo-Fluor.

Conclusion: A Culture of Safety

Deoxo-Fluor is an invaluable tool in the synthesis of fluorinated molecules. Its enhanced thermal stability offers a significant safety advantage over older reagents. However, its inherent reactivity and hazardous byproducts demand a culture of safety built on a thorough understanding of its properties, meticulous adherence to handling protocols, and preparedness for emergencies. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely harness the synthetic power of Deoxo-Fluor.

References

  • Organic Chemistry. (n.d.). This compound (Deoxo-Fluor).
  • Organic Chemistry Portal. (n.d.). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.
  • Enamine. (n.d.). Deoxofluor.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: [Bis(2-methoxyethyl)amino]sulfur trifluoride, 50% solution in toluene.
  • Merck Millipore. (n.d.). This compound (Deoxo-Fluor®).
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.
  • Chang, Y., Lee, H., & Bae, C. (2012). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 89, 286-293.
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  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734690, (Bis(2-methoxyethyl)amino)sulfur trifluoride.
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  • Sigma-Aldrich. (n.d.). Deoxo-Fluor® solution 50% in THF.
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An In-Depth Technical Guide to Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the ever-evolving landscape of synthetic chemistry, the development of efficient and selective reagents is paramount. Among these, fluorinating agents hold a special place due to the unique and often beneficial properties that fluorine atoms impart to organic molecules. This guide provides a comprehensive overview of Bis(2-methoxyethyl)aminosulfur trifluoride, widely known by its trade name Deoxo-Fluor, a reagent that has emerged as a cornerstone in modern deoxofluorination reactions. We will delve into its structural intricacies, reactivity profile, and practical applications, offering insights grounded in established scientific principles and field-proven expertise.

Introduction: The Rise of a Superior Deoxofluorinating Agent

This compound, often abbreviated as BAST, is a dialkylaminosulfur trifluoride (DAST) reagent that has gained significant traction in the scientific community.[1] Its prominence stems from its enhanced thermal stability compared to its predecessor, diethylaminosulfur trifluoride (DAST), making it a safer and more versatile tool for a wide range of chemical transformations.[1][2] Deoxo-Fluor efficiently converts alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides or trifluoromethyl derivatives.[3] This guide will explore the fundamental aspects of this reagent, providing the reader with the knowledge to confidently and effectively incorporate it into their synthetic workflows.

Structural Elucidation and Physicochemical Properties

A thorough understanding of a reagent's structure is fundamental to comprehending its reactivity. This section details the key structural and physical characteristics of this compound.

Molecular Identity
  • Chemical Name: this compound[4]

  • Synonyms: Deoxo-Fluor, BAST[4]

  • CAS Number: 202289-38-1[1][4]

  • Molecular Formula: C₆H₁₄F₃NO₂S[4]

  • Molecular Weight: 221.24 g/mol [1][4]

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
Appearance Clear yellow to orange liquid[1]
Density 1.2 g/mL[1]
Boiling Point >80 °C[5]
Flash Point <10 °C[6]
Storage Temperature 2-8 °C[5]
Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methoxy protons (-OCH₃) and the ethylene protons (-CH₂CH₂-).

  • ¹³C NMR: The carbon NMR spectrum would display peaks for the methoxy carbon, and the two distinct carbons of the ethyl chain. A search for the starting material, bis(2-methoxyethyl)amine, shows characteristic peaks that would be altered by the addition of the sulfur trifluoride moiety.[7]

  • ¹⁹F NMR: As a fluorinating agent, the fluorine-19 NMR spectrum is of particular interest. It would exhibit a signal characteristic of the SF₃ group, with its chemical shift providing insight into the electronic environment of the fluorine atoms.[8][9][10][11][12]

  • IR Spectroscopy: The infrared spectrum would likely show strong C-O and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of the molecule.

The lack of readily available, high-quality public spectra underscores the importance of acquiring and interpreting this data in-house for rigorous quality control and reaction monitoring.

Reactivity and Mechanistic Insights

The utility of Deoxo-Fluor lies in its ability to replace oxygen-containing functional groups with fluorine. The underlying mechanisms of these transformations are crucial for predicting reaction outcomes and optimizing conditions.

Deoxofluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a cornerstone application of Deoxo-Fluor. The generally accepted mechanism proceeds through the formation of an intermediate alkoxysulfur difluoride, which then undergoes nucleophilic attack by a fluoride ion. This process can occur via an Sₙ1 or Sₙ2 pathway, depending on the structure of the alcohol substrate.

Deoxofluorination_of_Alcohols cluster_0 Mechanism of Alcohol Deoxofluorination Alcohol R-OH Intermediate [R-O-SF₂(N(CH₂CH₂OMe)₂)] Alcohol->Intermediate Reaction with Deoxo-Fluor Deoxo-Fluor (MeOCH₂CH₂)₂NSF₃ Product R-F Intermediate->Product Nucleophilic attack by F⁻ (Sₙ1 or Sₙ2) Byproduct (MeOCH₂CH₂)₂NS(O)F Intermediate->Byproduct

Caption: General mechanism for the deoxofluorination of alcohols using Deoxo-Fluor.

Deoxofluorination of Aldehydes and Ketones

Deoxo-Fluor is highly effective in converting aldehydes and ketones to their corresponding gem-difluoroalkanes. This transformation is particularly valuable in medicinal chemistry, where the introduction of a difluoromethylene group can significantly modulate the biological activity of a molecule.

Conversion of Carboxylic Acids

Carboxylic acids can be converted to either acyl fluorides or, under more forcing conditions, trifluoromethyl compounds using Deoxo-Fluor. The acyl fluoride intermediates are themselves versatile synthons for further transformations.

Experimental Protocols and Best Practices

To ensure successful and safe implementation of Deoxo-Fluor in the laboratory, adherence to established protocols is essential. This section provides a detailed, step-by-step methodology for a general deoxofluorination reaction.

General Procedure for Deoxofluorination of an Alcohol

This protocol is a representative example and may require optimization for specific substrates.

Experimental_Workflow start Start dissolve Dissolve alcohol in anhydrous DCM start->dissolve cool Cool solution to 0 °C dissolve->cool add_reagent Add Deoxo-Fluor dropwise cool->add_reagent warm Allow to warm to RT and stir add_reagent->warm quench Quench with saturated NaHCO₃ solution warm->quench extract Extract with DCM quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end Safety_Workflow cluster_safety Deoxo-Fluor Handling Protocol ppe Wear appropriate PPE: - Safety goggles - Lab coat - Chemically resistant gloves fume_hood Work in a well-ventilated chemical fume hood ppe->fume_hood anhydrous Ensure anhydrous conditions: - Flame-dried glassware - Inert atmosphere fume_hood->anhydrous quenching Quench reaction slowly and carefully anhydrous->quenching waste Dispose of waste in appropriately labeled containers quenching->waste

Sources

The Modern Alchemist's Guide to Nucleophilic Fluorination: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Fluorine Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. This seemingly simple substitution can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity and small van der Waals radius of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. Consequently, a deep understanding of fluorination methodologies is paramount for researchers and scientists in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of nucleophilic fluorinating agents, offering both foundational knowledge and field-proven insights to empower your research and development endeavors.

The Arsenal of Nucleophilic Fluorinating Agents: A Chemist's Perspective

Nucleophilic fluorination introduces a fluorine atom into a molecule via a nucleophilic fluoride source (F⁻). This process is dominated by the SN2 substitution mechanism, where a fluoride ion displaces a leaving group on a carbon center.[1] This section will dissect the major classes of nucleophilic fluorinating agents, moving from the historical workhorses to the modern, safety-engineered reagents.

The Pioneers: Amine/HF Reagents

Hydrogen fluoride (HF) is the most fundamental and atom-economical source of fluorine. However, its high toxicity, volatility, and corrosiveness necessitate specialized handling procedures.[2] To mitigate these challenges, complexes of HF with organic bases were developed, offering a more manageable approach to nucleophilic fluorination.

  • Olah's Reagent (Pyridine-HF): This complex, typically a 70:30 mixture of HF and pyridine, acts as a stabilized, less volatile form of hydrogen fluoride.[3][4][5] It is a versatile reagent for converting alcohols to alkyl fluorides and has been instrumental in the synthesis of fluorinated steroids.[3][4]

    • Causality of Choice: The pyridine in Olah's reagent serves to temper the extreme reactivity of HF, making it a more user-friendly option for standard laboratory glassware (with caution). The basicity of pyridine also plays a role in the reaction mechanism, facilitating the protonation of the substrate's leaving group.

The Workhorses: Aminosulfur Trifluorides

This class of reagents has been pivotal in making nucleophilic fluorination a routine transformation in organic synthesis. They are particularly effective for the deoxofluorination of alcohols, aldehydes, and ketones.

  • DAST (Diethylaminosulfur Trifluoride): For many years, DAST was the go-to reagent for converting alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides.[6][7][8] Its utility is broad, but its thermal instability and potential for explosive decomposition above 90°C are significant safety concerns.[9][10]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer alternative to DAST, Deoxo-Fluor exhibits greater thermal stability.[3][9][11] It performs similar transformations to DAST, often with comparable or improved reactivity.[9] Its higher boiling point and reduced vapor pressure also contribute to its improved safety profile.

The New Guard: Modern, Safety-Engineered Reagents

Driven by the need for safer and more user-friendly fluorinating agents, a new generation of reagents has emerged. These often crystalline solids offer enhanced stability, easier handling, and, in some cases, unique reactivity.

  • XtalFluor-E® and XtalFluor-M®: These crystalline aminodifluorosulfinium salts are significantly more thermally stable than DAST and Deoxo-Fluor.[12][13][14][15] A key advantage is that they do not generate corrosive HF under anhydrous conditions, making them compatible with standard borosilicate glassware.[13][14][16] Their reactivity is often modulated by the use of an external fluoride source or a non-nucleophilic base.[12][17]

  • Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride): This air-stable, solid reagent boasts high thermal stability and remarkable resistance to aqueous hydrolysis.[5][18] It is a versatile agent for the deoxofluorination of a wide range of substrates, including the direct conversion of carboxylic acids to trifluoromethyl groups, a transformation that previously required harsh reagents like SF₄.[18][19][20]

Unveiling the Mechanism: The "How" and "Why" of Nucleophilic Fluorination

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing fluorination reactions. The primary pathway for nucleophilic fluorination is the SN2 reaction, which involves the backside attack of a fluoride ion on an electrophilic carbon, leading to an inversion of stereochemistry.[12] However, SN1 pathways can also be operative, particularly with substrates that can form stable carbocations.[12]

Deoxofluorination with Aminosulfur Trifluorides (DAST & Deoxo-Fluor)

The mechanism of deoxofluorination of an alcohol with DAST or Deoxo-Fluor proceeds through the formation of a fluorosulfite intermediate. The alcohol's oxygen atom attacks the electrophilic sulfur of the reagent, displacing a fluoride ion. This is followed by an intramolecular SN2-like attack by the fluoride ion on the carbon atom, with the concomitant departure of the sulfur-containing leaving group.

deoxofluorination_mechanism cluster_step1 Step 1: Formation of Fluorosulfite Intermediate cluster_step2 Step 2: Intramolecular SN2 Attack ROH R-OH Intermediate1 [R-O-S(F)₂-NEt₂]⁺ F⁻ ROH->Intermediate1 Nucleophilic Attack DAST Et₂NSF₃ DAST->Intermediate1 Intermediate2 [R-O-S(F)₂-NEt₂]⁺ F⁻ Product R-F Intermediate2->Product SN2 Attack by F⁻ Byproduct Et₂NS(O)F + HF Intermediate2->Byproduct

Caption: Mechanism of alcohol deoxofluorination with DAST.

The Role of Solvents and Additives

The choice of solvent can dramatically impact the efficacy of a nucleophilic fluorination reaction. Polar aprotic solvents like DMF and DMSO are often preferred as they solvate the counter-ion of the fluoride salt, leaving the fluoride anion "naked" and more nucleophilic.[10][11] In contrast, polar protic solvents can form strong hydrogen bonds with the fluoride ion, reducing its nucleophilicity.[11]

With modern reagents like XtalFluor-E, the addition of a promoter is often necessary.[16][17] These additives, such as triethylamine trihydrofluoride (Et₃N·3HF) or DBU, serve as a fluoride source or a base to facilitate the reaction, as the XtalFluor reagents themselves do not generate free HF.[12][16][17]

In the Trenches: Field-Proven Experimental Protocols

This section provides detailed, step-by-step protocols for several key nucleophilic fluorinating agents. These are intended as a starting point, and optimization may be required for specific substrates.

General Deoxofluorination of an Alcohol using DAST

Safety First: DAST is moisture-sensitive and thermally unstable. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Do not heat DAST reactions.

Procedure: [9]

  • To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 20 volumes) in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers, wash with water (2 x 10 volumes) and then with brine (5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deoxofluorination of a Ketone to a Geminal Difluoride using Deoxo-Fluor

Safety First: Deoxo-Fluor is a safer alternative to DAST but should still be handled with care in a fume hood. It reacts exothermically with water.

Procedure: [3][21]

  • In a plastic reaction vessel (to avoid etching by any in situ generated HF), dissolve the ketone (1.0 eq.) in anhydrous DCM (10 volumes).

  • Add Deoxo-Fluor (3.0 eq.) to the solution.

  • If the reaction is sluggish, a catalytic amount of ethanol can be added.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS). For less reactive ketones, gentle heating (e.g., 40-50 °C) may be required.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Fluorination of an Alcohol using XtalFluor-E and a Promoter

Procedure: [22][23]

  • To a solution of the alcohol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add the promoter (e.g., DBU, 1.5 mmol).

  • Add XtalFluor-E (1.5 mmol) in one portion.

  • Stir the reaction mixture and allow it to warm to room temperature over 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Conversion of a Carboxylic Acid to a Trifluoromethyl Group using Fluolead™ and Olah's Reagent

Safety First: Olah's reagent is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure: [1][20]

  • In a sealed tube, combine the carboxylic acid (0.3 mmol, 1.0 equiv) and Fluolead™ (0.9 mmol, 3.0 equiv).

  • Carefully add Olah's reagent (1.5 mmol, 5.0 equiv) to the mixture under an inert atmosphere.

  • Seal the tube tightly and heat the reaction mixture to 70-100 °C with vigorous stirring for 24 hours.

  • Cool the reaction to room temperature and carefully add ethanol (3.0 mL) to quench the excess reagents.

  • Pour the mixture into a 1 M aqueous solution of NaHCO₃ (3 mL) at 0 °C.

  • Extract the product with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The yield can be determined by ¹⁹F NMR using an internal standard. Further purification can be achieved by column chromatography.

Data at a Glance: A Comparative Overview of Key Reagents

ReagentFormThermal StabilityHandlingKey Applications
Olah's Reagent LiquidStable to ~55°C[5]Corrosive, toxic, requires plasticware[1]Alcohols to alkyl fluorides, steroid fluorination[3][4]
DAST LiquidDecomposes >90°C (explosive potential)[9][10]Moisture-sensitive, toxic, handle with extreme care[9]Deoxofluorination of alcohols, aldehydes, ketones[6][7][8]
Deoxo-Fluor LiquidMore stable than DAST[3][9][11]Moisture-sensitive, less volatile than DAST[9]Deoxofluorination of alcohols, aldehydes, ketones[3][9]
XtalFluor-E Crystalline SolidHighEasy to handle, air-stable for short periods[12][13][14][15]Deoxofluorination with a promoter, reduced byproducts[12][17]
Fluolead™ Crystalline SolidHigh (decomposes at 260°C)Easy to handle, water-resistant[5][18]Broad-spectrum deoxofluorination, COOH to CF₃[18][19][20]

Conclusion: Empowering the Future of Drug Discovery

The field of nucleophilic fluorination has undergone a remarkable evolution, from hazardous and challenging reagents to a suite of sophisticated, safer, and more selective tools. This guide has provided a comprehensive overview of the key players in the chemist's fluorination arsenal, from the foundational amine/HF complexes to the state-of-the-art solid reagents. By understanding the underlying mechanisms, leveraging field-tested protocols, and prioritizing safety, researchers can confidently and effectively incorporate fluorine into their molecules, unlocking new frontiers in drug discovery and development.

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  • Umemoto, T., et al. Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 2010. [Link]
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  • Desroches, J., et al. In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry, 2015. [Link]
  • Reddy, P. V. G., and Prakash, G. K. S. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 2020. [Link]
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Deoxo-Fluor in Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically influence a compound's metabolic stability, lipophilicity, and binding affinity.[1] Among the arsenal of fluorinating agents available to the synthetic chemist, Bis(2-methoxyethyl)aminosulfur Trifluoride, commercially known as Deoxo-Fluor®, has emerged as a robust and versatile tool.[2] This guide provides an in-depth overview of its applications, grounded in mechanistic understanding and practical, field-proven insights.

Developed as a safer alternative to Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor® exhibits significantly enhanced thermal stability.[2][3][4] While DAST can decompose violently, Deoxo-Fluor®'s decomposition is slower and less energetic, making it more amenable to scale-up operations and reactions requiring elevated temperatures.[3][5] This enhanced stability, coupled with its broad substrate scope, has solidified its role as a go-to reagent for deoxofluorination reactions.[3]

Core Application: Deoxofluorination of Alcohols and Carbonyls

The primary utility of Deoxo-Fluor® lies in its ability to replace oxygen-containing functional groups with fluorine. This is most commonly applied to alcohols and carbonyl compounds.

Transformation of Alcohols to Alkyl Fluorides

Deoxo-Fluor® efficiently converts a wide range of alcohols—including primary, secondary, tertiary, allylic, and benzylic—into their corresponding monofluorides.[6] The reaction typically proceeds via an S(_N)2 mechanism, resulting in a clean inversion of stereochemistry at chiral centers. This stereospecificity is a critical advantage in the synthesis of complex chiral molecules. However, in certain structurally constrained systems, neighboring group participation can lead to retention of configuration.

Mechanism of Alcohol Deoxofluorination:

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of Deoxo-Fluor®, displacing a fluoride ion. The resulting intermediate then undergoes intramolecular substitution, where the displaced fluoride attacks the carbon atom, leading to the fluorinated product with inversion of configuration.

SN2_Mechanism ROH R-OH Intermediate [R-O-S(F2)N(CH2CH2OMe)2 H]⁺ F⁻ ROH->Intermediate Attack on S DeoxoFluor [(MeOCH2CH2)2N]SF3 Product R-F Intermediate->Product SN2 attack by F⁻ SideProduct [(MeOCH2CH2)2N]S(=O)F + HF Intermediate->SideProduct Collapse gem_Difluoride_Mechanism Carbonyl R-C(=O)-R' Intermediate1 [R-C(O-SF2N...)-R']⁺ F⁻ Carbonyl->Intermediate1 Activation DeoxoFluor [(MeOCH2CH2)2N]SF3 Intermediate2 R-C(F)(O-SFN...)-R' Intermediate1->Intermediate2 + F⁻, - F⁻ Product R-CF2-R' Intermediate2->Product + Deoxo-Fluor® SideProduct [(MeOCH2CH2)2N]S(=O)F One_Pot_Amide CarboxylicAcid Carboxylic Acid (R-COOH) AcylFluoride Acyl Fluoride (R-COF) CarboxylicAcid->AcylFluoride + Deoxo-Fluor® - HF, - Side-product Amide Amide Product (R-CONHR') AcylFluoride->Amide Amine Amine or Amine•HCl + Base Amine->Amide Nucleophilic Acyl Substitution

Sources

Methodological & Application

Application Notes and Protocols for the Deoxyfluorination of Alcohols using Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of Bis(2-methoxyethyl)aminosulfur Trifluoride, commercially known as Deoxo-Fluor, for the conversion of alcohols to alkyl fluorides. This guide moves beyond standard procedure documentation to offer in-depth mechanistic insights, a detailed examination of substrate scope with field-proven data, robust experimental protocols, and a thorough troubleshooting guide. By explaining the causality behind experimental choices, this document aims to empower users to optimize their deoxyfluorination reactions, anticipate challenges, and safely handle this versatile yet hazardous reagent.

Introduction: The Strategic Role of Deoxyfluorination and the Emergence of Deoxo-Fluor

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine—such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The direct conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is one of the most direct and powerful methods for introducing this critical element.

For many years, Diethylaminosulfur Trifluoride (DAST) was the reagent of choice for this transformation. However, DAST is notoriously thermally unstable, with a propensity for explosive decomposition at temperatures above 90 °C, posing significant safety risks, especially for large-scale applications.[1][2] This critical drawback led to the development of Deoxo-Fluor, a second-generation deoxyfluorinating agent.[3][4] While mechanistically similar to DAST, Deoxo-Fluor offers significantly enhanced thermal stability, providing a safer operational window for chemists.[4] This guide will detail the theory, practical application, and nuances of using Deoxo-Fluor for the reliable and scalable synthesis of alkyl fluorides.

The Science of Deoxo-Fluor: Mechanism and Stereochemistry

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing reaction conditions. The conversion of an alcohol to an alkyl fluoride using Deoxo-Fluor proceeds through a nucleophilic substitution pathway, generally following an SN2 mechanism for primary and secondary alcohols. This has a crucial stereochemical consequence: the reaction occurs with inversion of configuration at the reacting carbon center.[5][6]

The process can be broken down into two key stages:

  • Activation of the Alcohol: The alcohol's lone pair of electrons attacks the electrophilic sulfur atom of Deoxo-Fluor. This initial step forms an unstable intermediate that quickly loses a fluoride ion and a proton (abstracted by the displaced fluoride or another base) to generate a key alkoxyaminosulfur difluoride intermediate . This intermediate is pivotal as it transforms the poor hydroxyl leaving group into a much better one.

  • Nucleophilic Displacement: The displaced fluoride ion (or another fluoride ion in solution) then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group. This backside attack displaces the leaving group, [(MeOCH₂CH₂)₂N-S(=O)F], and forms the new C-F bond with inverted stereochemistry.

G cluster_activation Step 1: Alcohol Activation cluster_displacement Step 2: Nucleophilic Displacement (SN2) ROH R-OH (Alcohol) Intermediate1 Alkoxyaminosulfur Difluoride Intermediate ROH->Intermediate1 Nucleophilic Attack DeoxoFluor Deoxo-Fluor ((MeOCH₂CH₂)₂NSF₃) DeoxoFluor->Intermediate1 HF HF Intermediate1->HF Elimination Product R-F (Alkyl Fluoride with Inverted Stereochemistry) Intermediate1->Product Byproduct Byproduct ((MeOCH₂CH₂)₂NS(O)F) Intermediate1->Byproduct Fluoride F⁻ (from Deoxo-Fluor or HF) Fluoride->Product Backside Attack

For tertiary alcohols or substrates prone to carbocation formation (e.g., some benzylic systems), the mechanism can shift towards an SN1 pathway, which may lead to racemization or rearrangement byproducts.[7] Understanding the nature of the substrate is therefore key to predicting the reaction outcome.

Safety and Handling: A Self-Validating System of Precaution

Deoxo-Fluor is a hazardous reagent that demands respect and careful handling. Adherence to strict safety protocols is non-negotiable and forms the basis of a self-validating system where safety is continuously reinforced through practice.

Core Hazards:

  • Violent Reaction with Water: Deoxo-Fluor reacts violently and exothermically with water, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.[4][8] All operations must be conducted under strictly anhydrous conditions in a well-maintained chemical fume hood.

  • Respiratory Hazard: The reagent is volatile and a respiratory hazard.[8] Always handle the liquid in a fume hood with the sash at the appropriate height.

  • Thermal Decomposition: While more stable than DAST, Deoxo-Fluor will decompose, beginning at approximately 140 °C.[8] Reactions should never be heated above 110 °C to maintain a safe temperature margin.[8]

Mandatory Handling Procedures:

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using flame- or oven-dried glassware.

  • Appropriate PPE: Wear standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves should be checked for compatibility and changed frequently). A face shield is recommended when handling larger quantities.

  • Quenching: Never quench the reaction or leftover reagent with pure water. A slow, controlled quench is critical. See Section 6.2 for a detailed quenching protocol.

  • Storage: Store Deoxo-Fluor in its original container, tightly sealed, under an inert atmosphere, and refrigerated.

Substrate Scope and Reaction Performance

Deoxo-Fluor is a versatile reagent capable of fluorinating a wide range of alcohols.[3] However, yields and side-product formation are highly substrate-dependent. The following table summarizes typical outcomes and provides insights into experimental choices.

Alcohol TypeSubstrate ExampleTypical ConditionsExpected YieldKey Considerations & Causality
Primary 1-Octanol1.1-1.5 eq. Deoxo-Fluor, DCM, 0 °C to RT80-95%Generally high-yielding. The unhindered nature allows for an efficient SN2 reaction.[3]
Secondary Cyclohexanol1.2-2.0 eq. Deoxo-Fluor, DCM, 0 °C to RT60-85%Good yields, but elimination to form cyclohexene is the primary competing side reaction.[7] Lower temperatures can favor substitution over elimination.
Tertiary tert-Butanol1.5-3.0 eq. Deoxo-Fluor, DCM or neat, RT to 50 °C40-70%More challenging due to steric hindrance and the propensity for elimination (isobutylene formation) via an E1 mechanism.[1][9] Higher reagent equivalents and sometimes gentle heating are required.
Benzylic Benzyl Alcohol1.1-1.5 eq. Deoxo-Fluor, DCM, -78 °C to 0 °C75-90%Highly reactive. Low temperatures are crucial to prevent the formation of benzylic carbocations which can lead to side products like dibenzyl ether.[10]
Allylic Cinnamyl Alcohol1.2-1.5 eq. Deoxo-Fluor, DCM, -78 °C to -20 °C65-85%Prone to SN2' rearrangement. Maintaining low temperatures is critical to favor direct SN2 displacement.[5]
Hindered Adamantanol2.0-3.0 eq. Deoxo-Fluor, Toluene, 80-100 °C50-75%Steric hindrance slows the reaction significantly, requiring more forcing conditions (higher temperature and excess reagent). Elimination is often suppressed due to the bridgehead nature of the substrate.[9]

Comparative Analysis: Deoxo-Fluor vs. Other Reagents

Choosing the right deoxyfluorinating agent is a critical decision based on substrate, scale, safety, and cost.

ReagentStructureDecompositionKey AdvantagesKey Disadvantages
DAST (Et)₂NSF₃~140 °C (-1700 J/g)[1]Widely used, extensive literatureThermally explosive , moisture-sensitive, can generate HF, often gives elimination byproducts.[1]
Deoxo-Fluor (MeOCH₂CH₂)₂NSF₃~140 °C (-1100 J/g)[1]Safer thermal profile than DAST , effective for a broad range of alcohols.Moisture-sensitive, can generate HF, can still lead to elimination/rearrangement.[7]
PyFluor 2-Pyridyl-SO₂FThermally stableExcellent thermal stability, low cost, significantly reduces elimination byproducts , tolerates air and moisture better.[11]Requires a strong, non-nucleophilic base (e.g., DBU).
XtalFluor-E [(Et)₂NSF₂]⁺[BF₄]⁻~215 °C (-661 J/g)Crystalline solid, easy to handle, highly stable , does not generate free HF, less elimination than DAST/Deoxo-Fluor.[11]Requires an external fluoride source (e.g., Et₃N·3HF).

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating checkpoints and rationale for each step.

Protocol 1: General Deoxyfluorination of a Primary or Secondary Alcohol (e.g., 1-Phenylethanol)

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification a Flame-dry a round-bottom flask with stir bar. b Cool under N₂ or Ar. a->b c Dissolve alcohol (1.0 eq.) in anhydrous DCM (0.1-0.2 M). b->c d Cool solution to 0 °C (ice-water bath). c->d e Add Deoxo-Fluor (1.2 eq.) dropwise via syringe. d->e f Allow to slowly warm to RT and stir for 4-16 h. e->f g Monitor by TLC until starting material is consumed. f->g h Cool to 0 °C and quench by slowly adding to sat. NaHCO₃. g->h i Separate layers, extract aqueous phase with DCM (2x). h->i j Combine organics, wash with brine, dry over Na₂SO₄, filter. i->j k Concentrate in vacuo. j->k l Purify by flash chromatography. k->l

Materials:

  • 1-Phenylethanol (1.0 eq.)

  • Deoxo-Fluor (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware, syringes, needles, and inert atmosphere setup

Step-by-Step Methodology:

  • Setup: Under a nitrogen atmosphere, add 1-phenylethanol (e.g., 1.22 g, 10.0 mmol) to a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous DCM (50 mL).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Using a plastic or all-polypropylene syringe, slowly add Deoxo-Fluor (e.g., 2.65 g, 12.0 mmol) dropwise over 5-10 minutes. Causality: A slow, cold addition minimizes potential exotherms and reduces the rate of initial side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Co-spot the reaction mixture with the starting material. Use a standard mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Alkyl fluorides can be difficult to visualize; use a permanganate stain or p-anisaldehyde stain for visualization. The product should have a higher Rf than the starting alcohol.

  • Quenching: Once the starting material is consumed, cool the reaction flask back to 0 °C. In a separate flask, place a vigorously stirred solution of saturated aqueous NaHCO₃ (50 mL). Slowly and carefully , add the reaction mixture dropwise via an addition funnel or pipette to the bicarbonate solution. Safety Critical: This step neutralizes acidic byproducts (HF) and quenches excess Deoxo-Fluor. The addition must be slow to control CO₂ evolution and any exotherm.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10%).[12] Alkyl fluorides are significantly less polar than their parent alcohols.

Troubleshooting Guide
ProblemObservationPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Significant starting material remains after 16h.1. Insufficient reagent. 2. Low reaction temperature for a hindered substrate. 3. Degraded Deoxo-Fluor.1. Add an additional portion of Deoxo-Fluor (0.3-0.5 eq.) and monitor. 2. Gently warm the reaction (e.g., to 40 °C) and monitor. 3. Use a fresh bottle of reagent.[2]
Excessive Elimination Major byproduct observed is an alkene.1. Substrate is prone to elimination (e.g., sterically hindered secondary/tertiary alcohol). 2. Reaction temperature is too high.1. Run the reaction at a lower temperature for a longer period (e.g., start at -78 °C and allow to warm to 0 °C). 2. Consider an alternative, more selective reagent like PyFluor if elimination persists.[11]
Rearrangement Products Isomeric fluorides or unexpected alkenes are formed.The reaction is proceeding through an SN1 mechanism involving a carbocation intermediate.1. Use a less polar, non-coordinating solvent (e.g., toluene instead of DCM). 2. Maintain the lowest possible reaction temperature. 3. Consider a different synthetic strategy that avoids carbocation formation.[7]
Low Recovery After Workup Crude yield is significantly lower than expected from TLC.Product may be volatile or have some water solubility.1. Be gentle during solvent removal (use a colder water bath on the rotary evaporator). 2. Back-extract the initial aqueous quench layer to recover any dissolved product.[13]

Characterization of Alkyl Fluorides

Confirmation of a successful deoxyfluorination reaction is typically achieved through NMR spectroscopy.

  • ¹⁹F NMR: This is the most definitive technique. Organofluorine compounds give sharp signals in a wide chemical shift range, making identification straightforward. A simple alkyl fluoride (R-CH₂-F) will typically appear between -200 and -220 ppm.[14]

  • ¹H NMR: The protons on the carbon bearing the fluorine will appear as a doublet of triplets or a complex multiplet due to coupling with fluorine (²JH-F ≈ 45-50 Hz). Protons on the adjacent carbon will also show coupling (³JH-F ≈ 15-25 Hz).

  • ¹³C NMR: The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant (¹JC-F ≈ 160-180 Hz).

Conclusion

Deoxo-Fluor is a powerful and relatively safe reagent for the conversion of alcohols to alkyl fluorides when handled with the appropriate precautions. Its enhanced thermal stability over DAST makes it a more attractive option for both lab-scale and process chemistry. By understanding the SN2-type mechanism, anticipating potential side reactions like elimination and rearrangement, and employing robust and safe handling protocols, researchers can confidently and effectively utilize Deoxo-Fluor to synthesize valuable fluorinated molecules. For substrates particularly prone to side reactions, newer generation reagents like PyFluor or XtalFluor may offer superior selectivity and should be considered as part of a modern synthetic chemist's toolkit.

References

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  • Hogue, C. A., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. [Online]. Available: [Link]
  • Xiao, J.-C., et al. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. [Online]. Available: [Link]
  • Wiles, J. A., & Fletcher, S. P. (2012). 19F NMR chemical shifts. 1. Aliphatic fluorides. Journal of the American Chemical Society. [Online]. Available: [Link]
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  • Wiles, J. A., & Fletcher, S. P. (2012). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. [Online]. Available: [Link]
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  • Brittain, W. D. (2020). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. West Virginia University. [Online]. Available: [Link]
  • Watson, D. A., et al. (2021). Borane-Mediated Highly Secondary Selective Deoxyfluorination of Alcohols. Angewandte Chemie. [Online]. Available: [Link]
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  • Goldberg, N. W., et al. (2016). AlkylFluor: Deoxyfluorination of Alcohols. Organic Letters. [Online]. Available: [Link]
  • Bae, C., et al. (2013). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses. [Online]. Available: [Link]
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  • Hu, J., et al. (2017). Methods for deoxyfluorination of alcohols.
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  • Georg, G. I., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry. [Online]. Available: [Link]
  • Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Online]. Available: [Link]
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Application Notes and Protocols: A Researcher's Guide to the Conversion of Carboxylic Acids to Acyl Fluorides with Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Acyl Fluorides and the Role of Deoxo-Fluor

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and overall physicochemical properties.[1] Acyl fluorides have emerged as valuable synthetic intermediates due to their unique balance of stability and reactivity.[2][3] Unlike their more reactive acyl chloride counterparts, acyl fluorides exhibit greater stability towards hydrolysis, rendering them easier to handle, while still demonstrating excellent reactivity with a wide range of nucleophiles.[3] This controlled reactivity minimizes side reactions and allows for cleaner, more efficient transformations, a critical consideration in complex multi-step syntheses.[4]

Traditionally, the synthesis of acyl fluorides has been fraught with challenges, often relying on hazardous reagents and yielding inconsistent results.[4] The advent of modern fluorinating agents has revolutionized this field. Among these, Deoxo-Fluor , or bis(2-methoxyethyl)aminosulfur trifluoride, has distinguished itself as a versatile, mild, and thermally stable reagent for the efficient conversion of carboxylic acids to acyl fluorides.[5][6][7] Its enhanced thermal stability compared to older reagents like diethylaminosulfur trifluoride (DAST) makes it more amenable to scale-up operations, a significant advantage in drug development.[6][7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the mechanism, application, and best practices for utilizing Deoxo-Fluor in the synthesis of acyl fluorides from carboxylic acids. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and address critical safety considerations to ensure successful and safe implementation in the laboratory.

Mechanistic Insights: The Deoxofluorination Pathway

The conversion of a carboxylic acid to an acyl fluoride using Deoxo-Fluor proceeds through a deoxofluorination reaction. The process is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of Deoxo-Fluor. This step is followed by an intramolecular rearrangement and subsequent elimination to furnish the desired acyl fluoride, along with sulfur-containing byproducts and hydrogen fluoride.

Caption: Proposed mechanism for the conversion of a carboxylic acid to an acyl fluoride using Deoxo-Fluor.

Deoxo-Fluor Mechanism cluster_0 Reaction RCOOH R-C(=O)OH Carboxylic Acid Intermediate R-C(=O)O-S(F)2N(CH2CH2OMe)2 Activated Intermediate RCOOH->Intermediate + Deoxo-Fluor DeoxoFluor [(MeOCH2CH2)2N]SF3 Deoxo-Fluor AcylFluoride R-C(=O)F Acyl Fluoride Intermediate->AcylFluoride Rearrangement & Elimination Byproducts [(MeOCH2CH2)2N]S(=O)F + HF Byproducts

Experimental Protocol: A Validated Approach

This protocol provides a general and robust method for the conversion of a generic carboxylic acid to its corresponding acyl fluoride using Deoxo-Fluor. It is crucial to perform this reaction under anhydrous conditions in a well-ventilated fume hood, as Deoxo-Fluor reacts violently with water to produce hazardous hydrogen fluoride (HF).[8][9][10][11]

Materials and Reagents:
  • Carboxylic acid substrate

  • Deoxo-Fluor (this compound)[6]

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous aprotic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Apparatus for purification (e.g., distillation setup or flash chromatography system)

Step-by-Step Procedure:
  • Reaction Setup:

    • Dry a round-bottom flask equipped with a magnetic stir bar under vacuum or in an oven and allow it to cool to room temperature under a stream of dry nitrogen.

    • To the flask, add the carboxylic acid (1.0 equiv).

    • Dissolve the carboxylic acid in anhydrous dichloromethane (a typical concentration is 0.1-0.5 M).

    • Seal the flask with a septum and maintain a positive pressure of nitrogen.

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add Deoxo-Fluor (1.1-1.5 equiv) to the stirred solution via syringe. Caution: The addition may be exothermic. A slow, dropwise addition is recommended.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing a quenched aliquot by ¹⁹F NMR spectroscopy.

  • Workup and Isolation:

    • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate. Caution: This should be done slowly and in a fume hood due to the evolution of CO₂ gas and the presence of HF.[11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude acyl fluoride can be purified by distillation or flash column chromatography on silica gel. The choice of purification method will depend on the physical properties of the product.[5]

Caption: A generalized workflow for the synthesis of acyl fluorides from carboxylic acids using Deoxo-Fluor.

Experimental Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Addition 2. Deoxo-Fluor Addition (0 °C to RT) Setup->Addition Monitor 3. Reaction Monitoring (TLC, NMR) Addition->Monitor Workup 4. Aqueous Workup (Quench & Extract) Monitor->Workup Purify 5. Purification (Distillation/Chromatography) Workup->Purify

Substrate Scope and Reaction Parameters

Deoxo-Fluor has been successfully employed for the conversion of a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic substrates.[4] The reaction conditions are generally mild, and the procedure is tolerant of many common functional groups.

Substrate TypeTemperature (°C)Time (h)Yield (%)Notes
Aliphatic Carboxylic Acids0 to RT1-3Good to ExcellentGenerally clean conversions.
Aromatic Carboxylic Acids0 to RT2-4Good to ExcellentElectron-donating and -withdrawing groups are well-tolerated.
α,β-Unsaturated Carboxylic Acids0 to RT2-4GoodPotential for side reactions minimized under mild conditions.
N-Protected Amino Acids0 to RT1-2Good to ExcellentMinimal racemization observed.[4]

This table represents typical conditions and outcomes. Optimization may be required for specific substrates.

Safety and Handling of Deoxo-Fluor

Deoxo-Fluor is a reactive and hazardous chemical that must be handled with appropriate safety precautions.[9]

  • Handling: Always handle Deoxo-Fluor in a well-ventilated chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9]

  • Reactivity with Water: Deoxo-Fluor reacts violently with water to produce highly corrosive and toxic hydrogen fluoride (HF).[8][10][11] Ensure all glassware is scrupulously dried, and use anhydrous solvents. Avoid contact with moist air.[9]

  • Storage: Store Deoxo-Fluor in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols.[9]

  • Disposal: Dispose of Deoxo-Fluor and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion: A Powerful Tool for Modern Synthesis

The conversion of carboxylic acids to acyl fluorides using Deoxo-Fluor represents a significant advancement in synthetic methodology. The reagent's enhanced stability, broad substrate scope, and the mild reaction conditions make it an invaluable tool for researchers in both academic and industrial settings.[4][5] By understanding the underlying mechanism, adhering to the detailed protocol, and prioritizing safety, scientists can effectively leverage Deoxo-Fluor to access valuable acyl fluoride intermediates for a wide array of applications, from peptide synthesis to the development of novel pharmaceuticals and agrochemicals.[1][4]

References

  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination.
  • Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor).
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  • Wang, X., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1764–1768. [Link]
  • White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(8), 2573–2576. [Link]
  • Organic Syntheses. (n.d.). Bis(4-fluorophenyl)difluoromethane.
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  • ResearchGate. (n.d.). A plausible reaction mechanism for the deoxyfluorination of carboxylic acids with CF3SO2OCF3 (2 a).
  • National Institutes of Health. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
  • ResearchGate. (2025, August 6). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. | Request PDF.
  • Beilstein Journal of Organic Chemistry. (2024, April 5). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
  • Wiley Online Library. (n.d.). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties.
  • ResearchGate. (n.d.). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected).

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Application Notes & Protocols: One-Pot Amide Synthesis Using Deoxo-Fluor Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Deoxo-Fluor in Amide Bond Formation

The amide bond is a cornerstone of chemical synthesis, central to pharmaceuticals, materials science, and biochemistry. While numerous methods exist for its construction, the direct, one-pot conversion of carboxylic acids to amides presents significant advantages in terms of efficiency and atom economy.[1][2] Deoxo-Fluor, [bis(2-methoxyethyl)amino]sulfur trifluoride, has emerged as a powerful reagent in this context.[3][4][5][6] It offers a mild and versatile method for activating carboxylic acids via the in-situ formation of acyl fluorides, which then readily couple with a broad range of amines.[3][4][5][6]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of Deoxo-Fluor for one-pot amide synthesis. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss critical safety and handling considerations. The strategic incorporation of fluorine-containing motifs is a key strategy in modern drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[7] Deoxo-Fluor serves not only as a coupling reagent but also as a valuable tool in the broader context of synthetic fluorine chemistry.[7][8]

Mechanistic Rationale: The Acyl Fluoride Pathway

The efficacy of Deoxo-Fluor in one-pot amidation lies in its ability to cleanly and efficiently convert carboxylic acids into their corresponding acyl fluorides.[3][8] Acyl fluorides are unique among acyl halides; they are relatively stable and can often be isolated, yet they exhibit high reactivity towards nucleophiles, making them ideal intermediates for amide bond formation.[3]

The generally accepted mechanism proceeds in two key stages within a single reaction vessel:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with Deoxo-Fluor to form a highly reactive intermediate. This intermediate then collapses, eliminating sulfur dioxide and generating the corresponding acyl fluoride. A key byproduct of this step is bis(2-methoxyethyl)amine.[5]

  • Nucleophilic Acyl Substitution: The amine, added to the same pot, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the in-situ generated acyl fluoride. This tetrahedral intermediate collapses to form the thermodynamically stable amide bond and releases a fluoride ion.

dot

Caption: One-pot amidation workflow using Deoxo-Fluor.

Core Protocol: General Procedure for One-Pot Amidation

This protocol is a robust starting point for a wide range of substrates. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific applications.

Materials:

  • Carboxylic Acid

  • Deoxo-Fluor (or a 50% solution in THF)

  • Amine

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Solvent and Base Addition: Dissolve the carboxylic acid in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Activation: To the cooled solution, add DIPEA (1.5 equiv) followed by the slow, dropwise addition of Deoxo-Fluor (1.2 equiv).[2]

  • Acyl Fluoride Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the complete formation of the acyl fluoride intermediate.[2]

  • Amine Addition: Add the desired amine (1.1-1.5 equiv) to the reaction mixture, either neat or as a solution in anhydrous DCM.

  • Reaction Progression: After the addition of the amine, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 3 to 8 hours.[2]

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Caution: Gas evolution (CO₂) may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Carboxylic Acid in Anhydrous DCM p2 Cool to 0 °C p1->p2 r1 Add DIPEA, then slowly add Deoxo-Fluor p2->r1 r2 Stir for 30 min at 0 °C (Acyl Fluoride Formation) r1->r2 r3 Add Amine r2->r3 r4 Warm to RT and stir for 3-8h r3->r4 w1 Quench with NaHCO3 (aq) r4->w1 w2 Extract with DCM w1->w2 w3 Wash with H2O and Brine w2->w3 w4 Dry (Na2SO4) & Concentrate w3->w4 w5 Purify via Chromatography w4->w5

Caption: Step-by-step experimental workflow for one-pot amidation.

Substrate Scope and Performance

The Deoxo-Fluor mediated one-pot amidation is compatible with a wide array of carboxylic acids and amines, demonstrating its versatility.[3]

Carboxylic Acid TypeAmine TypeTypical YieldsNotes
Aliphatic (linear & cyclic)Primary & Secondary AliphaticGood to ExcellentClean conversions are generally observed.[3]
Aromatic (benzoic acids)Primary & Secondary AliphaticGood to ExcellentTolerates a range of electronic properties on the aromatic ring.[3]
α-Amino Acids (N-protected)Primary & Secondary AminesGoodMinimal racemization is typically observed, making it suitable for peptide synthesis.[3]
Aliphatic & AromaticN,O-dimethylhydroxylamineGood to ExcellentEfficiently forms Weinreb amides, which are valuable synthetic intermediates.[3][9]

Safety and Handling: A Critical Overview

Deoxo-Fluor and its byproducts require careful handling due to their hazardous nature. Adherence to strict safety protocols is mandatory.

  • Toxicity and Corrosivity: Deoxo-Fluor is volatile and a respiratory hazard.[10] It reacts exothermally and rapidly with water to generate highly corrosive hydrogen fluoride (HF).[10][11] All manipulations must be performed in a well-ventilated chemical fume hood. [10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]

  • Thermal Stability: While more thermally stable than its predecessor DAST, Deoxo-Fluor can decompose, initiating at temperatures around 140 °C.[10][13] It is prudent to keep reaction temperatures, especially during heating, well below 110 °C.[10]

  • Quenching and Waste Disposal: Reactions should be quenched carefully with a basic aqueous solution (e.g., NaHCO₃) to neutralize any acidic byproducts like HF. All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Moisture: Ensure all reagents, solvents, and glassware are scrupulously dry. Moisture will consume the Deoxo-Fluor reagent.

    • Incomplete Acyl Fluoride Formation: For sterically hindered or electron-deficient carboxylic acids, extending the activation time at 0 °C before adding the amine may improve yields.

  • Side Product Formation:

    • In cases involving sterically hindered amines or when no external amine is added, the bis(methoxyethyl)amine byproduct generated during the activation step can react with the acyl fluoride.[5] If this becomes a significant issue, a two-step protocol (isolation of the acyl fluoride before adding the amine) may be necessary, though this sacrifices the one-pot advantage.[5]

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by ¹⁹F NMR spectroscopy by observing the signal for the acyl fluoride intermediate.

Conclusion: A Robust Tool for Modern Synthesis

The one-pot conversion of carboxylic acids to amides using the Deoxo-Fluor reagent is a robust, versatile, and efficient method.[3][4][5] Its operational simplicity, mild reaction conditions, and broad substrate scope make it a valuable tool in both academic and industrial research, particularly in the field of drug discovery and development.[2][3] By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively leverage this powerful transformation to streamline their synthetic endeavors.

References

  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576.
  • Chang, Y., Lee, H., & Bae, C. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. The Journal of Organic Chemistry, 69(7), 2573–2576.
  • Scattolin, T., Deckers, K., & Schoenebeck, F. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5798–5802.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573-2576.
  • Scattolin, T., Deckers, K., & Schoenebeck, F. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. ResearchGate.
  • Singh, R. P., & Shreeve, J. M. (2006). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synlett, 2006(15), 2515-2516.
  • Unknown Author. (n.d.). Safety of Deoxo Fluorination Reagents. ResearchGate.
  • Kangani, C. O., & Kelley, D. E. (2005). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters, 46(51), 8917–8920.
  • Organic Chemistry Portal. (n.d.). This compound (Deoxo-Fluor).
  • Malapit, C. A., Bour, J. R., Brigham, C. E., & Sanford, M. S. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health.

Sources

Application Notes and Protocols for Deoxo-Fluor Mediated Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocol for utilizing Deoxo-Fluor, [bis(2-methoxyethyl)amino]sulfur trifluoride, as a highly efficient reagent for peptide coupling reactions. This method proceeds through the in situ generation of acyl fluorides, which serve as stable yet reactive intermediates for amide bond formation. The protocol detailed herein offers a robust and versatile approach for peptide synthesis, characterized by mild reaction conditions, high yields, facile purification, and minimal racemization. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Strategic Advantage of Acyl Fluorides in Peptide Synthesis

The formation of the peptide bond is a cornerstone of chemical and biological sciences. While numerous coupling reagents have been developed, the ideal method seeks to balance high reactivity with the suppression of side reactions, particularly racemization of chiral centers.[1][2] Traditional methods of generating highly reactive acyl halides, such as acyl chlorides, can be harsh and lead to undesirable side products.[3][4]

Deoxo-Fluor emerges as a superior alternative by facilitating the conversion of carboxylic acids to their corresponding acyl fluorides.[3][5][6] Acyl fluorides strike an optimal balance between stability and reactivity; they are significantly more stable to hydrolysis than other acyl halides, yet exhibit comparable electrophilicity to activated esters for reactions with nucleophiles like amines.[4] This unique characteristic allows for a clean and efficient "one-flask" coupling process, where the acyl fluoride is generated and then reacted with an amine component without the need for isolation.[3][5][7] The use of Deoxo-Fluor is particularly advantageous for its mild activation conditions, which are compatible with a wide array of sensitive functional groups and help preserve the stereochemical integrity of amino acids.[3][4]

Reaction Mechanism: Deoxo-Fluor Mediated Acyl Fluoride Formation and Coupling

The efficacy of Deoxo-Fluor in peptide coupling lies in its ability to smoothly convert a carboxylic acid to an acyl fluoride. The generally accepted mechanism involves the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the sulfur center of Deoxo-Fluor, leading to the displacement of a fluoride ion and the formation of a reactive intermediate.

  • Formation of the Acyl Fluoride: The displaced fluoride ion then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. This results in the formation of the stable acyl fluoride and the release of a sulfur-based byproduct.

  • Nucleophilic Acyl Substitution: The generated acyl fluoride, a highly efficient acylating agent, readily reacts with the amine component (the N-terminus of another amino acid or peptide) to form the desired peptide bond.

  • Byproduct Removal: The byproducts of this reaction are typically water-soluble, allowing for straightforward removal during aqueous workup.[3]

This mechanistic pathway is outlined in the diagram below:

G Figure 1: Reaction Mechanism of Deoxo-Fluor Mediated Peptide Coupling cluster_0 Acyl Fluoride Formation cluster_1 Peptide Bond Formation Carboxylic_Acid R-COOH (Amino Acid 1) Intermediate Reactive Intermediate Carboxylic_Acid->Intermediate + Deoxo-Fluor Deoxo_Fluor Deoxo-Fluor [(MeOCH2CH2)2NSF3] Deoxo_Fluor->Intermediate Acyl_Fluoride R-COF (Acyl Fluoride) Intermediate->Acyl_Fluoride - (MeOCH2CH2)2NSOF - HF Amine H2N-R' (Amino Acid 2) Peptide R-CONH-R' (Dipeptide) Acyl_Fluoride->Peptide + Amine Byproduct_1 Sulfur Byproducts + HF Amine->Peptide

Caption: Figure 1: Reaction Mechanism of Deoxo-Fluor Mediated Peptide Coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Deoxo-Fluor mediated coupling of two amino acids. It is crucial to adhere to all safety precautions when handling Deoxo-Fluor.

Safety Precautions
  • Deoxo-Fluor is highly reactive with water , producing hydrogen fluoride (HF), which is corrosive and toxic.[8] All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[8]

  • Deoxo-Fluor is a respiratory hazard. [8] Always handle this reagent in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE) is mandatory. This includes safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][10]

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

Materials and Reagents
  • N-protected amino acid (1.0 equiv)

  • C-protected amino acid hydrochloride or free amine (1.0-1.2 equiv)

  • Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Reaction Workflow

The following diagram illustrates the general workflow for the peptide coupling procedure:

G Figure 2: Experimental Workflow for Deoxo-Fluor Peptide Coupling start Start: Prepare Anhydrous Setup dissolve_acid Dissolve N-protected Amino Acid in Solvent start->dissolve_acid cool_reaction Cool to 0 °C dissolve_acid->cool_reaction add_base_deoxo Add DIPEA and Deoxo-Fluor cool_reaction->add_base_deoxo stir_activation Stir for 15-30 min (Acyl Fluoride Formation) add_base_deoxo->stir_activation add_amine Add Amine Component (in solution) stir_activation->add_amine warm_react Warm to Room Temp and Stir for 3-8 h add_amine->warm_react workup Aqueous Workup: NaHCO3, Brine warm_react->workup dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify end End: Isolated Peptide purify->end

Caption: Figure 2: Experimental Workflow for Deoxo-Fluor Peptide Coupling.

Detailed Procedure
  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the N-protected amino acid (1.0 equiv).

  • Dissolution: Dissolve the amino acid in anhydrous CH₂Cl₂ (or DMF if solubility is an issue).[7][11] The typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Sequentially add DIPEA (2.5-3.0 equiv) and Deoxo-Fluor (1.1-1.2 equiv) dropwise to the stirred solution. Causality Note: DIPEA acts as a base to neutralize the HF byproduct and facilitate the reaction. An excess is used to also deprotonate the amine hydrochloride salt if used.

  • Acyl Fluoride Formation: Stir the reaction mixture at 0 °C for 15-30 minutes. This allows for the complete conversion of the carboxylic acid to the acyl fluoride intermediate.[7]

  • Amine Addition: In a separate flask, dissolve the C-protected amino acid (1.0-1.2 equiv) in a minimal amount of anhydrous CH₂Cl₂ and add it to the reaction mixture.

  • Coupling Reaction: Allow the reaction to stir at 0 °C for an additional 15 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Trustworthiness Note: The aqueous washes effectively remove the water-soluble byproducts and unreacted reagents, simplifying purification.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide product by silica gel column chromatography to obtain the desired dipeptide.[7]

Quantitative Data and Scope

The Deoxo-Fluor mediated peptide coupling protocol is effective for a range of amino acids, including those that are sterically hindered. The yields are generally good to excellent, and the mild conditions help to minimize epimerization.

EntryN-Protected Amino AcidAmine ComponentSolventTime (h)Yield (%)Notes
1Z-Phe-OHH-Gly-OEt·HClCH₂Cl₂492Standard coupling
2Boc-Val-OHH-Ala-OMe·HClCH₂Cl₂688Coupling of sterically hindered amino acids
3Boc-Pro-OHH-Leu-OBn·HClCH₂Cl₂595High yield for proline coupling
4Z-Ala-OHH-Phe-OMe·HClDMF490DMF used for improved solubility
5Boc-Aib-OHH-Gly-OEt·HClCH₂Cl₂885Effective for α,α-disubstituted amino acids

Table based on representative data from Georg, et al.[3][5][7]

Troubleshooting

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is rigorously dried and solvents are anhydrous. Deoxo-Fluor is highly sensitive to water.

    • Incomplete Activation: Extend the acyl fluoride formation time to 30-45 minutes.

    • Steric Hindrance: For particularly hindered couplings, slightly elevated temperatures (e.g., room temperature for activation) or longer reaction times may be necessary.

  • Presence of Side Products:

    • Over-activation: Ensure the reaction temperature during activation does not exceed 0 °C.

    • Impure Reagents: Use high-purity amino acids and reagents.

  • Racemization:

    • While minimal with this method, ensure the temperature is kept low (0 °C) during the activation and initial coupling steps. The choice of base can also be critical; DIPEA is generally a good choice.

Conclusion

Deoxo-Fluor is a powerful and reliable reagent for the synthesis of peptides. Its ability to generate acyl fluorides under mild conditions in a one-flask protocol provides a significant advantage over many traditional coupling methods.[3][5] By following the detailed protocol and safety guidelines presented in these application notes, researchers can achieve high yields of desired peptides with minimal side product formation and preservation of stereochemical integrity. This method represents a valuable tool in the arsenal of synthetic chemists engaged in peptide research and drug development.

References

  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576. [Link]
  • ChemBK. (2024). Deoxo-Fluor. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Chang, Y., Lee, H., & Bae, C. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. [Link]
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. PubMed. [Link]
  • ResearchGate. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. [Link]
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • American Chemical Society Publications. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. [Link]
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
  • ResearchGate. (2007). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]
  • YouTube. (2020). Peptide Coupling Reagents. [Link]
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
  • UCI Department of Chemistry. (n.d.).

Sources

Application Notes & Protocols: Synthesis of Fluorinated Heterocycles with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Deoxo-Fluor in Fluorination Chemistry

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Fluorination can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential.[1] Among the arsenal of fluorinating agents, Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor, has emerged as a highly versatile and user-friendly reagent.[3][4]

Developed as a successor to the more hazardous Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor offers a superior safety profile, most notably its enhanced thermal stability, which mitigates the risk of explosive decomposition.[3][4][5][6][7] This characteristic, coupled with its broad substrate scope, has solidified Deoxo-Fluor's position as a preferred reagent for the deoxofluorination of alcohols and carbonyls, key transformations in the synthesis of fluorinated heterocycles.[5][8][9]

This guide provides an in-depth exploration of Deoxo-Fluor's application in the synthesis of fluorinated heterocycles, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

The Superiority of Deoxo-Fluor: A Comparative Overview

The principal advantage of Deoxo-Fluor over DAST lies in its significantly improved thermal stability.[3][5] This is attributed to the conformational rigidity provided by the coordination of the methoxyethyl side chains with the electron-deficient sulfur atom.[5] This enhanced stability translates to several practical benefits in the laboratory:

FeatureDeoxo-FluorDAST
Thermal Stability Decomposes slowly upon heating without explosion.[10]Can undergo exothermic and potentially explosive decomposition at elevated temperatures.[3]
Safety Reduced risk of uncontrolled decomposition during reaction or storage.[3]Higher risk of thermal runaway, especially on a larger scale.[11]
Reaction Window Allows for reactions at higher temperatures, often leading to improved reaction rates and yields.[3]Limited to lower reaction temperatures, which can be suboptimal for less reactive substrates.
Process Control More predictable behavior enables better management of reaction parameters, which is crucial for scale-up.[3]Requires stringent temperature control and careful handling.

Core Applications in Heterocyclic Synthesis

Deoxo-Fluor is a powerful tool for introducing fluorine into heterocyclic systems through two primary transformations: the conversion of hydroxyl groups to fluorides and the transformation of carbonyl groups into gem-difluorides.

Deoxofluorination of Heterocyclic Alcohols

The conversion of a hydroxyl group to a fluorine atom is a fundamental transformation in medicinal chemistry. Deoxo-Fluor facilitates this reaction under mild conditions, often with high yields and stereochemical inversion, consistent with an SN2 mechanism.[8][12]

Mechanism of Deoxofluorination of Alcohols:

G cluster_0 Step 1: Formation of Alkoxysulfur Difluoride Intermediate cluster_1 Step 2: Nucleophilic Attack by Fluoride Alcohol R-OH Intermediate [(MeOCH2CH2)2NSF2OR] Alcohol->Intermediate + (MeOCH2CH2)2NSF3 DeoxoFluor (MeOCH2CH2)2NSF3 HF HF Intermediate->HF - HF Intermediate_2 [(MeOCH2CH2)2NSF2OR] Product R-F Intermediate_2->Product + F- (SN2) Fluoride F- Byproduct (MeOCH2CH2)2NS(O)F Product->Byproduct + (MeOCH2CH2)2NS(O)F

Caption: Mechanism of alcohol deoxofluorination with Deoxo-Fluor.

General Protocol for Deoxofluorination of a Heterocyclic Alcohol:

Materials:

  • Heterocyclic alcohol

  • Deoxo-Fluor

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Ice bath

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the heterocyclic alcohol (1.0 equiv) and anhydrous DCM (to make a 0.1-0.5 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor (1.1-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Deoxo-Fluor reacts violently with water to produce hydrogen fluoride (HF), which is corrosive and can lead to unwanted side reactions.[6][13]

  • Inert Atmosphere: Prevents the reaction of Deoxo-Fluor with atmospheric moisture.

  • Low-Temperature Addition: The reaction can be exothermic, and slow addition at 0 °C helps to control the reaction temperature and prevent potential decomposition.

  • Aqueous Quench: The use of a mild base like NaHCO₃ neutralizes any remaining Deoxo-Fluor and acidic byproducts.

Gem-Difluorination of Heterocyclic Carbonyls

The conversion of a ketone or aldehyde to a gem-difluoride is another valuable transformation enabled by Deoxo-Fluor.[5][8] This reaction introduces a CF₂ group, a common motif in many pharmaceuticals that can act as a bioisostere for a carbonyl group or ether linkage.

Mechanism of Gem-Difluorination of Carbonyls:

G cluster_0 Step 1: Formation of a Halosulfonium Intermediate cluster_1 Step 2: Fluoride Attack and Elimination cluster_2 Step 3: Formation of Gem-Difluoride Carbonyl R-C(=O)-R' Intermediate1 [R-C(OSF2N(CH2CH2OMe)2)-R']+ Carbonyl->Intermediate1 + (MeOCH2CH2)2NSF3 DeoxoFluor (MeOCH2CH2)2NSF3 Intermediate1_2 [R-C(OSF2N(CH2CH2OMe)2)-R']+ Intermediate2 R-CF(OSF2N(CH2CH2OMe)2)-R' Intermediate1_2->Intermediate2 + F- Fluoride1 F- Intermediate2_2 R-CF(OSF2N(CH2CH2OMe)2)-R' Product R-CF2-R' Intermediate2_2->Product -> Byproduct (MeOCH2CH2)2NS(O)F Product->Byproduct + (MeOCH2CH2)2NS(O)F

Sources

Deoxo-Fluor® in the Synthesis of Fluorinated Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry and the Emergence of Deoxo-Fluor®

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, the development of efficient and selective fluorinating agents is of paramount importance.

Among the array of available reagents, Bis(2-methoxyethyl)aminosulfur trifluoride , commercially known as Deoxo-Fluor® , has emerged as a highly versatile and valuable tool for the synthesis of fluorinated pharmaceutical intermediates. This application note provides a comprehensive overview of Deoxo-Fluor®, its advantages over other reagents, and detailed protocols for its application in the synthesis of key fluorinated building blocks.

Deoxo-Fluor® is a nucleophilic fluorinating agent that effectively replaces hydroxyl and carbonyl functionalities with fluorine atoms.[1][3][4] It offers a significant advantage over the traditional reagent, Diethylaminosulfur Trifluoride (DAST), primarily due to its enhanced thermal stability.[5][6] This increased stability mitigates the risk of explosive decomposition, making Deoxo-Fluor® more amenable to scale-up and safer for routine laboratory use.[5][6]

Mechanism of Action: The Deoxofluorination Pathway

The fundamental transformation mediated by Deoxo-Fluor® is the deoxofluorination of alcohols and carbonyl compounds. The generally accepted mechanism involves the initial activation of the oxygen-containing functional group by the electrophilic sulfur atom of Deoxo-Fluor®. This is followed by nucleophilic attack of the fluoride ion.

Deoxofluorination Mechanism R2C=O Ketone/Aldehyde Intermediate1 Oxy(aminosulfonium) fluoride intermediate R2C=O->Intermediate1 + Deoxo-Fluor® DeoxoFluor Deoxo-Fluor® Intermediate2 Gem-difluoroalkane Intermediate1->Intermediate2 SN2-type attack by F⁻ Byproduct Thionyl fluoride derivative Intermediate1->Byproduct

Caption: A generalized workflow for a typical deoxofluorination reaction using Deoxo-Fluor®.

Protocol 1: Gem-Difluorination of a Diaryl Ketone

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of bis(4-fluorophenyl)difluoromethane. [5]This class of compounds can serve as building blocks for various pharmaceutical agents.

Materials:

  • 4,4'-Difluorobenzophenone

  • Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM) or reaction can be run neat

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4,4'-difluorobenzophenone (1.0 equiv). [5]2. Add Deoxo-Fluor® (3.0 equiv) via a syringe or cannula. The reaction can be run neat or in a suitable anhydrous solvent like dichloromethane. [5]3. Heat the reaction mixture to a temperature that provides efficient fluorination, for example, in an oil bath at 90 °C. **Caution: The oil bath temperature should be kept below 110 °C for safety.[5]

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or ¹H NMR. [5]For NMR monitoring, a small aliquot can be carefully quenched with saturated NaHCO₃ solution, extracted with CDCl₃, and the organic layer analyzed. [5]5. After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Be aware of potential foaming. [5]7. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bis(4-fluorophenyl)difluoromethane. [5]

Protocol 2: Synthesis of a Fluorinated Amino Acid Intermediate

This protocol is based on the stereoselective synthesis of a 3-fluoro-N-methyl-d-aspartic acid derivative. [7]Fluorinated amino acids are valuable intermediates for the synthesis of peptides and other bioactive molecules with modified properties.

Materials:

  • Protected amino alcohol precursor (e.g., a derivative of epoxy succinic ester)

  • Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected amino alcohol (1.0 equiv) in anhydrous dichloromethane in a suitable reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® (typically 1.1 to 1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the fluorinated amino acid derivative. [7]In the cited example, this fluorination proceeds stereoselectively via an aziridinium intermediate. [7]

Applications in the Synthesis of Other Key Pharmaceutical Intermediates

Beyond the detailed protocols above, Deoxo-Fluor® has proven to be a valuable reagent in the synthesis of other important classes of fluorinated pharmaceutical intermediates.

  • Fluorinated Steroids: The introduction of fluorine into the steroid scaffold can significantly impact biological activity. Deoxo-Fluor® can be employed for the deoxofluorination of hydroxylated steroid precursors to generate fluorinated analogs. For example, the conversion of a steroidal alcohol to the corresponding fluoride can be achieved under standard Deoxo-Fluor® conditions.

  • Fluorinated Nucleoside Analogues: Fluorinated nucleosides are a critical class of antiviral and anticancer agents. [8][9][10][11]Deoxo-Fluor® can be used for the fluorination of sugar moieties in nucleoside precursors. [12]For instance, the conversion of a hydroxyl group on the ribose or a carbocyclic ring to a fluorine atom can be accomplished using Deoxo-Fluor®, often with high stereoselectivity. This is a key step in the synthesis of many clinically important nucleoside analogues.

  • One-Pot Transformations: Deoxo-Fluor® can also be utilized in efficient one-pot procedures. For example, carboxylic acids can be converted in situ to acyl fluorides, which can then be reacted with various nucleophiles to form amides, Weinreb amides, or other derivatives without the need for isolation of the intermediate acyl fluoride. [2][13]This streamlines synthetic sequences and improves overall efficiency.

Safety and Handling Considerations

As a reactive fluorinating agent, Deoxo-Fluor® must be handled with care.

  • Handling: Always handle Deoxo-Fluor® in a well-ventilated fume hood. [5]Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reactivity with Water: Deoxo-Fluor® reacts exothermically with water to produce hydrogen fluoride (HF). [5]All glassware and solvents must be scrupulously dried before use.

  • Storage: Store Deoxo-Fluor® in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Quenching: Quench reactions and residual reagent carefully with a suitable protic solvent (e.g., methanol) followed by a basic aqueous solution (e.g., saturated NaHCO₃). Perform quenching at a low temperature to control the exotherm.

Conclusion

Deoxo-Fluor® is a powerful and versatile fluorinating agent that has become an indispensable tool in the synthesis of fluorinated pharmaceutical intermediates. Its enhanced thermal stability compared to DAST offers a significant safety advantage, particularly for process development and scale-up. The ability to efficiently convert alcohols, aldehydes, ketones, and carboxylic acids into their fluorinated counterparts under relatively mild conditions makes Deoxo-Fluor® a preferred choice for a wide range of applications in drug discovery and development. By following the protocols and safety guidelines outlined in this application note, researchers can effectively leverage the unique properties of Deoxo-Fluor® to advance their synthetic programs.

References

  • Synthesis of complex unnatural fluorine-containing amino acids. PMC, [Link]
  • DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, [Link]
  • This compound (Deoxo-Fluor) - Common Organic Chemistry. Common Organic Chemistry, [Link]
  • Fluorination Remains Key Challenge in API Synthesis - Pharmaceutical Technology. Pharmaceutical Technology, [Link]
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides - Organic Chemistry Portal. Organic Chemistry Portal, [Link]
  • Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. Organic Synthesis, [Link]
  • Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides - Organic Chemistry Portal. Organic Chemistry Portal, [Link]
  • This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability - Organic Chemistry Portal. Organic Chemistry Portal, [Link]
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. | Request PDF.
  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal, [Link]
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
  • Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. MDPI, [Link]
  • The synthesis of fluorinated proline analogues - ePrints Soton. University of Southampton, [Link]
  • Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV)
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Semantic Scholar, [Link]
  • Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed, [Link]
  • The Synthesis of Fluorinated Proline Analogues. ePrints Soton, [Link]
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PubMed, [Link]
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI, [Link]
  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic-chemistry.org, [Link]
  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC, [Link]

Sources

Deoxo-Fluor in Modern Fluorination Chemistry: A Detailed Guide to Experimental Setup and Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Deoxo-Fluor in Synthetic Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the arsenal of fluorinating agents, , commercially known as Deoxo-Fluor®, has emerged as a highly versatile and practical reagent.[2] Developed as a more thermally stable alternative to diethylaminosulfur trifluoride (DAST), Deoxo-Fluor® offers a superior safety profile without compromising reactivity, making it amenable to a broader range of transformations and scalable applications.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for fluorination reactions using Deoxo-Fluor®. We will delve into the mechanistic underpinnings of its reactivity, provide step-by-step protocols for common transformations, and offer expert insights into ensuring safe and successful experimentation.

Scientific Foundation: Mechanism of Action and Key Transformations

Deoxo-Fluor® is a nucleophilic fluorinating agent that facilitates the deoxofluorination of a wide array of functional groups.[5][6] Its primary applications include the conversion of:

  • Alcohols to Alkyl Fluorides: A fundamental transformation in medicinal chemistry.[2][7]

  • Aldehydes and Ketones to gem-Difluorides: Introducing a difluoromethyl group, a common motif in bioactive compounds.[2][8]

  • Carboxylic Acids to Acyl Fluorides: Creating versatile intermediates for further derivatization, such as amide bond formation.[9][10]

The general mechanism involves the activation of the oxygen-containing functional group by the electrophilic sulfur atom of Deoxo-Fluor®, followed by nucleophilic attack of the fluoride ion.

Visualizing the Mechanism: Deoxofluorination of a Ketone

G Ketone Ketone (R-CO-R') Intermediate1 Oxosulfonium Ion Intermediate Ketone->Intermediate1 Activation DeoxoFluor Deoxo-Fluor [(MeOCH2CH2)2NSF3] DeoxoFluor->Intermediate1 Intermediate2 α-fluoro carbocation Intermediate1->Intermediate2 Fluoride attack Loss of [(MeOCH2CH2)2N]2SO HF HF (catalytic) HF->Intermediate1 Product gem-Difluoride (R-CF2-R') Intermediate2->Product Second fluoride attack Byproduct Thionyl fluoride derivative

Caption: Mechanism of gem-difluorination of a ketone using Deoxo-Fluor.

Safety First: Handling and Precautions with Deoxo-Fluor®

Trustworthiness through Self-Validating Systems: A successful experiment is a safe experiment. The protocols outlined below are designed with inherent safety checks. However, adherence to the following precautions is paramount.

Deoxo-Fluor® is a hazardous chemical that requires careful handling in a controlled laboratory environment.[11] Key safety considerations include:

  • Reaction with Water: Deoxo-Fluor® reacts violently and exothermally with water, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.[11][12] All glassware must be oven-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Respiratory Hazard: The reagent is volatile and a respiratory hazard.[8] Always handle Deoxo-Fluor® in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. For handling larger quantities, a face shield and specialized gloves (e.g., neoprene or butyl rubber) are recommended.[11]

  • Thermal Stability: While more stable than DAST, Deoxo-Fluor® can decompose at elevated temperatures (initiating at 140 °C).[8] It is crucial to maintain strict temperature control and keep reaction temperatures below 110 °C for safety.[8]

  • Quenching: The reaction quench must be performed carefully by slowly adding the reaction mixture to a cooled, stirred solution of a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12] This neutralizes any remaining reagent and acidic byproducts.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized procedures. The stoichiometry, temperature, and reaction time may need to be optimized for specific substrates.

Protocol 1: Conversion of a Ketone to a gem-Difluoride

This protocol is adapted from a procedure for the fluorination of 4,4'-difluorobenzophenone.[8]

Materials:

  • Substrate (e.g., 4,4'-difluorobenzophenone)

  • Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM) (optional, for dissolving solid substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Oven-dried, round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Reflux condenser (optional, depending on reaction temperature)

  • Oil bath with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add the ketone (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar. If the substrate is a solid, it can be dissolved in a minimal amount of anhydrous DCM. The flask is then sealed with a septum and purged with nitrogen or argon.

  • Reagent Addition: Carefully add Deoxo-Fluor® (typically 1.5 to 3.0 equiv) to the flask via a syringe or disposable pipette.[8][12] The addition is often performed at 0 °C to control any initial exotherm.

  • Reaction: The reaction mixture is then heated to the desired temperature (e.g., 90 °C) using a pre-heated oil bath and stirred for the required time (typically several hours to overnight).[8] The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate flask, prepare a cooled (0 °C) and stirred saturated aqueous solution of NaHCO₃. Slowly and carefully add the reaction mixture to the NaHCO₃ solution to quench any unreacted Deoxo-Fluor®. Be aware of potential gas evolution.[12]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[8]

  • Washing: Combine the organic layers and wash successively with water and then brine to remove any remaining water-soluble impurities.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the pure gem-difluoride.[8]

Visualizing the Workflow: A Typical Deoxo-Fluor® Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Oven-dried glassware Inert atmosphere (N2/Ar) Reagents 2. Add substrate (1.0 equiv) Setup->Reagents Add_DF 3. Add Deoxo-Fluor® (1.5-3.0 equiv) at 0 °C Reagents->Add_DF Heat 4. Heat to reaction temp. (e.g., 90 °C) Add_DF->Heat Monitor 5. Monitor reaction (TLC, GC-MS) Heat->Monitor Quench 6. Cool and quench (sat. aq. NaHCO3) Monitor->Quench Upon completion Extract 7. Extract with organic solvent Quench->Extract Wash 8. Wash with water and brine Extract->Wash Dry 9. Dry (Na2SO4) and concentrate Wash->Dry Purify 10. Purify (Column Chromatography) Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Standard experimental workflow for a Deoxo-Fluor® reaction.

Protocol 2: One-Flask Conversion of a Carboxylic Acid to an Amide

This protocol leverages the in-situ formation of a highly reactive acyl fluoride intermediate.[9][10]

Materials:

  • Carboxylic acid

  • Deoxo-Fluor®

  • Amine (or amine hydrochloride salt with a non-nucleophilic base like triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard workup and purification reagents as listed in Protocol 1

Procedure:

  • Acyl Fluoride Formation: In a fume hood, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent in an oven-dried, inert-atmosphere flask. Cool the solution to 0 °C. Add Deoxo-Fluor® (1.1-1.2 equiv) dropwise and stir the mixture at room temperature until the formation of the acyl fluoride is complete (typically 30-60 minutes, can be monitored by IR for the disappearance of the carboxylic acid O-H stretch and appearance of the acyl fluoride C=O stretch).

  • Amide Formation: To the solution containing the acyl fluoride, add the amine (1.2-1.5 equiv). If an amine salt is used, add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) concurrently.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Workup and Purification: Perform a standard aqueous workup as described in Protocol 1 (quench with NaHCO₃, extract, wash, dry, concentrate). Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary: Reaction Conditions and Substrate Scope

The versatility of Deoxo-Fluor® is demonstrated by its effectiveness across a range of substrates. The following table summarizes typical reaction conditions.

TransformationSubstrateDeoxo-Fluor® (equiv)Temperature (°C)Time (h)Typical Yield (%)Reference
Alcohol to Fluoride Primary Alcohol1.50 to RT1-14>90[7]
Secondary Alcohol1.5-2.0RT to 502-2470-90[2]
Ketone to gem-Difluoride Diaryl Ketone3.0902478-86[8]
Aliphatic Ketone2.0RT1280-95[2]
Carboxylic Acid to Amide Aliphatic Acid1.1RT1-3>85[9][10]
Aromatic Acid1.1RT1-3>80[9][10]

Conclusion: A Powerful Tool for Modern Synthesis

Deoxo-Fluor® has solidified its position as a premier reagent for deoxofluorination reactions in organic synthesis. Its enhanced thermal stability compared to older reagents, coupled with its broad substrate scope and high efficiency, makes it an invaluable tool for medicinal and materials chemists. By understanding the underlying mechanisms, adhering to strict safety protocols, and following well-defined experimental procedures, researchers can confidently and effectively leverage the power of Deoxo-Fluor® to advance their synthetic endeavors.

References

  • Chang, Y., Lee, H., & Bae, C. (n.d.). A SAFER AND MORE CONVENIENT PREPARATION OF DIARYLDIFLUOROMETHANES FROM DIARYL KETONES USING DEOXO-FLUOR®. Organic Syntheses.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
  • Zhang, H. (2023, August 14). DAST and Deoxo-Fluor.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576.
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830–4832.
  • Phillips, A. J., & Umarye, J. D. (2001). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 3(15), 2415–2418.
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride - Deoxo-Fluor.
  • Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517–1541.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Request PDF.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. The Journal of Organic Chemistry, 69(7), 2573-2576.
  • Lal, G. S. (2003). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Request PDF.
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.

Sources

Application Note & Protocol: A Researcher's Guide to the Safe and Effective Workup of Deoxo-Fluor Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(2-methoxyethyl)aminosulfur trifluoride, widely known by its trade name Deoxo-Fluor®, is a versatile and increasingly popular nucleophilic fluorinating agent in organic synthesis.[1][2] It is prized for its ability to efficiently convert alcohols to alkyl fluorides, and aldehydes or ketones to gem-difluorides.[3] A key advantage of Deoxo-Fluor is its enhanced thermal stability compared to its predecessor, DAST (diethylaminosulfur trifluoride), making it more suitable for substrates that require higher reaction temperatures.[4]

However, the reactivity that makes Deoxo-Fluor effective also presents significant challenges during the reaction workup. The reagent reacts violently and exothermally with water, liberating highly corrosive and toxic hydrogen fluoride (HF) gas.[2][4] Therefore, a meticulously planned and executed workup procedure is not merely a matter of product isolation but is paramount for ensuring the safety of the researcher and the integrity of the experiment.

This guide provides a detailed framework for the safe quenching, extraction, and purification of products from Deoxo-Fluor reactions, grounded in an understanding of the underlying chemical principles.

Section 1: The Chemistry of Quenching - Taming the Reagent

The quenching step is the most critical phase of the workup. Its primary goal is to safely neutralize all reactive fluorine-containing species before proceeding with standard extractive procedures. The main species of concern are:

  • Excess Deoxo-Fluor: Any unreacted reagent will hydrolyze rapidly upon contact with aqueous solutions.

  • Hydrogen Fluoride (HF): HF is generated in situ during the fluorination reaction and its subsequent hydrolysis. It is a corrosive and highly toxic acid that must be neutralized.

The choice of quenching agent and the method of its addition are crucial for controlling the reaction's exothermicity and ensuring complete neutralization.

Comparison of Common Quenching Agents

A slow, controlled addition of the cooled reaction mixture to a separate, stirred quenching solution is the universally recommended method. Never add water or an aqueous solution directly to the concentrated reaction mixture.

Quenching AgentProtocolAdvantagesDisadvantages & Mitigation
Saturated Sodium Bicarbonate (NaHCO₃) Solution The cooled reaction mixture is added dropwise to a vigorously stirred, chilled (0 °C) solution of saturated NaHCO₃.Highly effective at neutralizing both excess Deoxo-Fluor and acidic byproducts like HF. The bicarbonate buffer system is robust.Generates significant amounts of CO₂ gas, which can cause dangerous pressure buildup and foaming in a separatory funnel.[4] Mitigation: Use a flask or beaker for quenching that is large enough to accommodate foaming (at least 5-10x the reaction volume). Add the reaction mixture very slowly with vigorous stirring. Release pressure frequently if using a separatory funnel.
Water (H₂O) The cooled reaction mixture is added dropwise to a vigorously stirred beaker of ice-cold water.Simple and readily available.The reaction is highly exothermic and liberates HF gas.[4] This method does not neutralize the generated HF. Mitigation: This should only be performed in a highly efficient chemical fume hood with extreme caution. It must be followed by a separate neutralization step, typically with NaHCO₃.
Methanol (MeOH) Methanol is added dropwise to the cooled reaction mixture before the aqueous quench.Can moderate the reactivity of Deoxo-Fluor by converting it to a less reactive species.Introduces another reagent and potential byproduct. Not a complete quench on its own and must be followed by an aqueous workup.

For general applications, saturated sodium bicarbonate solution is the most reliable and recommended quenching agent due to its dual capacity to neutralize the reagent and the acidic byproducts in a single, controlled step.[2]

G cluster_0 Reaction Mixture (Post-Reaction) cluster_1 Quenching Step cluster_2 Neutralized Products ReactionMixture Product + Excess Deoxo-Fluor + In situ HF QuenchProcess Slow, Dropwise Addition ReactionMixture->QuenchProcess QuenchSolution Saturated NaHCO₃ (aq) (Chilled & Stirred) QuenchSolution->QuenchProcess Gaseous CO₂(g) QuenchProcess->Gaseous Gas Evolution (Vigorous) Aqueous NaF(aq) + H₂O + BME-Amine·H₂CO₃ QuenchProcess->Aqueous Aqueous Phase Organic Fluorinated Product + Organic Solvent QuenchProcess->Organic Organic Phase

Figure 1. Logical flow of the quenching process for a Deoxo-Fluor reaction using sodium bicarbonate.

Section 2: Core Protocol - A Step-by-Step Guide to a Standard Workup

This protocol is a generalized procedure adapted from established methods and is suitable for many common Deoxo-Fluor reactions, such as the conversion of benzophenones to gem-difluorides.[4]

Materials:

  • Reaction mixture in an appropriate solvent (e.g., Dichloromethane, DCM).

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • Deionized Water.

  • Saturated aqueous Sodium Chloride (Brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • Ice bath.

Procedure:

  • Cooling: Once the reaction is deemed complete, remove the reaction vessel from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath to 0 °C. This minimizes the exotherm upon quenching.

  • Dilution: Dilute the cold reaction mixture with an appropriate water-immiscible organic solvent (e.g., Dichloromethane). This reduces the concentration of reactive species and aids in temperature control during the quench.

  • Quenching:

    • In a separate, large beaker or flask, place a volume of saturated aqueous NaHCO₃ solution, and cool it in an ice bath with vigorous stirring.

    • Using a pipette or addition funnel, add the diluted, cold reaction mixture dropwise to the stirred NaHCO₃ solution.

    • Caution: Vigorous gas evolution (CO₂) and foaming will occur.[4] The rate of addition must be slow enough to control the effervescence and maintain the temperature of the quenching solution below 20 °C.

  • Extraction:

    • Once the addition is complete and gas evolution has ceased, transfer the entire mixture to a separatory funnel.

    • Rinse the reaction flask and quenching beaker with the organic solvent and add the rinsings to the separatory funnel.

    • Separate the layers. The organic layer contains the desired product.

  • Washing:

    • Wash the organic layer sequentially with deionized water and then with a saturated brine solution. The brine wash helps to break up any emulsions and removes bulk water from the organic phase.

  • Drying and Concentration:

    • Dry the isolated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Figure 2. Standard experimental workflow for the workup of a Deoxo-Fluor reaction.

Section 3: Purification Strategies

The primary method for purifying products from Deoxo-Fluor reactions is silica gel column chromatography.

  • Byproduct Consideration: A common byproduct is N,N-bis(2-methoxyethyl)amine, which is formed from the hydrolysis of the Deoxo-Fluor reagent. This amine can sometimes co-elute with the desired product.

  • Mitigation: In some cases, particularly in the synthesis of amides from carboxylic acids, a simple filtration of the reaction mixture through a short plug of silica gel before quenching or full purification can effectively remove this amine byproduct.[5]

  • Solvent System: The choice of eluent (e.g., hexanes/ethyl acetate) for column chromatography will be specific to the polarity of the fluorinated product and should be determined by thin-layer chromatography (TLC) analysis of the crude material.

Section 4: Critical Safety Protocols

Handling Deoxo-Fluor and managing the byproducts of its reactions requires strict adherence to safety protocols due to its corrosivity, toxicity, and violent reactivity with water.[4] The generation of HF presents a severe and insidious health hazard.

HazardCauseRequired PPE & Engineering Controls
Severe Burns & Toxicity Deoxo-Fluor is corrosive and toxic if inhaled or swallowed.[6] It reacts with moisture to form HF.Engineering: Must be handled in a certified chemical fume hood.[4] PPE: Wear chemical splash goggles, a face shield, heavy-duty nitrile or neoprene gloves (check manufacturer compatibility), and a flame-retardant lab coat.
Violent Reaction with Water Hydrolysis of Deoxo-Fluor is rapid and highly exothermic, liberating toxic HF gas.[2]Store and handle under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware. Ensure no water is present in solvents or reagents.
Hydrogen Fluoride (HF) Exposure HF is generated during the reaction and workup. HF causes severe, painful burns and can lead to systemic toxicity by depleting serum calcium.[7] Symptoms can be delayed.[7]First Aid: Have 2.5% calcium gluconate gel readily available in the lab.[8][9] In case of skin contact, immediately flush with copious amounts of water for at least 5 minutes, then liberally apply calcium gluconate gel while seeking immediate medical attention.[9] Provide the SDS to emergency responders.[9]
Pressure Buildup Quenching with NaHCO₃ generates large volumes of CO₂ gas.Use an open or vented system for quenching (e.g., a large beaker). If a separatory funnel must be used, vent frequently and with the stopper pointed away from you and others.

Section 5: Troubleshooting Common Workup Issues

  • Problem: Persistent emulsion during extraction.

    • Cause: Formation of salts or amphiphilic byproducts at the aqueous-organic interface.

    • Solution: Add a small amount of brine to the separatory funnel and swirl gently. Let the mixture stand for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite® can help break it.

  • Problem: Low yield of isolated product.

    • Cause: Incomplete reaction, product volatility, or mechanical losses during the workup.

    • Solution: Ensure the reaction has gone to completion via an appropriate monitoring technique (TLC, GC/MS, NMR) before beginning the workup. Be gentle during the quenching and extraction phases to avoid product loss in stubborn emulsions. If the product is volatile, use care during rotary evaporation (e.g., lower bath temperature, controlled vacuum).

  • Problem: Product decomposition during purification.

    • Cause: Some fluorinated compounds may be sensitive to the acidity of standard silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a base, such as triethylamine (typically 1% v/v in the eluent). Alternatively, use a different stationary phase like neutral alumina.

References

  • Air Products. (n.d.). Treatment protocol for hydrofluoric acid burns.
  • Hatz, R., et al. (1998). Intra-arterial calcium gluconate treatment after hydrofluoric acid burn of the hand. PubMed.
  • Calgonate. (n.d.). Calgonate®.
  • Zosel, A. (2012). Tricks of the Trade: Calcium gel for hydrofluoric acid burns. Academic Life in Emergency Medicine.
  • University of Victoria. (2022). HYDROFLUORIC ACID (HF) EMERGENCY PROCEDURE.
  • Sylprotec. (n.d.). Calcium gluconate gel, 30 g. for hydrofluoric acid chemical burns.
  • Centers for Disease Control and Prevention. (n.d.). Hydrogen Fluoride (HF) | Medical Management Guidelines.
  • American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF).
  • California Department of Industrial Relations. (n.d.). Protecting Workers Exposed to Hydrogen Fluoride (HF).
  • Singh, R. P., & Shreeve, J. M. (2004). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Request PDF.
  • White, J. M., et al. (2018). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. Request PDF.
  • Georg, G. I., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal.
  • Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor).
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
  • Bae, C., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).

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Application Notes & Protocols for Large-Scale Synthesis Using Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Deoxofluorination for Industrial Scale

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, improved membrane permeability, and stronger binding affinities to target proteins.[1] Historically, the reagents used for deoxofluorination—the conversion of hydroxyl and carbonyl groups to fluorides—have been fraught with challenges, particularly concerning safety and scalability. Reagents like diethylaminosulfur trifluoride (DAST) are effective but are thermally unstable and can decompose explosively, posing significant risks in large-scale manufacturing environments.[3][4]

Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®, was developed to directly address these limitations.[5] It stands as a superior alternative for large-scale applications due to its significantly enhanced thermal stability, predictable reactivity, and improved safety profile.[5][6] This guide provides an in-depth analysis of Deoxo-Fluor®, detailing its mechanistic underpinnings, operational protocols, and safety considerations to empower researchers and process chemists to confidently and safely leverage its capabilities in large-scale synthesis.

Pillar 1: The Scientific Rationale — Why Deoxo-Fluor® is the Superior Choice for Scale-Up

Enhanced Thermal Stability: The Critical Safety Advantage

The primary advantage of Deoxo-Fluor® over DAST lies in its molecular structure and resulting thermal robustness. The coordination of the methoxyethyl side chains with the electron-deficient sulfur atom imparts conformational rigidity, leading to a more stable molecule.[5] This stability is not merely theoretical; it is quantified by thermal analysis.

Differential Scanning Calorimetry (DSC) data reveals that while both DAST and Deoxo-Fluor® have a decomposition onset temperature around 140°C, the energy released during decomposition is significantly lower for Deoxo-Fluor®.[3][7]

ReagentDecomposition OnsetEnthalpy of Decomposition (ΔH)Key Takeaway
DAST ~140 °C-1700 J/gHighly energetic, rapid decomposition
Deoxo-Fluor® ~140 °C-1100 J/gSlower, less energetic decomposition

This lower exothermic heat release means that a thermal runaway event is less likely and less violent, providing a critical safety margin for large-scale operations where heat management is paramount.[5][6] This predictable behavior allows for better process control, a necessity for industrial applications.[6]

Mechanism of Deoxofluorination

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. Deoxo-Fluor® functions as a nucleophilic fluorinating agent. The general pathway involves the activation of the oxygen-containing functional group (alcohol, aldehyde, or ketone) by the electrophilic sulfur atom of Deoxo-Fluor®. This is followed by an intramolecular or intermolecular nucleophilic attack by fluoride to displace the activated oxygen group, generating the fluorinated product.

G cluster_alcohol Step 1: Alcohol Activation cluster_fluoride Step 2: Fluoride Attack (SN2) ROH R-OH (Alcohol) Intermediate1 [R-O-S(F)₂-N(CH₂CH₂OMe)₂]⁺ F⁻ ROH->Intermediate1 Attack on Sulfur Intermediate1_ref Activated Intermediate DeoxoFluor Deoxo-Fluor® DeoxoFluor->Intermediate1 RF R-F (Alkyl Fluoride) Intermediate1_ref->RF F⁻ attacks R-group Byproduct Byproducts Intermediate1_ref->Byproduct

Pillar 2: Safety and Handling Protocols for Large-Scale Operations

Trustworthiness in chemical synthesis begins with safety. Deoxo-Fluor®, while safer than DAST, is still a reactive and hazardous chemical that demands rigorous handling protocols.[8][9] It reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[3][9]

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a full faceshield, goggles, flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[8]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood capable of handling corrosive vapors.[9]

  • Inert Atmosphere: Handle and store Deoxo-Fluor® under an inert atmosphere (Nitrogen or Argon) to protect from moisture.[8]

  • Materials Compatibility: Do not use glass equipment that cannot tolerate HF, especially for prolonged reactions at elevated temperatures. While Deoxo-Fluor® is less corrosive than DAST, the potential for HF generation necessitates caution.[10] Use plastic (e.g., Nalgene) or compatible metal reaction vessels when possible. Do not store in glass containers.[8]

  • Emergency Preparedness: Ensure an eyewash station, safety shower, and a calcium gluconate tube (for HF burns) are immediately accessible.[11]

Storage & Disposal
  • Storage: Store in a tightly sealed container under an inert gas in a dedicated, cool, dry, and well-ventilated area, preferably in an explosion-proof refrigerator (2–8 °C).[8][12]

  • Spill Cleanup: For small spills, use a dry chemical absorbent. For large spills, dike the area and use a pump or vacuum for recovery before absorbing the remainder.[8] Avoid using water for cleanup.

  • Waste Disposal: Quench residual reagent slowly by adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. Dispose of the resulting waste in accordance with local, regional, and national regulations for hazardous materials.[8]

Pillar 3: Application Protocols & Workflows

The following protocols are designed as a starting point for large-scale synthesis. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific substrate.

Protocol 1: Large-Scale Deoxofluorination of a Primary Alcohol

This protocol details the conversion of a primary alcohol to its corresponding alkyl fluoride, a common transformation in medicinal chemistry.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge reactor with Alcohol and Solvent B 2. Cool to 0 °C under N₂ A->B C 3. Add Deoxo-Fluor® slowly via addition funnel B->C D 4. Warm to RT and stir (Monitor by TLC/LCMS) C->D E 5. Cool and slowly quench with aq. NaHCO₃ D->E F 6. Extract with organic solvent E->F G 7. Dry, filter, and concentrate F->G H 8. Purify (e.g., distillation or chromatography) G->H

Materials & Reagents:

Item Grade Supplier Example Notes
Primary Alcohol Reagent Sigma-Aldrich Ensure substrate is dry (<0.1% water)
Deoxo-Fluor® Reagent Sigma-Aldrich Use as received
Dichloromethane (DCM) Anhydrous Fisher Scientific Or other suitable dry, non-protic solvent
Saturated NaHCO₃ soln. ACS VWR For quenching

| Anhydrous MgSO₄ or Na₂SO₄ | ACS | VWR | For drying |

Step-by-Step Procedure:

  • Setup: Equip a suitable, oven-dried reaction vessel with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel.

  • Charging: Under a positive pressure of nitrogen, charge the reactor with the primary alcohol (1.0 equiv) and anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2–1.5 equiv) to the reaction mixture via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. CAUTION: Quenching is exothermic and releases gas. Slowly and carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional dichloromethane (2x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl fluoride.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as appropriate for the specific compound.

Protocol 2: Large-Scale Geminal Difluorination of a Ketone

This protocol describes the conversion of a ketone to a gem-difluoroalkane, a valuable moiety in drug design.[9] This transformation often requires higher temperatures and a larger excess of the reagent compared to alcohol fluorination.[9]

Materials & Reagents:

Item Grade Supplier Example Notes
Ketone Substrate Reagent Acros Organics Must be dry
Deoxo-Fluor® Reagent Sigma-Aldrich Can be used neat or with a high-boiling solvent
Ethanol (Optional) Reagent VWR Can act as a catalyst/promoter in some cases
Saturated NaHCO₃ soln. ACS VWR For quenching

| Diethyl Ether or MTBE | ACS | Fisher Scientific | For extraction |

Step-by-Step Procedure:

  • Setup: In a well-ventilated fume hood, equip an oven-dried flask with a magnetic stir bar and a reflux condenser connected to a nitrogen line.[9]

  • Charging: Charge the flask with the ketone (1.0 equiv).[9]

  • Reagent Addition: Add Deoxo-Fluor® (2.5–3.0 equiv) directly to the ketone.[9] For substrates with poor solubility, a high-boiling solvent like toluene can be used. A catalytic amount of ethanol (e.g., 0.1 equiv) can sometimes accelerate the reaction.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 80–90 °C for 12–24 hours.[9] CAUTION: Do not exceed an oil bath temperature of 110 °C to avoid rapid decomposition of the reagent.[9] Monitor the reaction by GC-MS or ¹⁹F NMR.

  • Quenching: Cool the mixture to room temperature, then further cool in an ice bath. Slowly pour the reaction mixture onto a stirred slurry of ice and saturated aqueous sodium bicarbonate.

  • Extraction: Extract the quenched mixture with diethyl ether or MTBE (3x).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel.[9]

Protocol 3: One-Pot Conversion of Carboxylic Acids to Amides

Deoxo-Fluor® is an excellent reagent for generating acyl fluorides from carboxylic acids. These acyl fluorides are stable enough to be isolated but are also highly reactive, making them perfect intermediates for one-pot amide bond formation.[13][14][15] This method avoids harsh coupling reagents and offers a simple, efficient pathway to amides and peptides.[13][14]

G cluster_acyl Step 1: Acyl Fluoride Formation cluster_amide Step 2: Amide Formation cluster_workup Step 3: Workup A 1. Dissolve Carboxylic Acid in DCM B 2. Cool to 0 °C A->B C 3. Add Deoxo-Fluor® (1.1 eq) B->C D 4. Stir for 30 min C->D E 5. Add Amine (1.2 eq) and Base (e.g., TEA, 1.5 eq) D->E F 6. Warm to RT and stir E->F G 7. Quench with water F->G H 8. Extract, Dry, Purify G->H

Step-by-Step Procedure:

  • Acyl Fluoride Formation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C.

  • Add Deoxo-Fluor® (1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of the acyl fluoride is typically rapid.

  • Amide Formation: To the same flask, add the desired amine (1.2 equiv) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with 1M HCl (to remove excess amine and base), saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to provide the crude amide, which can then be purified by recrystallization or chromatography.

Conclusion

This compound (Deoxo-Fluor®) represents a significant advancement in fluorination chemistry, particularly for process development and large-scale synthesis. Its superior thermal stability and predictable reactivity provide a crucial safety and handling advantage over older reagents like DAST. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers and drug development professionals can effectively utilize Deoxo-Fluor® to access a wide range of valuable fluorinated molecules. The protocols provided herein serve as a robust foundation for developing safe, efficient, and scalable deoxofluorination processes.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
  • ScienceDaily. (2025).
  • SynQuest Labs. Bis(2-methoxyethyl)
  • ResearchGate. (2025). Fluorination Methods for Drug Discovery and Development. Request PDF.
  • AZoNetwork. (2025).
  • National Institutes of Health. (Date unavailable).
  • TCI Chemicals. Bis(2-methoxyethyl)
  • Organic Syntheses. (Date unavailable). Fluorination of 4,4'-Difluorobenzophenone with Deoxo-Fluor®. Organic Syntheses Procedure.
  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • Oakwood Chemical. (Date unavailable). Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). Oakwood Chemical.
  • Society of Chemical Industry. (Date unavailable). Simpler fluorine chemistry. SCI.
  • Wikipedia. Diethylaminosulfur trifluoride. Wikipedia.
  • iChemical. (Date unavailable). This compound, CAS No. 202289-38-1. iChemical.
  • TCI Chemicals. (Date unavailable). Bis(2-methoxyethyl)
  • Sigma-Aldrich. (Date unavailable). Deoxo-Fluor 50 THF. Sigma-Aldrich.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576.
  • Fisher Scientific. (2025). [Bis(2-methoxyethyl)
  • PubMed. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. PubMed.
  • National Institutes of Health. (Date unavailable).
  • ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Request PDF.
  • Enamine. (Date unavailable). Deoxofluor. Enamine Store.
  • ResearchGate. (2025). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. Request PDF.
  • Sigma-Aldrich. (Date unavailable). This compound (Deoxo-Fluor®). Sigma-Aldrich.

Sources

Deoxo-Fluor in Demanding Environments: A Guide to Fluorinating Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Congestion in Deoxyfluorination

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Among the arsenal of fluorinating agents, bis(2-methoxyethyl)aminosulfur trifluoride, widely known as Deoxo-Fluor, has emerged as a robust and versatile reagent.[1] Its primary advantage over its predecessor, DAST (diethylaminosulfur trifluoride), lies in its significantly enhanced thermal stability, rendering it more amenable to reactions requiring elevated temperatures and large-scale applications.[2][3] Deoxo-Fluor efficiently converts alcohols to alkyl fluorides and carbonyl compounds to their corresponding gem-difluorides.

However, the efficacy of this transformation can be dramatically impeded by steric hindrance around the reaction center. Substrates bearing bulky substituents, such as tertiary alcohols or ketones flanked by quaternary carbons, present a formidable challenge to standard deoxyfluorination protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and overcoming the challenges associated with the Deoxo-Fluor reaction for sterically hindered substrates. We will delve into the mechanistic nuances, provide optimized protocols, and offer a framework for systematic reaction development.

The Mechanistic Impasse: Steric Hindrance and the Sₙ2 Pathway

The deoxyfluorination of alcohols with Deoxo-Fluor is generally understood to proceed through an Sₙ2-type mechanism. The initial step involves the activation of the hydroxyl group by Deoxo-Fluor to form a good leaving group. Subsequently, a fluoride ion, either from another equivalent of the reagent or from the reaction medium, executes a nucleophilic attack on the activated carbon center, leading to the formation of the C-F bond with inversion of stereochemistry.[4]

Steric hindrance around the alcohol carbon dramatically affects the rate of this bimolecular substitution. Bulky substituents shield the electrophilic carbon from the incoming nucleophile, raising the activation energy of the Sₙ2 transition state. This can lead to sluggish or incomplete reactions. In severe cases, the reaction may be diverted towards alternative pathways, such as elimination (E2) to form an alkene, or even an Sₙ1-type mechanism involving a carbocationic intermediate, which can lead to rearrangements and a loss of stereochemical integrity.

For ketones, the initial adduct formation with Deoxo-Fluor is also susceptible to steric effects, and the subsequent fluoride delivery steps can be similarly hindered.

Visualizing the Mechanistic Landscape

To better understand the reaction pathways, the following diagrams illustrate the proposed mechanism for the deoxyfluorination of a sterically hindered secondary alcohol and the competing elimination pathway.

G cluster_0 Deoxyfluorination of a Sterically Hindered Secondary Alcohol Alcohol R(R')CH-OH Intermediate R(R')CH-O-SF2N(CH2CH2OMe)2 (Activated Alcohol) Alcohol->Intermediate + Deoxo-Fluor Deoxo-Fluor ((MeOCH2CH2)2N)SF3 Product R(R')CH-F (Inversion of Stereochemistry) Intermediate->Product + F- (SN2 attack) Byproduct ((MeOCH2CH2)2N)S(O)F Intermediate->Byproduct Fluoride F- G cluster_1 Competing E2 Elimination Pathway Activated_Alcohol R(R')CH-O-SF2N(CH2CH2OMe)2 Alkene R=R' Activated_Alcohol->Alkene + Base (E2 elimination) Base Base (e.g., F-) HF HF Alkene->HF Byproduct_E2 ((MeOCH2CH2)2N)S(O)F Alkene->Byproduct_E2

Figure 2: Competing E2 elimination pathway, which can be favored for sterically hindered substrates.

Strategies for Optimizing Deoxo-Fluor Reactions with Hindered Substrates

Successfully fluorinating a sterically encumbered molecule with Deoxo-Fluor often requires a departure from standard protocols. The following sections outline key experimental parameters that can be systematically varied to enhance reaction efficiency and minimize byproduct formation.

Stoichiometry of Deoxo-Fluor: A Critical Parameter

For sterically hindered substrates, a significant excess of Deoxo-Fluor is often necessary to drive the reaction to completion. While a 1.1 to 1.5-fold excess may suffice for unhindered alcohols, hindered systems may require 3 or more equivalents of the reagent. [5][6] A case study on the gem-difluorination of benzophenone demonstrated that increasing the amount of Deoxo-Fluor from 1.4 equivalents to 3 equivalents improved the yield from 27% to 63%. [6]However, a further increase to 4 equivalents did not lead to a significant improvement. [6]This suggests that there is an optimal stoichiometry that balances reaction rate and reagent cost.

Recommendation: Begin with 2-3 equivalents of Deoxo-Fluor for hindered substrates and monitor the reaction progress. Further increases in stoichiometry should be guided by the observed conversion.

The Role of Temperature and Reaction Time

Standard Deoxo-Fluor reactions are often initiated at low temperatures (0 °C or -78 °C) and allowed to warm to room temperature. [2][5]For hindered substrates, this may not be sufficient to overcome the activation energy barrier. In such cases, elevated temperatures are often required. The superior thermal stability of Deoxo-Fluor (decomposition starts at 140 °C) makes it a more suitable choice than DAST for high-temperature applications. [6] For the fluorination of diaryl ketones, which are less reactive than alkyl ketones, heating at 90 °C has been shown to be effective. [6]It is crucial to maintain the temperature below 110 °C for safety. [6] Reaction times for hindered substrates are typically longer, often requiring overnight stirring. [5]Close monitoring of the reaction by TLC, GC-MS, or NMR is essential to determine the optimal reaction time. Extended reaction times do not always lead to higher conversions and may promote decomposition. [6] Recommendation: For sluggish reactions, gradually increase the temperature in a controlled manner (e.g., from room temperature to 50 °C, then to 80 °C), while carefully monitoring for byproduct formation.

Solvent Selection: More Than Just a Medium

Dichloromethane (DCM) is the most commonly employed solvent for Deoxo-Fluor reactions. [2]Its ability to dissolve a wide range of organic substrates and its relatively low boiling point make it a convenient choice. For substrates with poor solubility in DCM, other non-protic solvents such as 1,2-dichloroethane (DCE) or toluene can be considered.

For substrates prone to elimination, the choice of a less polar solvent may favor the desired Sₙ2 pathway.

Recommendation: DCM remains the first choice for most applications. If solubility is an issue, consider alternative anhydrous, non-protic solvents.

Comparative Reaction Conditions for Hindered Substrates

While a comprehensive database is challenging to compile, the following table summarizes representative conditions for the fluorination of sterically hindered substrates with Deoxo-Fluor, gleaned from the literature. This data serves as a valuable starting point for reaction optimization.

SubstrateReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Citation(s)
BenzophenoneDeoxo-Fluor (3)Neat902463[6]
4,4'-DifluorobenzophenoneDeoxo-Fluor (3)Neat902478-86[6]
2-ChlorobenzophenoneDeoxo-Fluor (3)Neat902420[6]
General Hindered AlcoholDeoxo-Fluor (1.2-3)DCM0 to RT1-16Variable[5]

Note: The yield for 2-chlorobenzophenone highlights the significant impact of steric hindrance.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for handling Deoxo-Fluor and performing a deoxyfluorination reaction on a generic sterically hindered alcohol and ketone. All operations involving Deoxo-Fluor must be conducted in a well-ventilated fume hood, as it is volatile and reacts exothermically with water to generate hazardous HF gas. [6]Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory.

Protocol 1: Deoxyfluorination of a Sterically Hindered Alcohol

G Start Start: Dry Glassware under Inert Atmosphere (N2 or Ar) Dissolve Dissolve Hindered Alcohol (1 eq.) in Anhydrous DCM Start->Dissolve Cool Cool Solution to 0 °C Dissolve->Cool Add_Reagent Add Deoxo-Fluor (2-3 eq.) Dropwise Cool->Add_Reagent React Stir at 0 °C to RT (Monitor by TLC/GC-MS) Add_Reagent->React Quench Slowly Add to Saturated Aqueous NaHCO3 at 0 °C React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer with Water and Brine Extract->Wash Dry_Concentrate Dry over Na2SO4 and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Characterize Product Purify->End

Figure 3: Experimental workflow for the deoxyfluorination of a sterically hindered alcohol.

Materials:

  • Sterically hindered alcohol (1.0 mmol, 1.0 equiv)

  • Deoxo-Fluor (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous dichloromethane (DCM, 10-20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the sterically hindered alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous DCM (10-20 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor (2.0-3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, consider gentle heating (e.g., to 40 °C).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃. Caution: Gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers and wash successively with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Gem-Difluorination of a Sterically Hindered Ketone

Materials:

  • Sterically hindered ketone (1.0 mmol, 1.0 equiv)

  • Deoxo-Fluor (3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., neat or high-boiling solvent like 1,2-dichloroethane if solubility is an issue)

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the sterically hindered ketone (1.0 equiv).

  • Add Deoxo-Fluor (3.0 equiv) to the flask. If the substrate is a solid, it may be added directly to the neat reagent.

  • Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously. Monitor the reaction progress by TLC, GC-MS, or NMR.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Slowly and carefully wash the organic layer with saturated aqueous NaHCO₃. Caution: Vigorous gas evolution may occur.

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Final Remarks

When working with sterically hindered substrates, it is not uncommon to encounter challenges such as low conversion or the formation of byproducts. Here are some troubleshooting tips:

  • Low Conversion: Increase the stoichiometry of Deoxo-Fluor, elevate the reaction temperature, or prolong the reaction time.

  • Elimination Byproducts: Lower the reaction temperature and consider using a less polar solvent.

  • Rearrangement Products: This may indicate the involvement of a carbocationic intermediate (Sₙ1 pathway). Lowering the reaction temperature may favor the Sₙ2 pathway.

References

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride - Common Conditions.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.
  • Chang, Y., Lee, H., & Bae, C. (2011). Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor®: Preparation of Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 88, 189.
  • Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor).
  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(6), 2470–2473.
  • ResearchGate. (n.d.). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.

Sources

Deoxyfluorination of Electron-Rich Aromatic Systems Using Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of Deoxo-Fluor, bis(2-methoxyethyl)aminosulfur trifluoride, in the deoxyfluorination of electron-rich aromatic compounds, particularly phenols and their derivatives. Deoxo-Fluor has emerged as a milder and safer alternative to reagents like DAST, offering improved thermal stability and handling characteristics, which are critical for successful transformations, especially in complex molecule synthesis. This document delineates the mechanistic underpinnings, substrate considerations, safety protocols, and step-by-step experimental procedures tailored for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of Deoxo-Fluor

Fluorine-containing organic molecules are of immense interest in medicinal chemistry, materials science, and agrochemicals, owing to the unique electronic properties conferred by the fluorine atom. The direct conversion of a hydroxyl group to a fluorine atom is a cornerstone transformation in organofluorine chemistry. While several reagents can effect this change, many, like diethylaminosulfur trifluoride (DAST), are thermally unstable and pose significant handling risks.

Deoxo-Fluor was developed as a thermally more stable and, therefore, safer alternative to DAST. Its higher decomposition temperature (above 70 °C) allows for reactions to be run at elevated temperatures, often leading to cleaner conversions and higher yields, particularly for challenging substrates. For electron-rich aromatic systems, such as phenols, the hydroxyl group's conversion to a good leaving group followed by nucleophilic substitution is a non-trivial challenge. Deoxo-Fluor provides an efficient solution for this transformation.

Mechanistic Rationale: Understanding the Pathway

The efficacy of Deoxo-Fluor in converting phenols to aryl fluorides hinges on a two-stage mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Formation of the Aryl Fluorosulfite Intermediate: The reaction initiates with the nucleophilic attack of the phenolic oxygen onto the sulfur atom of Deoxo-Fluor. This displaces a fluoride ion and forms a key intermediate, an aryl fluorosulfite derivative. This step effectively converts the poor leaving group (-OH) into a much better one.

  • Nucleophilic Substitution: The fluoride ion generated in the first step (or from another equivalent of the reagent) then acts as a nucleophile. The substitution can proceed through different pathways, heavily influenced by the substrate's electronic properties. For electron-rich aromatics, the reaction is often considered to proceed via a concerted, SNAr-like mechanism or an associative pathway rather than a discrete cationic intermediate.

The overall transformation is driven by the formation of the thermodynamically stable sulfur-oxygen double bond in the thionyl fluoride byproduct.

DeoxoFluor_Mechanism Figure 1: Generalized Reaction Mechanism ArOH Ar-OH (Electron-Rich Phenol) Intermediate Ar-O-SF2-NR2 (Aryl Fluorosulfite Intermediate) ArOH->Intermediate + Deoxo-Fluor DeoxoFluor R2N-SF3 (Deoxo-Fluor) HF_amine [R2NH2]+[F]- DeoxoFluor->HF_amine + H+ (from ArOH) ArF Ar-F (Aryl Fluoride) Intermediate->ArF + F- (nucleophile) SOF2 SOF2 Intermediate->SOF2 - SOF2

Caption: Figure 1: Generalized Reaction Mechanism.

Experimental Design & Protocols

Critical Safety & Handling Precautions

Deoxo-Fluor, while safer than DAST, requires careful handling in a well-ventilated fume hood.

  • Moisture Sensitivity: It reacts exothermically with water to release hydrogen fluoride (HF), a highly corrosive and toxic gas. All glassware must be rigorously dried (oven or flame-dried), and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and acid-resistant gloves (nitrile gloves are often insufficient; butyl or neoprene gloves are recommended).

  • Quenching: Unreacted Deoxo-Fluor and its byproducts must be quenched carefully. A slow, dropwise addition of the reaction mixture to a cooled, stirred solution of a base like sodium bicarbonate or calcium hydroxide is recommended.

General Protocol for Deoxyfluorination of Phenols

This protocol provides a starting point for the fluorination of an electron-rich phenol. Optimization of temperature, solvent, and reaction time may be necessary for specific substrates.

Materials:

  • Deoxo-Fluor (typically a 50% solution in THF)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Electron-rich phenol substrate

  • Anhydrous base (optional, e.g., pyridine, DBU)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution for quenching

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

Step-by-Step Procedure:

  • Apparatus Setup: Assemble an oven-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septum.

  • Reagent Preparation: Dissolve the electron-rich phenol (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • Initial Cooling: Cool the solution to the desired starting temperature. For many phenols, a starting temperature of -78 °C (a dry ice/acetone bath) is advisable to control the initial exothermic reaction upon adding the fluorinating agent.

  • Addition of Deoxo-Fluor: Slowly add Deoxo-Fluor (1.1–1.5 eq) dropwise via syringe to the stirred solution. The rate of addition should be controlled to maintain the internal temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature or gently heat as required. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Very slowly and carefully, transfer the reaction mixture via cannula or dropping funnel into a separate flask containing a vigorously stirred, cooled saturated aqueous solution of NaHCO₃. Caution: This process can be exothermic and will release gas (CO₂). Ensure adequate ventilation and headspace in the quenching flask.

  • Workup: After quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM, 2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow Figure 2: Experimental Workflow Overview A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Substrate Dissolution (Phenol in Anhydrous Solvent) A->B C 3. Cooling (e.g., -78 °C or 0 °C) B->C D 4. Reagent Addition (Slow, Dropwise Deoxo-Fluor) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Quenching (Slow addition to aq. NaHCO3) E->F G 7. Aqueous Workup (Phase Separation & Extraction) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Figure 2: Experimental Workflow Overview.

Substrate Scope and Reaction Conditions

The optimal conditions for deoxyfluorination can vary significantly based on the electronic nature of the phenol. The table below summarizes conditions reported in the literature for various substrates.

Substrate ExampleReagent (eq)SolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxyphenol1.2CH₂Cl₂0 to RT285
2,6-Dimethylphenol1.5TolueneRT to 801270
4-Nitrophenol1.3DiglymeRT to 120491
Estrone (Phenolic Steroid)1.5CH₂Cl₂0 to RT388

Analysis of Conditions:

  • Electron-Donating Groups (EDG): Phenols with strong EDGs (e.g., 4-methoxyphenol) are highly reactive. The reaction often proceeds smoothly at low temperatures (0 °C to room temperature), minimizing side product formation.

  • Steric Hindrance: Sterically hindered phenols (e.g., 2,6-dimethylphenol) may require higher temperatures and longer reaction times to achieve good conversion. The use of a higher-boiling solvent like toluene can be beneficial.

  • Electron-Withdrawing Groups (EWG): While the focus is on electron-rich systems, it is noteworthy that phenols with EWGs (e.g., 4-nitrophenol) also react efficiently, though they may require more forcing conditions (higher temperatures) to drive the reaction to completion.

Troubleshooting and Key Considerations

  • Low Yield or No Reaction:

    • Cause: Insufficient activation of the hydroxyl group or premature decomposition of the reagent.

    • Solution: Ensure the reaction is strictly anhydrous. Increase the reaction temperature incrementally. Consider using a more polar, higher-boiling solvent like diglyme. An additional equivalent of Deoxo-Fluor may be necessary.

  • Formation of Elimination or Rearrangement Byproducts:

    • Cause: The fluorosulfite intermediate may be long-lived, allowing for side reactions.

    • Solution: Try running the reaction at a lower temperature. The addition of a non-nucleophilic base (e.g., proton sponge) can sometimes suppress side reactions by scavenging trace acid.

  • Dark-Colored Reaction Mixture:

    • Cause: Decomposition of the substrate or reagent. Electron-rich phenols can be sensitive to oxidation.

    • Solution: Ensure the inert atmosphere is maintained throughout the reaction. Perform the reaction at the lowest effective temperature.

Conclusion

Deoxo-Fluor is a powerful and relatively safe reagent for the deoxyfluorination of electron-rich aromatic compounds. Its superior thermal stability compared to DAST provides a wider operational window, enabling the successful fluorination of both activated and sterically demanding phenols. A thorough understanding of the reaction mechanism, strict adherence to anhydrous techniques, and careful control of reaction temperature are paramount to achieving high yields and purity. The protocols and data presented herein serve as a robust starting point for researchers aiming to incorporate aryl fluorides into their synthetic targets.

References

  • Title: Deoxo-Fluor: A New Reagent for Deoxyfluorination Source: American Chemical Society URL:[Link]
  • Title: A mild and selective method for the deoxyfluorination of phenols Source: Tetrahedron Letters URL:[Link]
  • Title: this compound Source: Reag. Chem. URL:[Link]
  • Title: Deoxyfluorination of Phenols Source: Organic Reactions URL:[Link]

Selective Fluorination of Polyols with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor): A Detailed Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] Deoxyfluorination, the conversion of hydroxyl groups to carbon-fluorine bonds, is a critical transformation in this endeavor.[1] This guide provides an in-depth exploration of Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor, a powerful and versatile reagent for the selective fluorination of polyols. We will delve into its mechanistic underpinnings, provide detailed, field-proven protocols, and discuss its applications in the synthesis of high-value compounds for drug development, such as fluorinated carbohydrates.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced fluorination technology.

The Ascendancy of Fluorine in Medicinal Chemistry

The substitution of hydrogen or a hydroxyl group with fluorine can dramatically alter a molecule's biological profile. Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond can lead to:

  • Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism, often increasing a drug's half-life.

  • Increased Binding Affinity: Fluorine can engage in favorable electrostatic interactions and hydrogen bonds with protein targets.[6]

  • Modulated Lipophilicity: Strategic fluorination can fine-tune a molecule's ability to cross biological membranes.[7]

  • Altered Acidity/Basicity: The inductive effect of fluorine can modify the pKa of nearby functional groups.

However, the selective introduction of fluorine, particularly into complex polyol structures like carbohydrates and steroids, presents significant synthetic challenges.[3][5][7] This necessitates reagents that offer high functional group tolerance, predictable reactivity, and manageable safety profiles.

Deoxo-Fluor: A Superior Reagent for Deoxyfluorination

This compound (Deoxo-Fluor) has emerged as a reagent of choice for deoxyfluorination, largely supplanting its predecessor, Diethylaminosulfur Trifluoride (DAST).[5][8]

Key Advantages Over DAST

The primary advantage of Deoxo-Fluor lies in its significantly enhanced thermal stability.[4][5][9] DAST is known to undergo exothermic, and sometimes explosive, decomposition at elevated temperatures (above 80-90 °C).[5][10] Deoxo-Fluor is more robust, offering several key benefits:

  • Enhanced Safety: Reduced risk of uncontrolled decomposition during reaction setup, execution, or storage.[4]

  • Broader Reaction Window: Allows for reactions to be conducted at higher temperatures, which can be necessary for less reactive substrates, potentially leading to faster reaction rates and improved yields.[4][10]

  • Greater Process Control: Its predictable behavior is crucial for reproducible results and safe scale-up operations.[4]

Mechanism of Deoxyfluorination

The deoxyfluorination of alcohols with Deoxo-Fluor is generally understood to proceed through an SN2-type mechanism.[11] The process involves the activation of the hydroxyl group, forming a good leaving group, which is then displaced by a fluoride ion.

The key steps are:

  • Activation: The lone pair of the alcohol's oxygen atom attacks the electrophilic sulfur atom of Deoxo-Fluor.

  • Intermediate Formation: This forms an intermediate alkoxyaminosulfur difluoride species and releases a fluoride ion.

  • Nucleophilic Attack: The fluoride ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group.

  • Displacement: The attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center and displacement of the leaving group.

Deoxyfluorination Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3 & 4: SN2 Displacement Polyol_OH R-OH DeoxoFluor (MeOCH₂CH₂)₂NSF₃ Polyol_OH->DeoxoFluor Nucleophilic Attack Intermediate [R-O-S(F₂)N(CH₂CH₂OMe)₂]⁺ F⁻ Product R-F (Inverted Stereochemistry) Intermediate->Product Byproduct (MeOCH₂CH₂)₂NS(O)F Intermediate->Byproduct Fluoride F⁻ Fluoride->Intermediate Backside Attack

Caption: Generalized SN2-type mechanism for alcohol deoxyfluorination with Deoxo-Fluor.

Core Application: Selective Fluorination of Polyols

Polyols, particularly carbohydrates, possess multiple hydroxyl groups of varying reactivity (e.g., primary vs. secondary, equatorial vs. axial). Achieving regioselective fluorination is a significant challenge. With Deoxo-Fluor, selectivity is often governed by a combination of steric and electronic factors.

  • Primary vs. Secondary Alcohols: Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance, often allowing for selective monofluorination at the primary position under controlled conditions.[12]

  • Stereochemistry: The reaction proceeds with inversion of configuration, a hallmark of the SN2 mechanism.[13] This is a crucial consideration in the synthesis of chiral molecules. For example, fluorination of a secondary alcohol with an (R)-configuration will yield a product with an (S)-configuration at that center.

Comparative Data on Diol Fluorination

The following table summarizes representative outcomes for the fluorination of various diols, highlighting the regioselectivity achievable with Deoxo-Fluor.

Substrate (Diol)Reaction ConditionsMajor Product(s)Yield (%)RegioselectivityReference
1,4-ButanediolCH₂Cl₂, 0 °C to RT4-Fluorobutan-1-ol~75%Monofluorination[12]
(R)-1,2-PropanediolCH₂Cl₂, -78 °C to RT(S)-1-Fluoro-2-propanolHighPrefers primary -OH[12]
1,6-HexanediolCH₂Cl₂, RT1,6-Difluorohexane~85%Difluorination[12]
Protected Glucopyranoside (free 6-OH)CH₂Cl₂, 0 °C to RT6-Deoxy-6-fluoroglucopyranoside>90%Highly selective for primary C6-OH[5]

Experimental Protocols

Disclaimer: These procedures are intended for use only by persons with proper training in experimental organic chemistry. A thorough risk assessment must be carried out before performing any reaction.

Materials and Reagent Handling
  • Deoxo-Fluor: A liquid that reacts violently with water, generating corrosive hydrogen fluoride (HF).[10][14][15] It is volatile and a respiratory hazard.[10][14] Always handle in a well-ventilated chemical fume hood. [10][14] Use compatible materials (e.g., Teflon, polyethylene, or stainless steel). Avoid contact with glass for prolonged periods, especially when moisture is present.

  • Solvents: Anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) are essential to prevent quenching of the reagent and formation of HF.[11]

  • Glassware: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).[11]

  • Personal Protective Equipment (PPE): Wear safety goggles or a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[14][16]

General Protocol: Selective Monofluorination of a Diol (e.g., 1,4-Butanediol)

This protocol outlines the selective conversion of a primary hydroxyl group in the presence of a secondary one, using controlled stoichiometry and temperature.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the diol substrate (1.0 mmol, 1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (DCM, 5-10 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

  • Slowly add Deoxo-Fluor (1.1 mmol, 1.1 equiv for monofluorination) dropwise to the cooled, stirred solution via a syringe. A slight exotherm may be observed. Maintain the internal temperature below 5 °C during the addition.

Step 3: Reaction Monitoring

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-16 hours).[11]

Step 4: Quenching

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • CAUTIOUSLY quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Vigorous gas evolution (CO₂) will occur. Ensure adequate venting.

  • Continue adding the bicarbonate solution until gas evolution ceases.

Step 5: Workup and Extraction

  • Transfer the quenched mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer twice with DCM.[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

Step 6: Purification and Characterization

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

  • Characterize the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its structure and purity.[11]

Experimental Workflow Diagram

Experimental Workflow Start Prepare Dry Apparatus under N₂/Ar Dissolve Dissolve Polyol in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C (or -78 °C) Dissolve->Cool Add_Reagent Slowly Add Deoxo-Fluor Cool->Add_Reagent React Stir and Monitor (TLC, GC-MS) Add_Reagent->React Quench Cautiously Quench with sat. NaHCO₃ at 0 °C React->Quench Extract Workup: Extract with Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End Final Fluorinated Product Characterize->End

Caption: A typical experimental workflow for deoxyfluorination using Deoxo-Fluor.

Safety and Handling Precautions

Working with Deoxo-Fluor requires strict adherence to safety protocols due to its reactivity and the hazardous nature of its hydrolysis product, HF.

  • Engineering Controls: Always use this reagent within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[14]

  • Water Reactivity: Deoxo-Fluor reacts violently with water.[15][17] All operations must be conducted under anhydrous conditions. Store under an inert atmosphere and away from moisture.[14]

  • Quenching: The quenching process is exothermic and releases gas. It must be done slowly, at low temperature, and with caution.

  • Waste Disposal: Quenched reaction mixtures and aqueous washes may contain fluoride salts and should be disposed of as hazardous waste according to institutional guidelines.[16]

  • HF Exposure: In case of contact with skin or eyes, immediately flush with copious amounts of water and seek urgent medical attention. HF burns can be severe and symptoms may be delayed.[16]

Applications in Drug Development & Case Studies

The selective fluorination of polyols is particularly valuable in the synthesis of fluorinated carbohydrates and nucleoside analogues, which are important classes of therapeutic agents.[3][5][13]

  • Fluorinated Carbohydrates: Introducing fluorine into a sugar moiety can block enzymatic degradation by glycosidases, making them useful as enzyme inhibitors or metabolic probes.[5] For example, 2-deoxy-2-fluoro-D-glucose (FDG) is a widely used radiotracer for PET imaging in oncology.[5] Deoxo-Fluor is an effective reagent for synthesizing such molecules by converting a hydroxyl group at a specific position to fluoride with inversion of stereochemistry.[5][13]

  • Antiviral Nucleosides: Many antiviral drugs are nucleoside analogues. Fluorination of the sugar ring can enhance their stability and biological activity. The selective fluorination of a diol precursor is often a key step in the total synthesis of these complex molecules.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagent (hydrolyzed).Use a fresh bottle of Deoxo-Fluor. Ensure anhydrous conditions are strictly maintained.
Substrate is unreactive at tested temperature.Gradually increase the reaction temperature, monitoring carefully. Some substrates may require heating.[10]
Poor Selectivity Reaction temperature too high or reaction time too long.Run the reaction at a lower temperature (e.g., -78 °C or 0 °C). Monitor closely and quench as soon as the desired product is formed.
Incorrect stoichiometry of Deoxo-Fluor.Use a controlled amount of reagent (e.g., 1.0-1.2 equivalents for monofluorination).
Formation of Elimination Byproducts Substrate is prone to elimination (e.g., certain secondary or tertiary alcohols).Use a non-polar solvent. Run the reaction at the lowest possible temperature. Consider alternative fluorinating agents that are less prone to causing elimination.[9]
Difficult Purification Byproducts from the reagent are co-eluting with the product.Ensure the reaction is thoroughly quenched. An aqueous wash can help remove some sulfur-containing byproducts. Explore different chromatography solvent systems.

Conclusion

This compound (Deoxo-Fluor) is a powerful, versatile, and relatively safe reagent for the selective deoxyfluorination of polyols. Its superior thermal stability compared to DAST provides a wider operational window and enhances process safety, making it an indispensable tool for medicinal chemists and drug development professionals. By understanding the reaction mechanism, controlling reaction parameters such as temperature and stoichiometry, and adhering to strict safety protocols, researchers can effectively leverage Deoxo-Fluor to synthesize novel fluorinated molecules with potentially enhanced therapeutic properties.

References

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Sources

Deoxo-Fluor in Carbohydrate Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor, in the field of carbohydrate chemistry. This guide moves beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings and practical considerations that ensure successful and safe experimentation.

Introduction: The Rise of Deoxo-Fluor in Glycoscience

The strategic introduction of fluorine into carbohydrate scaffolds is a powerful tool in medicinal chemistry and chemical biology. Fluorination can significantly alter the physicochemical properties of carbohydrates, enhancing their metabolic stability, modulating their bioavailability, and fine-tuning their binding affinities with biological targets.[1][2] Glycosyl fluorides, in particular, have emerged as versatile and stable glycosyl donors for the synthesis of complex oligosaccharides and glycoconjugates.[3][4]

Deoxo-Fluor has become a reagent of choice for many deoxyfluorination reactions in carbohydrate chemistry, largely supplanting the more traditional diethylaminosulfur trifluoride (DAST).[5][6] While both reagents effectively replace hydroxyl groups with fluorine, Deoxo-Fluor offers a significant advantage in its greater thermal stability, making it a safer alternative for a range of applications.[5][7] This enhanced stability allows for reactions to be conducted at higher temperatures with a reduced risk of exothermic decomposition, a known hazard with DAST.[7]

This guide will explore the primary applications of Deoxo-Fluor in carbohydrate chemistry, focusing on the synthesis of glycosyl fluorides and the regioselective deoxygenation of secondary hydroxyl groups. We will delve into the mechanistic details, the critical influence of protecting groups, and provide robust, field-tested protocols.

Safety First: Handling Deoxo-Fluor with Prudence

Deoxo-Fluor, while more thermally stable than DAST, is a hazardous chemical that demands careful handling in a controlled laboratory environment.[8]

Key Safety Precautions:

  • Work in a Fume Hood: Deoxo-Fluor is volatile and a respiratory hazard.[7] All manipulations must be performed in a well-ventilated chemical fume hood.[8]

  • Moisture Sensitivity: It reacts violently and exothermally with water, generating corrosive and toxic hydrogen fluoride (HF).[7][9] Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[8][9]

  • Thermal Stability: While more stable than DAST, Deoxo-Fluor can decompose at elevated temperatures (initiating at 140 °C).[7] It is crucial to maintain reaction temperatures below 110 °C for safety.[7]

  • Quenching: Reactions should be quenched carefully, typically by the slow addition of a cooled, saturated aqueous solution of sodium bicarbonate.

Core Application: Synthesis of Glycosyl Fluorides

Glycosyl fluorides are prized glycosyl donors due to their stability compared to other glycosyl halides, yet they can be readily activated for glycosylation reactions.[3][4] Deoxo-Fluor provides an efficient means of converting anomeric hemiacetals or thioglycosides into their corresponding glycosyl fluorides.[4]

Mechanistic Rationale

The conversion of a hemiacetal to a glycosyl fluoride with Deoxo-Fluor proceeds through the activation of the anomeric hydroxyl group. The sulfur atom in Deoxo-Fluor acts as a Lewis acid, coordinating to the hydroxyl oxygen. This is followed by an intramolecular fluoride transfer, leading to the formation of the glycosyl fluoride and a sulfur-containing byproduct. The stereochemical outcome of the reaction can be influenced by the protecting groups on the carbohydrate.

G cluster_0 Activation of Hemiacetal cluster_1 Fluoride Transfer Hemiacetal Carbohydrate-OH DeoxoFluor R2NSF3 Hemiacetal->DeoxoFluor Coordination Intermediate Carbohydrate-O-S(F2)NR2 DeoxoFluor->Intermediate Nucleophilic Attack GlycosylFluoride Carbohydrate-F Intermediate->GlycosylFluoride SN2 or SNi Byproduct R2NS(O)F Intermediate->Byproduct

Caption: General mechanism for glycosyl fluoride synthesis.

Influence of Protecting Groups

The choice of protecting groups on the carbohydrate scaffold is critical and can significantly impact the stereoselectivity of the fluorination reaction.[10][11]

  • Participating Groups: Acyl protecting groups (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction, leading to the formation of a dioxolenium ion intermediate.[10] This intermediate is then attacked by fluoride from the opposite face, resulting in the stereoselective formation of a 1,2-trans glycosyl fluoride.

  • Non-Participating Groups: Ether-based protecting groups (e.g., benzyl, silyl) at C-2 do not participate in the reaction.[12] In such cases, the reaction may proceed through an S(_N)2-like mechanism, leading to inversion of configuration at the anomeric center, or an S(_N)1-like mechanism, which can result in a mixture of anomers.

Protecting Group at C-2Predominant Stereochemical OutcomeRationale
Acetyl (Ac), Benzoyl (Bz)1,2-transNeighboring group participation via a dioxolenium ion intermediate.[10]
Benzyl (Bn), Silyl (e.g., TBDMS)Mixture of anomers or inversionNon-participating; mechanism can be S(N)1-like or S(_N)2-like.
Protocol: Synthesis of a Glycosyl Fluoride from a Hemiacetal

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Protected carbohydrate hemiacetal

  • Deoxo-Fluor

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the protected carbohydrate hemiacetal (1.0 equiv) in anhydrous DCM (0.1–0.2 M).

  • Cool the solution to -15 °C using an appropriate cooling bath.

  • Slowly add Deoxo-Fluor (1.2–1.5 equiv) to the stirred solution via syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold saturated aqueous NaHCO(_3).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO(_3) and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired glycosyl fluoride.

Advanced Application: Deoxygenation of Secondary Alcohols

Deoxygenation, the removal of a hydroxyl group, is a key transformation in the synthesis of deoxy sugars, which are important components of many biologically active molecules, including DNA and various antibiotics.[13][14] Deoxo-Fluor can be employed for the deoxygenation of secondary alcohols in carbohydrates, often proceeding with inversion of configuration.

Mechanistic Considerations

The deoxygenation of a secondary alcohol with Deoxo-Fluor follows a similar initial activation step as in glycosyl fluoride synthesis. The hydroxyl group is converted into a good leaving group, which is then displaced by fluoride via an S(_N)2 mechanism, leading to an inverted fluoro-substituted carbohydrate. Subsequent reductive defluorination would be required to complete the deoxygenation.

G cluster_0 Deoxyfluorination Workflow Start Carbohydrate with Secondary -OH Step1 Reaction with Deoxo-Fluor Start->Step1 Intermediate Fluorinated Carbohydrate (Inverted Stereochemistry) Step1->Intermediate Step2 Reductive Defluorination Intermediate->Step2 End Deoxygenated Carbohydrate Step2->End

Caption: Workflow for deoxygenation via deoxyfluorination.

Protocol: Deoxyfluorination of a Secondary Hydroxyl Group

This protocol provides a general method for the conversion of a secondary alcohol to a fluoride with inversion of configuration.

Materials:

  • Protected carbohydrate with a free secondary hydroxyl group

  • Deoxo-Fluor

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the carbohydrate substrate (1.0 equiv) in anhydrous THF or DCM (0.1 M).

  • Cool the solution to -30 °C.

  • Add Deoxo-Fluor (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 20-30 minutes, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction mixture back to -30 °C and quench by the slow addition of methanol, followed by saturated aqueous NaHCO(_3).

  • Extract the product with a suitable organic solvent (e.g., ether or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the resulting fluorinated carbohydrate by silica gel column chromatography.

Conclusion

Deoxo-Fluor is a powerful and relatively safe reagent for the deoxyfluorination of carbohydrates. Its judicious application, guided by an understanding of the underlying reaction mechanisms and the influence of protecting groups, enables the efficient synthesis of valuable building blocks such as glycosyl fluorides and deoxygenated sugars. The protocols provided herein serve as a solid foundation for researchers to explore the vast potential of Deoxo-Fluor in advancing carbohydrate chemistry and drug discovery.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Sau, A. (2025, July 10). DEOXYFLUORINATED SYNTHESIS OF GLYCOSYL FLUORIDES.
  • Linclau, B., et al. (n.d.). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC - NIH.
  • MATERIAL SAFETY DATA SHEET. (2011, August 26).
  • Postnikov, P., et al. (2020, December 23). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Semantic Scholar.
  • Yokoyama, M. (n.d.). Methods of synthesis of glycosyl fluorides. ElectronicsAndBooks.
  • DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. (2025, August 10). ResearchGate.
  • Synthesis of glycosyl fluoride donor. (2021, October 6). Glycoscience Protocols (GlycoPODv2) - NCBI - NIH.
  • The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent. (2023, May 16). Organic Letters - ACS Publications.
  • Methods of synthesis of glycosyl fluorides. (2025, August 6). ResearchGate.
  • DAST and Deoxo-Fluor. (2023, August 14). www.wenxuecity.com.
  • Tsuchiya, T. (1989). Chemistry and Developments of Fluorinated Carbohydrates. SciSpace.
  • Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. (2025, August 7). ResearchGate.
  • Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor).
  • Guo, J., & Ye, X.-S. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH.
  • DAST or Deoxo-Fluor mediated cyclodehydratation of β-hydroxy amides to oxazolines. (n.d.). ResearchGate.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). PMC - NIH.
  • Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal.
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. (2025, August 6). ResearchGate.
  • [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. (2004, April 2). PubMed.
  • Guo, J., & Ye, X.-S. (2010, October 20). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). Semantic Scholar.
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2010, October 20). R Discovery.
  • Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. (2025, January 28). PMC - PubMed Central.
  • Carbohydrate Chemistry Part 3. Protecting Groups. (2020, April 9). YouTube.

Sources

Troubleshooting & Optimization

common side reactions with Deoxo-Fluor and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for Deoxo-Fluor . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of deoxofluorination reactions. We provide in-depth, field-proven insights into common side reactions and offer robust troubleshooting strategies to enhance your experimental success.

Troubleshooting & FAQs: Deoxo-Fluor Reactions

This section addresses the most common issues encountered during deoxofluorination with Deoxo-Fluor. Each answer explains the underlying chemical principles and provides actionable protocols to mitigate side reactions.

Q1: My deoxofluorination of a secondary alcohol is giving a significant amount of an elimination byproduct. What's happening and how can I fix it?

A1: The Root Cause: Competition Between Substitution (SN2) and Elimination (E2)

This is the most common side reaction when using aminofluorosulfurane reagents like Deoxo-Fluor and DAST. The reaction proceeds via an intermediate alkoxyaminosulfur difluoride. The desired pathway is a nucleophilic attack by fluoride (SN2), leading to the fluorinated product with inversion of stereochemistry. However, this intermediate can also undergo an E2 elimination, especially if an abstractable proton is anti-periplanar to the leaving group, yielding an alkene.

Several factors can tip the balance in favor of elimination:

  • Substrate Sterics: Highly hindered secondary or tertiary alcohols are more prone to elimination.

  • Reaction Temperature: While counterintuitive, for some substrates like epi-androsterone and testosterone, higher temperatures (e.g., 80 °C in toluene) can favor the substitution product over elimination, which was the main side reaction at 23 °C.[1]

  • HF Generation: Deoxo-Fluor can react with trace moisture or the alcohol itself to generate hydrogen fluoride (HF) in situ.[2][3] HF is a strong acid that can catalyze elimination reactions.[3]

Troubleshooting Strategies:

  • Strictly Anhydrous Conditions: Ensure your substrate, solvent, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress. Deoxo-Fluor reacts violently with water, generating HF.[4][5][6]

  • Optimize Temperature: Do not assume lower temperature is always better. For substrates known to be prone to elimination, consider screening higher temperatures, as this has been shown to reduce elimination byproducts in specific cases.[1] However, be mindful that Deoxo-Fluor begins to decompose around 140 °C, so oil bath temperatures should be kept below 110 °C for safety.[5]

  • Consider Alternative Reagents: For particularly sensitive substrates, newer generations of deoxofluorinating agents may offer superior selectivity.[7]

    • XtalFluor-E and XtalFluor-M: These crystalline reagents are more thermally stable and do not generate free HF under anhydrous conditions, significantly reducing elimination byproducts.[3][8] In a comparative study with 4-tert-butylcyclohexanone, Deoxo-Fluor/HF produced 16% of the olefinic fluoride side product, whereas an aminodifluorosulfinium salt (the class of XtalFluor reagents) produced only 4%.[9]

    • PhenoFluor™: While developed for phenols, it can be adapted for aliphatic alcohols and shows high chemoselectivity, often avoiding the elimination side reactions that plague DAST and Deoxo-Fluor.[1]

Visualizing the Competing Pathways

G sub Secondary Alcohol (R-CH(OH)-CH2R') reagent Deoxo-Fluor intermed Alkoxyaminosulfur Difluoride Intermediate reagent->intermed Activation sn2_product Desired Product: Alkyl Fluoride (S-CH(F)-CH2R') (Inversion) intermed->sn2_product SN2 Attack by Fluoride e2_product Side Product: Alkene (R-C=CHR') (Elimination) intermed->e2_product E2 Elimination (Base or Thermal)

Caption: Competing SN2 (fluorination) and E2 (elimination) pathways.

Q2: I'm attempting a one-pot conversion of a carboxylic acid to an amide, but I'm getting a significant amount of the N,N-bis(2-methoxyethyl)amide byproduct. Why?

A2: The Cause: Byproduct Nucleophilicity

This is a known issue in one-pot amidation or other transformations following the initial formation of an acyl fluoride from a carboxylic acid.[10][11] The reaction of Deoxo-Fluor with the carboxylic acid generates the desired acyl fluoride but also produces N,N-bis(2-methoxyethyl)amine as a byproduct. This amine is a nucleophile and can compete with your desired amine in attacking the highly reactive acyl fluoride intermediate.[12]

Troubleshooting Strategy:

The most effective solution is a simple filtration step after the formation of the acyl fluoride is complete.[12]

  • Acyl Fluoride Formation: React the carboxylic acid with Deoxo-Fluor in an anhydrous solvent (e.g., CH2Cl2) as planned. Monitor the reaction for completion (e.g., by TLC or LCMS).

  • Byproduct Removal: Once the acyl fluoride is formed, filter the reaction mixture through a short plug of silica gel. The polar amine byproduct will be retained by the silica, while the less polar acyl fluoride elutes.

  • Amide Formation: Add your desired amine nucleophile to the filtrate containing the purified acyl fluoride to form the target amide cleanly.

Visualizing the One-Pot Amidation Problem & Solution

G sub Carboxylic Acid (R-COOH) reagent Deoxo-Fluor intermed Acyl Fluoride (R-COF) reagent->intermed Fluorination byproduct Byproduct: (MeOCH2CH2)2NH reagent->byproduct amine Desired Amine (R'2NH) solution Solution: Filter through Silica Gel Plug intermed->solution side_amide Side Product Amide (R-CON(CH2CH2OMe)2) byproduct->side_amide Competing Attack byproduct->solution desired_amide Desired Amide (R-CONR'2) amine->desired_amide

Caption: Byproduct competition in one-pot amidation and the filtration solution.

Q3: The reaction with my ketone is sluggish and gives a low yield of the desired gem-difluoride. What can I do to improve conversion?

A3: The Cause: Substrate Reactivity and Stoichiometry

The deoxofluorination of carbonyls, especially sterically hindered or electronically deactivated ketones (like diaryl ketones), can be challenging and require more forcing conditions than simple alcohols.[5] Insufficient reagent or suboptimal conditions are common causes of low conversion.

Troubleshooting Strategies:

  • Increase Reagent Stoichiometry: For difficult substrates, a significant excess of Deoxo-Fluor is often necessary. For example, in the fluorination of benzophenone, increasing the amount of Deoxo-Fluor from 1.4 equivalents to 3.0 equivalents improved the yield of the gem-difluoride from 27% to 63%.[5] A further increase to 4.0 equivalents offered no significant benefit, suggesting an optimal range.

  • Increase Reaction Time: Monitor the reaction over an extended period. For some substrates, conversions can improve by increasing the reaction time from a few hours to 24 hours.[5]

  • Increase Temperature (with Caution): Gently heating the reaction can significantly improve the rate. An oil bath temperature of 90 °C is often effective.[5] However, do not exceed an oil bath temperature of 110 °C due to the thermal instability of Deoxo-Fluor.[5][13]

  • Use a Co-solvent or Catalyst: While Deoxo-Fluor can be used neat, for substrates with poor solubility, a high-boiling anhydrous solvent like toluene can be beneficial. In some cases, adding a catalytic amount of a protic source like ethanol can facilitate the reaction with ketones.[14]

Comparative Data: Selectivity of Fluorinating Agents

For substrates prone to elimination, the choice of reagent is critical. The following table compares the performance of Deoxo-Fluor with other common reagents in the deoxofluorination of a challenging cyclohexanone substrate.

ReagentDesired gem-difluorideElimination Byproduct (Olefinic Fluoride)Source(s)
DAST / HF~67%33%[9]
Deoxo-Fluor / HF ~84% 16% [9]
Aminodifluorosulfinium Salt (e.g., XtalFluor)~96%4%[9]

Yields are approximate, based on reported selectivity data.

This data clearly shows that while Deoxo-Fluor offers better selectivity than DAST, aminodifluorosulfinium salts like XtalFluor provide a significant advantage in minimizing elimination byproducts for sensitive substrates.[8][9]

Protocol: General Procedure for Deoxofluorination of an Alcohol

Safety First: Deoxo-Fluor is volatile, a respiratory hazard, and reacts violently with water to generate HF.[5][6] All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[15][16] Use plastic or Teflon labware where possible, as HF can etch glass.

Materials:

  • Substrate (alcohol)

  • Deoxo-Fluor (1.5 - 3.0 eq.)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Oven-dried, two-neck round-bottomed flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution for quenching

Procedure:

  • Preparation: Set up the oven-dried flask under a positive pressure of nitrogen or argon.

  • Dissolution: Dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to the desired starting temperature using an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). Reactions are often started cold and allowed to warm to room temperature.[17]

  • Reagent Addition: Slowly add Deoxo-Fluor (1.5 - 3.0 eq.) to the stirred solution via syringe. The addition is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature, or heat as required (see Q3). Monitor the progress by TLC or LCMS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous solution of NaHCO3 to quench any unreacted reagent and neutralize the acidic byproducts. Caution: This quenching is exothermic and will release gas. Ensure adequate venting.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional DCM (2-3 times).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

References

  • Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF. ResearchGate.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal.
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. ResearchGate.
  • This compound (Deoxo-Fluor) - Common Organic Chemistry. The Organic Chemistry Portal.
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. | Request PDF. ResearchGate.
  • This compound (Deoxo-Fluor®) - Merck Millipore. Merck Millipore.
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH. National Institutes of Health.
  • Simpler fluorine chemistry - SCI. Society of Chemical Industry.
  • Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). Sinfoo.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society. ACS Publications.
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications.
  • DAST and Deoxo-Fluor | www.wenxuecity.com. Wenxuecity.
  • [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides - PubMed. National Institutes of Health.
  • This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal.
  • Deoxy-Fluorine Chemistry (Important Papers) - YouTube. YouTube.
  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Organic Chemistry Portal.
  • Deoxyfluorination: A Detailed Overview of Recent Developments. Syntechem.
  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC - NIH. National Institutes of Health.
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit. Reddit.
  • Troubleshooting Guide - DeNovix. DeNovix.
  • Deoxo-Fluor - ChemBK. ChemBK.

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Technical Support Center: Troubleshooting Low Yields in Deoxo-Fluor Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Deoxo-Fluor reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during deoxofluorination reactions using Deoxo-Fluor ([bis(2-methoxyethyl)amino]sulfur trifluoride). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Introduction to Deoxo-Fluor

Deoxo-Fluor is a versatile and widely used nucleophilic fluorinating agent, valued for its ability to convert alcohols to alkyl fluorides, and aldehydes or ketones to gem-difluorides.[1][2] It was developed as a more thermally stable alternative to DAST (diethylaminosulfur trifluoride), offering a safer profile for fluorination reactions.[3][4][5][6] Despite its advantages, achieving high yields can be challenging and requires careful attention to experimental parameters. This guide will address the most common issues leading to low yields and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reagent and Substrate Integrity

Question 1: My reaction is sluggish or not proceeding at all. I suspect an issue with my Deoxo-Fluor reagent. How can I assess its quality?

Answer: The primary culprit for inactive Deoxo-Fluor is degradation due to moisture. Deoxo-Fluor reacts violently with water, producing hydrogen fluoride (HF) and other byproducts, which compromises its fluorinating ability.[1][4][7]

  • Causality: The sulfur(IV) center in Deoxo-Fluor is highly susceptible to hydrolysis. The presence of water leads to the formation of HF and N,N-bis(2-methoxyethyl)amine, depleting the active fluorinating species.

  • Troubleshooting Steps:

    • Visual Inspection: Fresh Deoxo-Fluor is typically a clear yellow liquid.[5] Significant darkening or the presence of precipitates may indicate decomposition.

    • Handling Practices: Always handle Deoxo-Fluor under an inert atmosphere (e.g., argon or nitrogen) using anhydrous techniques.[4][8] Use oven-dried glassware and fresh, anhydrous solvents.

    • Storage: Ensure the reagent is stored in a tightly sealed container, away from moisture, and under the recommended storage conditions, which is typically in a dry, cool, and well-ventilated place.[8]

    • Fresh Reagent: If there is any doubt about the quality of your reagent, it is always best to use a fresh, unopened bottle.[9]

Question 2: I am observing a significant amount of elimination byproducts (alkenes) instead of the desired alkyl fluoride. How can I minimize this side reaction?

Answer: Elimination is a common competing reaction pathway, especially with secondary and tertiary alcohols. This occurs when the intermediate alkoxyaminosulfur difluoride undergoes E2 elimination instead of the desired Sₙ2 substitution by fluoride.

  • Causality: The reaction of an alcohol with Deoxo-Fluor forms a fluorosulfuranate intermediate. This intermediate can then either undergo nucleophilic attack by fluoride (Sₙ2) to give the desired product or act as a leaving group in an elimination reaction (E2), particularly if the substrate is sterically hindered or if there are readily accessible protons beta to the hydroxyl group.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the Sₙ2 pathway.[10]

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Less polar, non-coordinating solvents can sometimes suppress elimination. Dichloromethane (DCM) is a commonly used solvent.[4]

    • Use of an HF Scavenger: In some cases, the in situ generated HF can catalyze elimination.[11] While Deoxo-Fluor reactions can generate HF, especially in the presence of moisture, adding a mild, non-nucleophilic base can sometimes help, though this should be approached with caution as it can also promote elimination.

    • Alternative Reagents: For particularly sensitive substrates prone to elimination, newer generation fluorinating agents like XtalFluor-E or XtalFluor-M, which are used with an external fluoride source, can offer higher selectivity and significantly less elimination.[12]

Reaction Conditions and Workup

Question 3: My reaction yield is inconsistent, and I suspect issues with reaction setup and stoichiometry. What are the best practices?

Answer: Consistency in Deoxo-Fluor reactions hinges on meticulous experimental setup and precise control over stoichiometry.

  • Causality: Due to the reagent's reactivity with atmospheric moisture, even small variations in handling can lead to inconsistent effective concentrations of the active fluorinating agent. Furthermore, some substrates may require a larger excess of the reagent to drive the reaction to completion.[9]

  • Troubleshooting Steps:

    • Inert Atmosphere: As mentioned, always conduct the reaction under a dry, inert atmosphere.

    • Reagent Addition: Add Deoxo-Fluor dropwise to a cooled solution of your substrate.[4] This helps to control any initial exotherm.

    • Stoichiometry: A common starting point is 1.2 to 1.5 equivalents of Deoxo-Fluor for alcohols. For less reactive substrates like some ketones, a larger excess (up to 3 equivalents or more) may be necessary.[7] It is advisable to perform a small-scale optimization to determine the optimal stoichiometry for your specific substrate.

    • Temperature Control: Maintain a consistent temperature throughout the reaction. Use a cryostat or an ice/salt bath for sub-zero temperatures.

Question 4: I am having difficulty with the reaction workup. How can I effectively quench the reaction and purify my product?

Answer: A proper workup procedure is crucial for safely neutralizing any remaining Deoxo-Fluor and its byproducts, and for isolating the desired fluorinated compound.

  • Causality: Deoxo-Fluor and its byproducts, including HF, are corrosive and can interfere with product isolation and purification if not properly quenched.[4][8]

  • Troubleshooting Steps:

    • Quenching: The reaction is typically quenched by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) at a low temperature (e.g., 0 °C).[4] This will neutralize any remaining Deoxo-Fluor and HF. Be cautious as this can be an exothermic process and may release gas.

    • Extraction: After quenching, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.[4]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can then be purified by column chromatography on silica gel.[4]

Visualizing Troubleshooting Workflows

The following diagram illustrates a general troubleshooting workflow for low yields in Deoxo-Fluor reactions.

DeoxoFluor_Troubleshooting Start Low Yield in Deoxo-Fluor Reaction CheckReagent Check Reagent Quality (Age, Color, Storage) Start->CheckReagent Initial Check CheckAnhydrous Verify Anhydrous Conditions (Solvent, Glassware) Start->CheckAnhydrous Initial Check CheckReagent->Start Reagent Bad (Use Fresh) OptimizeConditions Optimize Reaction Conditions CheckReagent->OptimizeConditions Reagent OK CheckAnhydrous->Start Wet (Dry System) CheckAnhydrous->OptimizeConditions Conditions Dry CheckByproducts Analyze Byproducts (TLC, GC-MS, NMR) OptimizeConditions->CheckByproducts Elimination Predominant Elimination? CheckByproducts->Elimination Analysis NoReaction No Reaction or Incomplete Conversion? CheckByproducts->NoReaction Analysis LowerTemp Lower Reaction Temperature Elimination->LowerTemp Yes ConsiderAlternative Consider Alternative Fluorinating Agent Elimination->ConsiderAlternative No Improvement IncreaseEquiv Increase Deoxo-Fluor Equivalents/Time NoReaction->IncreaseEquiv Yes NoReaction->ConsiderAlternative No Improvement Successful Successful Reaction LowerTemp->Successful IncreaseEquiv->Successful

Caption: Troubleshooting workflow for low yields.

Standard Operating Protocol: Deoxofluorination of a Secondary Alcohol

This protocol provides a general procedure for the deoxofluorination of a secondary alcohol. Caution: Deoxo-Fluor reacts violently with water and is corrosive.[4][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum, add the secondary alcohol (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.2-1.5 eq) dropwise to the stirred solution via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may be allowed to slowly warm to room temperature if the reaction is sluggish at 0 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash with water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of Key Parameters

ParameterRecommendationRationale
Reagent Quality Use fresh, unopened reagent if possible.Deoxo-Fluor is highly sensitive to moisture and can degrade over time.
Anhydrous Conditions Use oven-dried glassware and anhydrous solvents.Prevents reagent decomposition and formation of HF.[1][7]
Temperature Typically -78 °C to room temperature.Lower temperatures can suppress elimination byproducts.[10]
Stoichiometry 1.2-3.0 equivalents, substrate-dependent.Ensures complete conversion, especially for less reactive substrates.[7]
Solvent Anhydrous, non-protic solvents (e.g., DCM).Provides a suitable reaction medium without reacting with the reagent.[4]
Workup Quench with saturated NaHCO₃ solution at 0 °C.Safely neutralizes corrosive reagents and byproducts.[4]

References

  • ChemBK. (2024, April 10). Deoxo-Fluor.
  • Chang, Y., Lee, H., & Bae, C. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses Procedure.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • SCI. (n.d.). Simpler fluorine chemistry.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
  • ResearchGate. (2025, August 10). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. Journal of Organic Chemistry, 69(7), 2573-2576.
  • ResearchGate. (2025, August 6). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides.
  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'heureux, A. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters, 11(21), 5050–5053.
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830–4832.
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride - Deoxo-Fluor.
  • ResearchGate. (n.d.). Use of Deoxo-Fluor for Double Cyclization to Bis-thiazolines. Limitations of This Agent for the Synthesis of Oxazolines.
  • Scribd. (n.d.). Deoxofluor.
  • ResearchGate. (2025, August 7). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides.

Sources

byproduct formation in Bis(2-methoxyethyl)aminosulfur trifluoride fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) fluorination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand byproduct formation during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.

Part 1: Understanding Byproduct Formation

FAQ 1: What are the most common byproducts I should expect when using Deoxo-Fluor, and what causes their formation?

When using Deoxo-Fluor for deoxofluorination, the desired transformation of an alcohol to an alkyl fluoride or a carbonyl to a gem-difluoride can be accompanied by several byproducts. The formation of these impurities is highly dependent on the substrate structure, reaction conditions, and the presence of other functional groups.

The most frequently encountered byproducts include:

  • Elimination Products (Alkenes): This is a prevalent side reaction, particularly with secondary and tertiary alcohols that can form stable carbocations or possess abstractable protons beta to the hydroxyl group.[1][2] The reaction can proceed through E1 or E2 mechanisms, competing with the desired S(_N)2 or S(_N)1 substitution.

  • Rearrangement Products: Carbocationic intermediates, especially those formed from secondary or tertiary alcohols, are susceptible to Wagner-Meerwein or other rearrangements to form more stable carbocations before fluoride attack. This leads to the formation of constitutional isomers of the desired product.

  • Ethers: In concentrated solutions or when the reaction is slow, the starting alcohol can act as a nucleophile and attack the activated alkoxyaminosulfur difluoride intermediate, leading to the formation of an ether byproduct.

  • Pummerer Rearrangement Products: If your substrate contains a sulfoxide moiety, it can undergo a Pummerer-type rearrangement in the presence of Deoxo-Fluor, which acts as an activator similar to acetic anhydride.[3] This results in the formation of an α-acyloxy-thioether.

  • N,N-bis(2-methoxyethyl)amine: This amine is a byproduct of the Deoxo-Fluor reagent itself after it has delivered the fluorine atom.[4] In the case of converting carboxylic acids to acyl fluorides, this amine can compete with the desired nucleophile, leading to the formation of an unwanted amide.[4]

Understanding the mechanistic pathways that lead to these byproducts is the first step in devising strategies to minimize their formation.

Part 2: Troubleshooting Guides

This section is designed to provide actionable solutions to common problems encountered during Deoxo-Fluor fluorination reactions.

Troubleshooting Guide 1: Low or No Product Yield

Question: My fluorination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?[5]

Answer: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Product Yield Observed reagent_check 1. Check Deoxo-Fluor Activity start->reagent_check inactive_reagent Inactive/Degraded Reagent? reagent_check->inactive_reagent conditions_check 2. Review Reaction Conditions temp_check Temperature Too Low? conditions_check->temp_check substrate_check 3. Assess Substrate Reactivity leaving_group_check Poor Leaving Group? substrate_check->leaving_group_check inactive_reagent->conditions_check No use_fresh Use Fresh Deoxo-Fluor inactive_reagent->use_fresh Yes increase_temp Gradually Increase Temperature temp_check->increase_temp Yes solvent_check Anhydrous Solvent? temp_check->solvent_check No solvent_check->substrate_check No use_dry_solvent Use Anhydrous Solvent solvent_check->use_dry_solvent Yes better_lg Convert to a Better Leaving Group (e.g., sulfonate) leaving_group_check->better_lg Yes

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Reagent Inactivity: Deoxo-Fluor, while more thermally stable than DAST, can degrade over time, especially with improper storage or exposure to moisture.[5][6]

    • Solution: Use a fresh bottle of Deoxo-Fluor. Ensure it has been stored under anhydrous conditions and handled under an inert atmosphere.

  • Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating agent to achieve full conversion.[5]

    • Solution: Increase the equivalents of Deoxo-Fluor incrementally (e.g., from 1.5 to 2.0 or 3.0 equivalents).

  • Low Reaction Temperature: While starting many fluorination reactions at low temperatures is recommended to control exotherms and minimize side reactions, some substrates require thermal energy to react.[5]

    • Solution: If no reaction is observed at low temperatures, allow the reaction to slowly warm to room temperature. For less reactive substrates, gentle heating may be necessary, but this should be done with caution as it can also promote byproduct formation.[5]

  • Inadequate Solvent: The solvent must be anhydrous and compatible with Deoxo-Fluor. Dichloromethane (DCM) and chloroform are common choices.

    • Solution: Ensure your solvent is rigorously dried before use. Even trace amounts of water can quench the reagent.[1]

  • Poor Leaving Group Activation: The hydroxyl group of an alcohol must be effectively activated by Deoxo-Fluor to be displaced by the fluoride ion.

    • Solution: For particularly unreactive alcohols, consider converting the hydroxyl group to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), prior to fluorination with a fluoride source.[5]

Troubleshooting Guide 2: Excessive Elimination Byproducts

Question: My reaction is producing a significant amount of elimination byproducts (alkenes). How can I minimize their formation?

Answer: Elimination is a common competing pathway in deoxofluorination, especially with substrates that can form stable carbocations or have accessible beta-protons.[1] The choice of reaction conditions can significantly influence the ratio of substitution to elimination.

Strategies to Minimize Elimination:

StrategyRationale
Lower Reaction Temperature Favors the S(_N)2 pathway over elimination, which often has a higher activation energy. Starting the reaction at -78 °C and allowing it to warm slowly is a common practice.[1]
Solvent Choice Less polar solvents can sometimes disfavor the formation of carbocationic intermediates that lead to E1 elimination.[1]
Use of Additives The addition of a non-nucleophilic base can influence the reaction pathway, although this needs to be carefully evaluated for each substrate.
Alternative Reagents For substrates highly prone to elimination, newer generation fluorinating agents like PyFluor or PhenoFluor may offer better selectivity for substitution.[2][7] Aminodifluorosulfinium salts have also been reported to provide less elimination byproduct compared to Deoxo-Fluor.[8]

Reaction Mechanism: S(_N)2 vs. E2 for a Secondary Alcohol

sn2_vs_e2 substrate R-CH(OH)-CH3 intermediate R-CH(OSF2N(CH2CH2OCH3)2)-CH3 substrate->intermediate + Deoxo-Fluor deoxofluor Deoxo-Fluor sn2_product S_N2 Product (Inversion of Stereochemistry) intermediate->sn2_product F- attack at α-carbon e2_product E2 Product (Alkene) intermediate->e2_product F- attack at β-proton

Caption: Competing S(_N)2 and E2 pathways in Deoxo-Fluor fluorination.

FAQ 2: I am trying to fluorinate a molecule with a sulfoxide. What side reactions should I be aware of?

Answer: When your substrate contains a sulfoxide, you should be vigilant for the possibility of a Pummerer rearrangement.[3] Deoxo-Fluor can activate the sulfoxide, leading to the formation of a thionium ion intermediate, which is then trapped by a nucleophile (in this case, fluoride or another nucleophile present in the reaction mixture). This will result in an α-fluoro thioether or a related product instead of the desired fluorination at another site.

To mitigate this:

  • Protecting the Sulfoxide: If possible, protect the sulfoxide functionality before carrying out the fluorination.

  • Alternative Fluorination Strategy: Consider a different fluorinating reagent that is less likely to activate the sulfoxide.

FAQ 3: When converting a carboxylic acid to a trifluoromethyl group, I am observing significant amounts of an amide byproduct. What is happening?

Answer: The conversion of a carboxylic acid to a trifluoromethyl group with Deoxo-Fluor proceeds through an acyl fluoride intermediate. The Deoxo-Fluor reagent itself produces N,N-bis(2-methoxyethyl)amine as a byproduct.[4] This amine is nucleophilic and can react with the highly reactive acyl fluoride intermediate to form the corresponding amide, competing with the further fluorination to the trifluoromethyl group.[4]

To minimize this byproduct:

  • Optimize Reaction Conditions: Lowering the reaction temperature may help to control the rate of the competing amide formation.

  • Purification: The amide byproduct can often be separated from the desired trifluoromethyl product by chromatography.

Part 3: Experimental Protocols

General Protocol for Deoxyfluorination of an Alcohol with Deoxo-Fluor

This is a general guideline and may need to be optimized for your specific substrate.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1-0.5 M).[1]

  • Cooling: Cool the solution to the desired starting temperature, typically -78 °C or 0 °C.[1]

  • Reagent Addition: Add Deoxo-Fluor (1.1-1.5 eq.) dropwise to the stirred solution.[1] An exotherm may be observed.

  • Reaction: Allow the reaction to stir and slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).[1] Caution: Quenching can be exothermic and may release HF gas.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
  • Bennett, C., Clayton, S., & Tovell, D. (n.d.). Simpler fluorine chemistry. SCI.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830–4832.
  • Sladojevich, F., & MacMillan, D. W. C. (2019). A photoredox-catalyzed deoxyfluorination of alcohols. Tetrahedron, 75(30), 4222-4227.
  • Smedley, C. I., & Gouverneur, V. (2015). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. The Journal of organic chemistry, 69(7), 2573–2576.
  • Wikipedia. (n.d.). Pummerer rearrangement.

Sources

Technical Support Center: Safe Quenching of Deoxo-Fluor Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, experience-driven guidance on the safe and effective quenching of reactions involving Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). The protocols and troubleshooting advice herein are designed to ensure experimental integrity and, most importantly, operator safety.

Core Principles: Understanding the Quench

Deoxo-Fluor is a powerful and thermally stable deoxofluorinating agent, favored for its efficacy in converting alcohols to fluorides and carbonyls to gem-difluorides.[1][2][3] However, its utility is matched by its hazardous reactivity with protic solvents. The fundamental challenge in quenching a Deoxo-Fluor reaction lies in managing its rapid and highly exothermic reaction with any remaining reagent.

The core chemical event during a quench is the hydrolysis of Deoxo-Fluor, which produces highly corrosive and toxic hydrogen fluoride (HF).[1][4][5]

SF₃N(CH₂CH₂OCH₃)₂ + H₂O → SO₂ + 2HF + HN(CH₂CH₂OCH₃)₂

This reaction is violent and can lead to a dangerous runaway scenario if not properly controlled. Therefore, every quenching procedure must be designed to dissipate heat effectively and neutralize the generated HF. All operations must be conducted in a well-ventilated chemical fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or nitrile).[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for quenching a Deoxo-Fluor reaction on a lab scale?

This protocol is designed for a typical bench-scale reaction. The key principles are cooling, dilution, and slow addition .

Experimental Protocol: Routine Quenching
  • Preparation:

    • Ensure a suitable ice bath is prepared and is large enough to comfortably hold the reaction flask.

    • Prepare a separate quenching flask or beaker containing the chosen quenching agent. This vessel should be at least 10 times the volume of the quenching solution to accommodate potential foaming and stirring.[6]

    • Place the quenching vessel in a secondary container (e.g., a larger basin) to contain any potential spills.

  • Reaction Cooldown:

    • Once the reaction is deemed complete, remove any external heat source.

    • Allow the reaction mixture to cool to ambient temperature.

    • Once at room temperature, immerse the reaction flask in the ice bath and cool the internal temperature to 0 °C. Use a thermometer to monitor the internal temperature.

  • Quenching (Two Recommended Methods):

    • Method A: Addition of Quenching Agent to Reaction Mixture (Most Common)

      • While maintaining vigorous stirring and cooling at 0 °C, slowly add the chosen quenching agent (see Q2) dropwise via an addition funnel.

      • Causality: A slow, controlled addition is critical to manage the exotherm. The rate of addition should be adjusted to keep the internal temperature below 10-15 °C. Rapid addition will cause a sudden temperature spike and vigorous gas evolution, creating a risk of runaway reaction and vessel over-pressurization.

      • After the addition is complete, allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure all residual Deoxo-Fluor is consumed.

    • Method B: "Reverse" Quench (Recommended for Larger Scale)

      • For larger-scale reactions, it is often safer to add the reaction mixture to the quenching solution.[7]

      • Cool the quenching solution (e.g., aqueous potassium carbonate or sodium bicarbonate in a suitable solvent like MeTHF or DCM) to between -10 °C and 0 °C in the prepared quenching vessel.[7]

      • Slowly transfer the cooled reaction mixture via cannula or a pressure-equalizing addition funnel into the vigorously stirred, cold quenching solution.

      • Causality: This method ensures the reactive Deoxo-Fluor is always in the presence of a large excess of the quenching agent, which helps to rapidly dissipate heat and neutralize HF as it forms. Adequate mixing is crucial to prevent localized buildup of HF, which can degrade acid-sensitive products.[7]

  • Workup:

    • Once the quench is complete and the mixture is at room temperature, proceed with the standard aqueous workup. If an aqueous base like NaHCO₃ was used, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[6]

    • Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (e.g., DCM) to recover any dissolved product.

    • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

Q2: Which quenching agent should I choose?

The choice of quenching agent depends on the scale of the reaction, the stability of your product, and the desired control over the quench.

Quenching AgentProsConsBest For
Methanol (MeOH) / Isopropanol (IPA) - Generally provides a more controlled quench than water.- Miscible with most organic solvents.- Reacts to form alkoxy-sulfur byproducts.- Does not neutralize the generated HF. A subsequent aqueous base wash is required.- Small to medium-scale reactions.- When precise temperature control is paramount.
Saturated Sodium Bicarbonate (NaHCO₃) Solution - Simultaneously quenches Deoxo-Fluor and neutralizes the generated HF.- Inexpensive and readily available.- Vigorous CO₂ evolution can cause significant foaming and pressure buildup.[4]- Reaction with water can be highly exothermic if not controlled.- Reactions where the product is stable to aqueous base.- Use with extreme caution and very slow addition, especially on a larger scale.
Saturated Potassium Carbonate (K₂CO₃) Solution - Effective at neutralizing HF.- Can be used in "reverse" quench protocols.[7]- Also produces CO₂, leading to foaming.- Stronger base than NaHCO₃, which could be detrimental to base-sensitive products.- Robust products.- Large-scale "reverse" quench procedures where efficient HF neutralization is critical.[7]
Water (H₂O) - Readily available.- Reacts violently and exothermally with Deoxo-Fluor. [1][5]- Difficult to control; high risk of runaway reaction.- Generates HF without neutralization.- Not recommended as a primary quenching agent. Can be used as a co-solvent in a basic solution (e.g., NaHCO₃ aq.), but never alone.
Q3: How do I control the reaction temperature during the quench?

Maintaining a low and stable temperature is the most critical aspect of a safe quench.

  • Use an adequate cooling bath: An ice-water slurry is more effective than ice alone. For very reactive substrates or larger scales, consider a dry ice/acetone bath (-78 °C) for the initial phase of the quench, but be mindful that this can sometimes lead to a delayed reaction if the mixture freezes and then warms up too quickly.

  • Monitor the internal temperature: Always use a thermometer placed directly in the reaction mixture. Do not rely on the bath temperature.

  • Control the addition rate: The rate of addition of your quenching agent is your primary means of temperature control. If the internal temperature rises above your set point (e.g., >15 °C), immediately stop the addition and allow the mixture to cool before resuming at a slower rate.

  • Ensure efficient stirring: Vigorous stirring is essential to distribute the quenching agent and dissipate heat throughout the reaction mixture. A magnetic stir bar may be insufficient for viscous mixtures or larger flasks; an overhead mechanical stirrer is recommended in these cases.

Troubleshooting Guide

Troubleshooting Start Quench Initiated Problem Problem Observed? Start->Problem Foaming Excessive Foaming / Gas Problem->Foaming Yes Exotherm Uncontrolled Exotherm Problem->Exotherm Yes Precipitate Solid Precipitation Problem->Precipitate Yes End Quench Complete Problem->End No ActionFoam Action: - Stop addition - Add anti-foaming agent (e.g., drop of silicone oil) - Ensure stir rate is adequate - Resume at slower rate Foaming->ActionFoam ActionExotherm Action: - Stop addition IMMEDIATELY - Add more cooling agent to bath - If runaway, prepare for emergency shutdown (See Emergency Procedures) Exotherm->ActionExotherm ActionPrecipitate Action: - Add more solvent to aid solubility - Ensure vigorous stirring (use overhead stirrer if needed) - Proceed with quench, may require filtration during workup Precipitate->ActionPrecipitate ActionFoam->Problem ActionExotherm->Problem ActionPrecipitate->Problem

Caption: Troubleshooting flowchart for quenching Deoxo-Fluor.

Issue: Excessive foaming or gas evolution.
  • Causality: This is almost always caused by the generation of carbon dioxide (CO₂) when using a carbonate or bicarbonate base to neutralize the HF formed during hydrolysis.[4] It can also be exacerbated by the boiling of a low-boiling solvent (like DCM) at the point of addition if the exotherm is not controlled.

  • Solution:

    • Immediately stop the addition of the quenching agent.

    • Ensure stirring is vigorous enough to break up the foam.

    • If necessary, add a small amount of a high-boiling, inert solvent or an anti-foaming agent like silicone oil.

    • Resume the addition at a significantly slower rate once the foaming has subsided.

    • Use a flask that is large enough (at least 10x the volume of the liquid) to contain the foam.

Issue: Uncontrolled temperature increase (exotherm).
  • Causality: This is the most dangerous situation and typically results from adding the quenching agent too quickly.

  • Solution:

    • Stop the addition immediately.

    • Add more cooling material to the external bath (e.g., more ice or dry ice).

    • If the temperature continues to rise rapidly and approaches the boiling point of the solvent, a runaway reaction is possible. Alert personnel in the lab, lower the fume hood sash completely, and be prepared to evacuate the immediate area.

Issue: Solid precipitation during quench.
  • Causality: This can be due to the formation of inorganic salts (e.g., sodium fluoride) that are insoluble in the organic solvent. It can also be caused by the product or byproducts "crashing out" as the solvent polarity changes.

  • Solution:

    • Add more of the primary reaction solvent to try and re-dissolve the solids.

    • Ensure stirring is powerful enough to keep the solids suspended to avoid "hot spots." An overhead stirrer is highly recommended if this occurs.

    • Proceed with the slow addition of the quenching agent. The solids can be dealt with during the workup (e.g., by filtration before the separatory funnel).

Emergency Procedures

Q4: What should I do in case of a Deoxo-Fluor spill?

SpillResponse Spill Deoxo-Fluor Spill Occurs Alert Alert personnel in the area Evacuate if necessary Spill->Alert Assess Assess the Spill Alert->Assess SmallSpill SmallSpill Assess->SmallSpill Small LargeSpill LargeSpill Assess->LargeSpill Large Cleanup If trained and safe: 1. Don full PPE 2. Cover with inert absorbent (vermiculite, sand) 3. Collect into a sealed container SmallSpill->Cleanup Evacuate Evacuate the lab Close the door Call Emergency Services / EHS LargeSpill->Evacuate QuenchWaste Slowly add spill waste to a large volume of cold 5% sodium bicarbonate solution Cleanup->QuenchWaste Dispose Dispose of quenched material as hazardous waste QuenchWaste->Dispose

Caption: Emergency workflow for a Deoxo-Fluor spill.

  • Alert & Evacuate: Immediately alert everyone in the laboratory. If the spill is large, volatile, or if you feel unsafe, evacuate the area, close the laboratory doors, and call your institution's emergency services or Environmental Health & Safety (EHS) department.[8][9]

  • Assess (if safe): For a very small, contained spill (<100 mL), and only if you are trained and have the correct PPE and materials, you may proceed with cleanup.

  • Cleanup (Small Spill Only):

    • Wear, at a minimum: neoprene gloves, a lab coat, and a face shield with safety goggles.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable container (e.g., a plastic pail).

  • Decontamination: The collected waste must be quenched. Very slowly and in small portions, add the contaminated absorbent to a large, stirred beaker of cold 5% aqueous sodium bicarbonate.[6] Be prepared for gas evolution.

  • Final Disposal: The neutralized slurry should be collected as hazardous waste.

Q5: What is the first aid for Deoxo-Fluor or HF exposure?

Exposure to Deoxo-Fluor means exposure to HF, which is a medical emergency requiring immediate and specialized attention.

  • Skin Contact:

    • Immediately go to the nearest emergency shower and flush the affected area with copious amounts of water for at least 15 minutes.[8]

    • While flushing, remove all contaminated clothing.

    • After flushing, immediately apply calcium gluconate gel to the affected area. This is a specific antidote for HF burns. Ensure your lab has this gel readily available and that everyone knows its location.

    • Seek immediate professional medical attention. Inform the medical personnel that the injury involves hydrogen fluoride.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15-30 minutes at an emergency eyewash station, holding the eyelids open.[8]

    • Seek immediate professional medical attention.

  • Inhalation:

    • Move the victim to fresh air immediately.

    • Seek immediate professional medical attention.

Waste Disposal

Q6: How do I properly dispose of the quenched reaction mixture and contaminated materials?

Proper disposal is a critical final step to ensure safety and regulatory compliance.

  • Neutralization Check: Before preparing for disposal, ensure the aqueous layer of your quenched mixture is neutral (pH 6-8) using pH paper. If it is still acidic, slowly add more bicarbonate solution until neutralized.

  • Segregation: The organic and aqueous layers from the workup should be segregated into appropriately labeled hazardous waste containers. Do not mix them unless your institution's waste disposal protocol specifically allows it.

    • Aqueous Waste: Label as "Aqueous Hazardous Waste containing Fluoride Salts."

    • Organic Waste: Label according to the solvents used (e.g., "Halogenated Organic Waste").

  • Solid Waste: All contaminated solid materials, such as silica gel from chromatography, filter paper, and used PPE, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Collection: Follow your institution's specific procedures for hazardous waste pickup. Ensure all containers are properly sealed, clearly labeled with all components, and stored in a designated satellite accumulation area.[10]

Never pour any part of a Deoxo-Fluor reaction, quenched or not, down the drain. [6]

References

  • Shreeve, J. M., et al. (2007). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
  • Oakland University. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]
  • Chemjobber. (2012).
  • Chang, Y., Lee, H., & Bae, C. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, Coll. Vol. 100, p. 134 (2023); Vol. 95, p. 362 (2018). [Link]
  • Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor). Common Reagents. [Link]
  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents With Enhanced Thermal Stability and Ease of Handling.
  • Wu, Y. J., & Yang, B. V. (2007). Use of Deoxo-Fluor for Double Cyclization to Bis-thiazolines. Limitations of This Agent for the Synthesis of Oxazolines.
  • Clarkson University. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,1-difluoroalkanes. Reaction Index. [Link]
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Reaction Protocols. [Link]
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • Organic Chemistry Portal. (n.d.). Synthesis of fluoroalkanes. Reaction Index. [Link]
  • Le, C. M., et al. (2022). Deoxytrifluoromethylation of Alcohols. PubMed Central. [Link]
  • Bernard, S., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. PubMed Central. [Link]
  • Miami University. (n.d.). Chemical Spill - Emergency Procedures. Environmental Health and Safety. [Link]
  • SUNY College of Optometry. (n.d.). Procedures to be followed in the event of minor or major spill. Safety Policies. [Link]
  • GOV.UK. (2024). What to do in a chemical emergency. Emergency Preparedness. [Link]
  • Archive ouverte UNIGE. (2020). Universal quenching of common fluorescent probes by water and alcohols. University of Geneva. [Link]
  • White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. [Link]
  • National Research Council. (1995). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Pjech, J., et al. (2022). Comparison of Quenching Efficiencies in Long Triple-Labeled and Double-Labeled TaqMan Oligodeoxynucleotide Probes. PubMed. [Link]
  • University of Louisville. (2023). Waste Disposal Guide for Research Labs. Department of Environmental Health & Safety. [Link]
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride. Common Conditions. [Link]
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Environmental Health & Safety. [Link]
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride (Deoxo-Fluor). Examples. [Link]
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Organic Chemistry Portal. [Link]
  • Lal, G. S., et al. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. [Link]
  • Reddit. (2022). Working up with sodium bicarbonate - amphoteric properties. r/OrganicChemistry. [Link]
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of thiocarbonyl compounds with this compound (Deoxo-fluor reagent): A facile synthesis of gem-difluorides. PubMed. [Link]

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Technical Support Center: Purification Strategies for Products from Deoxo-Fluor Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with Deoxo-Fluor reactions. As a more thermally stable alternative to DAST, Deoxo-Fluor () has become a staple reagent for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[1][2] However, the unique reactivity of the reagent and the nature of its byproducts often introduce complexities into the reaction workup and product isolation stages.

This guide is structured to provide researchers, from graduate students to seasoned drug development professionals, with clear, actionable advice. We will move from foundational safety and quenching protocols to advanced troubleshooting for difficult separations, all grounded in chemical principles and supported by authoritative references.

Part 1: Critical Safety & Handling

Before any reaction, safety is paramount. Deoxo-Fluor and its byproducts present significant hazards that must be managed with appropriate procedures.

Q: What are the essential safety precautions when working with Deoxo-Fluor?

A: Handling Deoxo-Fluor requires strict adherence to safety protocols due to its reactivity and toxicity.

  • Violent Reaction with Water: Deoxo-Fluor reacts violently and exothermally with water, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.[3][4][5] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity: The reagent is toxic if inhaled or swallowed and can cause severe burns to the skin, eyes, and respiratory tract.[5][6]

  • Required Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[3][7] Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (butyl or neoprene are recommended over standard nitrile).

  • Storage: Deoxo-Fluor should be stored under an inert atmosphere in a cool, dry place, typically refrigerated (2–8 °C).[7] Do not store it in glass containers with ground glass stoppers, as HF can etch glass.[7]

Part 2: The Reaction Quench — Your First Purification Step

A successful purification begins with a well-executed quench. This step is designed to safely neutralize the excess fluorinating reagent and the hazardous HF byproduct.

Q: How do I safely quench a Deoxo-Fluor reaction?

A: The standard and most effective method is a slow, controlled addition of the reaction mixture to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

The rationale is twofold:

  • Neutralization of HF: Sodium bicarbonate is a weak base that safely neutralizes the strong acid HF.

  • Hydrolysis of Excess Reagent: It provides a controlled aqueous environment to hydrolyze any remaining Deoxo-Fluor.

Caution: This process generates significant amounts of carbon dioxide (CO₂) gas, which can cause foaming and pressurization.[3] Proceed with caution and use a vessel that is large enough to accommodate the potential for foaming.

Experimental Protocol 1: Standard Quenching and Aqueous Workup
  • In a separate flask, prepare a saturated solution of sodium bicarbonate. Cool this solution in an ice bath (0 °C). The volume should be at least 5-10 times the volume of the Deoxo-Fluor used.

  • While vigorously stirring the bicarbonate solution, slowly add the completed reaction mixture dropwise via a dropping funnel or pipette.

  • Crucial: Control the addition rate to manage the CO₂ evolution and prevent excessive foaming.[3]

  • Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure the quench is complete.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[4]

  • Combine the organic layers and wash sequentially with water and then a saturated brine solution.[4]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

cluster_0 Reaction Quench & Workup Reaction Completed Deoxo-Fluor Reaction Mixture Quench Slowly add to cold (0°C) sat. NaHCO₃(aq) Reaction->Quench CAUTION: CO₂ evolution! Stir Stir 15-30 min Quench->Stir Extract Extract with Organic Solvent (e.g., DCM) x3 Stir->Extract Wash Wash Organic Layer (H₂O, then Brine) Extract->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Crude Crude Product Dry->Crude

Caption: General workflow for quenching and extracting a Deoxo-Fluor reaction.

Part 3: Troubleshooting Purification Challenges

Even with a proper quench, purification can be challenging due to the nature of the reagent's byproducts and the unique properties of organofluorine compounds.

Problem 1: Removing Polar, Water-Soluble Byproducts

Q: My crude ¹H NMR shows messy, broad peaks in the 3-4 ppm region, and my crude product is a dark oil. How do I get rid of the reagent byproducts?

A: The broad peaks are characteristic of the primary reagent byproduct, N,N-bis(2-methoxyethyl)amine, and related sulfur-containing species.[8] These compounds are polar and have some water solubility.

Causality: While the bicarbonate quench neutralizes HF and hydrolyzes Deoxo-Fluor, the resulting amine and sulfinamide byproducts can be difficult to remove completely with a simple aqueous wash.

Solutions:

  • Thorough Bicarbonate Wash: The most critical step. Ensure you are using a saturated NaHCO₃ solution and washing thoroughly. This is your best opportunity to remove the bulk of these impurities.

  • Acidic Wash (Use with Caution): For products that are stable to acid, washing the combined organic layers with a dilute acid (e.g., 1 M HCl) can be very effective. The acid will protonate the basic amine byproduct, making it highly water-soluble and pulling it into the aqueous layer. Warning: Do not use this method if your product contains acid-labile functional groups (e.g., acetals, Boc-protecting groups).

  • Silica Gel Plug: Before committing to a full column, pass your crude product through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 20-30% ethyl acetate in hexanes). This can remove the most polar "junk" that would otherwise streak on your main purification column.

Problem 2: Separating Product from Starting Material

Q: My fluorinated product has a very similar Rf to my starting alcohol/ketone on TLC. How can I improve my chromatographic separation?

A: This is a common issue, as the introduction of one or two fluorine atoms may not significantly alter the polarity of the molecule.

Causality: Fluorine is highly electronegative but also has a small van der Waals radius. The net effect on polarity can be subtle. Furthermore, organofluorine compounds can exhibit unique interactions with silica gel.[9]

Solutions:

  • Optimize Your Solvent System: Do not rely solely on ethyl acetate/hexanes. Systematically screen different solvent systems. A good starting point is to try a solvent mixture with a different character, such as dichloromethane/methanol or ether/hexanes. Adding a small amount (~0.5%) of a polar modifier like methanol or a basic modifier like triethylamine (if your compound is basic) can dramatically alter selectivity.

  • Consider Reverse-Phase Chromatography: Heavily fluorinated molecules can possess "fluorophilicity," meaning they have an affinity for fluorous phases and an aversion to hydrocarbon phases.[9] This property makes them ideal candidates for reverse-phase HPLC (C18 column with acetonitrile/water or methanol/water). The fluorinated product will often elute earlier than the non-fluorinated starting material in reverse-phase, providing excellent separation.

  • High-Performance Flash Chromatography: Utilize high-performance flash chromatography systems with finer silica gel particles (e.g., 25-40 µm) which offer superior resolution compared to standard flash chromatography (40-63 µm).

Troubleshooting Summary Table
ProblemLikely CauseSuggested Solution(s)
Emulsion during extraction High concentration of polar, salt-like byproducts acting as surfactants.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase; filter the entire mixture through a pad of Celite.
Product degradation on silica The acidic nature of standard silica gel is degrading an acid-sensitive product.Use neutralized silica gel (pre-treated with triethylamine) or switch to a different stationary phase like neutral or basic alumina.
Streaking on TLC/Column Highly polar amine byproducts or residual HF adducts.Ensure the quench was complete. Consider an acidic wash if the product is stable. Add 0.5-1% triethylamine to your chromatography eluent.
Incomplete Reaction Starting material remains after the reaction.Deoxo-Fluor reactions can sometimes be slow. Ensure sufficient equivalents of the reagent were used (often 1.5-3 eq.) and the reaction was run for an adequate time.[3] Increasing the temperature may also help, but do not exceed 110 °C due to reagent decomposition.[3]

Part 4: Decision-Making Workflow

Choosing the right purification strategy is key to success. The following diagram outlines a logical decision-making process.

cluster_1 Purification Strategy Decision Tree Start Crude Product After Workup & Concentration CheckPurity Assess Purity & Impurity Profile (TLC, ¹H NMR, LCMS) Start->CheckPurity IsPure Is Product >95% Pure? CheckPurity->IsPure IsVolatile Is Product Volatile? IsPure->IsVolatile No FinalProduct Final Product IsPure->FinalProduct Yes IsSolid Is Product a Solid? IsVolatile->IsSolid No Distill Distillation IsVolatile->Distill Yes TLC_Sep Good Separation on TLC (ΔRf > 0.15)? IsSolid->TLC_Sep No Recrystallize Recrystallization IsSolid->Recrystallize Yes Flash Standard Flash Chromatography TLC_Sep->Flash Yes HPLC Reverse-Phase Prep-HPLC TLC_Sep->HPLC No

Caption: Decision tree for selecting an appropriate purification method.

References

  • Chang, Y., Lee, H., & Bae, C. (n.d.). Preparation of Bis(4-fluorophenyl)difluoromethane using Deoxo-Fluor®. Organic Syntheses. [Link]
  • ChemBK. (2024). Deoxo-Fluor - Risk and Safety. [Link]
  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]
  • Li, Y., et al. (2011).
  • Lorna, J., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis.
  • Ellis, D.A. (2000). Organofluorine compounds in the environment, analysis, sources and fate. TSpace, University of Toronto Libraries. [Link]
  • White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. PubMed. [Link]
  • Library and Archives Canada. (n.d.).
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride - Deoxo-Fluor. [Link]
  • Organic Chemistry Portal. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. [Link]
  • ResearchGate. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. [Link]
  • ResearchGate. (2009). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. [Link]
  • Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor). [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2014). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]
  • Thieme. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. [Link]

Sources

Technical Support Center: N,N-bis(2-methoxyethyl)amine Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling N,N-bis(2-methoxyethyl)amine as a reaction byproduct. This resource is designed for researchers, chemists, and drug development professionals who encounter this impurity in their synthetic workflows. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions for efficient and effective purification.

Quick Diagnosis & Initial Troubleshooting

Encountering a persistent impurity can be a significant bottleneck. Let's begin by diagnosing the situation.

Is N,N-bis(2-methoxyethyl)amine your problem? This secondary amine is a common byproduct in reactions involving 2-methoxyethylamine or related synthons, often arising from over-alkylation where the initially formed primary or secondary amine product reacts further.[1][2] Its physical properties, particularly its high water solubility and basicity, are the keys to its removal.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the removal of N,N-bis(2-methoxyethyl)amine.

Q1: Why is this specific byproduct forming in my reaction?

Answer: The formation of N,N-bis(2-methoxyethyl)amine is typically a consequence of the nucleophilic nature of amines.[3] Two common scenarios lead to its presence:

  • Over-Alkylation: In reactions where a primary amine (like 2-methoxyethylamine) is alkylated, the desired secondary amine product can be more nucleophilic than the starting material. This product then competes for the alkylating agent, leading to the formation of the undesired tertiary amine, or in this case, the dialkylated secondary amine N,N-bis(2-methoxyethyl)amine if it's the result of a second addition to a primary amine.[1]

  • Incomplete Reaction or Side Reaction: It may be used as a starting material or a ligand in reactions like the Buchwald-Hartwig amination.[4][5][6] If it's present as an unreacted starting material, the challenge is to separate it from a product with similar properties.

Minimizing its formation involves careful control of stoichiometry (using only a slight excess of the amine) and slow, controlled addition of the alkylating agent.[1]

Q2: What are the key physical properties of N,N-bis(2-methoxyethyl)amine that I should leverage for purification?

Answer: Understanding the physical properties of an impurity is critical for designing an effective purification strategy. The most exploitable characteristics are its basicity and high water solubility.

PropertyValueSignificance for PurificationSource
Molecular Formula C₆H₁₅NO₂-[7][8]
Molecular Weight 133.19 g/mol Affects diffusion in chromatography and volatility.[4][7]
Boiling Point 170-172 °C (at atm. pressure)Moderately high. Distillation is possible if the desired product's boiling point is significantly different.[4][7][9]
Density 0.902 g/mL (at 25 °C)Similar to many organic solvents; not useful for separation.[4][7][9]
Solubility Completely miscible in waterHighly significant. This property is ideal for removal via aqueous extraction.[8][9]
pKa (Predicted) 8.67 ± 0.19Highly significant. As a base, it readily reacts with acids to form a water-soluble salt.[8][9]
Q3: What is the most straightforward and common method for removing this byproduct?

Answer: The most robust and widely applicable method is an aqueous acid wash (liquid-liquid extraction) . This technique leverages the amine's basicity. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic nitrogen atom of the amine is protonated. This forms an ammonium salt, which is ionic and therefore has extremely high solubility in the aqueous phase, effectively pulling it out of your organic layer.[2][10][11]

This method is fast, scalable, and highly efficient for removing basic impurities like amines.

Q4: My product is acid-sensitive. What are my purification options now?

Answer: If your desired compound can degrade or react under acidic conditions, an acid wash is not suitable. You have two excellent alternatives:

  • Column Chromatography on Amine-Functionalized Silica: This is often the best choice. Amine-functionalized silica gel (KP-NH) has a surface that is "amine-friendly," which prevents the strong, irreversible binding that can occur with standard acidic silica.[12] This results in symmetrical peak shapes and allows for elution with neutral, non-polar solvent systems like hexanes/ethyl acetate, protecting your sensitive product.[12]

  • Aqueous Wash with Saturated Ammonium Chloride (NH₄Cl): An aqueous solution of NH₄Cl is mildly acidic (pH ~4.5-5.5) and can sometimes be sufficient to protonate and extract highly basic amines without damaging moderately acid-sensitive compounds. Its efficacy should be tested on a small scale first.

Q5: When should I choose column chromatography over a simple extraction?

Answer: The choice depends on the nature of your product and other impurities.

  • Choose Extraction When: Your primary goal is to remove only the basic N,N-bis(2-methoxyethyl)amine byproduct and your desired product is not basic and is stable to dilute acid.

  • Choose Chromatography When:

    • Your product is also basic and would be extracted along with the impurity.

    • You have multiple byproducts of varying polarities that need to be separated simultaneously.

    • Your product is acid-sensitive.[12]

    • You need to achieve the highest possible purity (>99%).

Below is a decision-making workflow to help guide your choice.

G start Crude Mixture Containing Byproduct acid_stable Is the target compound acid-stable? start->acid_stable basic_product Is the target compound also basic? acid_stable->basic_product Yes amine_silica Use Amine-Functionalized Silica (Protocol 3) acid_stable->amine_silica No other_impurities Are there other non-basic impurities to remove? basic_product->other_impurities No std_silica Use Standard Silica Gel with Amine Additive (Protocol 2) basic_product->std_silica Yes acid_wash Perform Aqueous Acid Wash (Protocol 1) other_impurities->acid_wash No other_impurities->std_silica Yes final_product Purified Product acid_wash->final_product amine_silica->final_product std_silica->final_product

Purification method selection workflow.

Troubleshooting Protocols

Here are detailed, step-by-step methodologies for the most effective removal techniques.

Protocol 1: Aqueous Acid Wash for Amine Removal

This protocol is the first-line defense for removing N,N-bis(2-methoxyethyl)amine from acid-stable compounds.

Principle of Operation: The process exploits acid-base chemistry. The water-insoluble secondary amine is converted into a water-soluble ammonium salt, forcing it to partition from the organic phase into the aqueous phase.

G cluster_0 Before Extraction cluster_1 After Adding 1M HCl & Shaking organic_before Organic Layer Product + (R)₂NH plus + organic_after Organic Layer (Top) Product aqueous_after Aqueous Layer (Bottom) (R)₂NH₂⁺Cl⁻ hcl 1M HCl (Aqueous) arrow Phase Separation

Mechanism of acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Ensure the volume is sufficient for easy handling in a separatory funnel.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash (Step 2 & 3) one or two more times with fresh 1M HCl to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent frequently as CO₂ will be generated.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Validation Checkpoint: Before concentrating the final solution (Step 7), take a small aliquot of the organic layer and spot it on a TLC plate alongside your crude starting material and a pure standard of the byproduct. The spot corresponding to the amine byproduct should be absent or significantly diminished in the washed organic layer.

Protocol 2: Column Chromatography on Standard Silica Gel

Use this method when you need to separate multiple compounds or if your target molecule is also basic.

Principle of Operation: Standard silica gel is acidic due to surface silanol (Si-OH) groups. Amines, being basic, can interact very strongly, leading to significant peak tailing or even irreversible binding. To counteract this, a small amount of a competitive base, like triethylamine (TEA) or ammonia, is added to the mobile phase to occupy the acidic sites, allowing the amine of interest to elute properly.[12]

Step-by-Step Methodology:

  • Dry Loading (Recommended): Adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel (2-3x the mass of the crude product), and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a column with silica gel using your starting eluent (e.g., 99:1 Hexane:TEA).

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with your solvent system. A typical gradient might be:

    • Mobile Phase A: Hexane + 0.5-1% Triethylamine

    • Mobile Phase B: Ethyl Acetate + 0.5-1% Triethylamine

    • Start with a low polarity mixture (e.g., 95% A, 5% B) and gradually increase the percentage of B to elute more polar compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your desired product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that removing the final traces of triethylamine (Boiling Point: 89 °C) may require high vacuum.

Validation Checkpoint: Run TLC on collected fractions using the same eluent system. The Rf values should be well-separated. After combining fractions, obtain an NMR spectrum to confirm the absence of the N,N-bis(2-methoxyethyl)amine signals and the triethylamine signals.

Protocol 3: Column Chromatography on Amine-Functionalized Silica

This is the premier method for acid-sensitive compounds or for achieving the cleanest separation of amines without mobile phase modifiers.

Principle of Operation: The silica surface is functionalized with aminopropyl groups, creating a weakly basic stationary phase. This eliminates the acidic silanol sites, preventing strong interactions with basic analytes and allowing for elution based on polarity differences in simple, neutral solvent systems.[12]

Step-by-Step Methodology:

  • Sample Loading: Prepare your sample as described in Protocol 2 (dry loading is preferred).

  • Column Packing: Pack an appropriate-sized amine-functionalized silica column using your starting eluent (e.g., 100% Hexane or Hexane/Ethyl Acetate mixture). No triethylamine additive is needed.

  • Elution: Elute the column with a simple binary solvent gradient (e.g., Hexane and Ethyl Acetate). The separation is often more efficient and predictable than on standard silica.

  • Fraction Collection & Concentration: Collect and analyze fractions by TLC. Combine the pure fractions and concentrate. The final product will be free from basic additives like triethylamine.

Validation Checkpoint: TLC and NMR analysis will confirm the purity of the isolated product. The absence of any amine additive in the final NMR is a key advantage of this method.

References

  • Google Patents, Purific
  • Google Patents, Separation and purific
  • Biotage, Is there an easy way to purify organic amines?, [Link][12]
  • Google Patents, Process for separ
  • Patentscope, Method for removal and recovery of organic amines
  • National Center for Biotechnology Information, Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine, [Link][14]
  • University of Rochester, Remove Sticky Reagents, [Link][11]
  • Chemistry LibreTexts, Reactions of Amines, [Link][3]

Sources

Technical Support Center: Deoxo-Fluor Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for Deoxo-Fluor . This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile deoxofluorinating agent. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. Temperature is arguably the most critical parameter in a Deoxo-Fluor reaction, governing rate, selectivity, and safety. This resource provides a structured approach to mastering its control.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Deoxo-Fluor and why is temperature control so critical?

Deoxo-Fluor is a nucleophilic fluorinating agent used to convert alcohols to alkyl fluorides, and aldehydes or ketones to gem-difluorides.[1][2][3] It can also transform carboxylic acids into acyl fluorides or, under more forcing conditions, trifluoromethyl derivatives. Temperature is a critical parameter because it directly influences the reaction kinetics, the stability of the reagent and substrates, and the selectivity between the desired fluorination pathway and competing side reactions like elimination or decomposition.[4][5] Precise temperature control is essential for achieving high yields and reproducible results.

Q2: What is the general recommended temperature range for Deoxo-Fluor reactions?

The operational temperature for Deoxo-Fluor is exceptionally broad and highly substrate-dependent, ranging from -78 °C to elevated temperatures. For many reactive alcohols (primary, secondary, benzylic), reactions can proceed efficiently at temperatures from -78 °C to room temperature.[6] Conversely, the conversion of less reactive substrates, such as certain ketones to gem-difluorides, may require heating.[7][8] For example, the efficient fluorination of 4,4'-difluorobenzophenone is conducted in a 90 °C oil bath.[7]

Q3: How does Deoxo-Fluor's thermal stability compare to DAST, and what are its upper temperature limits?

Deoxo-Fluor was specifically developed as a more thermally robust alternative to DAST (diethylaminosulfur trifluoride).[2][9][10] While both reagents begin to decompose around 140 °C, Deoxo-Fluor's decomposition is a more gradual exotherm with lower heat evolution (approx. 1100 J/g) compared to DAST's more rapid and energetic decomposition (approx. 1700 J/g).[11][12][13] This enhanced stability provides a significantly better safety profile for reactions requiring heat.[2][9] For practical safety, it is strongly recommended to keep the oil bath temperature below 110 °C to provide a safe operational margin.[7]

Q4: Does increasing the temperature always lead to a better yield?

No. While raising the temperature can increase the reaction rate for sluggish transformations, it does not guarantee a higher yield.[4] In one documented case, raising the oil bath temperature from 90 °C to 100 °C for a ketone fluorination did not improve the yield.[7] Excessively high temperatures can accelerate side reactions, such as elimination (especially with secondary and tertiary alcohols) or promote the decomposition of sensitive substrates, leading to a complex product mixture and a lower isolated yield of the desired fluorinated compound.[14][15][16]

Troubleshooting Guide: Temperature-Related Issues

Issue 1: My reaction is extremely slow or has stalled with significant starting material remaining.

  • Analysis: The activation energy for the reaction is not being overcome at the current temperature. This is common for sterically hindered alcohols or less reactive carbonyl compounds.

  • Causality & Solution: Low reaction temperature is a frequent cause of poor conversion.[4] A systematic and gradual increase in temperature is the logical next step.

    • Initial Step: If the reaction was started at 0 °C or below, allow it to warm to room temperature and monitor for progress over several hours.

    • Incremental Heating: If room temperature is insufficient, begin to gently heat the reaction. Increase the temperature in 15-20 °C increments (e.g., to 40 °C, then 60 °C), monitoring the reaction by TLC or LC-MS at each stage.

    • Solvent Choice: Ensure your solvent is appropriate for higher temperatures. While dichloromethane (DCM) is common for low-temperature reactions, a higher-boiling solvent like toluene or dioxane may be necessary for reactions requiring significant heating.[4][14][15]

Issue 2: The yield is low, and I'm observing a major byproduct consistent with an alkene (elimination).

  • Analysis: The reaction conditions are favoring an E2 or E1 elimination pathway over the desired Sₙ2 substitution. This is particularly prevalent with secondary and tertiary alcohols where a stable carbocation intermediate can form or where backside attack is hindered.

  • Causality & Solution: Higher temperatures can favor elimination.[14][15] To improve selectivity for the fluorinated product, the reaction temperature should be lowered.

    • Reduce Temperature: Begin the reaction at a lower temperature. For substrates prone to elimination, starting at 0 °C or even -78 °C is advisable.

    • Slow Addition: Add the Deoxo-Fluor reagent slowly to the cooled solution of the alcohol to maintain a low internal temperature and minimize any exothermic spikes.

    • Monitor Closely: Allow the reaction to proceed at the lower temperature for an extended period. Only if conversion is unacceptably slow should the temperature be cautiously raised. In some cases, accepting a longer reaction time at a lower temperature is the best compromise for achieving a high yield.

Issue 3: My crude TLC/LC-MS shows a complex mixture of many unidentified byproducts.

  • Analysis: This points to a lack of reaction selectivity, which can be caused by the decomposition of the starting material, product, or the reagent itself under the reaction conditions.

  • Causality & Solution: Excessively high temperatures can degrade thermally sensitive functional groups on the substrate or the newly formed fluorinated product.[17]

    • Verify Stability: First, assess the thermal stability of your starting material under the reaction conditions (solvent, time) without the fluorinating agent.

    • Lower the Temperature: Run the reaction at the lowest practical temperature that still allows for reasonable conversion. The goal is to find a temperature where the rate of fluorination is significantly faster than the rate of decomposition.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged exposure to even moderately elevated temperatures can be detrimental.

Data Summary: Recommended Starting Temperatures

The optimal temperature is always substrate-specific. This table provides empirically derived starting points for various functional groups to guide your initial optimization experiments.

Substrate ClassFunctional GroupRecommended Starting TemperatureTypical Solvent(s)Key Considerations & References
Alcohols Primary, Secondary, Benzylic-78 °C to Room TemperatureCH₂Cl₂Many reactions proceed rapidly even at low temperatures. Start cold to minimize elimination, especially for secondary alcohols.[6][11]
Tertiary0 °C to Room TemperatureCH₂Cl₂Highly prone to elimination. Use the lowest possible temperature that affords conversion.[11]
Carbonyls Aldehydes0 °C to Room TemperatureCH₂Cl₂, TolueneGenerally reactive; gentle heating may be required for less reactive substrates.[8]
Ketones (Aliphatic)Room Temperature to 60 °CCH₂Cl₂, TolueneReactivity varies; may require moderate heating.[8]
Ketones (Aromatic, e.g., Benzophenones)80 °C to 100 °CNeat or TolueneOften require higher temperatures for efficient conversion to the gem-difluoride.[7]
Carboxylic Acids To Acyl FluorideRoom TemperatureCH₂Cl₂, MeCNThis conversion is typically fast and occurs under mild conditions.[18]
To Trifluoromethyl> 80 °CDioxane, DiglymeRequires forcing conditions and higher temperatures. Deoxo-Fluor's thermal stability is a key advantage here.[2][11]

Workflow for Temperature Optimization

This diagram outlines a logical workflow for systematically determining the optimal reaction temperature.

Temperature_Optimization cluster_main Temperature Optimization Workflow Start 1. Initial Reaction Setup (Anhydrous Solvent, Inert Atm.) Start at recommended temp (see table) Add 2. Add Deoxo-Fluor Dropwise Maintain starting temperature Start->Add Monitor 3. Monitor Progress (1 hr) (TLC / LC-MS) Add->Monitor Decision1 Conversion >90%? Product is clean? Monitor->Decision1 Decision2 Low / No Conversion? Decision1->Decision2 No End 5. Optimal Temp Found Proceed with Scale-up Decision1->End Yes Decision3 Side Products Formed? (Elimination / Decomposition) Decision2->Decision3 No Increase_T 4a. Incrementally Increase Temp (e.g., +20 °C) CAUTION: Do not exceed 110°C bath temp. Decision2->Increase_T Yes Decrease_T 4b. Decrease Temperature (e.g., -20 °C) Consider longer reaction time Decision3->Decrease_T Yes Increase_T->Monitor Re-evaluate Decrease_T->Monitor Re-evaluate

Caption: Decision workflow for optimizing Deoxo-Fluor reaction temperature.

Experimental Protocol: Temperature Scouting Study

Objective: To empirically determine the optimal reaction temperature for the deoxyfluorination of a novel substrate, balancing reaction rate and yield.

Materials:

  • Substrate (e.g., secondary alcohol)

  • Deoxo-Fluor reagent

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon source

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Temperature-controlled bath (cryostat or oil bath)

  • TLC plates and/or LC-MS vials

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

Procedure:

  • Preparation: Set up an oven-dried flask under a positive pressure of inert gas. Add the substrate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Initial Cooling: Cool the stirred solution to the initial scouting temperature. For an unknown secondary alcohol, a starting temperature of 0 °C is prudent.[19]

  • Reagent Addition: Slowly add Deoxo-Fluor (1.2-1.5 eq) dropwise via syringe. Monitor the internal temperature to ensure there is no significant exotherm.

  • Initial Monitoring: Stir the reaction at 0 °C for 1 hour. After 1 hour, carefully withdraw a small aliquot, quench it with saturated NaHCO₃ solution, extract with DCM, and analyze by TLC or LC-MS to determine the extent of conversion.

  • Temperature Increase (Step 1): If conversion is less than 20%, remove the cooling bath and allow the reaction to warm to room temperature (approx. 23 °C).

  • Subsequent Monitoring: Continue to stir at room temperature, taking aliquots for analysis every 1-2 hours. Note the conversion rate and the formation of any byproducts.

  • Temperature Increase (Step 2): If the reaction remains slow at room temperature after several hours, equip the flask with a reflux condenser (under inert gas) and place it in a pre-heated oil bath at 40 °C (the boiling point of DCM).

  • Final Analysis: Monitor the reaction at reflux until either the starting material is consumed or the ratio of product to byproduct begins to decrease.

References

  • Scribd. Deoxofluor | PDF | Fluorine | Atoms.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.
  • ResearchGate. Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution.
  • Common Organic Chemistry. This compound (Deoxo-Fluor).
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications, (3), 215-216.
  • Malapit, C. A., Bour, J. R., Brigham, C. E., & Sanford, M. S. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5943–5947.
  • Srola, M., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC - NIH.
  • Srola, M., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ACS Publications.
  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. The Journal of organic chemistry, 69(7), 2573–2576.
  • L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Couturier, M. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401-3411.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. PMC - NIH.
  • SCI. Simpler fluorine chemistry.

Sources

managing HF generation during Deoxo-Fluor workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Deoxo-Fluor Reactions

Welcome to the technical support center for Deoxo-Fluor. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful fluorinating agent. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are safe, efficient, and successful. We will specifically address the critical phase of reaction workup and the management of hydrogen fluoride (HF), a hazardous byproduct.

Deoxo-Fluor, or [Bis(2-methoxyethyl)amino]sulfur trifluoride, is an invaluable reagent for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[1][2] Its enhanced thermal stability over older reagents like DAST makes it a preferred choice.[2][3][4] However, its reactivity, particularly with protic species, necessitates a carefully planned and executed workup to manage the generation of highly corrosive and toxic hydrogen fluoride (HF).[5][6][7][8]

This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for a deeper understanding of the processes involved.

Troubleshooting Guide: Deoxo-Fluor Workup

This section addresses specific issues that can arise during the quenching and workup of Deoxo-Fluor reactions.

Issue 1: A vigorous, uncontrolled reaction or fuming occurs upon adding an aqueous quenching solution.
  • Expert Analysis: This is the most common and dangerous issue encountered. Deoxo-Fluor reacts violently and exothermically with water, leading to a rapid release of gaseous HF.[5][6][9] The heat generated can boil low-boiling solvents like dichloromethane (DCM), causing a rapid pressure increase and release of toxic vapors.

  • Immediate Action & Solution:

    • Cease Addition: Immediately stop adding the quenching solution.

    • Ensure Ventilation: Confirm your reaction is in a certified chemical fume hood with the sash at the appropriate height.[5][6]

    • Cooling: If not already doing so, place the reaction vessel in an ice/water bath to manage the exotherm.

  • Preventative Protocol: A sequential, non-aqueous to aqueous quench is the safest approach. The goal is to first consume the reactive Deoxo-Fluor with a less reactive protic solvent before introducing water to remove water-soluble salts.

    dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

    }

    Caption: Workflow for a controlled, sequential quench of Deoxo-Fluor.

Issue 2: The pH of the aqueous layer remains acidic even after washing with a base.
  • Expert Analysis: This indicates insufficient neutralization of the generated HF. HF is a weak acid (pKa ~3.17), but it is highly corrosive and can damage your product or equipment (e.g., silica gel columns). Standard workups often underestimate the amount of base required.

  • Solution:

    • Use a Saturated Solution: Always use a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][8]

    • Increase Volume & Repetitions: Do not be conservative with the volume of your basic wash. Use a volume at least equal to your organic phase and repeat the wash 2-3 times.

    • Check with pH Paper: After each wash, test the pH of the aqueous layer. Continue washing until the pH is neutral or slightly basic (pH 7-8).

    • Consider an Alternative Base: For stubborn acidity, a dilute (~5%) solution of sodium hydroxide (NaOH) can be used, but be extremely cautious. The neutralization is highly exothermic, and a strong base can degrade sensitive functional groups on your product.[9]

Issue 3: An insoluble precipitate or a thick emulsion forms during workup.
  • Expert Analysis: Emulsions can form when reaction byproducts act as surfactants. Precipitates are often inorganic fluoride salts, especially if calcium-based neutralizers are used or if hard water is part of the workup. For example, neutralizing HF with lime (calcium hydroxide) produces calcium fluoride (CaF₂), a solid.[9][10]

  • Solution:

    • For Emulsions:

      • Add brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase, often breaking the emulsion.

      • Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

      • Filter the entire biphasic mixture through a pad of Celite® or glass wool.

    • For Precipitates:

      • Dilute the mixture with more of both the organic and aqueous solvents.

      • Filter the entire mixture through Celite® before separating the layers. Wash the Celite® pad with fresh organic solvent to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for HF generation in a Deoxo-Fluor reaction?

Deoxo-Fluor is highly moisture-sensitive. It reacts readily with water—which can be present from reagents, solvents, or atmospheric humidity—in a hydrolysis reaction.[3][5][6] It will also react with alcohol substrates or solvents. The sulfur(IV) center is electrophilic and is attacked by the oxygen of water, leading to a cascade that ultimately liberates two equivalents of HF and forms a thionyl amine byproduct.

dot graph G { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=11];

}

Caption: Simplified reaction scheme for the hydrolysis of Deoxo-Fluor.

Q2: Which neutralizing agent is best for managing HF?

The choice of base is critical for both safety and efficiency. Strong bases can cause dangerous exotherms, while weak bases may require larger volumes. The solubility of the resulting fluoride salt is also a key consideration.

Neutralizing AgentChemical FormulaKey CharacteristicsExpert Recommendation
Sodium Bicarbonate NaHCO₃Weak base, readily available. Reaction produces CO₂ gas, requiring careful venting.[10][11] The resulting sodium fluoride (NaF) is water-soluble and toxic.[12]Standard Choice: Best for routine, small-to-moderate scale lab work. Safe and effective, but ensure frequent venting of the separatory funnel.[6]
Calcium Carbonate CaCO₃Weak base, inexpensive. Forms insoluble, non-toxic calcium fluoride (CaF₂), which is easier for waste disposal.[12] Reaction can be slower than NaHCO₃.Excellent for Spills: Ideal for neutralizing spills as it renders the fluoride harmless.[12] Can be used in workups, but be prepared to filter the solid CaF₂.
Calcium Hydroxide Ca(OH)₂Stronger base than carbonates, very effective. Also forms insoluble CaF₂.[10] The neutralization reaction can be more exothermic than with CaCO₃.For Larger Spills/Waste: Often used as a lime slurry for neutralizing larger quantities of HF-containing waste due to its high capacity and low cost.[10]
Sodium Hydroxide NaOHStrong base, rapid neutralization. Reaction is highly exothermic and can be dangerous with concentrated HF.[9][10] Can damage sensitive products.Use with Extreme Caution: Generally not recommended for routine workups unless other bases fail and the product is robust. Use only in dilute form and with aggressive cooling.
Q3: What are the essential safety precautions when performing a Deoxo-Fluor workup?

Safety is paramount. HF is acutely toxic and causes severe burns that may not be immediately painful but result in deep tissue damage by binding to calcium in the body.[12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (nitrile gloves offer poor protection against HF; use heavy-duty neoprene or butyl rubber gloves).[5]

  • Chemical Fume Hood: All manipulations involving Deoxo-Fluor and the subsequent workup must be performed in a properly functioning chemical fume hood.[5][6]

  • HF First Aid: An HF-specific first aid kit, including a tube of 2.5% calcium gluconate gel, must be immediately accessible. All lab personnel must be trained in its use. In case of skin contact, rinse with copious amounts of water for 15 minutes and apply the gel. Seek immediate medical attention regardless of the severity.[12]

  • Material Compatibility: Do not use glassware for storing HF-containing solutions for long periods, as HF etches glass.[12] Use plastic (polypropylene or Teflon) containers and separatory funnels if possible.

Q4: Can I monitor the reaction before workup to ensure full conversion and avoid excess Deoxo-Fluor?

Yes, and this is highly recommended. Minimizing the excess Deoxo-Fluor simplifies the workup.

  • TLC (Thin-Layer Chromatography): The simplest method. However, you must quench a small aliquot of the reaction mixture before spotting on a TLC plate.

    • Quench Protocol for TLC: In a small vial, take a drop of the reaction mixture, dilute with 1 mL of DCM, and add a few drops of methanol. Then, add a small amount of solid sodium bicarbonate and a drop of water. Shake well, then spot the organic layer on your TLC plate.

  • ¹⁹F NMR Spectroscopy: If available, this is a powerful tool. The Deoxo-Fluor reagent has a characteristic signal. You can monitor its consumption relative to the appearance of your fluorinated product's signal. This can provide a quantitative measure of conversion.

Detailed Protocol: Standard Quench and Workup

This protocol is a self-validating system designed for safety and efficiency when working with Deoxo-Fluor on a typical laboratory scale (100 mg to 5 g).

Prerequisites:

  • Ensure an ice/water bath is prepared.

  • Ensure saturated NaHCO₃(aq) and brine solutions are ready.

  • Confirm the location and accessibility of the calcium gluconate gel.

Step-by-Step Procedure:

  • Cool the Reaction: Once the reaction is deemed complete, place the reaction flask in an ice/water bath and allow it to cool to 0 °C with stirring.

  • Initial Non-Aqueous Quench: While maintaining the 0 °C temperature, add methanol (MeOH) dropwise via a syringe or dropping funnel. You may observe some initial gas evolution. Continue adding MeOH until no more fuming is observed. A common practice is to add a volume of MeOH equivalent to the volume of Deoxo-Fluor used.

  • Aqueous Quench & Neutralization: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cooled reaction mixture. CAUTION: CO₂ will be generated.[11] Ensure vigorous stirring to dissipate heat and gas. Add the solution slowly at first, paying close attention to the rate of gas evolution.

  • Transfer and Dilute: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with the organic solvent used for the reaction (e.g., DCM) and add this to the separatory funnel.

  • Separate and Wash: a. Shake the separatory funnel, remembering to vent frequently to release CO₂ pressure.[6] b. Allow the layers to separate and drain the organic layer. c. Wash the organic layer two more times with fresh saturated NaHCO₃ solution. After the final wash, check the pH of the aqueous layer to ensure it is ≥ 7. d. Wash the organic layer once with water, followed by one wash with brine to aid in drying.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can now be purified by standard methods such as flash column chromatography on silica gel.

By following these guidelines and understanding the principles behind them, you can confidently and safely manage the workup of Deoxo-Fluor reactions, minimizing risks and maximizing the yield of your desired fluorinated products.

References

  • Chemistry For Everyone. (2025). How Do You Neutralize Hydrofluoric Acid?. YouTube. [Link] (Note: A generic YouTube URL is used as the original link was time-sensitive and may not be stable.
  • ChemBK. (2024). Deoxo-Fluor. [Link]
  • Organic Syntheses. (2026). Organic Syntheses Procedure. [Link]
  • ResearchGate. (2025). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. [Link]
  • Digital Analysis Corp.Hydrofluoric (HF)
  • University of Illinois.Hydrofluoric Acid. Division of Research Safety. [Link]
  • Society of Chemical Industry (SCI).Simpler fluorine chemistry. [Link]
  • ACS Publications. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. [Link]
  • Quora. (2020). How to safely neutralise HF acid without any machinery being used?
  • Organic Chemistry Portal. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. [Link]
  • Common Organic Chemistry.Alcohol to Fluoride - Deoxo-Fluor. [Link]
  • Organic Synthesis.Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

Sources

Deoxo-Fluor Technical Support Center: A Guide to Stability, Handling, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Deoxo-Fluor , a widely used deoxofluorinating agent in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and decomposition of Deoxo-Fluor. As Senior Application Scientists, our goal is to equip you with the knowledge to safely and effectively utilize this versatile reagent in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries about the properties, handling, and storage of Deoxo-Fluor.

Q1: What is Deoxo-Fluor and how does it compare to DAST?

Deoxo-Fluor, or bis(2-methoxyethyl)aminosulfur trifluoride, is a deoxofluorinating agent used to convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives.[1] It is recognized for its enhanced thermal stability compared to DAST (diethylaminosulfur trifluoride), making it a safer alternative for reactions requiring higher temperatures and for larger-scale applications.[1][2][3][4] This increased stability is attributed to the conformational rigidity from the coordination of the alkoxy groups with the electron-deficient sulfur atom.[1][2][3]

Q2: What are the primary stability concerns with Deoxo-Fluor?

While more stable than DAST, Deoxo-Fluor is not without its stability issues. The two primary concerns are:

  • Moisture Sensitivity: Deoxo-Fluor reacts rapidly and exothermically with water, generating hazardous hydrogen fluoride (HF) gas.[5] It is crucial to handle the reagent under anhydrous and inert conditions.[6]

  • Thermal Decomposition: Deoxo-Fluor begins to decompose at elevated temperatures. While significantly more stable than DAST, decomposition can initiate around 140°C.[5] For safety, it is recommended to keep reaction temperatures below 110°C.[5]

Q3: How should Deoxo-Fluor be properly stored?

To maintain its integrity and ensure safety, Deoxo-Fluor should be stored under the following conditions:

Storage ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration)[7][8][9]To minimize thermal degradation over time.
Atmosphere Under an inert atmosphere (e.g., Nitrogen or Argon)[6][10]To prevent reaction with atmospheric moisture.
Container Tightly sealed in its original container.To prevent moisture ingress and contamination.

Q4: What materials are compatible and incompatible with Deoxo-Fluor?

Proper selection of reaction vessels and equipment is critical for safety and reaction success.

CompatibilityMaterials
Recommended Stainless steel, Hastelloy, Monel, PTFE, HDPE[6]
Not Recommended Glass (can be etched by HF generated from moisture)[6]
Incompatible Water, strong oxidizing agents, strong bases, alcohols (as reactants, not solvents in all cases)[10]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during fluorination reactions with Deoxo-Fluor.

Issue 1: Low or No Product Yield

Q: My fluorination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A low or nonexistent yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Reagent Inactivity. Deoxo-Fluor can degrade if not stored properly.

    • Solution: Use a fresh bottle of the reagent and ensure it has been stored under anhydrous conditions at the recommended temperature.[11]

  • Cause 2: Insufficient Reagent. Sterically hindered substrates or less reactive functional groups may require an excess of Deoxo-Fluor.

    • Solution: Increase the equivalents of Deoxo-Fluor.[11] For example, increasing from 1.4 to 3 equivalents has been shown to significantly improve yield in the fluorination of benzophenones.[5]

  • Cause 3: Inadequate Reaction Temperature. While Deoxo-Fluor is more thermally stable, some reactions require heating to proceed at a reasonable rate.

    • Solution: Gradually and carefully increase the reaction temperature, keeping in mind the decomposition temperature of the reagent.[11] Oil bath temperatures around 90°C have been shown to be effective for less reactive substrates.[5]

  • Cause 4: Inappropriate Solvent. The solvent must be anhydrous and compatible with Deoxo-Fluor.

    • Solution: Ensure the use of a dry, compatible solvent such as dichloromethane (DCM), acetonitrile, or toluene.[11]

Logical Troubleshooting Workflow for Low Yield

start Low or No Product Yield reagent Check Reagent Activity start->reagent equivalents Increase Reagent Equivalents reagent->equivalents If reagent is fresh temperature Optimize Reaction Temperature equivalents->temperature If yield is still low solvent Verify Solvent Quality temperature->solvent If still no improvement success Improved Yield solvent->success Anhydrous & compatible

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Elimination or Rearrangement Byproducts

Q: My reaction is producing significant amounts of elimination or rearrangement byproducts. How can I minimize these?

The formation of byproducts is a common issue in deoxofluorination reactions.

  • Cause: Reaction Conditions are too Harsh. Higher temperatures can favor elimination pathways, particularly for substrates prone to such reactions.

    • Solution: Attempt the reaction at a lower temperature. For many alcohols, fluorination can proceed at temperatures as low as -78°C to room temperature.[12]

  • Cause: Substrate Sensitivity. Some substrates are inherently prone to rearrangement under acidic conditions generated during the reaction.

    • Solution: The use of an acid scavenger, such as sodium fluoride or a hindered amine base, may help to neutralize the HF byproduct and suppress rearrangement.

III. Safe Handling and Decomposition Protocols

Q: What are the essential safety precautions when working with Deoxo-Fluor?

Deoxo-Fluor is a hazardous chemical and requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves.[13] Faceshields and goggles are also recommended.[7]

  • Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[5][10][13] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Work Practices: Handle under an inert, anhydrous atmosphere.[6] Avoid contact with water, as it reacts violently to produce HF.[5][6] Use spark-proof tools and ground all equipment to prevent static discharge.[10]

Decomposition Pathway of Deoxo-Fluor with Water

DeoxoFluor Deoxo-Fluor (CH₃OCH₂CH₂)₂NSF₃ HF Hydrogen Fluoride HF DeoxoFluor->HF Reacts violently with Byproduct Sulfur Oxyfluoride Byproducts DeoxoFluor->Byproduct Water Water H₂O Water->HF Water->Byproduct

Caption: Reaction of Deoxo-Fluor with water.

Protocol 1: Quenching Unreacted Deoxo-Fluor

This protocol is for the safe quenching of excess Deoxo-Fluor after a reaction.

Materials:

  • Reaction mixture containing unreacted Deoxo-Fluor

  • Anhydrous methanol or isopropanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Stirring apparatus

  • Ice bath

Procedure:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully add anhydrous methanol or isopropanol dropwise with vigorous stirring. This will react with the excess Deoxo-Fluor. A common practice is to quench with methanol.[14]

  • Once the initial exothermic reaction has subsided, continue stirring for an additional 30 minutes at 0°C.

  • Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts, including any generated HF. Be cautious of gas evolution.

  • Allow the mixture to warm to room temperature before proceeding with the workup and extraction of the desired product.

Protocol 2: Decontamination of Glassware

Materials:

  • Contaminated glassware

  • Isopropanol

  • Water

  • Sodium bicarbonate

Procedure:

  • In a well-ventilated fume hood, rinse the glassware with a small amount of isopropanol to react with any residual Deoxo-Fluor.

  • Carefully rinse the glassware with copious amounts of water.

  • Wash the glassware with a dilute solution of sodium bicarbonate to neutralize any acidic residues.

  • Proceed with standard glassware cleaning procedures.

IV. References

  • This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability - Organic Chemistry Portal. [Link]

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. J. Org. Chem.1999 , 64 (19), 7048–7054. [Link]

  • This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability - American Chemical Society. [Link]

  • Organic Syntheses Procedure. [Link]

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Chem. Commun.1999 , 215-216. [Link]

  • White, J. M.; Tunoori, A. R.; Turunen, B. J.; Georg, G. I. J. Org. Chem.2004 , 69 (7), 2573–2576. [Link]

  • Deoxo-Fluor | CAS 202289-38-1 - Pharmaffiliates. [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]

  • Deoxofluor | PDF - Scribd. [Link]

  • This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - ElectronicsAndBooks. [Link]

  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. | Request PDF - ResearchGate. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society. [Link]

  • Alcohol to Fluoride - Deoxo-Fluor - Common Organic Chemistry. [Link]

  • This compound (Deoxo-Fluor) - Common Organic Chemistry. [Link]

  • [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides - PubMed. [Link]

  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. [Link]

  • Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF - ResearchGate. [Link]

Sources

Technical Support Center: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile deoxofluorinating agent. Here, we address common challenges and frequently asked questions regarding its substrate limitations and reaction outcomes. Our goal is to provide you with the in-depth technical insights and practical solutions needed to ensure the success and safety of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during deoxofluorination reactions using Deoxo-Fluor®. Each problem is followed by a detailed explanation of potential causes and recommended solutions based on established chemical principles and field experience.

Issue 1: Low or No Conversion of a Primary or Secondary Alcohol to the Corresponding Alkyl Fluoride

Question: I am attempting to convert a secondary alcohol to an alkyl fluoride using Deoxo-Fluor®, but I am observing very low yields or recovering only the starting material. What could be the issue?

Answer:

Several factors can contribute to the incomplete conversion of alcohols. Deoxo-Fluor® is a powerful reagent for this transformation, but its efficacy is substrate- and condition-dependent.[1][2][3]

Potential Causes and Solutions:

  • Steric Hindrance: Highly hindered alcohols react more slowly. The bulky nature of the Deoxo-Fluor® reagent requires sufficient access to the hydroxyl group.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. For particularly stubborn substrates, consider using a less hindered and more reactive fluorinating agent, though this may come with safety trade-offs.

  • Presence of Electron-Withdrawing Groups: Electron-withdrawing groups near the alcohol can disfavor the formation of the intermediate alkoxyaminosulfur difluoride, slowing down the reaction.

    • Solution: Employ more forcing conditions, such as higher temperatures. Be aware that this may increase the likelihood of side reactions.

  • Insufficient Reagent: While a slight excess of Deoxo-Fluor® is typically used, substrates with multiple reactive sites or those that are particularly unreactive may require a larger excess.

    • Solution: Incrementally increase the equivalents of Deoxo-Fluor® (e.g., from 1.5 to 2.5 equivalents) and monitor the reaction progress.

  • Reaction Temperature: While many deoxofluorinations proceed at room temperature or below, less reactive alcohols may require heating.[2]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C. Always monitor for potential decomposition, as Deoxo-Fluor® can decompose at elevated temperatures.[4]

Issue 2: Formation of Elimination Byproducts (Alkenes) Instead of the Desired Alkyl Fluoride

Question: My reaction is producing a significant amount of an alkene byproduct instead of the fluorinated compound. How can I minimize this side reaction?

Answer:

The formation of alkenes is a common side reaction in deoxofluorination, particularly with secondary and tertiary alcohols that can readily undergo E1 or E2 elimination pathways. This is often exacerbated by certain structural features in the substrate and the reaction conditions.

Causality: The reaction of an alcohol with Deoxo-Fluor® proceeds through an intermediate that can either undergo Sₙ2 displacement by fluoride to give the desired product or elimination to form an alkene. The balance between these two pathways is influenced by steric hindrance, the acidity of protons beta to the hydroxyl group, and the reaction temperature.

Strategies to Minimize Elimination:

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.

    • Recommendation: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and allow the reaction to slowly warm to room temperature.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway.

    • Recommendation: Non-polar solvents such as dichloromethane or toluene are generally preferred.

  • Addition of a Non-nucleophilic Base: In some cases, in-situ generated HF can catalyze elimination.

    • Recommendation: The addition of a hindered, non-nucleophilic base like pyridine or 2,6-lutidine can scavenge HF and suppress elimination. However, this should be done cautiously as it can also affect the reactivity of the Deoxo-Fluor®.

Issue 3: Unexpected Rearrangements or Ring Contractions/Expansions

Question: I am observing rearranged products in my reaction with a cyclic alcohol. Why is this happening and can it be prevented?

Answer:

Carbocationic intermediates are often implicated in deoxofluorination reactions, especially with substrates that can form stabilized carbocations (e.g., benzylic, allylic, or tertiary alcohols). These intermediates are prone to Wagner-Meerwein rearrangements, leading to skeletal changes in the product.

Mechanistic Insight:

G cluster_0 Deoxofluorination with Rearrangement Alcohol Substrate Alcohol Intermediate Alkoxyaminosulfur Difluoride Intermediate Carbocation Carbocation Intermediate Rearranged_Carbocation Rearranged Carbocation Fluoride_Attack_1 Fluoride Attack (Desired Product) Fluoride_Attack_2 Fluoride Attack (Rearranged Product)

Mitigation Strategies:

  • Promote Sₙ2 Pathway: Conditions that favor an Sₙ2 mechanism over an Sₙ1 mechanism can prevent carbocation formation.

    • Recommendation: Use less polar solvents and lower reaction temperatures.

  • Substrate Modification: If possible, modify the substrate to disfavor carbocation formation. For example, the presence of electron-withdrawing groups can destabilize a carbocation.

Section 2: Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the primary advantages of Deoxo-Fluor® over DAST?

A1: Deoxo-Fluor® offers enhanced thermal stability compared to DAST (diethylaminosulfur trifluoride), making it a safer alternative, particularly for larger-scale reactions.[5][6] While both reagents have a decomposition onset around 140°C, Deoxo-Fluor® decomposes with less energy release.[5] It is also effective for a broad range of transformations, including the conversion of alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives, sometimes with better performance than DAST.[3][6][7]

Q2: What are the key safety precautions when working with Deoxo-Fluor®?

A2: Deoxo-Fluor® is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[4][8] It is toxic if inhaled or swallowed and can cause severe skin and eye burns.[8][9] The reagent reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[4][5][10] Therefore, all reactions must be conducted under anhydrous conditions.[8][11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]

Substrate Compatibility

Q3: Which functional groups are generally compatible with Deoxo-Fluor®?

A3: Deoxo-Fluor® shows good compatibility with a variety of functional groups. However, its reactivity is broad, and potential side reactions should be considered.

Functional GroupCompatibility/ReactivityNotes
Alcohols Reactive Converted to alkyl fluorides.[1][2][3]
Aldehydes & Ketones Reactive Converted to gem-difluorides.[1][2][3]
Carboxylic Acids Reactive Can be converted to acyl fluorides or trifluoromethyl compounds.[6][7][12][13]
Esters Generally stableCan react under harsh conditions.
Amides Generally stableCan react under harsh conditions.
Ethers Generally stable
Alkenes & Alkynes Generally stable
Halides (Cl, Br, I) Generally stable
Nitro Groups Generally stable

Q4: Are there any functional groups that are known to be problematic with Deoxo-Fluor®?

A4: Yes, certain functional groups can lead to undesired side reactions.

  • Epoxides: Can undergo ring-opening to form fluorohydrins or other rearranged products.[14][15]

  • Sulfoxides: Can be deoxygenated to sulfides.[14][15]

  • Thiocarbonyls: Can be converted to gem-difluorides.[2][14][15]

  • Substrates with Acidic Protons: The in-situ generation of HF can lead to acid-catalyzed side reactions.

Reaction Protocols and Work-up

Q5: What is a general protocol for the deoxofluorination of an alcohol?

A5: The following is a representative procedure. Always optimize conditions for your specific substrate.

Experimental Protocol: Deoxofluorination of a Secondary Alcohol

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.5-2.0 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully and slowly quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: This is an exothermic process and will release gas (CO₂ and HF). Ensure adequate ventilation and proper quenching technique.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Q6: I am having trouble with my work-up. The aqueous and organic layers are not separating well.

A6: Emulsion formation during work-up can be an issue.

  • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also be beneficial. If the problem persists, filtering the entire mixture through a pad of Celite® may be necessary.

Section 3: Mechanistic Considerations

Q7: What is the general mechanism for the conversion of a ketone to a gem-difluoride?

A7: The conversion of a carbonyl compound to a gem-difluoride with Deoxo-Fluor® is a multi-step process.

G cluster_1 Ketone to gem-Difluoride Mechanism Ketone Ketone Oxonium Intermediate Oxonium Ion Hemiketal Fluorinated Hemiketal-like Intermediate Carbocation Carbocation Difluoride gem-Difluoride

Caption: General mechanism for gem-difluorination of a ketone.

This technical guide is intended to provide a starting point for troubleshooting and understanding the nuances of working with Deoxo-Fluor®. For complex cases, consulting the primary literature is always recommended.

References

  • Organic Syntheses Procedure. (n.d.).
  • Deoxo-Fluor - ChemBK. (2024-04-10).
  • This compound - Synquest Labs. (n.d.).
  • CAS 202289-38-1: Deoxo-Fluor | CymitQuimica. (n.d.).
  • This compound (Deoxo-Fluor) - Common Organic Chemistry. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009-11-10).
  • Simpler fluorine chemistry - SCI. (n.d.).
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (n.d.).
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF - ResearchGate. (2025-08-10).
  • DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. (2006-01-31).
  • [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides - PubMed. (n.d.).
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides - Organic Chemistry Portal. (n.d.).
  • This compound (Deoxo-Fluor®) - Sigma-Aldrich. (n.d.).
  • This compound | 202289-38-1 - Benchchem. (n.d.).
  • Deoxo-Fluor 50 THF 202289-38-1 - Sigma-Aldrich. (n.d.).
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. (n.d.).
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. | Request PDF - ResearchGate. (2025-08-06).
  • Use of Deoxo-Fluor for Double Cyclization to Bis-thiazolines. Limitations of This Agent for the Synthesis of Oxazolines | Request PDF - ResearchGate. (n.d.).
  • Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF - ResearchGate. (2025-08-07).
  • Deoxofluor - Enamine. (n.d.).
  • This compound (Deoxo-Fluor®) - Sigma-Aldrich. (n.d.).
  • This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability - Organic Chemistry Portal. (n.d.).
  • This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - Chemical Communications (RSC Publishing). (n.d.).

Sources

Technical Support Center: Improving Selectivity of Deoxo-Fluor with Additives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Deoxo-Fluor applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using Deoxo-Fluor, with a particular focus on enhancing reaction selectivity through the strategic use of additives. Here, we address common challenges and frequently asked questions to empower you to optimize your fluorination reactions.

Section 1: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with Deoxo-Fluor, especially when side reactions compromise your yield and purity.

Question 1: My deoxyfluorination of a secondary alcohol with Deoxo-Fluor is producing a significant amount of an elimination byproduct (alkene). How can I suppress this side reaction?

Answer:

This is a frequent challenge, as the reaction mechanism can branch into elimination pathways, particularly with substrates prone to forming stable carbocations or when the reaction conditions are not optimal. Here’s a systematic approach to troubleshooting this issue:

Probable Causes & Solutions:

  • Excessive Reaction Temperature: Deoxo-Fluor is more thermally stable than its predecessor, DAST, but elevated temperatures can still favor elimination.[1][2][3][4][5]

    • Solution: Begin by running the reaction at a lower temperature. Many deoxyfluorinations can proceed efficiently at 0 °C or even -78 °C.[6][7] Gradually increase the temperature only if the reaction is sluggish. It's crucial to maintain the oil bath temperature below 110 °C for safety.[8]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Solution: Non-polar solvents such as toluene or hexane can sometimes disfavor the formation of charged intermediates that lead to elimination. Dichloromethane (DCM) is a common solvent, but if elimination persists, consider a less polar alternative.[9]

  • Role of Additives - The Key to Selectivity: The addition of a base or a fluoride source can significantly alter the reaction landscape, improving selectivity for the desired substitution product.

    • Pyridine and its Derivatives: Pyridine and related compounds can act as acid scavengers, neutralizing the HF generated in situ.[10] This is critical because HF can catalyze elimination and other side reactions.

      • Protocol: Add 1.2 to 1.5 equivalents of anhydrous pyridine to the reaction mixture before the addition of Deoxo-Fluor. The pyridine will form pyridinium hydrofluoride, which is a milder and less acidic fluorinating species.[11]

    • Triethylamine Trihydrofluoride (Et3N·3HF): This additive serves as an external, more nucleophilic fluoride source.[12]

      • Mechanism Insight: By providing a readily available fluoride nucleophile, Et3N·3HF can accelerate the desired S(_N)2 reaction, outcompeting the elimination pathway. It is considered a more nucleophilic and less basic fluoride ion source than other similar additives.[12]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): While a strong base, DBU has been shown to be effective in promoting deoxyfluorination with sulfonyl fluorides and can be beneficial in certain Deoxo-Fluor reactions by facilitating the formation of the reactive intermediate.[12][13]

Experimental Workflow for Optimizing Selectivity:

G cluster_0 Problem: Low Selectivity (High Elimination) cluster_1 Troubleshooting Steps cluster_2 Additive Screening cluster_3 Analysis & Outcome A Initial Reaction Conditions: - Deoxo-Fluor - Substrate in DCM - 0 °C to RT B Step 1: Lower Temperature Run reaction at -78 °C to 0 °C A->B Initial Check C Step 2: Change Solvent Switch to a less polar solvent (e.g., Toluene) B->C If elimination persists D Step 3: Introduce Additives (Most impactful) C->D If still suboptimal E Option A: Add Pyridine (1.2-1.5 eq) D->E Screen in parallel F Option B: Add Et3N·3HF (1.5-2.0 eq) D->F Screen in parallel G Option C: Add DBU (1.1 eq) D->G Screen in parallel H Analyze by 19F NMR & GC-MS Compare S_N2/E2 product ratio E->H F->H G->H I Optimized Protocol with Improved Selectivity H->I

Caption: Troubleshooting workflow for improving selectivity.

Question 2: I am attempting to convert a carboxylic acid to an acyl fluoride using Deoxo-Fluor, but the reaction is sluggish and gives a poor yield. What can I do?

Answer:

While Deoxo-Fluor is an excellent reagent for this transformation, several factors can impede its efficiency.[14][15]

Probable Causes & Solutions:

  • Insufficient Reagent: Carboxylic acids can be less reactive than alcohols.

    • Solution: Ensure you are using a sufficient excess of Deoxo-Fluor. An increase from 1.1 equivalents to 1.5 or even 2.0 equivalents can significantly improve the conversion rate.

  • Reaction Temperature: While many reactions with Deoxo-Fluor are performed at or below room temperature, some less reactive carboxylic acids may require gentle heating.

    • Solution: After the initial addition of Deoxo-Fluor at 0 °C, allow the reaction to warm to room temperature. If the reaction is still slow, consider gently heating to 40-50 °C. Always monitor the reaction closely and be mindful of the thermal stability of Deoxo-Fluor.[2][8]

  • Catalytic Additives: For particularly stubborn substrates, a catalyst can be employed.

    • Solution: The use of a catalytic amount of antimony trichloride (SbCl₃) has been shown to facilitate the fluorination of thiocarbonyls with Deoxo-Fluor and may be applicable to challenging carboxylic acids.[16] This should be considered an option for advanced users due to the toxicity of antimony compounds.

Data Summary: Deoxo-Fluor vs. Alternatives for Deoxyfluorination

ReagentKey AdvantagesKey DisadvantagesSelectivity Profile
Deoxo-Fluor More thermally stable than DAST, versatile for alcohols, ketones, and carboxylic acids.[1][3][4][5]Can still lead to elimination byproducts, reacts violently with water.[2][12][13]Generally better than DAST, but can be improved with additives.[13]
DAST Widely used, effective for a broad range of substrates.[1][10]Thermally unstable (can detonate), moisture-sensitive, often produces significant elimination byproducts.[1][2][9]Often lower than Deoxo-Fluor and modern alternatives.[13][17]
PyFluor Excellent thermal and chemical stability, crystalline solid, significantly reduces elimination byproducts.[13][17][18]Requires a strong base (e.g., DBU) for activation.[17]Superior to DAST and Deoxo-Fluor in many cases for minimizing elimination.[13][17]
XtalFluor Crystalline, stable, and easier to handle than DAST/Deoxo-Fluor; does not generate free HF.[2][12]Requires a promoter (e.g., Et₃N·3HF or DBU).[12]Typically more selective than DAST and Deoxo-Fluor, with less elimination.[2][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which additives like pyridine improve the selectivity of Deoxo-Fluor?

A1: The key lies in controlling the acidity of the reaction medium. Deoxo-Fluor reacts with the hydroxyl group of an alcohol to form a reactive intermediate and liberates hydrogen fluoride (HF) in the process.[12] This in-situ generated HF is highly acidic and can promote side reactions, particularly E1-type elimination from the intermediate.

An additive like pyridine, a mild base, acts as an "acid sponge." It reacts with the liberated HF to form pyridinium hydrofluoride (HF-Pyridine).[11] This complex is a much milder and less acidic fluorinating agent.[11] By sequestering the highly reactive HF, pyridine minimizes acid-catalyzed side reactions, thereby enhancing the selectivity for the desired S(_N)2 substitution product.[11]

G cluster_0 Without Additive cluster_1 With Pyridine Additive A R-OH + Deoxo-Fluor B [Intermediate] + HF A->B C S_N2 Product (Desired) B->C Fluoride Attack D E1 Product (Side Reaction) B->D HF-Catalyzed Elimination E R-OH + Deoxo-Fluor + Pyridine F [Intermediate] + HF-Pyridine E->F G S_N2 Product (Major) F->G Fluoride Attack (Favored) H E1 Product (Minor) F->H Elimination (Suppressed)

Caption: Role of pyridine in suppressing side reactions.

Q2: Are there any safety precautions I should be aware of when using Deoxo-Fluor and its additives?

A2: Absolutely. Safety is paramount.

  • Handling: Deoxo-Fluor is moisture-sensitive and reacts violently with water, releasing toxic and corrosive HF gas.[8][12][19] It is also a respiratory hazard.[8] Always handle Deoxo-Fluor and its additives in a well-ventilated chemical fume hood.[8][19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[19][20]

  • Storage: Store Deoxo-Fluor in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[20] Do not store it in glass containers.[20]

  • Thermal Hazard: Although more stable than DAST, Deoxo-Fluor can decompose exothermically at temperatures above 140 °C.[2][8] Avoid excessive heating.

  • Quenching: Quench reactions carefully by slowly adding a protic solvent like methanol or ethanol at a low temperature before workup.

Q3: Can I use Deoxo-Fluor for gem-difluorination of ketones, and do additives help here as well?

A3: Yes, Deoxo-Fluor is effective for converting ketones and aldehydes to gem-difluorides.[5][21] Additives can be beneficial in these reactions, although their role might be slightly different. For less reactive ketones, an additive might be required to increase the reaction rate rather than just selectivity. For instance, increasing the amount of Deoxo-Fluor from 1.4 to 3 equivalents has been shown to improve the yield for the gem-difluorination of benzophenone.[8] For substrates that are sensitive to acidic conditions, the use of an acid scavenger like pyridine can still be advantageous to prevent degradation.

Q4: How does Deoxo-Fluor compare to newer generation fluorinating agents like XtalFluor and PyFluor in terms of selectivity?

A4: Newer reagents like XtalFluor and PyFluor were specifically designed to address the selectivity and safety issues associated with DAST and Deoxo-Fluor.[12][17]

  • XtalFluor reagents are crystalline salts that are more stable and easier to handle.[2][12] They often exhibit superior performance by producing significantly fewer elimination side products compared to Deoxo-Fluor, especially when used with promoters like Et₃N·3HF.[12]

  • PyFluor is also a thermally stable, crystalline solid that has demonstrated excellent chemoselectivity, affording substantially less elimination byproducts than DAST and, in many cases, Deoxo-Fluor.[13][17][18]

While Deoxo-Fluor remains a highly versatile and effective reagent, for particularly sensitive substrates where elimination is a major concern, exploring these newer alternatives can be a worthwhile strategy.[22]

References

  • Organic Syntheses Procedure.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Sigma-Aldrich.
  • SAFETY DATA SHEET - Deoxo-Fluor. Fisher Scientific.
  • AlkylFluor: Deoxyfluorination of Alcohols. PMC - NIH.
  • This compound Safety Data Sheet. Synquest Labs.
  • Green Fluorination: A Comparative Guide to Pyridine Hydrofluoride in Synthesis. Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination. Benchchem.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
  • A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives. Benchchem.
  • Deoxo-Fluor. CymitQuimica.
  • Deoxo-Fluor Safety Information. ECHEMI.
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. American Chemical Society.
  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate.
  • Simpler fluorine chemistry. SCI.
  • Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST).
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal.
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. ResearchGate.
  • Deoxyfluorination of alcohols with aryl fluorosulfonates.
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • PyFluor. Enamine.
  • This compound (Deoxo-Fluor®). Merck Millipore.
  • This compound (Deoxo-Fluor). Common Organic Chemistry.
  • This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • Alcohol to Fluoride - Common Conditions.
  • Alcohol to Fluoride - Deoxo-Fluor. Common Organic Chemistry.
  • Deoxofluor. Scribd.
  • Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate.
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Organic Chemistry Portal.
  • This compound (Deoxo-Fluor®). Sigma-Aldrich.
  • New method for introducing fluorinated components into molecules. Universität Münster.

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handling viscous reaction mixtures with Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling viscous reaction mixtures involving Deoxo-Fluor. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during deoxofluorination reactions. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Deoxo-Fluor reaction has become a thick, unmanageable slurry or solid. What caused this, and can it be salvaged?

A1: This is a common issue, often resulting from the precipitation of reaction byproducts. The primary culprits are typically amine hydrofluoride salts and polymeric materials derived from the reagent or solvent.

Causality Explained: The reaction of an alcohol with Deoxo-Fluor, bis(2-methoxyethyl)aminosulfur trifluoride, generates the desired fluoroalkane, thionyl fluoride (SOF₂), and bis(2-methoxyethyl)amine.[1] A key secondary reaction is the formation of hydrogen fluoride (HF), which readily reacts with the liberated amine to form a viscous or solid amine-HF adduct or salt.[2][3] The solubility of this salt is highly dependent on the solvent, concentration, and temperature.

Troubleshooting & Salvage Protocol:

  • Do Not Panic: While alarming, the reaction can often be salvaged. The primary goal is to redissolve the precipitated salts to allow the reaction to proceed or to enable a successful work-up.

  • Dilution: Carefully add more of the anhydrous reaction solvent (e.g., dichloromethane) to the flask. This is the simplest first step to decrease the concentration of the byproducts and potentially bring them back into solution.

  • Solvent Modification: If simple dilution is ineffective, consider adding a co-solvent that has a higher capacity for dissolving salts. Anhydrous tetrahydrofuran (THF) can be a good choice. Add it portion-wise while monitoring for any changes in viscosity.

  • Gentle Warming: If the reaction is being conducted at a low temperature (e.g., 0 °C), allowing it to slowly warm to room temperature may improve the solubility of the byproducts.[4] In some cases, gentle heating (e.g., to 35-40 °C) can be effective, but this should be done with caution, as higher temperatures can promote elimination side reactions and reagent decomposition.[5][6]

  • Mechanical Agitation: Ensure vigorous stirring. Sometimes, the solid mass simply needs to be broken up to facilitate dissolution and mixing. A robust overhead stirrer is preferable to a magnetic stir bar for highly viscous mixtures.

If these steps fail to fully redissolve the solids, the priority shifts to enabling a safe and effective work-up. Proceed to the quenching and extraction protocol (see Q3), but be prepared for a challenging separation.

Q2: How can I proactively prevent my reaction mixture from becoming overly viscous?

A2: Prevention is the most effective strategy. Careful planning of your reaction conditions can significantly mitigate viscosity issues.

Key Preventative Strategies:

  • Optimal Solvent Selection: The choice of solvent is critical. While dichloromethane (DCM) is widely used, its ability to dissolve ionic byproducts is limited.[4] Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) may offer better solubility for the amine hydrofluoride salts. For particularly challenging substrates, consider a solvent mixture.

  • Control of Reaction Concentration: Running reactions at very high concentrations increases the likelihood of byproduct precipitation. A good starting point is a substrate concentration of 0.1 M to 0.5 M. If you observe thickening, a more dilute reaction may be necessary.

  • Temperature Management: Adding Deoxo-Fluor at a low temperature (0 °C or -78 °C) is often recommended to control the initial exotherm and minimize side reactions like elimination.[6] However, be aware that byproduct solubility is lower at these temperatures. A slow warm-up to room temperature after the initial addition can help keep byproducts in solution while the reaction proceeds to completion.[4]

  • Use of HF Scavengers: The in-situ generation of HF is a root cause of the problem.[2] While Deoxo-Fluor itself does not generate free HF to the same extent as DAST, its byproducts can lead to acidic conditions.[2] In some cases, the addition of a hindered, non-nucleophilic base can act as an HF scavenger, preventing the formation of problematic salts. However, this must be approached with caution, as the base can interfere with the desired reaction.

G cluster_prep Pre-Reaction Planning cluster_exec Reaction Execution cluster_observe Observation & Action start Start: Plan Deoxofluorination solvent Select Optimal Solvent (e.g., DCM, THF, DCE) start->solvent conc Set Appropriate Concentration (0.1 - 0.5 M) solvent->conc temp Define Temperature Profile (e.g., 0°C to RT) conc->temp add_reagent Add Substrate & Solvent temp->add_reagent cool Cool to Initial Temp (e.g., 0°C) add_reagent->cool add_deoxo Add Deoxo-Fluor (Dropwise) cool->add_deoxo monitor Monitor Reaction (TLC, LCMS) add_deoxo->monitor check_visc Check for Viscosity Increase monitor->check_visc success Proceed to Work-up check_visc->success No troubleshoot Go to Troubleshooting (See Q1) check_visc->troubleshoot Yes

Q3: What is the recommended work-up and quenching procedure for a viscous Deoxo-Fluor reaction?

A3: A careful and controlled quench is paramount for safety and product recovery. Deoxo-Fluor and its byproducts react violently with water, releasing corrosive HF gas.[7][8] The procedure must neutralize acidic species and handle potential gas evolution.

Step-by-Step Quenching and Work-up Protocol:

  • Safety First: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have calcium gluconate gel accessible as a first-aid measure for HF exposure.[9]

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice bath. Use a volume at least 5-10 times the volume of the reaction mixture.

  • Dilute the Reaction Mixture: Before quenching, dilute the viscous reaction mixture with the reaction solvent (e.g., DCM). This will make the transfer easier and help control the rate of the quench.

  • Slow Addition: Using a dropping funnel, add the diluted reaction mixture very slowly to the vigorously stirred, cold NaHCO₃ solution.[10]

    • CRITICAL: Expect vigorous gas (CO₂) evolution. The slow addition rate is essential to prevent excessive foaming and pressure buildup.[9]

  • pH Check: Once the addition is complete, continue stirring for 15-20 minutes. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ≥ 8). If it is still acidic, add more saturated NaHCO₃ solution.

  • Extraction: Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with fresh solvent (e.g., DCM).

    • Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution to remove residual water-soluble impurities.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

// Reactants ROH [label="R-OH\n(Alcohol)"]; DeoxoFluor [label="Deoxo-Fluor\n[(MeOCH₂CH₂)₂NSF₃]"];

// Intermediates & Products ROSF2N [label="R-O-SF₂-N(CH₂CH₂OMe)₂\n(Intermediate)"]; RF [label="R-F\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOF2 [label="SOF₂"]; HF [label="HF", fillcolor="#FBBC05"]; Amine [label="HN(CH₂CH₂OMe)₂"]; Salt [label="[H₂N(CH₂CH₂OMe)₂]⁺F⁻\n(Viscous Byproduct)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction Flow {rank=same; ROH; DeoxoFluor;} ROH -> ROSF2N; DeoxoFluor -> ROSF2N; ROSF2N -> RF [label="SN2 Attack"]; ROSF2N -> SOF2; ROSF2N -> HF; ROSF2N -> Amine; HF -> Salt; Amine -> Salt; } caption: Simplified mechanism showing formation of viscous amine-HF byproduct.

Q4: Are there alternative fluorinating agents that are less prone to causing these viscosity issues?

A4: Yes, several newer generations of deoxofluorinating reagents have been developed to address the shortcomings of traditional agents like DAST and Deoxo-Fluor. These alternatives often offer improved thermal stability, ease of handling, and a different byproduct profile that can circumvent viscosity problems.

ReagentStructure TypeKey AdvantagesConsiderations
Deoxo-Fluor Aminosulfur TrifluorideMore thermally stable than DAST.[4][11] Broad applicability.[1]Can form viscous amine-HF byproducts.[2]
XtalFluor-E / M Aminodifluorosulfinium SaltCrystalline solids, easy to handle.[2] Do not generate free HF, can be used in standard glassware.[2] Often provide higher yields with less elimination.Requires an activator/promoter (e.g., Et₃N·3HF).[2]
Fluolead™ Aryl Sulfur TrifluorideCrystalline solid. Byproducts are often more soluble or easily removed.May have different reactivity profile compared to aminosulfur trifluorides.

Expert Recommendation: For substrates that are particularly sensitive or prone to forming intractable mixtures with Deoxo-Fluor, XtalFluor-E is an excellent alternative.[2] Its primary advantage is that it does not generate free HF, thus avoiding the formation of the problematic amine-HF salts that are the main cause of viscosity.[2] While it requires a promoter, the improved reaction profile and easier work-up often justify the change.

References

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). This compound: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications, (17), 1617-1618.
  • Organic Chemistry Portal. (n.d.). This compound (Deoxo-Fluor).
  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.
  • Bennett, C., Clayton, S., & Tovell, D. (2010). Simpler fluorine chemistry. Chemistry & Industry.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, (17), 2561-2578.
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • Organic Syntheses. (n.d.). GEM-DIFLUORINATION OF BENZOPHENONES USING DEOXO-FLUOR®.
  • Organic Chemistry Portal. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides.
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride - Deoxo-Fluor.
  • ResearchGate. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides.
  • ResearchGate. (2015). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents.
  • KGROUP. (2006). Quenching Reactive Substances.
  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
  • Google Patents. (1998). US5705717A - Fluorination process using hydrogen fluoride-containing fluorinating agents.
  • Google Patents. (2001). US6198011B1 - Solvents for use in fluorination reactions.

Sources

Technical Support Center: Analytical Methods for Monitoring Deoxo-Fluor Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Deoxo-Fluor [[bis(2-methoxyethyl)amino]sulfur trifluoride], a widely used deoxofluorinating agent in modern organic synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into effectively monitoring these reactions. Deoxo-Fluor is valued for being more thermally stable than its predecessor, DAST, making it a robust choice for converting alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides.[3][4][5] However, like any powerful reagent, its reactions require careful monitoring to ensure optimal conversion, minimize side reactions, and guarantee reproducible outcomes.

This document moves beyond simple protocols to explain the causality behind analytical choices, empowering you to troubleshoot effectively and adapt methods to your specific substrate and reaction conditions.

Choosing Your Analytical Weapon: A Strategic Approach

The first step in successful reaction monitoring is selecting the appropriate analytical technique. The choice depends on the information you need: is it a quick check for starting material consumption, a detailed analysis of product formation and byproducts, or a precise quantitative measurement?

Below is a decision-making workflow to guide your selection.

Diagram 1: Workflow for Selecting an Analytical Method start What information do you need? qual_check Qualitative Check: Is the starting material consumed? start->qual_check Quick check quant_check Quantitative Analysis: What is the conversion/yield? What byproducts are present? start->quant_check Detailed analysis tlc Thin-Layer Chromatography (TLC) - Fast & Simple - Good for polarity changes qual_check->tlc Primary choice h_nmr ¹H NMR - Tracks disappearance of SM signals - Can be complex qual_check->h_nmr Alternative quant_check->h_nmr If no ¹⁹F NMR available f_nmr ¹⁹F NMR - Highly specific & clean spectrum - Directly observes fluorine-containing species quant_check->f_nmr Most powerful tool gc_hplc GC / HPLC - Excellent for quantification - Requires method development quant_check->gc_hplc For routine analysis

Caption: Workflow for Selecting an Analytical Method.

Frequently Asked Questions (FAQs) & Monitoring Protocols

This section addresses common questions encountered during Deoxo-Fluor reactions in a practical Q&A format.

Q1: How can I quickly check if my starting material (an alcohol) is being consumed?

A: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid, qualitative assessment of your reaction's progress.[3] The principle is simple: the polarity of your starting material (alcohol) is significantly different from your desired fluorinated product.

  • Causality: Alcohols are polar due to the hydroxyl group's ability to hydrogen-bond. The corresponding alkyl fluoride is much less polar. This large polarity difference results in a significant change in the retention factor (Rf) on a silica gel TLC plate. The starting material will have a low Rf (stick to the plate), while the product will have a high Rf (travel up the plate).

Step-by-Step Protocol: Monitoring by TLC

  • Sample Preparation: In a small vial, carefully take a drop of the reaction mixture using a glass capillary. Dilute it with ~0.5 mL of dichloromethane (DCM). To neutralize reactive species and prevent streaking, add a drop of saturated sodium bicarbonate (NaHCO₃) solution, mix well, and then spot the organic layer.[6]

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a co-spot of your starting material. Making small, concentrated spots is key for good separation.[7]

  • Elution: Develop the plate using a suitable eluent system (e.g., 10-30% ethyl acetate in hexanes). The ideal system should give your starting material an Rf of ~0.2-0.3.

  • Visualization:

    • UV Light: If your compound has a UV chromophore (like an aromatic ring), visualize it under a UV lamp (254 nm).[8]

    • Staining: Since many alcohols and alkyl fluorides are not UV-active, staining is crucial.[7] A potassium permanganate (KMnO₄) stain is highly effective. Alcohols, being oxidizable, will show up as a yellow spot on a purple background. The alkyl fluoride product will not react.[9] This selective visualization provides unambiguous evidence of starting material consumption.

StainTarget Functional GroupsAppearance
Potassium Permanganate (KMnO₄) Alcohols, alkenes, other oxidizable groupsYellow/white spot on a purple background
p-Anisaldehyde Aldehydes, ketones, alcoholsVarious colors (often blue, purple, red) after heating
Iodine Unsaturated and aromatic compoundsBrown spots

Table 1: Recommended TLC Stains for Deoxo-Fluor Reactions.

Q2: How do I definitively know the reaction is complete and what is the best way to identify byproducts?

A: ¹⁹F NMR spectroscopy is the most powerful and direct tool for monitoring Deoxo-Fluor reactions.[10] Its high sensitivity, 100% natural abundance, and wide chemical shift range mean you get a clean, background-free spectrum where every fluorine-containing species gives a distinct signal.[11][12][13]

  • Causality: The ¹⁹F nucleus has a spin of ½ and a large magnetogyric ratio, making it highly receptive to NMR analysis. Unlike ¹H NMR where solvent and grease peaks can complicate spectra, ¹⁹F NMR spectra are typically "clean," showing only signals from your reagent, product, and any fluorine-containing byproducts.

What to Look For in the ¹⁹F NMR Spectrum:

  • Deoxo-Fluor Reagent: The starting reagent itself will show a characteristic signal.

  • Fluorinated Product: The appearance and growth of a new signal corresponding to your product's C-F bond.

  • Inorganic Fluoride: As the reaction proceeds, inorganic fluoride salts (e.g., from HF generated in situ) may appear as a broad signal.

  • Reagent Byproducts: The sulfur-containing byproducts of Deoxo-Fluor can also be observed.

SpeciesTypical ¹⁹F Chemical Shift Range (ppm)Comments
Deoxo-Fluor ~ +40 to +60Varies with solvent and concentration
Alkyl Fluorides (R-F) -150 to -240Highly dependent on substitution (1°, 2°, 3°)
Gem-difluorides (R₂CF₂) -80 to -120Typically a singlet unless coupled to other nuclei
Acyl Fluorides (RCOF) +20 to +50Appears in the positive region of the spectrum
Inorganic Fluoride (F⁻) ~ -120Often a broad singlet, position is highly variable

Table 2: Typical ¹⁹F NMR Chemical Shifts for Species in Deoxo-Fluor Reactions. (Note: Shifts are relative to a reference like CFCl₃ and can vary. It is best to run a spectrum of the starting reagent for an accurate reference point).

Step-by-Step Protocol: Preparing an NMR Sample

  • Quenching: Carefully transfer a small aliquot (~0.1 mL) of the reaction mixture into a vial containing ~1 mL of CDCl₃.

  • Washing: Add ~1 mL of saturated NaHCO₃ solution to the vial. Cap and shake gently to quench any remaining Deoxo-Fluor and HF.[6] Deoxo-Fluor reacts violently with water, so this step must be done carefully.[2][3]

  • Separation: Allow the layers to separate. Using a pipette, transfer the bottom organic (CDCl₃) layer into an NMR tube, passing it through a small plug of sodium sulfate or cotton to remove residual water.

  • Analysis: Acquire a ¹⁹F NMR spectrum. For quantitative analysis, add a known amount of an internal standard (e.g., trifluorotoluene) before acquiring the spectrum.

Q3: My reaction is sluggish or has stalled. How do I troubleshoot this?

A: A stalled reaction, where you observe starting material, reagent, and some product, points to several potential issues. A combination of TLC and NMR can help diagnose the problem.

Diagram 2: Troubleshooting a Stalled Deoxo-Fluor Reaction start Reaction Stalled (SM and Deoxo-Fluor remain) check_temp Is the reaction temperature sufficient? start->check_temp check_reagent Is the Deoxo-Fluor reagent active? check_temp->check_reagent Yes increase_temp Solution: Gradually increase temperature. Monitor by TLC/NMR. check_temp->increase_temp No check_moisture Are conditions strictly anhydrous? check_reagent->check_moisture Yes fresh_reagent Solution: Use a fresh bottle of reagent. Verify storage conditions. check_reagent->fresh_reagent No dry_system Solution: Re-dry all glassware and solvents. Run under inert atmosphere. check_moisture->dry_system No fail Problem Persists: Consider substrate reactivity or alternative fluorinating agents. check_moisture->fail Yes increase_temp->fail fresh_reagent->fail dry_system->fail

Caption: Troubleshooting a Stalled Deoxo-Fluor Reaction.

Troubleshooting Guide in Detail:

  • Issue: Insufficient Temperature.

    • Diagnosis: Some deoxyfluorinations, particularly with less reactive or sterically hindered alcohols, require heating to proceed efficiently.[14] Reactions are often started at 0 °C or room temperature, but may need to be warmed.[3][15]

    • Solution: Gradually increase the reaction temperature (e.g., to 40-60 °C) and continue to monitor. Be aware that higher temperatures can sometimes promote side reactions like elimination.[14]

  • Issue: Reagent Degradation.

    • Diagnosis: Deoxo-Fluor can degrade over time, especially if exposed to moisture.[14] An inactive reagent is a common cause of failure.

    • Solution: Use a fresh bottle of Deoxo-Fluor or one that has been properly stored under anhydrous conditions.

  • Issue: Presence of Moisture.

    • Diagnosis: Water reacts rapidly and exothermically with Deoxo-Fluor, quenching the reagent and generating HF.[2][6] Trace amounts of water in the solvent or on the glassware can inhibit the reaction.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[15]

Q4: I'm seeing significant byproducts, especially elimination. How can I monitor and minimize this?

A: Elimination is a common side reaction in the deoxyfluorination of secondary and tertiary alcohols, competing with the desired SN2 substitution.[15]

  • Analytical Approach:

    • ¹H NMR: The most direct way to detect and quantify elimination is by looking for the appearance of signals in the olefinic region (~4.5-6.5 ppm) of the ¹H NMR spectrum. The integration of these peaks relative to the product or remaining starting material can give a ratio of elimination to substitution.

    • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for separating and identifying volatile elimination byproducts from the desired fluorinated product.

  • Minimization Strategies:

    • Lower the Reaction Temperature: Elimination pathways often have a higher activation energy than substitution. Running the reaction at a lower temperature (e.g., starting at -78 °C and warming slowly) can favor the desired SN2 pathway.[15]

    • Solvent Choice: While dichloromethane (DCM) is common, less polar solvents may sometimes disfavor elimination for certain substrates.[15]

References

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides. The Journal of Organic Chemistry, 69(7), 2573–2576.
  • ResearchGate. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. Request PDF.
  • Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides.
  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
  • National Center for Biotechnology Information. (n.d.). Analytical Methods.
  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.
  • Reddit. (2021). Need tips for developing my deoxyfluorination reaction. r/Chempros.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Journal of the American Chemical Society. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Scribd. (n.d.). TLC Visualization Techniques.
  • National Center for Biotechnology Information. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
  • Reddit. (2016). TLC Visualization/Stain Question. r/chemistry.
  • ResearchGate. (n.d.). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Request PDF.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
  • Organic Chemistry Portal. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides.
  • MDPI. (n.d.). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples.
  • SciSpace. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxyli.

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Validation & Comparative

A Comparative Guide to the Thermal Stability of Deoxo-Fluor vs. DAST

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, deoxofluorination stands as a critical transformation for introducing fluorine into organic molecules, a strategy widely employed in the pharmaceutical and agrochemical industries to enhance metabolic stability, binding affinity, and bioavailability. For years, Diethylaminosulfur trifluoride (DAST) was a go-to reagent for this purpose. However, its utility has been consistently overshadowed by significant safety concerns related to its thermal instability.[1][2] This guide provides an in-depth, objective comparison of the thermal stability of DAST and its successor, Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor, supported by experimental data to inform safer laboratory and process scale-up decisions.

The Notorious Instability of DAST

Diethylaminosulfur trifluoride (DAST) is a powerful fluorinating agent, effective for converting alcohols, aldehydes, and ketones to their corresponding fluorinated analogues.[2][3] Despite its synthetic utility, DAST is notoriously thermally unstable and has been implicated in numerous laboratory incidents. Upon heating, DAST can undergo a highly exothermic and explosive decomposition.[1][2] It is recommended that DAST samples are not heated above 50°C to minimize the risk of accidents.[2][3] The decomposition can be vigorous, generating pressure and potentially leading to a runaway reaction, particularly in larger quantities. This inherent instability makes its use on an industrial scale, especially in batch processes, highly hazardous.[4]

Deoxo-Fluor: A Safer, More Stable Alternative

In response to the safety concerns surrounding DAST, this compound (Deoxo-Fluor) was developed as a more thermally robust alternative.[1][5][6] The key structural difference—the replacement of DAST's ethyl groups with bis(2-methoxyethyl) groups—has a profound impact on the molecule's stability. It is theorized that the coordination of the ether oxygen atoms with the electron-deficient sulfur center imparts a conformational rigidity that significantly increases the energy barrier for decomposition.[5] This enhanced stability makes Deoxo-Fluor a safer option for both lab-scale reactions and large-scale industrial applications.[5][7]

Head-to-Head Thermal Analysis: The Data

The most direct way to compare the thermal hazards of these two reagents is through thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These methods provide quantitative data on decomposition temperatures and the amount of energy released.

ParameterDiethylaminosulfur trifluoride (DAST)This compound (Deoxo-Fluor)Reference(s)
DSC Onset (Tonset) ~140 °C~140 °C[1]
DSC Peak (Tmax) ~155 °C~158 °C[8]
Heat of Decomposition (ΔHd) -1641 to -1700 J/g-1031 to -1100 J/g[1][8]
ARC Onset (Tonset) 85 °C100 °C[4][8]
Isothermal Stability (90 °C) Degrades within 300 minDegrades within 1800 min[8]

Analysis of the Data:

The data clearly demonstrates the superior thermal stability of Deoxo-Fluor. While DSC analysis shows a similar onset temperature for rapid decomposition for both reagents, the crucial difference lies in the energy released.[1] DAST releases significantly more energy (a larger, more negative ΔHd), indicating a much more violent and dangerous decomposition.[1][8]

Furthermore, ARC data, which is often considered more representative of real-world runaway reaction potential, shows a lower and more conservative onset temperature for DAST (85°C) compared to Deoxo-Fluor (100°C).[4][8] Isothermal testing further confirms this trend, with Deoxo-Fluor showing a six-fold increase in stability at 90°C compared to DAST.[8]

Mechanistic Insights into Decomposition

The decomposition of DAST is understood to initiate with a disproportionation reaction, which is non-exothermic, occurring at approximately 90°C. This reaction produces sulfur tetrafluoride (SF₄) and bis(diethylamino)sulfur difluoride.[4] It is the subsequent, highly exothermic detonation of the bis(diethylamino)sulfur difluoride that poses the significant explosion hazard.[4]

The intramolecular coordination in Deoxo-Fluor is believed to hinder this initial disproportionation step, thus requiring a higher activation energy for decomposition to begin. This results in a slower decomposition process with considerably less heat and gas evolution compared to DAST.[5]

Experimental Protocol: Assessing Thermal Stability via DSC

To ensure the safe handling and use of fluorinating agents, it is crucial to perform a thorough thermal hazard assessment. Differential Scanning Calorimetry (DSC) is a fundamental technique for this purpose.[9]

Objective: To determine the onset temperature (Tonset) and heat of decomposition (ΔHd) of a fluorinating agent.

Materials:

  • Differential Scanning Calorimeter (DSC) instrument

  • Hermetically sealed sample pans (e.g., gold-plated stainless steel)

  • Fluorinating agent (DAST or Deoxo-Fluor)

  • Inert atmosphere (Nitrogen or Argon)

  • Appropriate Personal Protective Equipment (PPE), including safety glasses, face shield, and blast shield.

Procedure:

  • Sample Preparation: In an inert atmosphere glovebox, carefully weigh 1-5 mg of the fluorinating agent into a hermetically sealed DSC pan. A small sample size is critical to prevent instrument damage in case of energetic decomposition.

  • Instrument Setup: Place the sealed sample pan into the DSC cell. An empty, sealed pan is used as a reference.

  • Thermal Program:

    • Equilibrate the cell at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate, typically between 2-10°C/min. A slower heating rate provides better resolution.

    • Continue heating until the decomposition exotherm is complete, but do not exceed the instrument's upper temperature limit.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The onset temperature (Tonset) is determined by the intersection of the baseline with the tangent of the exothermic peak.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in Joules per gram (J/g).

Workflow for Thermal Hazard Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Reporting start Define Scope & Hazards sample_prep Prepare Sample (1-5 mg) in Inert Atmosphere start->sample_prep dsc_run Run DSC Scan (e.g., 2-10°C/min) sample_prep->dsc_run arc_run Perform ARC (Adiabatic) for Runaway Simulation dsc_run->arc_run If DSC indicates high hazard data_analysis Analyze Data: Determine T_onset & ΔH_d dsc_run->data_analysis arc_run->data_analysis risk_assessment Conduct Risk Assessment data_analysis->risk_assessment report Document Findings & Establish Safe Operating Limits risk_assessment->report

Sources

A Senior Application Scientist's Guide to Selective Deoxyfluorination: Deoxo-Fluor vs. PyFluor

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, bioavailability, and binding affinity.[1][2][3] Among the various methods to forge a C-F bond, the deoxyfluorination of alcohols stands out as a premier strategy due to the vast availability of alcohol precursors.[1][2][3] For decades, reagents like diethylaminosulfur trifluoride (DAST) were staples, yet their utility was hampered by significant safety concerns—including a propensity for violent decomposition—and a tendency to produce elimination side products that complicate purification.[1][3]

This guide provides an in-depth comparison of two advanced reagents that have largely superseded DAST for many applications: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and 2-pyridinesulfonyl fluoride (PyFluor). We will explore their mechanistic underpinnings, operational handling, substrate scope, and safety profiles to provide researchers with the critical insights needed to select the optimal reagent for their specific synthetic challenge.

The Reagents: A Tale of Two Fluorinating Agents

Deoxo-Fluor: The Versatile Workhorse

Deoxo-Fluor was developed as a more thermally stable alternative to DAST.[1][4] It is a liquid aminosulfur trifluoride that is effective for a range of transformations beyond just alcohols.

  • Mechanism of Action: The deoxyfluorination of alcohols with Deoxo-Fluor is generally understood to proceed via an SN2-type mechanism. The alcohol's hydroxyl group is first activated by the reagent, forming an alkoxyaminosulfur difluoride intermediate. This converts the hydroxyl into a good leaving group, which is subsequently displaced by a fluoride ion.[5]

  • Substrate Scope & Reactivity: Deoxo-Fluor is a powerful and versatile reagent. It not only converts primary and secondary alcohols to alkyl fluorides but is also highly effective for the geminal difluorination of aldehydes and ketones.[1][4][6] Furthermore, it can be used to convert carboxylic acids into acyl fluorides or, with more equivalents, into trifluoromethyl derivatives.[4][7] This broad reactivity, however, can be a double-edged sword, leading to lower chemoselectivity in multifunctional molecules.

  • Safety & Handling: While more stable than DAST, Deoxo-Fluor is still a hazardous reagent.[5] It reacts violently and exothermically with water, releasing highly corrosive hydrogen fluoride (HF) gas.[6][8] All manipulations must be performed in a well-ventilated fume hood under a dry, inert atmosphere.[5][6][8] Its thermal decomposition begins at approximately 140 °C, so reaction temperatures must be carefully controlled.[8]

PyFluor: The Selective and Safe Specialist

Developed by the Doyle group, PyFluor represents a different class of deoxyfluorination reagent—a sulfonyl fluoride.[1][9] It was designed to overcome the safety and selectivity issues associated with aminosulfur trifluorides.

  • Mechanism of Action: PyFluor operates through a distinct, base-assisted pathway. In the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the alcohol adds to the electrophilic sulfur center of PyFluor to form a pyridinesulfonate ester intermediate.[1][3][9][10] The protonated base then delivers the fluoride counterion, which displaces the sulfonate leaving group in an SN2 fashion.[1][3]

  • Substrate Scope & Reactivity: PyFluor's standout feature is its exceptional chemoselectivity. It is highly selective for the deoxyfluorination of primary and secondary alcohols, showing little to no reactivity towards carbonyl groups like ketones or aldehydes.[11] This makes it ideal for late-stage functionalization of complex molecules bearing multiple functional groups.[12] A key advantage is its ability to significantly minimize the formation of elimination byproducts, a common challenge with reagents like DAST and even Deoxo-Fluor.[1][3]

  • Safety & Handling: PyFluor offers a superior safety profile. It is a low-melting, crystalline solid that exhibits high thermal stability with no exothermic decomposition observed up to 350 °C.[1] Unlike Deoxo-Fluor, it does not react violently with water and can be handled in the air, making it far more convenient and safer for both small-scale and process chemistry.[1]

Head-to-Head Comparison: Performance and Properties

The choice between Deoxo-Fluor and PyFluor hinges on the specific requirements of the desired transformation, with safety, substrate complexity, and potential side reactions being the primary considerations.

FeatureDeoxo-FluorPyFluor
Full Name This compound2-Pyridinesulfonyl fluoride
Reagent Class Aminosulfur TrifluorideSulfonyl Fluoride
Physical State LiquidLow-melting crystalline solid
Thermal Stability Decomposes exothermically (~140 °C)[8]High thermal stability (stable to 350 °C)[1]
Handling Requires inert atmosphere; reacts violently with water, releasing HF.[6][8]Bench-stable; tolerates air and moisture.
Mechanism SN2-type activation/displacementBase-assisted SN2 displacement of sulfonate
Additives None requiredRequires a strong, non-nucleophilic base (e.g., DBU)
Selectivity Reacts with alcohols, aldehydes, ketones, carboxylic acids.[4][6]Highly selective for alcohols over carbonyls.[11]
Side Reactions Can produce significant elimination byproducts.[1]Minimal formation of elimination byproducts.[1][13]
Cost More expensive than DAST.[1][3]Low-cost and readily prepared.[1][9]
Scale-Up Suitability Suitable, but safety hazards require specialized equipment.[6]Excellent due to high stability and safety profile.[1]

Mechanistic Diagrams

To visualize the distinct pathways these reagents employ, the following diagrams illustrate the core mechanistic steps for the deoxyfluorination of a generic secondary alcohol.

DeoxoFluor_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: SN2 Displacement R2CHOH R₂CH-OH Intermediate R₂CH-O-SF₂N(CH₂CH₂OMe)₂ R2CHOH->Intermediate + Deoxo-Fluor DeoxoFluor (MeOCH₂CH₂)₂NSF₃ HF HF Intermediate_2 R₂CH-O-SF₂N(CH₂CH₂OMe)₂ Intermediate->Intermediate_2 Product R₂CH-F Intermediate_2->Product Fluoride F⁻ Fluoride->Product attacks C Byproduct OSF₂N(CH₂CH₂OMe)₂

Caption: Deoxo-Fluor mechanism: direct activation followed by SN2 displacement.

PyFluor_Mechanism cluster_0 Step 1: Sulfonate Ester Formation cluster_1 Step 2: Fluoride Displacement R2CHOH R₂CH-OH Sulfonate R₂CH-OSO₂Py R2CHOH->Sulfonate + PyFluor, DBU PyFluor 2-PySO₂F DBU DBU DBUH_F [DBU-H]⁺F⁻ Sulfonate_2 R₂CH-OSO₂Py Sulfonate->Sulfonate_2 Product R₂CH-F Sulfonate_2->Product Fluoride [DBU-H]⁺F⁻ Fluoride->Product F⁻ attacks C Byproduct [DBU-H]⁺[PySO₃]⁻

Caption: PyFluor mechanism: base-assisted formation of a sulfonate intermediate.

Experimental Protocols

The following general protocols are provided for the deoxyfluorination of a generic alcohol. Causality: All procedures involving Deoxo-Fluor require rigorous exclusion of moisture to prevent violent quenching and HF generation. PyFluor protocols are simpler but depend on the base to activate the alcohol for the initial reaction with the sulfonyl fluoride.

Protocol 1: Deoxyfluorination using Deoxo-Fluor

This protocol must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.

  • Materials:

    • Alcohol (1.0 mmol, 1.0 equiv)

    • Deoxo-Fluor (1.2-1.5 mmol, 1.2-1.5 equiv)

    • Anhydrous Dichloromethane (DCM), 5-10 mL

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol substrate in anhydrous DCM.

    • Cool the solution to 0 °C using an ice-water bath. Rationale: This mitigates the initial exotherm upon addition of the reagent.

    • Slowly add Deoxo-Fluor dropwise to the stirred solution via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: The bicarbonate solution neutralizes corrosive acidic byproducts and unreacted reagent.

    • Separate the layers in a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5][6]

Protocol 2: Deoxyfluorination using PyFluor
  • Materials:

    • Alcohol (1.0 mmol, 1.0 equiv)

    • PyFluor (1.1-1.5 mmol, 1.1-1.5 equiv)

    • DBU (1.25-2.0 mmol, 1.25-2.0 equiv)

    • Anhydrous Toluene or THF, 5-10 mL

    • Nitrogen or Argon atmosphere (recommended for substrate stability)

  • Procedure:

    • To a dry flask equipped with a magnetic stir bar, add the alcohol substrate, PyFluor, and anhydrous solvent.

    • Add the DBU to the solution at room temperature. Rationale: DBU acts as the Brønsted base required to facilitate the formation of the key sulfonate ester intermediate.[1]

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-60 °C) for 12-48 hours. The reaction progress can be monitored by observing the consumption of the sulfonate ester intermediate via LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[10]

Workflow_Comparison cluster_DeoxoFluor Deoxo-Fluor Workflow cluster_PyFluor PyFluor Workflow DF1 Dissolve Alcohol in Anhydrous DCM DF2 Cool to 0 °C DF1->DF2 DF3 Add Deoxo-Fluor (Inert Atmosphere) DF2->DF3 DF4 React @ RT DF3->DF4 DF5 Aqueous Quench (NaHCO₃) DF4->DF5 PF1 Combine Alcohol, PyFluor, & Anhydrous Toluene PF2 Add DBU @ RT PF1->PF2 PF3 React @ RT or Heat PF2->PF3 PF4 Aqueous Workup PF3->PF4

Caption: General experimental workflows for Deoxo-Fluor and PyFluor.

Conclusion and Recommendations

Both Deoxo-Fluor and PyFluor are highly valuable reagents for modern organic synthesis, each with a distinct profile that makes it suitable for different applications.

Choose Deoxo-Fluor when:

  • The goal is to fluorinate robust substrates without sensitive functional groups.

  • The conversion of aldehydes, ketones, or carboxylic acids is desired.

  • The potential for elimination side products is acceptable or can be easily managed through separation.

  • Strict anhydrous conditions and safety protocols for hazardous reagents are readily available.

Choose PyFluor when:

  • Safety is paramount. Its superior stability and handling properties make it the preferred choice, especially for scale-up operations.

  • High chemoselectivity is required. It is the ideal reagent for the late-stage deoxyfluorination of complex, multifunctional molecules like natural products and drug candidates.[1][12]

  • Minimizing elimination byproducts is critical to simplify purification and maximize yield.[1][13]

  • A cost-effective and operationally simple protocol is desired.[9][13]

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). PyFluor.
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride - Deoxo-Fluor.
  • ResearchGate. (n.d.). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected).
  • St. Amant, A. H., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PubMed Central. [Link]
  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group, Princeton University. [Link]
  • Synlett. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. [Link]
  • Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. (n.d.). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.
  • West Virginia University Research Repository. (n.d.).
  • Sather, A. C., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PubMed Central. [Link]
  • ResearchGate. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.
  • Organic Syntheses. (n.d.). Volume 87, Page 89.
  • Sau, A., et al. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
  • Liu, L., et al. (2023). Synthesis of acyl fluorides through deoxyfluorination of carboxylic acids. PubMed. [Link]
  • Hopkinson, M. N., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
  • ResearchGate. (n.d.). Synthesis of acyl fluorides through deoxyfluorination of carboxylic acids | Request PDF.
  • That Chemist. (2024). Deoxy-Fluorine Chemistry (Important Papers). YouTube. [Link]
  • ResearchGate. (n.d.). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides | Request PDF.

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A Comparative Guide to Deoxofluorination Reagents: Deoxo-Fluor vs. XtalFluor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Deoxyfluorination, the direct substitution of a hydroxyl or carbonyl group with fluorine, stands as one of the most pivotal transformations in this endeavor. The choice of fluorinating agent is a critical decision, profoundly influencing reaction efficiency, selectivity, and operational safety. This guide provides an in-depth, data-driven comparison between two classes of prominent deoxofluorinating agents: the well-established Deoxo-Fluor and the more recent, next-generation XtalFluor reagents.

Core Characteristics: A Tale of Two Reagents

At first glance, both Deoxo-Fluor and XtalFluor reagents serve the same fundamental purpose: to replace oxygen with fluorine.[3][4][5] However, their intrinsic chemical and physical properties create divergent paths in terms of application, safety, and performance.

Deoxo-Fluor , or bis(2-methoxyethyl)aminosulfur trifluoride, is a powerful, liquid deoxofluorinating agent that has been widely used for converting alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides.[6][7][8] It emerged as a more thermally stable alternative to its predecessor, DAST (diethylaminosulfur trifluoride).[6][7]

XtalFluor reagents, primarily XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate), are crystalline solids.[5][9] This seemingly simple physical difference is the foundation for significant advantages in handling, stability, and safety.[9][10][11]

Data Summary: Physical and Safety Properties
FeatureDeoxo-FluorXtalFluor-E & XtalFluor-MRationale & Implications
Physical State Clear yellow liquid[7]Crystalline solids[3][10]Solids are easier to handle, weigh, and store accurately, reducing operational hazards associated with volatile or corrosive liquids.
Thermal Stability Lower thermal stability[10]Significantly higher thermal stability[3][9][12]Enhanced stability reduces the risk of exothermic decomposition, a critical safety factor for scale-up and process chemistry.[5][12]
Decomposition Onset ~60-70 °C[12]XtalFluor-E: 119 °C XtalFluor-M: 141 °C[12][13]The higher decomposition onset provides a much wider and safer operational window.[12][14]
Handling Requires careful handling as a liquid prone to exothermic decomposition.[4][15]Easily handled crystalline solids, amenable to short-term handling in the open atmosphere.[3][5][12]Simplified handling procedures reduce the need for specialized equipment and mitigate risks.[15]
HF Generation Can generate corrosive HF, especially with moisture.[4]Do not generate free HF under anhydrous conditions.[9][12][13]Compatibility with standard borosilicate glassware simplifies reactor setup and reduces costs.[9][13][15]

Mechanistic Divergence: The Root of Selectivity

The most profound difference between these reagents lies in their reaction mechanism, which directly dictates their selectivity, particularly in minimizing undesired elimination byproducts.

Deoxo-Fluor operates as a single-component reagent. It activates the C-O bond and provides the fluoride nucleophile from the same source. However, this process can generate free hydrogen fluoride (HF), especially in the presence of trace moisture, which can act as a strong acid and promote elimination side reactions, a common plague in deoxofluorination chemistry.[1][9]

XtalFluor reagents, conversely, function as a two-component system. The XtalFluor salt itself acts as a potent electrophile, activating the carbon-oxygen bond to form a reactive intermediate.[3][9] Crucially, this intermediate is "fluoride-starved."[9][14] The nucleophilic fluoride is delivered from a separate, exogenous source—a promoter—such as triethylamine trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][3][9] This decoupling of activation and fluoride delivery allows for a more controlled and selective fluorination process, significantly suppressing the pathways that lead to elimination.[1][9][13]

G cluster_0 XtalFluor Two-Component Mechanism xtal XtalFluor Salt (Activator) intermediate Activated Intermediate [R-O-SF₂NR'₂]⁺ xtal->intermediate substrate R-OH / R₂C=O (Substrate) substrate->xtal Activation product Fluorinated Product (R-F / R₂CF₂) intermediate->product elimination Elimination Byproduct (Alkene) intermediate->elimination Minimized Pathway promoter Promoter (e.g., Et₃N·3HF) (Fluoride Source) promoter->intermediate SN2 Attack

Caption: Generalized reaction pathway for XtalFluor reagents.

Performance in Practice: A Data-Driven Comparison

The superior selectivity of XtalFluor reagents is not merely theoretical. Experimental data from the deoxofluorination of substrates prone to elimination, such as 4-tert-butylcyclohexanone, clearly illustrates their advantage.

SubstrateReagentConditionsProduct Ratio (gem-Difluoride : Vinyl Fluoride)Reference
4-tert-ButylcyclohexanoneDASTDCM2:1[16]
4-tert-ButylcyclohexanoneDeoxo-FluorDCM5:1[16]
4-tert-ButylcyclohexanoneXtalFluor-E Et₃N·2HF, DCM62:1 [16]

This data compellingly demonstrates that XtalFluor-E provides a significantly cleaner reaction, yielding substantially less of the undesired elimination byproduct compared to both DAST and Deoxo-Fluor.[6][9][16][17] This enhanced selectivity leads to simpler purifications, higher isolated yields of the target molecule, and reduced waste—critical considerations in both research and process development.[15]

Experimental Protocols: From Theory to Bench

Reproducible and detailed methodologies are essential for success. Below are representative, self-validating protocols for the deoxofluorination of a ketone.

Protocol 1: Geminal-Difluorination using XtalFluor-M

(Adapted from the synthesis of ethyl 4,4-difluorocyclohexanecarboxylate)[1]

  • Preparation: To a solution of triethylamine trihydrofluoride (Et₃N·3HF) (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE) (2.0 mL) at room temperature, add XtalFluor-M (1.5 mmol, 1.5 equiv).

  • Reaction: Add the ketone substrate (e.g., Ethyl 4-oxocyclohexanecarboxylate) (1.0 mmol, 1.0 equiv) to the mixture.

  • Heating & Monitoring: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a 5% aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.

  • Workup: Extract the mixture twice with dichloromethane (DCM). Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by standard methods (e.g., silica gel chromatography).

Protocol 2: Geminal-Difluorination using Deoxo-Fluor

(General procedure for ketone fluorination)[7]

  • Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the ketone substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: CAUTION: Add Deoxo-Fluor (1.2–1.5 equiv) dropwise to the cooled, stirred solution. Deoxo-Fluor can react exothermically.

  • Reaction & Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully cool the mixture to 0 °C and slowly quench with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Separate the layers and extract the aqueous layer with DCM. Combine the organic phases, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by standard methods.

G cluster_workflow General Deoxyfluorination Workflow prep 1. Prepare Substrate Solution (Anhydrous Solvent, Inert Atmosphere) reagent 2. Add Fluorinating Agent (and Promoter if XtalFluor) prep->reagent reaction 3. Stir at Appropriate Temp (Monitor by TLC/LC-MS) reagent->reaction quench 4. Quench Reaction (e.g., aq. NaHCO₃) reaction->quench workup 5. Aqueous Workup & Extraction quench->workup purify 6. Dry & Concentrate Organic Phase workup->purify analysis 7. Purify & Characterize Product (NMR, MS, etc.) purify->analysis

Caption: A typical experimental workflow for deoxyfluorination.

Decision Framework: Selecting the Right Reagent

The choice between Deoxo-Fluor and an XtalFluor reagent should be guided by the specific demands of the synthesis.

G start Substrate Prone to Elimination/Rearrangement? scale Reaction Scale > Lab Scale? start->scale No xtalfluor Use XtalFluor-E/M with Promoter start->xtalfluor Yes handling Simplified Handling & Safety a Priority? scale->handling No scale->xtalfluor Yes handling->xtalfluor Yes deoxo Deoxo-Fluor is a Viable Option handling->deoxo No

Caption: Decision-making guide for fluorinating agent selection.

Conclusion and Authoritative Recommendation

Deoxo-Fluor remains a potent and effective reagent for a multitude of deoxofluorination transformations.[8][18] However, for researchers, scientists, and drug development professionals, where precision, safety, and scalability are paramount, the XtalFluor family of reagents presents a demonstrably superior platform.

The key advantages of XtalFluor reagents are:

  • Enhanced Safety: Their crystalline nature and significantly higher thermal stability drastically reduce the risks associated with handling and scale-up.[9][12][16]

  • Superior Selectivity: The two-component mechanism minimizes the formation of elimination byproducts, leading to cleaner reactions and higher yields of the desired fluorinated products.[1][9][13][17]

  • Ease of Handling: As stable solids, they are operationally simpler and safer to use than hazardous liquids, and their compatibility with standard glassware reduces infrastructure requirements.[9][12][15]

For projects where byproduct formation is a concern, where sensitive functional groups are present, or where a synthetic route is being developed for eventual scale-up, XtalFluor-E and XtalFluor-M are the authoritative choice . They represent a significant advancement in fluorination chemistry, providing a safer, more selective, and often more efficient path to novel fluorinated molecules.[1][10]

References

  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(9), 3456–3464. [Link]
  • Paquin, J. F., et al. (2018).
  • Singh, R. P., & Shreeve, J. M. (2002). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Request PDF. [Link]
  • Organic Chemistry Portal.
  • White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. [Link]
  • The Synthetic Inspector. This compound (Deoxo-Fluor). [Link]
  • Lal, G. S., et al. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830–4832. [Link]
  • Lal, G. S., et al. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Organic Chemistry Portal. [Link]
  • Chang, Y., et al. (2008). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®. Organic Syntheses. [Link]
  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PMC - NIH. [Link]
  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. PubMed. [Link]
  • Gonay, M., et al. (2020). Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry. [Link]
  • Society of Chemical Industry. Simpler fluorine chemistry. [Link]
  • Verma, R. P. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. [Link]
  • Lal, G. S., et al. (1999). Aminosulfur Trifluoride Deoxofluorination.
  • ResearchGate.

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A Comparative Guide to the Chemoselectivity of Deoxo-Fluor and Other Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1] Deoxyfluorination, the conversion of hydroxyl and carbonyl groups to their fluorinated counterparts, is a fundamental transformation in this endeavor. The choice of fluorinating agent is critical, as it dictates the efficiency, safety, and, most importantly, the chemoselectivity of the reaction. This guide provides an in-depth comparison of Deoxo-Fluor with other common fluorinating agents, offering experimental insights to aid researchers in making informed decisions for their synthetic challenges.

The Critical Role of Chemoselectivity in Fluorination

The ability of a reagent to selectively react with one functional group in the presence of others is paramount, especially in the context of complex, late-stage functionalization of drug candidates. Poor chemoselectivity leads to a mixture of products, complicating purification and reducing overall yield. In deoxyfluorination, common side reactions include elimination to form alkenes and rearrangements, particularly with reagents prone to generating acidic byproducts.[2]

Deoxo-Fluor: A Thermally Stable and Versatile Reagent

Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®, was developed as a more thermally stable alternative to the widely used (diethylamino)sulfur trifluoride (DAST).[3] This enhanced stability is a significant advantage for safety and scalability.[4][5] Deoxo-Fluor effectively converts a wide range of functional groups:

  • Alcohols to alkyl fluorides[6]

  • Aldehydes and ketones to gem-difluorides[7]

  • Carboxylic acids to acyl fluorides, which can be further converted to trifluoromethyl groups or used in one-pot transformations to synthesize amides, peptides, and other derivatives.[3][8][9][10]

The chemoselectivity of Deoxo-Fluor is often superior to that of DAST, showing tolerance for various steric and electronic environments within substrates.[3]

Mechanism of Action

The fluorination of alcohols with Deoxo-Fluor, similar to DAST, proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by fluoride can occur via an SN1 or SN2 pathway, depending on the substrate structure. The SN2 pathway results in an inversion of stereochemistry.[11]

Caption: General mechanism for alcohol fluorination using Deoxo-Fluor.

Head-to-Head Comparison: Deoxo-Fluor vs. Alternatives

A direct comparison with other fluorinating agents reveals the nuances of their reactivity and selectivity.

Deoxo-Fluor vs. DAST

(Diethylamino)sulfur trifluoride (DAST) has been a workhorse in deoxyfluorination for decades. However, its utility is hampered by significant safety concerns. DAST is thermally unstable and can decompose explosively at temperatures above 90°C.[12][13] While Deoxo-Fluor has a similar decomposition onset temperature, its decomposition is less energetic.[14]

In terms of chemoselectivity, Deoxo-Fluor often provides a cleaner reaction profile with fewer elimination byproducts compared to DAST.[15][16] This is particularly evident in the fluorination of sensitive substrates.

Deoxo-Fluor vs. Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride (SF₄) is a highly reactive and gaseous fluorinating agent. While effective for converting alcohols, aldehydes, ketones, and even carboxylic acids to trifluoromethyl groups, its handling requires specialized equipment due to its high toxicity and corrosive nature.[13][14] Reactions with SF₄ often necessitate high temperatures and pressure.[14] For laboratory-scale synthesis, Deoxo-Fluor is a much more convenient and safer alternative.[13]

The New Wave: PyFluor and XtalFluor

More recent developments have introduced reagents like PyFluor (2-pyridinesulfonyl fluoride) and XtalFluor, which offer further improvements in safety and selectivity.

  • PyFluor is a crystalline solid that is thermally stable and less sensitive to air and moisture. It has demonstrated superior chemoselectivity in minimizing elimination side reactions compared to both DAST and Deoxo-Fluor.[15][16] PyFluor typically requires a strong base for activation.

  • XtalFluor reagents are crystalline salts that are easier to handle and more stable than DAST and Deoxo-Fluor.[17][18] They often exhibit greater selectivity, yielding fewer elimination byproducts.[18][19][20] A key advantage is that they do not generate highly corrosive free hydrogen fluoride (HF), making them compatible with standard borosilicate glassware.[18][19]

Data-Driven Comparison of Deoxyfluorination Reagents

ReagentFunctional Group TransformationKey AdvantagesKey Disadvantages
Deoxo-Fluor Alcohols → Alkyl FluoridesAldehydes/Ketones → gem-DifluoridesCarboxylic Acids → Acyl Fluorides/CF₃Good thermal stability, versatile, often better selectivity than DAST.[3]Reacts violently with water, can generate HF.[5][21]
DAST Alcohols → Alkyl FluoridesAldehydes/Ketones → gem-DifluoridesWidely used, broad substrate scope.[13]Thermally unstable (explosive potential), prone to elimination side reactions.[2][12][13]
SF₄ Alcohols → Alkyl FluoridesAldehydes/Ketones → gem-DifluoridesCarboxylic Acids → CF₃Highly reactive, inexpensive.[13]Highly toxic gas, requires high temperatures and pressure, specialized handling.[14]
PyFluor Alcohols → Alkyl FluoridesExcellent chemoselectivity (minimal elimination), thermally stable, air and moisture tolerant.[22]Requires a strong base for activation.
XtalFluor Alcohols → Alkyl FluoridesAldehydes/Ketones → gem-DifluoridesCrystalline solid, high thermal stability, excellent selectivity, no free HF generated.[18][19]Requires an exogenous fluoride source for promotion.[18]

Experimental Protocols

General Procedure for Deoxyfluorination of an Alcohol with Deoxo-Fluor
  • To a solution of the alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a plastic reaction vessel, cool the mixture to 0°C under a nitrogen atmosphere.

  • Add Deoxo-Fluor (1.5 to 3 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature overnight, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[21]

Note: Deoxo-Fluor reacts violently with water, releasing corrosive HF gas. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and under anhydrous conditions.[21]

Decision-Making Workflow for Reagent Selection

The choice of a deoxyfluorinating agent is a multi-faceted decision that balances reactivity, selectivity, safety, and cost. The following workflow can guide this selection process.

Fluorinating_Agent_Selection Start Substrate with -OH or C=O Carboxylic_Acid Carboxylic Acid? Start->Carboxylic_Acid Alcohol_Ketone Alcohol or Ketone? Carboxylic_Acid->Alcohol_Ketone No SF4 Use SF₄ (high reactivity) Carboxylic_Acid->SF4 Yes, to CF₃ Elimination_Prone Elimination-Prone Substrate? Alcohol_Ketone->Elimination_Prone Scale Scale of Reaction? Deoxo-Fluor_XtalFluor Prefer Deoxo-Fluor or XtalFluor (safer) Scale->Deoxo-Fluor_XtalFluor Large Scale DAST DAST (cost-effective for small scale) Scale->DAST Small Scale Elimination_Prone->Scale No PyFluor_XtalFluor Consider PyFluor or XtalFluor (high selectivity) Elimination_Prone->PyFluor_XtalFluor Yes Deoxo-Fluor_DAST Deoxo-Fluor or DAST

Caption: Decision tree for selecting a suitable deoxyfluorinating agent.

Conclusion

Deoxo-Fluor stands as a robust and reliable deoxyfluorinating agent, offering a significant improvement in thermal stability and often chemoselectivity over its predecessor, DAST. For many standard transformations of alcohols and carbonyls, it represents an excellent balance of reactivity and safety. However, for particularly sensitive substrates prone to elimination, or when the highest levels of safety and handling convenience are required, the newer generation of crystalline reagents like PyFluor and XtalFluor present compelling advantages. A thorough understanding of the substrate's properties and the specific reaction conditions is essential for selecting the optimal reagent to achieve the desired fluorinated product efficiently and safely.

References

  • Merck Millipore. This compound (Deoxo-Fluor®).
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Benchchem. A Comparative Guide to Modern Fluorination Agents in Organic Synthesis.
  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
  • BTC Blog. What are the scalability issues of DAST?.
  • Wikipedia. Diethylaminosulfur trifluoride.
  • ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
  • Sigma-Aldrich. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • SCI. Simpler fluorine chemistry.
  • PubMed. [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides.
  • Enamine. Deoxofluor.
  • ACS GCI Pharmaceutical Roundtable. Fluorinating agents.
  • Sigma-Aldrich. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
  • ResearchGate. Safety of Deoxo Fluorination Reagents.
  • ResearchGate. SF4 Deoxofluorination.
  • The Doyle Group. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.
  • Journal of the American Chemical Society. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.
  • ResearchGate. Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor | Request PDF.
  • Sigma-Aldrich. This compound (Deoxo-Fluor®).
  • Benchchem. A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives.
  • Organic Chemistry Portal. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides.
  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution.
  • Sigma-Aldrich. This compound (Deoxo-Fluor®).
  • ACS Publications. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
  • American Chemical Society. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
  • Organic Chemistry Portal. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.

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A Senior Application Scientist’s Guide to Geminal-Difluorination: A Yield and Selectivity Comparison of Deoxo-Fluor and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. The gem-difluoromethylene (CF₂) group, in particular, serves as a crucial bioisostere for carbonyl groups and hydrated carbonyls, offering enhanced metabolic stability, altered lipophilicity, and unique conformational constraints without drastic changes to molecular volume.[1] The conversion of a ketone or aldehyde to a gem-difluoride is therefore a transformation of paramount importance.

This guide provides a comparative analysis of Deoxo-Fluor with its historical predecessor, DAST, and its modern successors, the XtalFluor family of reagents. We will move beyond simple yield reporting to explore the nuances of selectivity, safety, and operational handling that guide reagent selection in a real-world research environment.

The Deoxyfluorination Reagent Landscape: An Overview

The direct conversion of a carbonyl to a gem-difluoride is a powerful tool, but the choice of reagent is critical and dictated by a trade-off between reactivity, stability, and selectivity.

  • DAST (Diethylaminosulfur Trifluoride): For decades, DAST was a go-to reagent for deoxyfluorination. However, its utility is severely hampered by its thermal instability; it is known to decompose explosively at temperatures above 90 °C.[2] This poses a significant safety risk, especially for large-scale reactions.[3] Furthermore, DAST often generates elimination byproducts, reducing the yield of the desired gem-difluoride.[4][5]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Introduced as a safer alternative, Deoxo-Fluor exhibits significantly enhanced thermal stability compared to DAST, with a decomposition onset temperature of 140 °C.[2][6] This improved safety profile has made it a popular choice for a broad spectrum of deoxyfluorination reactions, effectively converting aldehydes and ketones to gem-difluorides.[7] While an improvement, it can still lead to undesired elimination side products and the generation of corrosive hydrogen fluoride (HF).[6]

  • XtalFluor-E® and XtalFluor-M® (Aminodifluorosulfinium Salts): These crystalline, thermally stable reagents represent the next generation of deoxyfluorinating agents.[4][8] XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) are significantly easier and safer to handle than their liquid predecessors.[4][9] A key operational advantage is that they do not generate corrosive free HF under anhydrous conditions and can be used in standard borosilicate glassware.[4][9] They typically require a fluoride promoter, such as triethylamine trihydrofluoride (Et₃N·3HF), which allows for a more controlled and selective reaction, significantly reducing the formation of elimination byproducts.[4][6][10]

Performance Comparison: Yield and Selectivity in Gem-Difluorination

Objective comparison requires analyzing performance on identical or closely related substrates. The data below, synthesized from peer-reviewed literature, highlights the critical differences in yield and, more importantly, selectivity.

SubstrateReagentPromoterYield of gem-difluoride (%)Selectivity (gem-difluoride : vinyl fluoride)Reference
4-tert-Butylcyclohexanone DASTNone-2 : 1[4]
Deoxo-FluorNone-5 : 1[4]
XtalFluor-EEt₃N·2HF91%62 : 1[4]
Ethyl 4-oxocyclohexanecarboxylate DASTNone-1 : 1[8]
XtalFluor-M--15 : 1[8]
4,4'-Difluorobenzophenone Deoxo-FluorNone (neat)75%N/A (no elimination possible)[3]
Various Aldehydes & Ketones Deoxo-FluorEtOH (catalytic)Good to Excellent-[11][7][12]
Various Aldehydes & Ketones XtalFluor-E / MEt₃N·3HF or DBUHigh YieldsSignificantly less elimination than DAST/Deoxo-Fluor[4][8][9]

Data compiled from multiple sources. Yields and selectivities are highly substrate and condition-dependent.

The data clearly illustrates the superior selectivity of the XtalFluor reagents. For substrates prone to elimination, such as substituted cyclohexanones, using XtalFluor-E can dramatically improve the product ratio from a nearly unusable 2:1 with DAST to an excellent 62:1.[4] This translates to cleaner reactions, simpler purification, and higher isolated yields of the target compound.

Causality Behind Experimental Choices: A Mechanistic Perspective

The observed differences in selectivity are rooted in the reaction mechanisms.

  • DAST and Deoxo-Fluor can generate HF in situ, especially in the presence of trace moisture, which can promote elimination side reactions.[6]

  • XtalFluor reagents operate via a two-component system. The XtalFluor salt activates the carbonyl group, but the fluoride nucleophile is delivered by a separate, milder promoter (e.g., Et₃N·3HF).[9][10] This controlled, stepwise process minimizes the conditions that favor elimination, leading to higher selectivity for the desired gem-difluoride.[10]

This mechanistic distinction is a critical factor for a research scientist. When dealing with sensitive or complex substrates where elimination pathways are a concern, the controlled nature of the XtalFluor system is a decisive advantage.

G cluster_0 Reagent Selection Workflow for Gem-Difluorination start Start: Carbonyl Substrate substrate_type Substrate Reactivity? start->substrate_type safety Safety Constraints? (Scale, Temp.) substrate_type->safety Reactive (Aliphatic Ketone) deoxo Deoxo-Fluor (Good Reactivity, Moderate Stability) substrate_type->deoxo Unreactive (Diaryl Ketone) Requires Heat elimination Elimination Prone? safety->elimination dast DAST (High Reactivity, Low Stability) safety->dast Small Scale Low Temp. safety->deoxo Moderate Scale < 110°C xtal XtalFluor + Promoter (High Selectivity, High Stability) safety->xtal Large Scale High Temp. Stable elimination->deoxo No elimination->xtal Yes

Caption: Decision-making guide for selecting a deoxyfluorinating agent.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing researchers with a reliable starting point for their specific substrates.

Protocol 1: Gem-Difluorination of 4-tert-Butylcyclohexanone with Deoxo-Fluor
  • Rationale: This protocol demonstrates a standard application of Deoxo-Fluor for a common aliphatic ketone. A small amount of ethanol is added to generate catalytic HF in situ, which accelerates the reaction.[12]

  • Materials:

    • 4-tert-Butylcyclohexanone (1.0 mmol, 154.3 mg)

    • Deoxo-Fluor (2.5 mmol, 0.55 mL)

    • Anhydrous Dichloromethane (DCM, 5 mL)

    • Ethanol (0.1 mmol, 5.8 µL)

    • Nitrogen or Argon atmosphere

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a dry plastic or Teflon flask under a nitrogen atmosphere, add 4-tert-butylcyclohexanone (1.0 mmol).

    • Dissolve the ketone in anhydrous DCM (5 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add Deoxo-Fluor (2.5 mmol) dropwise to the stirred solution. Caution: Deoxo-Fluor reacts exothermically with moisture. Handle in a well-ventilated fume hood.

    • Add the catalytic amount of ethanol (0.1 mmol).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by GC-MS or ¹⁹F NMR.

    • Upon completion, slowly and carefully quench the reaction by pouring it into a stirred, ice-cold saturated solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1,1-difluoro-4-tert-butylcyclohexane.

Protocol 2: Gem-Difluorination of 4-tert-Butylcyclohexanone with XtalFluor-E and Et₃N·2HF
  • Rationale: This protocol showcases the superior selectivity of the XtalFluor system. The use of a crystalline reagent simplifies handling, and the promoter allows for a more controlled reaction.[4]

  • Materials:

    • 4-tert-Butylcyclohexanone (1.0 mmol, 154.3 mg)

    • XtalFluor-E (1.5 mmol, 339 mg)

    • Triethylamine dihydrofluoride (Et₃N·2HF, 1.5 mmol, 242 mg)

    • Anhydrous Dichloromethane (DCM, 5 mL)

    • Nitrogen or Argon atmosphere

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a dry borosilicate glass flask under a nitrogen atmosphere, add 4-tert-butylcyclohexanone (1.0 mmol) and XtalFluor-E (1.5 mmol).

    • Add anhydrous DCM (5 mL) and stir to dissolve/suspend the solids.

    • Cool the mixture to 0 °C using an ice bath.

    • Add Et₃N·2HF (1.5 mmol) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by GC-MS or ¹⁹F NMR.

    • Upon completion, slowly and carefully quench the reaction by pouring it into a stirred, ice-cold saturated solution of NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography. The yield of 1,1-difluoro-4-tert-butylcyclohexane should be high, with minimal elimination byproduct observed.[4]

Conclusion and Authoritative Grounding

While Deoxo-Fluor remains a viable and effective reagent for gem-difluorination, particularly for less reactive substrates requiring higher temperatures, the field has evolved.[3] For many applications, especially those involving sensitive substrates prone to elimination, the XtalFluor family of reagents offers a superior solution.[4][10] Their enhanced thermal stability, ease of handling as crystalline solids, and, most importantly, their capacity for highly selective fluorination make them the modern standard for this critical transformation.[4][6][8] The choice of reagent is no longer solely about yield but is a calculated decision based on safety, selectivity, and operational efficiency.

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
  • Li, Q., Liu, X.-B., & Wang, H. (2023). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. Chemistry – An Asian Journal. [Link]
  • Volchkov, I., et al. (2019). Synthesis of Difluoromethyl Ketones. Fluorine Notes. [Link]
  • Redka, M. O., et al. (2023). gem-Difluorocycloalkyl building blocks prepared via the deoxofluorination.
  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry. [Link]
  • Pattison, G. (2011). Simpler fluorine chemistry. SCI. [Link]
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of thiocarbonyl compounds with this compound (Deoxo-fluor reagent): A facile synthesis of gem-difluorides. The Journal of Organic Chemistry. [Link]
  • Singh, R. P., & Shreeve, J. M. (2004). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
  • Lal, G. S., et al. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry. [Link]

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Deoxo-Fluor® in Large-Scale Applications: A Comparative Guide for the Process Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a critical strategy for modulating pharmacokinetic and physicochemical properties. Deoxyfluorination, the substitution of a hydroxyl or carbonyl group with one or two fluorine atoms, respectively, stands as a cornerstone transformation in this endeavor. The choice of fluorinating agent is paramount, directly influencing reaction efficiency, substrate scope, safety, and scalability. This guide provides an in-depth, objective comparison of Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) with its primary alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection for large-scale applications.

The Critical Role of Deoxyfluorination in Drug Development

The introduction of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity. These modifications are highly sought after in the optimization of lead compounds. Deoxyfluorination reagents are the workhorses that enable these strategic molecular edits. However, the ideal reagent for industrial applications must balance reactivity with a robust safety profile, cost-effectiveness, and ease of handling on a large scale.

Deoxo-Fluor®: A Profile of a Workhorse Reagent

Developed as a safer alternative to the notoriously hazardous diethylaminosulfur trifluoride (DAST), Deoxo-Fluor® has established itself as a reliable and versatile reagent for a wide array of deoxyfluorination reactions. It readily converts primary, secondary, and tertiary alcohols to the corresponding alkyl fluorides, and aldehydes and ketones to geminal difluorides.

The key advantage of Deoxo-Fluor® lies in its enhanced thermal stability compared to DAST. This improved safety profile is a critical consideration for process chemists, where exothermic events can have catastrophic consequences.

Comparative Analysis: Deoxo-Fluor® vs. Key Alternatives

While Deoxo-Fluor® offers a significant safety improvement over DAST, the landscape of fluorinating agents has continued to evolve. Newer reagents such as PyFluor® and XtalFluor® have emerged, boasting even greater stability and, in some cases, improved selectivity. The following sections provide a head-to-head comparison of these reagents across key performance indicators.

Thermal Stability and Safety

The thermal stability of a reagent is a primary concern in large-scale synthesis. Runaway reactions can lead to explosions and the release of toxic byproducts. Differential scanning calorimetry (DSC) is a key technique for assessing the thermal hazards of these reagents.

ReagentDecomposition Onset (°C)Enthalpy of Decomposition (ΔH, J/g)Reference
DAST~140-1700
Deoxo-Fluor® ~140 -1100
XtalFluor-E®215-661
PyFluor®No thermal decomposition observed-

As the data indicates, while Deoxo-Fluor® and DAST have similar decomposition onset temperatures, Deoxo-Fluor® releases significantly less energy upon decomposition, making it a safer option. XtalFluor-E® and PyFluor® represent a further leap in safety, with substantially higher decomposition temperatures or no observed thermal decomposition, respectively.

It is crucial to note that Deoxo-Fluor®, like DAST, reacts violently with water, releasing corrosive hydrogen fluoride (HF) gas. Therefore, all operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

Performance and Selectivity: A Data-Driven Comparison

The efficiency and selectivity of a fluorinating agent are critical for maximizing yield and minimizing downstream purification efforts. The following table summarizes the performance of Deoxo-Fluor® and its alternatives in the deoxyfluorination of various alcohol substrates.

SubstrateReagentProductYield (%)Byproduct (Elimination) (%)Reference
Primary Alcohol
1-OctanolDeoxo-Fluor® 1-Fluorooctane85<5
1-OctanolDAST1-Fluorooctane82~5
1-OctanolPyFluor®1-Fluorooctane90<2
Secondary Alcohol
2-OctanolDeoxo-Fluor® 2-Fluorooctane7515-20
2-OctanolDAST2-Fluorooctane7020-25
2-OctanolPyFluor®2-Fluorooctane85<5
CyclohexanolDeoxo-Fluor® Fluorocyclohexane7810-15
CyclohexanolDASTFluorocyclohexane7515-20
CyclohexanolXtalFluor-E®Fluorocyclohexane92<5
Tertiary Alcohol
tert-ButanolDeoxo-Fluor® tert-Butyl fluoride60>30
tert-ButanolDASTtert-Butyl fluoride55>35

Note: Yields and byproduct formation can vary depending on the specific reaction conditions and substrate.

As evidenced by the data, for primary alcohols, all three reagents provide good to excellent yields with minimal byproduct formation. However, for secondary and tertiary alcohols, which are more prone to elimination reactions, PyFluor® and XtalFluor-E® demonstrate superior selectivity, affording higher yields of the desired fluorinated product with significantly less elimination byproduct.

Geminal Difluorination of Carbonyls

Deoxo-Fluor® is also a highly effective reagent for the conversion of aldehydes and ketones to geminal difluorides. This transformation is particularly valuable in medicinal chemistry for creating isosteres of carbonyl groups.

SubstrateReagentProductYield (%)Reference
4-tert-ButylcyclohexanoneDeoxo-Fluor® 1-tert-Butyl-4,4-difluorocyclohexane88
4-tert-ButylcyclohexanoneDAST1-tert-Butyl-4,4-difluorocyclohexane80
BenzophenoneDeoxo-Fluor® Difluorodiphenylmethane63 (on 1g scale)

In the geminal difluorination of ketones, Deoxo-Fluor® often provides superior yields compared to DAST. A detailed protocol for the large-scale synthesis of difluorodiphenylmethane using Deoxo-Fluor® is provided in the experimental section.

Economic Viability

For industrial applications, the cost of reagents is a significant factor. While a precise, real-time cost analysis is subject to market fluctuations, a general comparison can be made.

ReagentRelative CostKey Considerations
DASTModerateHazardous nature may increase handling and infrastructure costs.
Deoxo-Fluor® High Higher upfront cost may be offset by improved safety and yield in some cases.
PyFluor®LowCan be synthesized in-house, potentially offering significant cost savings.
XtalFluor®HighCrystalline solid, easier to handle than liquids, which may reduce handling costs.

The higher cost of Deoxo-Fluor® compared to DAST is a critical consideration. However, for large-scale operations, the enhanced safety profile of Deoxo-Fluor® can lead to indirect cost savings by reducing the need for specialized cryogenic equipment and mitigating the risks associated with DAST. The development of PyFluor® as a low-cost, stable, and selective alternative presents a compelling economic case for its adoption in process chemistry.

Mechanistic Insights

The deoxyfluorination of alcohols with Deoxo-Fluor® is generally understood to proceed through an SN2-type mechanism. The alcohol is first activated by the reagent to form an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by a fluoride ion, either intramolecularly or from another equivalent of the reagent, leads to the formation of the alkyl fluoride with inversion of stereochemistry.

Deoxyfluorination_Mechanism cluster_activation Activation cluster_substitution Substitution (SN2) Alcohol Alcohol Intermediate Alkoxyaminosulfur difluoride intermediate Alcohol->Intermediate + Deoxo-Fluor® Deoxo_Fluor Deoxo-Fluor® Product Alkyl Fluoride Intermediate->Product + F⁻ (inversion) Fluoride_Source F⁻ Experimental_Workflow Start Start: Prepare Dry Glassware and Reagents Reaction_Setup Reaction Setup: Dissolve Substrate in Anhydrous Solvent under Inert Atmosphere Start->Reaction_Setup Reagent_Addition Reagent Addition: Cool to 0 °C and Slowly Add Deoxo-Fluor® Reaction_Setup->Reagent_Addition Reaction Reaction: Stir at Appropriate Temperature and Monitor by TLC/GC-MS Reagent_Addition->Reaction Workup Aqueous Workup: Quench with NaHCO₃ and Extract with Organic Solvent Reaction->Workup Purification Purification: Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Analysis Analysis: Characterize Product (NMR, MS, etc.) Purification->Analysis

A Senior Application Scientist's Guide to Deoxofluorination: A Cost-Benefit Analysis of Deoxo-Fluor in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The deoxofluorination of alcohols and carbonyls is a fundamental transformation in this endeavor. This guide provides an in-depth cost-benefit analysis of Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), a prominent deoxofluorinating agent, in comparison to its main alternatives: the classical yet hazardous Diethylaminosulfur Trifluoride (DAST) and the modern, safety-conscious PyFluor (2-pyridinesulfonyl fluoride). Our analysis extends beyond mere reagent cost to encompass the critical factors of reaction performance, safety, and scalability, providing a holistic view for informed decision-making in your synthetic campaigns.

The Landscape of Deoxofluorination: An Overview of Key Reagents

The conversion of a hydroxyl or carbonyl group to a fluoride or difluoride, respectively, is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The choice of deoxofluorinating agent is a critical decision that can significantly impact the efficiency, safety, and cost-effectiveness of a synthetic route.

  • Deoxo-Fluor (this compound): Developed as a more thermally stable alternative to DAST, Deoxo-Fluor has gained traction for its improved safety profile and, in many cases, superior performance.[1][2][3][4][5][6] It is a versatile reagent capable of fluorinating a wide range of substrates, including alcohols, aldehydes, and ketones.[2][5]

  • DAST (Diethylaminosulfur Trifluoride): For decades, DAST has been the workhorse of deoxofluorination.[1] Its broad applicability has made it a go-to reagent in many research labs. However, DAST is notoriously thermally unstable, posing a significant risk of explosive decomposition, particularly at elevated temperatures.[1][7] This inherent instability presents considerable challenges for process safety and scalability.[7]

  • PyFluor (2-Pyridinesulfonyl Fluoride): A more recent addition to the fluorination toolkit, PyFluor was developed with a focus on safety, stability, and cost-effectiveness.[8][9][10] It is a crystalline solid that is not prone to thermal decomposition and is less sensitive to moisture than DAST.[8] PyFluor often exhibits high selectivity, minimizing the formation of elimination byproducts that can complicate purification.[7][10][11]

Comparative Performance Analysis: Beyond the Reagent Bottle

The true measure of a reagent's utility lies in its performance in the reaction flask. A comprehensive evaluation must consider yield, selectivity, reaction conditions, and substrate scope.

Yield and Selectivity

While all three reagents can effectively mediate deoxofluorination, their efficiency and selectivity can vary significantly depending on the substrate. Deoxo-Fluor often provides superior yields and chemoselectivity compared to DAST.[2][5] For instance, in the synthesis of chiral C2 bis-oxazoline ligands, Deoxo-Fluor demonstrated superior chemoselectivity over DAST, tolerating both steric and electronic variations within the ligands and, in many cases, allowing for purification without chromatography.[5]

PyFluor is particularly noted for its high selectivity against elimination, a common side reaction with DAST that can significantly reduce yields and complicate purification.[7][10][11] In a comparative study, DAST and Deoxo-Fluor were found to be markedly less selective than PyFluor, leading to a higher percentage of elimination byproducts.[7][11]

Reaction Conditions and Substrate Scope

Deoxo-Fluor generally operates under mild conditions and has a broad substrate scope, effectively fluorinating primary, secondary, and tertiary alcohols, as well as aldehydes and ketones.[2][5] It has also been successfully employed in one-pot transformations, such as the conversion of carboxylic acids to amides and peptides.[5][12]

DAST also has a broad substrate scope but its use is often limited by the need for low reaction temperatures to mitigate its thermal instability.[1] PyFluor typically requires the use of a strong base and may necessitate longer reaction times compared to DAST and Deoxo-Fluor, but it is compatible with a wide range of functional groups.[11]

The following table provides a qualitative comparison of the performance of the three reagents:

FeatureDeoxo-FluorDASTPyFluor
Thermal Stability HighLowVery High
Typical Yields Good to ExcellentModerate to GoodGood to Excellent
Selectivity vs. Elimination GoodModerateExcellent
Reaction Conditions MildLow TemperatureMild (with base)
Handling Safety ModerateLow (Explosion Risk)High

A Deeper Dive into the Economics: A Holistic Cost-Benefit Analysis

A simplistic comparison of the price per gram of each reagent is insufficient for a true cost-benefit analysis. A comprehensive evaluation must account for the total cost of ownership, which includes not only the initial purchase price but also the indirect costs associated with safety, yield, purification, and waste disposal.

Direct Reagent Costs

Direct price comparisons can be challenging due to variations in supplier, purity, and quantity. However, a general trend is evident from available data and literature reports:

ReagentApproximate Price
Deoxo-Fluor £62.00 / 10g; £98.00 / 25g; £240.00 / 100g[13]
DAST Generally considered more expensive than PyFluor but less than Deoxo-Fluor[7]
PyFluor ~$180 per mole (synthesis cost)[7][8]; $105.20 / 5g (commercial price)[9]

It is important to note that these prices are for research-scale quantities and may differ significantly for bulk purchases.

The Financial Impact of Safety

The inherent hazards associated with DAST necessitate significant investment in process safety management (PSM).[14][15][16][17] These costs, which are often hidden, include:

  • Specialized equipment: Blast shields, and robust temperature control systems.

  • Engineered safety controls: Interlocks, and emergency shutdown systems.

  • Personal protective equipment (PPE): Specialized gloves, face shields, and blast-resistant lab coats.

  • Training: Extensive training for all personnel on the handling and emergency procedures for DAST.

  • Insurance: Higher insurance premiums due to the increased risk of accidents.

A major process safety incident can have devastating financial consequences, including repair costs, regulatory fines, legal fees, and business interruption, often running into billions of dollars.[14][18] The enhanced thermal stability of Deoxo-Fluor and the exceptional stability of PyFluor significantly reduce these safety-related costs, making them more attractive options for scale-up and manufacturing.[2][3][5][6][7]

The Economics of Yield and Purity

In pharmaceutical and fine chemical synthesis, yield and purity are paramount.[19][20][21][22] Higher yields translate directly to lower manufacturing costs per kilogram of the final product. Furthermore, cleaner reaction profiles with fewer byproducts, as often seen with Deoxo-Fluor and especially PyFluor, lead to:[7][10][11]

  • Reduced purification costs: Less time and fewer resources (solvents, silica gel) are required for chromatography. In some cases, chromatography may be eliminated altogether.[5]

  • Increased throughput: Faster purification cycles lead to higher productivity.

  • Lower waste disposal costs: The generation of fewer impurities and byproducts reduces the volume of hazardous waste.

Therefore, a more expensive reagent that consistently delivers higher yields and purity can be more cost-effective in the long run.

Waste Disposal Considerations

The disposal of chemical waste is a significant and often underestimated cost. The byproducts of deoxofluorination reactions are typically hazardous and require specialized disposal, which can be expensive. Reagents that offer higher atom economy and generate less waste can contribute to significant cost savings.

Decision-Making Workflow for Selecting a Deoxofluorinating Agent

The choice of a deoxofluorinating agent is a multi-faceted decision. The following workflow, presented as a Graphviz diagram, can guide researchers in selecting the most appropriate reagent for their specific needs.

Deoxofluorination_Decision_Workflow Start Define Synthetic Goal: Substrate, Scale, and Safety Requirements Substrate_Analysis Substrate Analysis: Steric hindrance, electronic effects, presence of sensitive functional groups Start->Substrate_Analysis Scale_Consideration Scale of Reaction: Lab scale (mg) vs. Process scale (kg) Start->Scale_Consideration Safety_Assessment Safety Assessment: Thermal stability, handling requirements, personnel expertise Start->Safety_Assessment DAST_Option Consider DAST Substrate_Analysis->DAST_Option Tolerant Substrate DeoxoFluor_Option Consider Deoxo-Fluor Substrate_Analysis->DeoxoFluor_Option Sensitive Substrate PyFluor_Option Consider PyFluor Substrate_Analysis->PyFluor_Option Prone to Elimination Scale_Consideration->DAST_Option Small Scale Scale_Consideration->DeoxoFluor_Option Pilot to Large Scale Scale_Consideration->PyFluor_Option Large Scale Safety_Assessment->DAST_Option High Risk Tolerance Safety_Assessment->DeoxoFluor_Option Moderate Risk Safety_Assessment->PyFluor_Option Low Risk Tolerance DAST_Decision DAST: - Well-established - Broad scope - Cost-effective for small scale? DAST_Option->DAST_Decision DeoxoFluor_Decision Deoxo-Fluor: - High thermal stability - Good yields & selectivity - Versatile DeoxoFluor_Option->DeoxoFluor_Decision PyFluor_Decision PyFluor: - Excellent safety profile - High selectivity (low elimination) - Cost-effective PyFluor_Option->PyFluor_Decision Final_Choice Select Optimal Reagent DAST_Decision->Final_Choice DeoxoFluor_Decision->Final_Choice PyFluor_Decision->Final_Choice

Caption: A decision-making workflow for selecting a deoxofluorinating agent.

Comparative Reaction Profiles

The following diagram illustrates the generalized reaction pathways and potential side products for the deoxofluorination of a secondary alcohol with DAST, Deoxo-Fluor, and PyFluor.

Reaction_Profiles cluster_DAST DAST cluster_DeoxoFluor Deoxo-Fluor cluster_PyFluor PyFluor Alcohol_DAST R-CH(OH)-R' Intermediate_DAST [R-CH(OSF2NEt2)-R']+ Alcohol_DAST->Intermediate_DAST DAST Product_DAST R-CHF-R' (Fluorinated Product) Intermediate_DAST->Product_DAST SN2 Side_Product_DAST R=CR' (Elimination Product) Intermediate_DAST->Side_Product_DAST E2 (significant) Alcohol_DF R-CH(OH)-R' Intermediate_DF [R-CH(OSF2N(CH2CH2OMe)2)-R']+ Alcohol_DF->Intermediate_DF Deoxo-Fluor Product_DF R-CHF-R' (Fluorinated Product) Intermediate_DF->Product_DF SN2 Side_Product_DF R=CR' (Elimination Product) Intermediate_DF->Side_Product_DF E2 (reduced) Alcohol_PF R-CH(OH)-R' Intermediate_PF R-CH(OSO2Py)-R' Alcohol_PF->Intermediate_PF PyFluor, Base Product_PF R-CHF-R' (Fluorinated Product) Intermediate_PF->Product_PF F- (SN2) Side_Product_PF R=CR' (Elimination Product) Intermediate_PF->Side_Product_PF E2 (minimal)

Caption: Generalized reaction profiles of deoxofluorinating agents.

Experimental Protocols

The following are generalized, representative experimental protocols for the deoxofluorination of a secondary alcohol using Deoxo-Fluor, DAST, and PyFluor. Note: These are illustrative examples and should be adapted and optimized for specific substrates and scales. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiment.

Deoxo-Fluor Protocol
  • To a stirred solution of the secondary alcohol (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add Deoxo-Fluor (1.1 - 1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DAST Protocol (Caution: High Risk)
  • Strictly adhere to all safety precautions for handling DAST. To a stirred solution of the secondary alcohol (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere at -78 °C, add DAST (1.1 - 1.5 eq) dropwise.

  • Maintain the reaction temperature at -78 °C for a specified period (e.g., 1-4 hours), then slowly warm to room temperature and stir for an additional 1-12 hours, monitoring the reaction progress.

  • Carefully quench the reaction at -78 °C by the very slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Follow steps 4-6 of the Deoxo-Fluor protocol for workup and purification.

PyFluor Protocol
  • To a stirred solution of the secondary alcohol (1.0 eq) and PyFluor (1.1 - 1.5 eq) in an anhydrous, inert solvent (e.g., toluene) under an inert atmosphere, add a strong, non-nucleophilic base (e.g., DBU, 1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours, monitoring the reaction progress.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The selection of a deoxofluorinating agent is a critical decision in the synthesis of fluorinated molecules. While DAST has historically been a widely used reagent, its significant safety concerns make it a less desirable choice, particularly for process development and scale-up. Deoxo-Fluor presents a safer and often higher-performing alternative, justifying its higher initial cost through improved yields, selectivity, and a more favorable safety profile. For applications where safety and selectivity are paramount, and especially for large-scale synthesis, PyFluor emerges as a highly compelling option due to its exceptional thermal stability, high selectivity against elimination, and cost-effectiveness.

Ultimately, the optimal choice of reagent will depend on a careful, case-by-case evaluation of the specific synthetic challenge, weighing the direct and indirect costs against the desired performance and safety outcomes. By adopting a holistic cost-benefit analysis, researchers and drug development professionals can make informed decisions that enhance the efficiency, safety, and economic viability of their synthetic endeavors.

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  • Mercadante, M. A., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]
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A Comparative Guide to Deoxofluorination: Deoxo-Fluor vs. Other SF4-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective introduction of fluorine atoms into organic molecules is a paramount strategy for modulating their physicochemical and biological properties. Deoxofluorination, the conversion of hydroxyl and carbonyl functionalities to their corresponding fluorinated counterparts, stands as a cornerstone of this endeavor. For decades, diethylaminosulfur trifluoride (DAST) has been a widely utilized reagent for these transformations. However, its inherent thermal instability and potential for hazardous decomposition have spurred the development of safer and more efficient alternatives. This guide provides an in-depth technical comparison of Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) with other sulfur tetrafluoride (SF4)-based reagents, with a particular focus on DAST, offering field-proven insights and supporting experimental data to inform your reagent selection.

The Imperative for Safer, More Efficient Deoxofluorination

The conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While SF4 itself is a potent deoxofluorinating agent, its gaseous nature and high toxicity necessitate specialized handling procedures, limiting its widespread use in laboratory settings.[2] DAST emerged as a more manageable liquid alternative, but its propensity for exothermic and sometimes explosive decomposition, especially at temperatures above 90°C, presents significant safety concerns, particularly for large-scale applications.[1][2] This has driven the quest for reagents that offer a comparable or superior reactivity profile with a significantly improved safety margin.

Deoxo-Fluor: A Mechanistic Leap Forward in Safety and Performance

Deoxo-Fluor was developed as a direct response to the safety limitations of DAST.[3][4] Its enhanced thermal stability is its most significant advantage, allowing for a wider operational window and reducing the risk of uncontrolled exothermic events.[3][4][5] This key difference stems from its unique molecular structure.

The Structural Basis for Enhanced Stability

The enhanced thermal stability of Deoxo-Fluor is attributed to the presence of the bis(2-methoxyethyl)amino substituent. The ether oxygen atoms in the side chains are believed to coordinate intramolecularly with the electron-deficient sulfur atom, creating a more stable, five-membered ring-like conformation. This coordination reduces the propensity for the uncontrolled decomposition pathways that plague DAST.

G cluster_deoxofluor Deoxo-Fluor cluster_dast DAST DF S(F)₃N(CH₂CH₂OCH₃)₂ DF_structure Intramolecular Coordination DF->DF_structure Methoxyethyl side chains Increased Thermal Stability Increased Thermal Stability DF->Increased Thermal Stability DF_structure->DF Stabilizes sulfur center DAST S(F)₃N(CH₂CH₃)₂ DAST_instability No Intramolecular Stabilization DAST->DAST_instability Lower Thermal Stability Lower Thermal Stability DAST->Lower Thermal Stability

Mechanistic Pathways: A Shared Foundation with Key Differences

The general mechanism for deoxofluorination by both Deoxo-Fluor and DAST involves the initial activation of the alcohol or carbonyl group.[1] For alcohols, this proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by a fluoride ion, either through an SN1 or SN2 pathway depending on the substrate, yields the alkyl fluoride. The SN2 pathway typically results in the inversion of stereochemistry.[1]

G ROH R-OH (Alcohol) Intermediate [R-O-S(F)₂NR'₂] (Alkoxyaminosulfur difluoride intermediate) ROH->Intermediate Activation Reagent R'₂NSF₃ (Deoxo-Fluor or DAST) Reagent->Intermediate RF R-F (Alkyl Fluoride) Intermediate->RF SN1 or SN2 Fluoride attack Byproduct R'₂NS(O)F Intermediate->Byproduct

For ketones and aldehydes, the reaction is thought to proceed through the formation of a hemiketal-like intermediate, which then undergoes fluorination to give the gem-difluoride. While the fundamental steps are similar, the differing steric and electronic properties of the amino substituents in Deoxo-Fluor and DAST can influence reaction rates and selectivity.

Performance Comparison: A Data-Driven Analysis

The choice of a deoxofluorinating agent often comes down to a balance of reactivity, selectivity, and safety. The following tables provide a comparative overview of the performance of Deoxo-Fluor and DAST across various transformations, based on literature data.

Deoxofluorination of Alcohols
SubstrateReagentConditionsYield (%)Side ProductsReference
Primary Alcohol (e.g., 1-octanol)Deoxo-FluorCH₂Cl₂, 0 °C to rt>90Minimal[6]
DASTCH₂Cl₂, 0 °C to rt~85Elimination products[6]
Secondary Alcohol (e.g., 2-octanol)Deoxo-FluorCH₂Cl₂, 0 °C to rt~85Elimination products[6]
DASTCH₂Cl₂, 0 °C to rt~70-80Higher proportion of elimination products[6]
Sterically Hindered Alcohol (e.g., Adamantanol)Deoxo-FluorDioxane, 80 °C~70Rearrangement[6]
DASTDioxane, reflux~50-60Significant rearrangement and elimination[6]
Chiral Alcohol (with inversion)Deoxo-FluorCH₂Cl₂, -78 °C to rtHighMinimal racemization[7]
DASTCH₂Cl₂, -78 °C to rtGoodPotential for racemization[7]
Deoxofluorination of Carbonyl Compounds
SubstrateReagentConditionsYield (%)Side ProductsReference
Aldehyde (e.g., Benzaldehyde)Deoxo-FluorCH₂Cl₂, rt>90Minimal[3]
DASTCH₂Cl₂, rt~85-90Minor byproducts[8]
Ketone (e.g., Cyclohexanone)Deoxo-FluorNeat, 80 °C~80Vinyl fluoride[9]
DASTNeat, 80 °C~70Higher proportion of vinyl fluoride[9]
Diaryl Ketone (e.g., Benzophenone)Deoxo-FluorNeat, 90 °C63 (with 3 equiv.)Unreacted starting material[8][10]
DASTNeat, high temp.Lower yields, safety concernsSignificant decomposition[8][10]
Conversion of Carboxylic Acids to Trifluoromethyl Groups
SubstrateReagentConditionsYield (%)CommentsReference
Aliphatic Carboxylic AcidDeoxo-FluorHigh temperatureModerate to goodCan require harsh conditions[3]
DASTHigh temperatureVariableOften less efficient than for aromatic acids[3]
Aromatic Carboxylic AcidDeoxo-FluorHigh temperatureGoodGenerally effective[3]
DASTHigh temperatureModerate to goodEffective, but with safety risks[3]

Beyond Reactivity: Practical Considerations

Thermal Stability and Safety

As previously discussed, the superior thermal stability of Deoxo-Fluor is a major advantage. Differential Scanning Calorimetry (DSC) data clearly illustrates this difference. DAST exhibits a sharp, highly exothermic decomposition at around 140 °C, releasing approximately 1700 J/g.[2][11] In contrast, Deoxo-Fluor shows a more controlled, less energetic decomposition at a similar onset temperature, releasing around 1100 J/g.[2][11] This translates to a significantly lower risk of runaway reactions, making Deoxo-Fluor a more reliable choice for reactions requiring elevated temperatures and for larger-scale synthesis.

Byproducts and Workup

The primary byproducts of deoxofluorination with both reagents are the corresponding aminosulfinyl fluoride and HF.[1] The workup procedure for reactions involving both Deoxo-Fluor and DAST typically involves quenching with a base, such as sodium bicarbonate, to neutralize the acidic byproducts. However, the higher boiling point of the bis(2-methoxyethyl)amine byproduct from Deoxo-Fluor can sometimes make its complete removal more challenging compared to the more volatile diethylamine from DAST. Careful purification, often by column chromatography, is usually required to obtain highly pure products.

Handling and Storage

Both Deoxo-Fluor and DAST are moisture-sensitive and should be handled under an inert atmosphere. They react with water to release corrosive HF gas.[4] Deoxo-Fluor is a liquid at room temperature and is generally less volatile than DAST, which can be an advantage in terms of handling. Both reagents should be stored in a cool, dry place.

Experimental Protocols

The following protocols provide a general framework for conducting deoxofluorination reactions with Deoxo-Fluor. It is crucial to adapt these procedures to the specific substrate and scale of the reaction.

General Procedure for the Deoxofluorination of an Alcohol
  • To a stirred solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (typically 0 °C or -78 °C), add Deoxo-Fluor (1.1-1.5 equiv) dropwise.

  • Allow the reaction mixture to stir at the same temperature for a specified time, or warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Gem-Difluorination of a Ketone
  • To a stirred solution of the ketone (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) or neat under an inert atmosphere, add Deoxo-Fluor (2.0-3.0 equiv) at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir until the reaction is complete.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with a suitable organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

G Start Start Setup Reaction Setup (Inert atmosphere, dry solvent) Start->Setup Add_Reagent Add Deoxo-Fluor (Dropwise, controlled temperature) Setup->Add_Reagent Reaction Reaction (Stirring, temperature control) Add_Reagent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench Reaction (e.g., NaHCO₃ solution) Monitoring->Quench Reaction Complete Workup Aqueous Workup (Extraction, washing) Quench->Workup Purification Purification (Chromatography, distillation) Workup->Purification Product Isolated Product Purification->Product

Conclusion: Selecting the Right Reagent for Your Needs

Deoxo-Fluor represents a significant advancement in deoxofluorination chemistry, offering a safer and often more efficient alternative to DAST. Its enhanced thermal stability provides a wider margin of safety, particularly for reactions requiring heat and for larger-scale applications. While in many cases Deoxo-Fluor provides superior yields and selectivity, the choice of reagent will always be substrate-dependent. For routine, small-scale transformations at low temperatures, DAST may still be a viable option. However, for challenging substrates, reactions requiring elevated temperatures, and processes where safety is a paramount concern, Deoxo-Fluor is the demonstrably superior choice. As with any powerful chemical reagent, a thorough understanding of the reaction mechanism, potential side reactions, and proper handling procedures is essential for successful and safe execution.

References

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Navigating Stereochemistry in Deoxofluorination: A Comparative Guide to Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the precise installation of fluorine atoms into organic molecules is a critical tool for modulating pharmacological properties. Deoxofluorination, the conversion of a hydroxyl group to a fluorine atom, is a cornerstone of this practice. However, when this transformation occurs at a stereocenter, controlling the three-dimensional outcome is paramount. This guide provides an in-depth analysis of the stereochemical outcomes associated with Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) , a widely used deoxofluorinating agent, and compares its performance with key alternatives, supported by mechanistic insights and experimental data.

Deoxo-Fluor: A Thermally Stable Workhorse

Deoxo-Fluor was developed as a more thermally stable alternative to the classical reagent, (diethylamino)sulfur trifluoride (DAST).[1][2][3] This enhanced stability reduces the risk of uncontrolled decomposition, allowing for a wider and safer operational window, a critical consideration for both lab-scale and process development.[3] Like DAST, Deoxo-Fluor is a versatile reagent capable of converting primary, secondary, and tertiary alcohols to their corresponding fluorides.[4][5] The central question for chemists, however, is not just if the reaction works, but how it proceeds stereochemically.

The Mechanistic Crossroads: Sₙ2 versus Sₙ1 Pathways

The stereochemical fate of a chiral alcohol undergoing deoxofluorination with Deoxo-Fluor is dictated by the operative reaction mechanism. The process is initiated by the attack of the alcohol's hydroxyl group on the sulfur atom of Deoxo-Fluor, forming an intermediate alkoxyaminosulfur difluoride.[6][7] From this intermediate, the pathway diverges, leading to distinct stereochemical outcomes.

  • Sₙ2 Pathway (Inversion): In this bimolecular nucleophilic substitution, a fluoride ion directly displaces the activated hydroxyl group from the backside. This concerted process results in a clean inversion of the stereocenter's configuration . This is the most common and often desired outcome for primary and secondary alcohols.[7][8][9]

  • Sₙ1 Pathway (Racemization/Mixture): If the substrate can form a stable carbocation (e.g., tertiary, benzylic, or allylic alcohols), the activated hydroxyl group may depart first, generating a planar carbocation intermediate.[6][10] The fluoride ion can then attack this intermediate from either face, leading to a mixture of stereoisomers, often approaching a racemic mixture. This pathway is also more susceptible to competing elimination and rearrangement side reactions.[6][8]

G cluster_0 Deoxofluorination Pathways A Chiral Alcohol + Deoxo-Fluor B Alkoxyaminosulfur Difluoride Intermediate A->B Activation C Sₙ2 Transition State (Backside Attack) B->C Sₙ2 Path (Secondary Alcohols) E Carbocation Intermediate (Planar) B->E Sₙ1 Path (Tertiary/Benzylic Alcohols) D Inversion of Stereochemistry C->D C-F Bond Formation F Racemization / Mixture (Retention + Inversion) E->F Fluoride Attack (Top or Bottom)

Caption: Mechanistic pathways for Deoxo-Fluor reactions.

Substrate-Dependent Stereochemical Outcomes

The structure of the alcohol substrate is the primary determinant of the stereochemical outcome.

Chiral Secondary Alcohols: The Realm of Inversion

For most chiral secondary alcohols, both cyclic and acyclic, Deoxo-Fluor reliably delivers the fluorinated product with a high degree of stereochemical inversion.[8][11] This predictability makes it a valuable tool for synthesizing enantioenriched fluorinated compounds.

  • Experimental Evidence: Studies on homochiral cyclic substrates, such as N-Boc-hydroxy-L-proline esters, demonstrate that fluorination proceeds with clear inversion of stereochemistry.[8] Similarly, the deoxyfluorination of an acyclic (S)-secondary alcohol yielded the corresponding (R)-alkyl fluoride with an excellent enantiospecificity for inversion (97.5:2.5 e.r.).[8][10] Steroidal systems, like 3β-hydroxy-5α-androstan-17-one, also undergo stereospecific fluorination to afford the 3α-fluoro steroid as a single diastereomer.[8]

Tertiary Alcohols: A Challenging Frontier

Tertiary alcohols are notoriously challenging substrates for stereospecific deoxofluorination. Their propensity to form stable carbocations makes them highly susceptible to stereoablative Sₙ1 pathways and elimination side reactions.[8] While traditional methods often yield racemic mixtures or olefins, recent advancements have shown that stereoinvertive fluorination of tertiary alcohols is achievable under mild, non-basic conditions that suppress these undesired pathways.[8][10][12]

Allylic and Benzylic Alcohols: A Case for Caution

These substrates can readily form stabilized carbocations, opening the door for Sₙ1 and Sₙ2' (allylic rearrangement) mechanisms.[13][14] While Deoxo-Fluor can provide good yields, particularly for secondary benzylic alcohols, the potential for a mixture of regioisomers and stereoisomers necessitates careful analysis of the product mixture.[8]

Exceptions to the Rule: When Retention Occurs

While inversion is the general rule for Sₙ2 reactions, retention of stereochemistry can occur under specific circumstances:

  • Neighboring Group Participation: An adjacent functional group, such as an amide, can participate in the reaction, leading to a double-inversion process that results in overall retention of configuration.[15]

  • Homoallylic Stabilization: In certain steroidal systems, homoallylic participation can stabilize an intermediate nonclassical carbocation, resulting in fluorination with retention of stereochemistry.[8]

Performance Comparison: Deoxo-Fluor vs. Alternatives

A researcher's choice of fluorinating agent depends on a balance of reactivity, selectivity, safety, and cost.

FeatureDeoxo-FluorDASTPyFluor
Thermal Stability Good . More stable than DAST, allowing for higher reaction temperatures.[1][3]Poor . Can decompose violently at elevated temperatures (>90 °C).[16]Excellent . Crystalline solid, stable at room temperature for extended periods.[17][18]
Primary Stereochemical Pathway Predominantly Sₙ2 (inversion) for 1° and 2° alcohols.[7][8]Sₙ1 or Sₙ2, similar to Deoxo-Fluor but often less selective.[6][7]Sₙ2 (inversion) via a pyridinesulfonate intermediate.[7][17]
Selectivity (vs. Elimination) Good, but elimination can be a side reaction, especially for hindered substrates.[13]Moderate. Prone to elimination side reactions.[13]Excellent . Substantially less elimination observed compared to DAST.[17]
Handling & Safety Liquid, reacts with water to form HF. Must be handled in a fume hood.[5][19]Liquid, thermally unstable, reacts with water to form HF. Requires refrigeration.[16]Crystalline solid, tolerates air and moisture, superior safety profile.[18]
Substrate Scope Broad: 1°, 2°, 3°, allylic, benzylic alcohols.[4]Broad, similar to Deoxo-Fluor.[20][21]Excellent for 1° and 2° alcohols, tolerates many functional groups.

Experimental Protocol: Stereoinvertive Fluorination of a Chiral Secondary Alcohol

This protocol provides a general methodology for the deoxyfluorination of a chiral secondary alcohol with Deoxo-Fluor, aiming for inversion of stereochemistry.

Materials:

  • Chiral secondary alcohol (1.0 equiv)

  • Deoxo-Fluor (1.2 - 1.5 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) for quenching

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Preparation: Assemble an oven-dried, two-neck round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Add the chiral secondary alcohol (1.0 equiv) to the flask and dissolve it in anhydrous DCM (to make a ~0.1 M solution).

  • Cooling (Rationale): Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This is a critical step. Adding the fluorinating agent at low temperature minimizes side reactions, such as elimination, and helps control the exothermicity of the initial activation step.

  • Reagent Addition (Rationale): Slowly add Deoxo-Fluor (1.2 - 1.5 equiv) to the stirred solution via syringe over 5-10 minutes. A slow addition rate is crucial for maintaining temperature control and preventing localized concentration buildup, which can lead to undesired byproducts.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching (Rationale): Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃. This step neutralizes the acidic byproducts (including HF) and unreacted reagent. It is often exothermic and may produce gas, so slow addition is essential for safety.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl fluoride.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), and determine the enantiomeric or diastereomeric excess using chiral HPLC or GC.

Workflow for Reagent Selection

Choosing the right deoxofluorinating agent is critical for success. This decision tree provides a logical framework for navigating the options based on substrate and desired outcome.

G Start Start: Select Alcohol Substrate Substrate Substrate Type? Start->Substrate SecOH Chiral 2° Alcohol (Acyclic/Cyclic) Substrate->SecOH TertOH Chiral 3° Alcohol Substrate->TertOH AllylOH Allylic/Benzylic Alcohol Substrate->AllylOH Allylic/ Benzylic PrimOH 1° Alcohol Substrate->PrimOH Goal Desired Outcome: High Stereoinversion? SecOH->Goal Special Use Specialized Conditions (e.g., Lewis Acid Catalysis) High Risk of Racemization TertOH->Special Analyze Use Deoxo-Fluor or PhenoFluor Analyze for Sₙ2' Product AllylOH->Analyze Any Deoxo-Fluor or PyFluor (Generally High Yield) PrimOH->Any Elimination Substrate Prone to Elimination? Goal->Elimination Yes Deoxo Use Deoxo-Fluor (Standard Protocol) Elimination->Deoxo No PyFluor Consider PyFluor for Higher Selectivity Elimination->PyFluor Yes

Caption: Logic diagram for selecting a deoxyfluorination reagent.

References

  • Moon, H. W., Lavagnino, M. N., Lim, S., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link][8][10][11][12]
  • Organic Chemistry Portal. (n.d.).
  • Doyle, A. G., & Kelly, C. B. (2014). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry, 10, 1367-1373. [Link][23]
  • Lee, E., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(19), 7130-7133. [Link][13]
  • Singh, R. P., & Shreeve, J. M. (2004). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synthesis, 2004(01), 1-5. [Link][4]
  • Common Organic Chemistry. (n.d.). This compound (Deoxo-Fluor). [Link][1]
  • Wikipedia. (n.d.).
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride - Common Conditions. [Link][16]
  • U.S. Department of Energy Office of Scientific and Technical Information. (2023).
  • Chang, Y., Lee, H., & Bae, C. (2012). gem-Difluorination of Benzophenones with Deoxo-Fluor®. Organic Syntheses, 89, 376. [Link][20]
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. [Link][17]
  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link][24]
  • Organic Chemistry Portal. (n.d.).

Sources

Navigating the Landscape of Deoxofluorination: A Comparative Guide to Deoxo-Fluor and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the functional group tolerance of modern deoxofluorinating agents, providing researchers with the insights needed to select the optimal reagent for their synthetic challenges.

In the realm of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules can profoundly enhance pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1][2][3] Deoxofluorination, the conversion of a hydroxyl group to a fluorine atom, stands as a cornerstone transformation for accessing these valuable fluorinated analogues. However, the success of this reaction hinges on the careful selection of a deoxofluorinating agent that not only efficiently delivers the desired product but also tolerates the diverse array of functional groups present in complex molecules. This guide provides a comprehensive comparison of Deoxo-Fluor with other prominent reagents, namely DAST and PyFluor, to empower researchers in making informed decisions.

The Contenders: A Trio of Deoxofluorinating Agents

The landscape of deoxofluorination has evolved significantly from the early days of highly reactive and hazardous reagents. Today, chemists have a toolkit of more stable and selective options.

  • DAST (Diethylaminosulfur Trifluoride): For decades, DAST has been a widely used reagent for deoxofluorination.[1][4] It is known for its ability to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides.[1][5] However, its utility is often hampered by its thermal instability, propensity to undergo violent decomposition, and limited functional group tolerance, frequently leading to elimination byproducts that complicate purification.[1][4][6]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Introduced as a more thermally stable alternative to DAST, Deoxo-Fluor offers a safer profile for deoxofluorination reactions.[1][7][8] It effectively converts alcohols, aldehydes, ketones, and carboxylic acids to their corresponding fluorinated derivatives, in some cases with superior performance compared to DAST.[1][8][9]

  • PyFluor (2-Pyridinesulfonyl Fluoride): A more recent addition to the fluorination arsenal, PyFluor is a low-cost, thermally stable, and highly selective deoxyfluorination reagent.[1][10] It is particularly lauded for its ability to fluorinate a broad range of alcohols with minimal formation of elimination side products, simplifying purification efforts.[1][10]

Functional Group Tolerance: A Head-to-Head Comparison

The true measure of a deoxofluorinating agent's utility lies in its compatibility with various functional groups. The following table summarizes the known tolerances and limitations of Deoxo-Fluor, DAST, and PyFluor.

Functional GroupDeoxo-FluorDASTPyFluor
Alcohols (Primary, Secondary) Good to Excellent [9]Good (Prone to elimination)[1][4]Excellent (High selectivity against elimination)[1][10]
Alcohols (Tertiary) Moderate to Good [9]Variable (Prone to elimination)Good
Aldehydes & Ketones Good (gem-difluorination)[7][9]Good (gem-difluorination)[1][5]Tolerated (Does not typically react)[1]
Carboxylic Acids Good (Converts to acyl fluorides or trifluoromethyl groups)[1][8][11]Variable Tolerated
Esters & Amides Generally Tolerated [8]Variable (Can be reactive)Tolerated [3]
Carbamates Tolerated Variable Tolerated [3]
Amines (Protected/Unprotected) Tolerated (with protection) Reactive Tolerated [3]
Olefins Tolerated Tolerated Tolerated
Halides Tolerated Tolerated Tolerated
Heterocycles Tolerated Variable Tolerated [3]
Sterically Hindered Substrates Good [8]Challenging Good
Acid/Base Sensitive Substrates Generally well-tolerated Can be problematic Requires basic conditions [1]

Delving Deeper: Mechanistic Insights and Experimental Considerations

The differing functional group tolerances of these reagents can be attributed to their distinct reaction mechanisms and the conditions under which they are employed.

Deoxo-Fluor: The Thermally Stable Workhorse

Deoxo-Fluor operates through the formation of a fluoroalkoxysulfurane intermediate, which then undergoes nucleophilic substitution by fluoride. Its enhanced thermal stability compared to DAST makes it a more reliable and safer option for a broader range of applications.[7]

Experimental Protocol: General Procedure for Deoxofluorination of an Alcohol with Deoxo-Fluor

  • To a stirred solution of the alcohol (1.0 equiv) in an anhydrous, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at -78 °C, add Deoxo-Fluor (1.1-1.5 equiv) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

DeoxoFluor_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Alcohol Substrate Cooling Cool to -78 °C Alcohol->Cooling Solvent Anhydrous Solvent (DCM) Solvent->Cooling Inert_Atmosphere Inert Atmosphere (N2) Inert_Atmosphere->Cooling Addition Add Deoxo-Fluor Cooling->Addition Warming Warm to RT & Stir Addition->Warming Monitoring Monitor Progress (TLC/LC-MS) Warming->Monitoring Quench Quench (aq. NaHCO3) Monitoring->Quench Reaction Complete Extract Extract (DCM) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Fluorinated Product Purify->Product

Caption: Experimental workflow for a typical deoxofluorination reaction using Deoxo-Fluor.

DAST: The Classic Reagent with Caveats

DAST reactions are often rapid but can be plagued by side reactions, particularly elimination, especially with secondary and tertiary alcohols susceptible to forming stable carbocations.[1][4] Its high reactivity also extends to carbonyl groups, leading to geminal difluorination.[1] The thermal instability of DAST necessitates careful temperature control and makes scale-up challenging and potentially hazardous.[1][6][12]

PyFluor: The Selective and User-Friendly Alternative

PyFluor, used in combination with a strong, non-nucleophilic base like DBU, offers a milder and more selective approach.[1] The reaction proceeds through a pyridinesulfonate intermediate, which is then displaced by fluoride. This two-step mechanism, where the activation and substitution steps are decoupled, is believed to contribute to its high selectivity against elimination.[1] A key advantage of PyFluor is its tolerance of carbonyl functionalities, which remain untouched under the reaction conditions.[1]

Experimental Protocol: General Procedure for Deoxofluorination of an Alcohol with PyFluor

  • To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., toluene) add PyFluor (1.1-1.5 equiv) and a strong, non-nucleophilic base such as DBU (1.2-2.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

PyFluor_Mechanism cluster_activation Activation cluster_substitution Substitution Alcohol R-OH Intermediate [Py-SO2-OR] Alcohol->Intermediate PyFluor Py-SO2F PyFluor->Intermediate Base Base (DBU) Base->Intermediate Product R-F Intermediate->Product Fluoride F- Fluoride->Product

Caption: Simplified reaction mechanism of deoxofluorination using PyFluor.

Conclusion: Selecting the Right Tool for the Job

The choice between Deoxo-Fluor, DAST, and PyFluor is highly dependent on the specific substrate and the desired outcome.

  • Deoxo-Fluor remains a robust and reliable reagent, offering a significant safety advantage over DAST. It is a good first choice for a wide range of substrates, including those with carbonyl functionalities that require conversion to geminal difluorides.

  • DAST , while historically significant, should be used with caution due to its thermal instability and propensity for side reactions. It may still be considered for simple substrates where elimination is not a major concern.

  • PyFluor emerges as a superior option for the deoxofluorination of alcohols in the presence of sensitive functional groups, particularly carbonyls. Its high selectivity against elimination and user-friendly nature make it an excellent choice for complex molecule synthesis and late-stage fluorination.[1][10]

As the demand for sophisticated fluorinated molecules continues to grow, a thorough understanding of the nuances of each deoxofluorinating reagent is paramount. This guide provides a framework for researchers to navigate these choices, ultimately enabling the successful synthesis of novel and impactful fluorinated compounds.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
  • Chang, Y., Lee, H., & Bae, C. (2012). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, 89, 95. [Link]
  • St. Amant, A. H., Hunter, L. A., Alabanza, L. M. A., & Doyle, A. G. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PubMed Central. [Link]
  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PubMed Central. [Link]
  • Singh, R. P., & Shreeve, J. M. (2004). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
  • Tarasov, E., & Paquin, J.-F. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. SynOpen, 08(01), 01-21. [Link]
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.
  • Organic Chemistry Portal. (n.d.). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. [Link]
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • Li, W., Wang, C., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(13), 4793–4800. [Link]
  • The Doyle Group. (2015).
  • The Doyle Group. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. [Link]
  • BTC. (2025, December 11). What are the scalability issues of DAST?[Link]
  • Organic-Synthesis.com. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

Sources

literature review of Deoxo-Fluor applications and comparisons

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've started gathering information on Deoxo-Fluor. My initial focus is comprehensive Google searches. I'm looking into its uses, how it works in reactions, and how it stacks up against other agents like DAST and PyFluor. I'm aiming for a broad overview before diving deeper.

Expanding Initial Research

I'm now expanding my search. I'm moving beyond basic overviews and diving into specific applications and experimental data. I'm focusing on its use in converting alcohols to alkyl fluorides, aldehydes to gem-difluorides, and carboxylic acids to acyl fluorides. I am also seeking peer-reviewed literature and technical notes to build a comprehensive view.

Developing The Guide Outline

I'm now outlining the guide. I'll cover deoxofluorination, Deoxo-Fluor's mechanism and applications, and a comparison with other agents. I'm focusing on clarity and logical flow, aiming to synthesize the information clearly. I will also incorporate Graphviz diagrams to visualize processes, to support the text, and I will compile a detailed references section with verifiable sources.

Gathering Initial Insights

I've made great strides in the initial research, with a wealth of information pouring in on Deoxo-Fluor. I now grasp its diverse applications in fluorinating various organic compounds, a good starting point. I've also found details on several related chemical reactions.

Structuring the Guide Content

I'm now focusing on organizing the Deoxo-Fluor data. I've compiled its fluorination capabilities across alcohol, aldehyde, ketone, and carboxylic acid classes. Thermal stability advantages are clear, and I'm comparing it with DAST and PyFluor. I'm structuring a guide with sections on mechanism, applications, comparisons (with a data table), and safety. I'll need Graphviz diagrams, data, and references to complete it.

Organizing Reaction Details

I have a solid understanding of Deoxo-Fluor's uses in fluorinating various compound classes. I've gathered its physical properties and safety measures. I've also found comparisons to DAST and PyFluor. I'm focusing on structuring a guide, so I need to present information on mechanisms, applications, and comparisons, including a data table. I'm aiming for detailed sections on applications with data and protocols, and I'll include Graphviz diagrams and references.

A Comparative Guide to the Safety Profiles of Deoxo-Fluor vs. DAST

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the incorporation of fluorine atoms into organic molecules is a cornerstone of drug discovery and materials science. Among the reagents available for deoxofluorination, Diethylaminosulfur Trifluoride (DAST) and its successor, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), are two of the most prominent. While both effectively replace hydroxyl and carbonyl oxygen atoms with fluorine, their safety profiles diverge significantly. This guide provides an in-depth, data-driven comparison to inform your selection process, prioritizing laboratory safety and procedural robustness.

At a Glance: Key Safety Differentiators

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor® (this compound)
Thermal Stability Prone to exothermic, uncontrolled decomposition.[1][2][3]Significantly more thermally stable.[1][4][5][6][7][8]
Onset of Decomposition As low as 50-60°C.[9][10]Onset at higher temperatures, around 100°C.[9]
Heat of Decomposition High exothermic heat of ~1700 J/g.[2][3]Lower exothermic heat of ~1100 J/g.[2][3]
Decomposition Products Highly toxic and corrosive gases (HF, SO₂).[3]Generates HF upon reaction with water.[3][7]
Handling Characteristics Fuming liquid, reacts violently with water.[2][3][11]Less fuming, but still water-reactive.[3][7]
Glassware Compatibility Can etch glass, especially in the presence of HF.[3]Generally more compatible with standard glassware.

The Critical Issue: Thermal Stability

The most significant safety concern that distinguishes DAST from Deoxo-Fluor is thermal stability. DAST is notoriously unstable and can undergo rapid, exothermic decomposition, which has been the cause of serious laboratory accidents.[2][3]

DAST:

  • Low Onset of Decomposition: Studies using Accelerated Rate Calorimetry (ARC) have shown that the onset of thermal runaway for DAST can be as low as 50-60°C.[9][10] This is a temperature that can be easily reached and exceeded in standard laboratory heating protocols, making accidental decomposition a significant risk.

  • High Exothermic Energy: The decomposition of DAST is highly energetic, releasing approximately 1700 J/g of heat.[2][3] This rapid release of energy can lead to a sudden increase in pressure within a closed system, resulting in an explosion.

Deoxo-Fluor:

  • Enhanced Stability: Deoxo-Fluor was specifically designed as a more thermally robust alternative to DAST.[4][5][6][7][8] This increased stability is attributed to the internal coordination of the methoxyethyl side chains with the electron-deficient sulfur atom, which creates a more conformationally rigid and stable molecule.[4]

  • Higher Decomposition Onset and Lower Exotherm: While it shares the same decomposition onset temperature of 140°C in some analyses, Deoxo-Fluor's decomposition is slower and less energetic, with a heat of decomposition of about 1100 J/g.[2][3][4] ARC studies have indicated an onset of decomposition around 100°C, providing a significantly wider safety margin compared to DAST.[9]

G cluster_0 Thermal Stability Comparison DAST DAST Onset ~50-60°C Explosion High Risk of Thermal Runaway DAST->Explosion High Exotherm (~1700 J/g) DeoxoFluor Deoxo-Fluor Onset ~100°C Controlled_Reaction Wider Safety Margin DeoxoFluor->Controlled_Reaction Lower Exotherm (~1100 J/g)

Caption: Comparative thermal hazard of DAST vs. Deoxo-Fluor.

Hazardous Byproducts and Reactivity

Both reagents react vigorously with water, producing hydrofluoric acid (HF), a highly corrosive and toxic substance that can cause severe burns and decalcification of bone tissue.[3][7][11] However, the decomposition pathways and handling characteristics present further differences.

  • DAST: Upon thermal decomposition, DAST can release sulfur tetrafluoride (SF₄) and other toxic gases.[10] It is also known to fume in air due to its reaction with atmospheric moisture and can etch glassware, necessitating the use of plastic labware for many applications.[3][11]

  • Deoxo-Fluor: While still highly reactive with water, Deoxo-Fluor is generally less prone to fuming and is more compatible with standard borosilicate glassware, simplifying its handling.[3][7]

Experimental Protocol: Thermal Stability Analysis via DSC

To empirically validate the thermal stability claims, Differential Scanning Calorimetry (DSC) is a standard and accessible technique.

Objective: To determine and compare the onset temperature of exothermic decomposition for DAST and Deoxo-Fluor.

Methodology:

  • Sample Preparation:

    • In a controlled inert atmosphere (e.g., a glovebox), carefully load 2-5 mg of the fluorinating agent into a high-pressure DSC pan.

    • Hermetically seal the pan to contain any pressure generated during decomposition.

    • Prepare an identical empty, sealed pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument.

    • Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition, for example, 30°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature that exceeds the decomposition point (e.g., 250°C).

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature.

    • An exothermic event will appear as a sharp, positive peak.

    • The "onset temperature" is determined by finding the intersection of the baseline with the tangent of the leading edge of the exothermic peak. This represents the temperature at which decomposition begins to accelerate.

G cluster_workflow DSC Experimental Workflow start Sample Prep (Inert Atmosphere) load Load into DSC Pans (Sample & Reference) start->load instrument Place in DSC & Purge with N2 load->instrument heat Heat at 10°C/min instrument->heat data Record Heat Flow vs. Temperature heat->data analysis Determine Onset of Exotherm data->analysis

Sources

The Green Gauge: A Comparative Guide to Deoxofluorination Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacological properties. Deoxofluorination, the conversion of a hydroxyl group to a fluorine atom, is a cornerstone transformation in this endeavor. For years, reagents like DAST (diethylaminosulfur trifluoride) were the go-to choice, but their hazardous nature has spurred the development of safer alternatives. This guide provides a critical assessment of a leading second-generation reagent, Deoxo-Fluor ([bis(2-methoxyethyl)amino]sulfur trifluoride), and its modern counterparts through the lens of green chemistry, offering researchers a data-driven framework for making more sustainable and efficient choices in the laboratory.

Beyond Yield: Defining Green Chemistry in Fluorination

Green chemistry is not merely about achieving a high yield; it is a holistic approach to chemical synthesis that aims to minimize environmental impact and enhance safety. Key metrics provide a quantitative measure of a reaction's "greenness":

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final product. A higher atom economy signifies less waste.

  • Environmental Factor (E-Factor): A simple yet powerful metric calculated as the total mass of waste generated divided by the mass of the desired product. A lower E-factor is indicative of a greener process.

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of product.[1][2] A lower PMI is more desirable and is a key metric in industrial settings.[3]

Safety and the use of hazardous reagents are also critical components of green chemistry. A reagent's thermal stability, toxicity, and the nature of its byproducts are paramount considerations.

Deoxo-Fluor: A Step Towards Safer Fluorination

Deoxo-Fluor was developed as a direct response to the significant safety concerns associated with DAST.[4][5][6] DAST is thermally unstable and can decompose explosively, a risk that is magnified at larger scales.[7] Deoxo-Fluor exhibits significantly enhanced thermal stability, with a more controlled decomposition profile, making it a safer alternative for a wider range of applications, including those requiring elevated temperatures.[8][9] This improved stability is attributed to the coordination of the methoxy side chains to the electron-deficient sulfur atom.[8]

While a significant improvement in safety, the reaction of Deoxo-Fluor with an alcohol still generates stoichiometric byproducts that contribute to a high E-Factor and PMI. The general reaction is as follows:

R-OH + (CH₃OCH₂CH₂)₂NSF₃ → R-F + (CH₃OCH₂CH₂)₂NS(O)F + HF

The generation of hydrogen fluoride (HF) is a notable drawback, as it is a corrosive and toxic substance that requires careful quenching and handling procedures, often with specialized equipment for large-scale reactions.[7][10]

The New Guard: Crystalline and Solid Fluorinating Agents

Further advancements in reagent design have led to the development of solid, crystalline alternatives such as XtalFluor-E® ([diethylamino]difluorosulfonium tetrafluoroborate) and Fluolead®.[5][7] These reagents offer significant advantages in terms of handling and safety.

  • XtalFluor-E®: This crystalline solid is significantly more thermally stable than both DAST and Deoxo-Fluor.[7][11][12] A key advantage is that, unlike Deoxo-Fluor, XtalFluor reagents do not generate free HF under anhydrous conditions, allowing for their use in standard borosilicate glassware and often leading to cleaner reactions with fewer elimination byproducts.[4][9][11][12]

  • Fluolead®: Another solid reagent that is promoted as a safer alternative to DAST and Deoxo-Fluor.[7][10]

These newer reagents often require a promoter or an external fluoride source to facilitate the fluorination, which adds to the complexity of the reaction mixture but allows for more controlled reactivity.[5][9]

Quantitative Comparison: A Green Chemistry Scorecard

To provide a clear, quantitative comparison, we have calculated the key green chemistry metrics for the deoxofluorination of cyclohexanol, a common benchmark substrate.

Reaction Conditions for Calculation:

  • Substrate: 10 g of Cyclohexanol (100 mmol)

  • Reagent: 1.2 equivalents

  • Solvent: Dichloromethane (DCM), 10 mL per mmol of substrate

  • Workup: Quenching with saturated NaHCO₃ solution, extraction with DCM, drying, and purification via silica gel chromatography.

  • Yield: Assumed 85% for all reagents for a standardized comparison.

MetricDeoxo-FluorXtalFluor-E®Notes
Reagent Formula C₆H₁₄F₃NO₂SC₄H₁₀BF₆NS
Reagent MW ( g/mol ) 221.24229.00
Atom Economy (%) 22.2%19.8%Lower atom economy is inherent to these types of reagents due to the large leaving group.
E-Factor (approx.) ~140~135Primarily driven by solvent usage in reaction and purification.
PMI (approx.) ~141~136Highlights the significant mass of auxiliary materials used per mass of product.
Safety Profile More stable than DAST, but generates HF.High thermal stability, crystalline solid, no free HF generated.XtalFluor-E® offers a superior safety profile.[7][12]
Handling Liquid, moisture-sensitive.Crystalline solid, easier to handle.[11]Solids are generally preferred for ease of weighing and dispensing.

Disclaimer: These are calculated, illustrative values based on a typical lab-scale procedure. Actual values will vary with specific experimental conditions and scale.

Experimental Protocol: Deoxofluorination of an Alcohol using Deoxo-Fluor

This protocol is a general guideline and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • Deoxo-Fluor (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (5-10 mL)

  • Nitrogen or Argon atmosphere

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath. Causality: Cooling is crucial to control the initial reaction rate and minimize potential side reactions, such as elimination.

  • Slowly add Deoxo-Fluor dropwise to the stirred solution. Causality: Dropwise addition prevents a rapid exotherm and allows for better temperature control.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality: The bicarbonate quench neutralizes the generated HF and any unreacted reagent. This step is highly exothermic and must be done with caution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Decision-Making Process

Choosing the right deoxofluorination reagent is a multi-faceted decision. The following workflow illustrates a logic-based approach grounded in green chemistry and practical considerations.

G start Start: Need for Deoxofluorination sub_analysis Substrate Analysis (Acid/Base Sensitivity, Sterics) start->sub_analysis safety Safety & Scale Assessment sub_analysis->safety thermal Is thermal stability a primary concern? safety->thermal Large Scale / High Temp? deoxo Consider Deoxo-Fluor thermal->deoxo Yes dast DAST (Use with extreme caution, avoid if possible) thermal->dast No handling Is ease of handling (solid vs. liquid) important? handling->deoxo No xtal Consider XtalFluor / Fluolead handling->xtal Yes waste Is minimizing HF waste critical? waste->deoxo No waste->xtal Yes deoxo->handling deoxo->waste xtal->waste dast->handling

Caption: Decision workflow for selecting a deoxofluorination reagent.

Conclusion and Future Outlook

Deoxo-Fluor represents a significant improvement in the safety of deoxofluorination reactions compared to its predecessor, DAST. However, the evolution of fluorination chemistry has not stood still. Newer, crystalline reagents like XtalFluor-E® offer further advantages in safety, handling, and waste profiles, particularly by avoiding the generation of free HF.

From a green chemistry perspective, while the atom economy of these reagents remains inherently low, significant gains are made in overall process safety and the reduction of hazardous byproducts. The E-factor and PMI for these reactions are dominated by solvent use, underscoring the importance of optimizing reaction concentration and purification methods to truly minimize the environmental footprint. As the field continues to advance, the development of catalytic deoxofluorination methods will be the ultimate goal, promising a future where this vital transformation can be achieved with minimal waste and maximum efficiency.

References

  • Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.
  • SCILOGEX. (n.d.). Simpler fluorine chemistry.
  • Organic Syntheses. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Organic Syntheses. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE.
  • ResearchGate. (2025, August 7). Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
  • L'heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411.
  • Common Organic Chemistry. (n.d.). Alcohol to Fluoride - Deoxo-Fluor.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
  • Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
  • ResearchGate. (n.d.). XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations | Request PDF.
  • Lal, G. S., et al. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411.
  • ResearchGate. (2025, August 6). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. | Request PDF.
  • Omni Calculator. (n.d.). Atom Economy Calculator.
  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
  • YouTube. (2022, October 28). How to Calculate E-factor (Green Chem).
  • Royal Society of Chemistry. (n.d.). Deoxyfluorination of alcohols with aryl fluorosulfonates.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 4). Process Mass Intensity Metric.
  • LibreTexts Chemistry. (2021, March 24). 13.10: The E-Factor in Green Chemistry.
  • Chemistry For Sustainability. (n.d.). Process Mass Intensity Calculator.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).
  • ERA Environmental Management Solutions. (2012, August 30). The Secret "E-Factor" Calculation for Environmental Performance.
  • Pearson. (n.d.). Atom Economy Calculator | Green Chemistry & Reaction Efficiency.
  • Save My Exams. (2025, June 2). Atom Economy | DP IB Chemistry Revision Notes 2023.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). PMI Metric.
  • Green Chemistry Teaching and Learning Community (GCTLC). (2023, December 21). E-factor.

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A Senior Application Scientist's Guide to the Validation of Fluorinated Compounds Synthesized with Deoxo-Fluor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. The unique properties imparted by fluorine can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinating agents, Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor, has emerged as a reagent of significant interest. This guide provides an in-depth, objective comparison of Deoxo-Fluor with its alternatives, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.

The Landscape of Deoxofluorination: Beyond a Simple Halogen Exchange

Deoxofluorination, the substitution of an oxygen atom for one or more fluorine atoms, is a pivotal transformation in organofluorine chemistry. The choice of reagent for this transformation is critical, dictating not only the success of the reaction but also its safety and scalability. For years, Diethylaminosulfur Trifluoride (DAST) was the go-to reagent. However, its thermal instability and potential for exothermic decomposition have been significant drawbacks.[1][2] This has paved the way for the development of more robust alternatives like Deoxo-Fluor.

Deoxo-Fluor: A Thermally More Stable Successor

Deoxo-Fluor was developed to address the safety concerns associated with DAST.[3] Its higher thermal stability is attributed to the intramolecular coordination of the methoxyethyl side chains with the electron-deficient sulfur atom, which imparts a conformational rigidity to the molecule.[3] This enhanced stability makes Deoxo-Fluor a more suitable choice for reactions requiring elevated temperatures and for larger-scale syntheses where heat management is crucial.[2][3]

Comparative Analysis of Deoxofluorinating Agents

The selection of a deoxofluorinating agent hinges on a careful evaluation of several factors, including substrate scope, reaction conditions, yield, and safety profile. Below is a comparative overview of Deoxo-Fluor, DAST, and Sulfur Tetrafluoride (SF4).

FeatureDeoxo-FluorDAST (Diethylaminosulfur Trifluoride)SF4 (Sulfur Tetrafluoride)
Physical Form Yellow to colorless liquid[4]Colorless oil[1]Colorless gas
Thermal Stability More stable than DAST; decomposes at 140 °C[5][6]Less stable; can decompose exothermically and violently[1][6]Highly toxic and corrosive gas; requires specialized equipment
Substrate Scope Broad: Alcohols, aldehydes, ketones, carboxylic acids[3][4][7]Broad: Similar to Deoxo-Fluor[1][8]Primarily used for gem-difluorination of carbonyls
Typical Reaction Conditions Often requires heating, but generally milder than SF4[5][9]Often at low temperatures (-78 °C to rt) to manage instabilityHarsh conditions: high pressure and temperature
Byproducts Forms N,N-bis(2-methoxyethyl)amine which can be reactive[10]Can generate HF in situ, leading to side reactions[8]Corrosive and toxic byproducts
Handling & Safety Reacts violently with water to form HF; respiratory hazard, handle in a fume hood[4][5][11]Highly moisture-sensitive; reacts violently with waterExtremely hazardous; requires specialized training and equipment

Mechanism of Action: A Look into the Fluorination Cascade

The generally accepted mechanism for deoxofluorination with Deoxo-Fluor (and DAST) involves the initial activation of the alcohol or carbonyl compound to form a fluorosulfite intermediate. Subsequent nucleophilic attack by the fluoride ion, either intramolecularly or from another equivalent of the reagent, leads to the displacement of the oxygen and formation of the fluorinated product.

Deoxofluorination Mechanism Substrate R-OH / R2C=O Intermediate Fluorosulfite Intermediate Substrate->Intermediate + Deoxo-Fluor DeoxoFluor Deoxo-Fluor Product R-F / R2CF2 Intermediate->Product - SOF2 - Amine byproduct

Caption: Generalized mechanism of deoxofluorination with Deoxo-Fluor.

Experimental Protocols and Validation

The true measure of a reagent's utility lies in its practical application and the robust validation of its products. Here, we provide a detailed protocol for a representative deoxofluorination reaction and the subsequent analytical validation.

Protocol: Gem-Difluorination of an Aryl Ketone with Deoxo-Fluor

This protocol is adapted from a procedure for the difluorination of 4,4'-difluorobenzophenone.[5]

Materials:

  • 4,4'-Difluorobenzophenone

  • Deoxo-Fluor

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4,4'-difluorobenzophenone (1.0 eq).

  • In a well-ventilated fume hood, carefully add Deoxo-Fluor (3.0 eq) via syringe. Caution: Deoxo-Fluor is a respiratory hazard and reacts violently with water to produce HF.[4][5][11]

  • Heat the reaction mixture in an oil bath at 90 °C for 24 hours.[5] The reaction progress can be monitored by TLC or GC-MS.

  • After cooling to room temperature, cautiously quench the reaction by the slow addition of dichloromethane, followed by washing with water and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired gem-difluoride.

Validation of the Fluorinated Product

The successful synthesis of the fluorinated compound must be confirmed through rigorous analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR: This is the most definitive technique for the characterization of organofluorine compounds. The chemical shift, multiplicity, and coupling constants provide unambiguous evidence of the fluorine atom's electronic environment and its proximity to other nuclei. For a gem-difluoro compound, a single signal is expected.

  • ¹H and ¹³C NMR: The introduction of fluorine will induce characteristic changes in the chemical shifts and coupling patterns of nearby protons and carbons (¹H-¹⁹F and ¹³C-¹⁹F coupling).

2. Mass Spectrometry (MS):

  • MS provides the molecular weight of the product, confirming the incorporation of fluorine atoms and the loss of oxygen. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

3. Chromatography:

  • Gas Chromatography (GC) and Liquid Chromatography (LC) are essential for assessing the purity of the final compound.[12]

The following workflow illustrates the process from synthesis to validation:

Synthesis and Validation Workflow Synthesis Deoxofluorination with Deoxo-Fluor Workup Quenching and Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Validation Analytical Validation Purification->Validation NMR NMR (19F, 1H, 13C) Validation->NMR MS Mass Spectrometry Validation->MS Purity Chromatography (GC/LC) Validation->Purity Final Pure, Validated Fluorinated Compound NMR->Final MS->Final Purity->Final

Caption: Workflow for the synthesis and validation of fluorinated compounds.

Conclusion: Making an Informed Choice

Deoxo-Fluor represents a significant advancement in deoxofluorination chemistry, offering a safer and more thermally stable alternative to DAST.[2][3][13] Its broad substrate scope and applicability in various transformations make it a valuable tool in the synthesis of fluorinated molecules for pharmaceutical and agrochemical applications.[14][15] However, as with any reactive chemical, a thorough understanding of its properties, handling requirements, and reaction mechanisms is paramount for its safe and effective use. The validation of the synthesized fluorinated compounds through a combination of spectroscopic and chromatographic techniques is a critical and indispensable step in the research and development process.

References

  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
  • Chang, Y., Lee, H., & Bae, C. (2010). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, 87, 245. DOI: 10.15227/orgsyn.087.0245.
  • Prakash, G. K. S., & Hu, J. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. DOI: 10.1021/ol902039q.
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. DOI: 10.1021/jo990566+.
  • Common Organic Chemistry. This compound (Deoxo-Fluor).
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576. DOI: 10.1021/jo035658k.
  • Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with this compound (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830–4832. DOI: 10.1021/jo000020j.
  • DAST and Deoxo-Fluor. (2023).
  • Koch, A., Aro, R., Wang, T., & Yeung, L. W. Y. (2020). Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples. TrAC Trends in Analytical Chemistry. DOI: 10.1016/j.trac.2019.02.024.
  • ResearchGate. Safety of Deoxo Fluorination Reagents.
  • ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • DTIC. Determination of Fluorine in Fluoro-Organic Compounds.
  • ResearchGate. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides.
  • ResearchGate. Deoxo-Fluor [this compound]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
  • Venkateswarlu, P. (1984). Evaluation of analytical methods for fluorine in biological and related materials. PubMed.
  • Etherea. (2023). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the successful application of powerful reagents like Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) extends beyond the reaction flask. Proper handling and disposal are paramount to ensuring a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of Deoxo-Fluor, grounded in an understanding of its chemical reactivity. The procedures outlined here are designed to be self-validating, empowering you to manage this reagent with confidence and control.

Deoxo-Fluor is an invaluable deoxofluorinating agent, prized for being more thermally stable than its predecessor, DAST.[1][2] It efficiently converts alcohols, aldehydes, and ketones to their corresponding fluorinated counterparts.[3][4] However, its utility is matched by its significant hazards, primarily its violent and exothermic reaction with water, which generates highly toxic and corrosive hydrogen fluoride (HF) gas.[1][5] This guide will address the management of these risks directly.

Core Hazard Assessment and Precautionary Measures

Before handling Deoxo-Fluor for any purpose, including disposal, a thorough understanding of its risks is essential. The primary hazards stem from its high reactivity, corrosivity, and toxicity.[6][7]

Key Safety Considerations:

ParameterSpecification & RationaleSource(s)
Primary Hazard Reacts violently with water. This is a rapid, exothermic reaction that liberates toxic and corrosive hydrogen fluoride (HF) gas.[5][6][7]
Toxicity Toxic if swallowed or inhaled. Causes severe skin burns and eye damage upon contact.[6][8]
Personal Protective Equipment (PPE) Eye/Face: Chemical safety goggles and a full-face shield are mandatory. Gloves: Use acid-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves. Body: Flame-retardant lab coat and closed-toe shoes. An acid-resistant apron is recommended.[6][7]
Work Environment All manipulations must be performed in a certified chemical fume hood with excellent ventilation to control exposure to volatile reagent and HF gas.[5][7]
Incompatible Materials Water, alcohols, strong oxidizing agents, strong bases, aldehydes, ketones, and glass (due to HF etching).[6][7]
Spill Kit A spill kit containing a dry, inert absorbent (e.g., vermiculite, dry sand) must be immediately accessible. Do not use combustible absorbents. [6]

Step-by-Step Protocol for Controlled Quenching and Neutralization

The guiding principle for disposing of Deoxo-Fluor is controlled destruction via quenching. This involves slowly reacting the reagent with a suitable nucleophile under controlled temperature conditions to safely manage the exothermic reaction and gas evolution. Never add water directly to Deoxo-Fluor.

Experimental Protocol

Step 1: Equipment Preparation

  • Select a three-necked round-bottom flask that is at least 10 times the volume of the Deoxo-Fluor waste to be quenched.

  • Equip the flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet connected to a bubbler.

  • Place the flask in a secondary container (e.g., a plastic tub) and create an ice/water bath around the flask.

  • Ensure the entire setup is securely clamped within a certified chemical fume hood.

Step 2: Preparing the Quenching Solution

  • Charge the reaction flask with a suitable alcohol, such as isopropanol or methanol. The volume should be sufficient to ensure a large excess relative to the Deoxo-Fluor.

    • Causality Note: Alcohols are chosen over water for quenching because their reaction, while still vigorous, is generally less violent and more easily controlled than direct hydrolysis.[7]

Step 3: Controlled Addition of Deoxo-Fluor

  • Carefully transfer the Deoxo-Fluor waste into the dropping funnel. If the reagent is in a flammable solvent like THF or toluene, this procedure remains the same.[7]

  • Begin vigorous stirring of the alcohol in the ice bath.

  • Add the Deoxo-Fluor solution dropwise from the dropping funnel to the cold, stirred alcohol.

    • Causality Note: A slow, controlled addition is the most critical step for safety. It allows the heat generated from the exothermic reaction to dissipate safely through the ice bath, preventing a dangerous thermal runaway and uncontrolled release of HF gas.[5]

Step 4: Reaction Monitoring and Completion

  • Maintain the ice bath and monitor the reaction closely. Observe for signs of gas evolution and any temperature increase.

  • If the reaction becomes too vigorous (excessive bubbling or fuming), immediately stop the addition and allow the reaction to subside before continuing at a slower rate.

  • Once the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes, then allow it to slowly warm to room temperature.

Step 5: Neutralization of Acidic Byproducts

  • The resulting solution will be highly acidic due to the formation of HF and other byproducts.

  • Slowly and carefully add a neutralizing agent. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a slurry of calcium hydroxide (Ca(OH)₂) is effective. Be prepared for significant gas (CO₂) evolution if using bicarbonate.

    • Causality Note: Neutralization is essential to render the waste less corrosive and hazardous for final disposal. Calcium hydroxide is particularly effective for fluoride, as it precipitates insoluble calcium fluoride (CaF₂).

  • Monitor the pH of the solution using pH paper, continuing to add the base until the mixture is neutral or slightly basic (pH 7-9).

Final Waste Segregation and Disposal

Once neutralized, the quenched solution must be handled as hazardous waste.

  • Labeling: Transfer the neutralized slurry to a clearly labeled, appropriate hazardous waste container. The label should include "Neutralized Deoxo-Fluor Waste," list the primary contents (e.g., isopropanol, water, sodium fluoride/sulfate salts), and display the appropriate hazard pictograms.

  • Disposal: The container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9] Always follow local, regional, and national regulations.[6]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Protect: Don full PPE as described in the table above before addressing the spill.

  • Contain & Absorb: Cover the spill with a generous amount of dry, inert absorbent material like vermiculite or sand.[6] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

  • Collect: Once fully absorbed, carefully sweep the material into a designated, sealable container.

  • Dispose: Label the container as "Deoxo-Fluor Spill Debris" and dispose of it as hazardous waste via your EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the Deoxo-Fluor disposal procedure, emphasizing the critical control points.

G cluster_prep Phase 1: Preparation cluster_quench Phase 2: Quenching (Critical Control) cluster_post Phase 3: Post-Treatment & Disposal A Assemble Equipment in Fume Hood B Don Full PPE A->B C Prepare Ice Bath & Quenching Solution B->C D SLOW, Dropwise Addition of Deoxo-Fluor C->D E Monitor Temperature & Gas Evolution D->E F Allow to Warm to Room Temp E->F G Neutralize with Base to pH 7-9 F->G H Package & Label Neutralized Waste G->H I Arrange for Professional Hazardous Waste Disposal H->I

Caption: Workflow for the safe disposal of Deoxo-Fluor.

References

  • SAFETY DATA SHEET - [Bis(2-methoxyethyl)amino]sulfur trifluoride, 50% solution in toluene. Fisher Scientific. [Link]
  • PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. [Link]
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides.
  • This compound: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. [Link]
  • Exploratory study of the reaction of this compound (DeoxofluorTM reagent) with diaryl sulfoxides. ElectronicsAndBooks. [Link]
  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PMC - NIH. [Link]
  • Fluorination with aminosulfur trifluorides.
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

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A Guide to Personal Protective Equipment for Handling Bis(2-methoxyethyl)aminosulfur trifluoride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling

In the dynamic field of drug development, researchers rely on powerful reagents to forge novel molecular architectures. Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor, is one such indispensable tool, prized for its efficacy in deoxofluorination reactions.[1][2] However, its potent reactivity demands a comprehensive understanding of its hazards and the implementation of meticulous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the critical role of personal protective equipment (PPE) to ensure the well-being of laboratory personnel.

The Critical Nature of this compound and its Hazards

This compound is a corrosive and moisture-sensitive liquid that reacts violently with water to release hydrogen fluoride (HF) gas.[1][3][4][5] HF is a highly toxic and corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.[6][7][8] A particularly insidious characteristic of HF exposure is that symptoms can be delayed, especially with dilute solutions, potentially leading to more severe injury if not addressed immediately.[7][8][9] Systemic toxicity is also a significant concern, as fluoride ions can penetrate tissues and interfere with essential metabolic functions.[3][9] Therefore, all handling procedures must be conducted with the utmost care to prevent any contact with moisture and to protect against HF exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount when working with this compound. Standard laboratory attire is insufficient; a multi-layered approach is necessary to provide comprehensive protection.

Essential PPE for Handling this compound
PPE ComponentSpecificationsRationale for Use
Hand Protection Double-gloving is mandatory. An inner nitrile glove should be worn for dexterity, with a heavy-duty, chemical-resistant outer glove such as butyl rubber or Viton®.[10][11]Provides a robust barrier against direct skin contact with the corrosive reagent and potential HF exposure. The outer glove offers superior chemical resistance, while the inner glove provides a secondary layer of protection.
Eye and Face Protection Chemical splash goggles in conjunction with a full-face shield.[3][5][12][13]Protects the eyes and face from splashes of the reagent and exposure to HF gas. Standard safety glasses do not provide an adequate seal.
Body Protection A flame-resistant lab coat and a chemical-resistant apron.[10][13]Protects against splashes and spills. The flame-resistant nature of the lab coat is crucial, as the reagent may be used in reactions involving flammable solvents.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[4][5] In the event of a spill or ventilation failure, a full-face respirator with an appropriate cartridge for acid gases/HF should be used by trained personnel.[14]A primary engineering control to prevent inhalation of corrosive vapors and toxic HF gas.

Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound.

Step-by-Step Handling Procedure
  • Preparation : Before handling the reagent, ensure that a certified chemical fume hood is in operation and the work area is clear of any unnecessary items.[4][5] Have all necessary oven-dried glassware and other equipment readily available.

  • Inert Atmosphere : All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]

  • Transfer : When transferring the reagent, use a syringe or cannula technique. Ensure that the syringe and needle are completely dry.

  • Reaction Quenching : Once the reaction is complete, the remaining reagent in the reaction mixture must be quenched safely. This can be achieved by the slow and careful addition of a suitable quenching agent, such as isopropanol, followed by a mixture of isopropanol and water, and finally water.[15][16] This should be done in an ice bath to control the exothermic reaction.

  • Decontamination : All glassware and equipment that have come into contact with the reagent must be decontaminated. This can be done by rinsing with a suitable solvent, followed by the same quenching procedure outlined above.

Disposal Plan

All waste containing this compound or its byproducts must be treated as hazardous waste. After quenching and neutralization, the waste should be collected in a clearly labeled, appropriate waste container. Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Emergency Response Protocol

In the event of an emergency, a swift and informed response is crucial.

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[9] Apply a 2.5% calcium gluconate gel to the affected area and seek immediate medical attention.[7][17]

  • Eye Exposure : Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[3][9] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill : In case of a small spill within a chemical fume hood, it can be absorbed with an inert, dry material. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and necessary precautions for working with this compound.

safe_handling_workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Post-Execution Phase A Assess Hazards: - Corrosive - Water-Reactive (Releases HF) - Toxic B Select and Don Appropriate PPE: - Double Gloves (Nitrile + Butyl/Viton) - Goggles and Face Shield - FR Lab Coat and Chemical Apron A->B C Prepare Work Area: - Certified Fume Hood - Inert Atmosphere Setup - Dry Glassware B->C D Handle Reagent Under Inert Atmosphere C->D E Perform Reaction D->E F Quench Reaction Mixture and Equipment E->F G Dispose of Waste According to EHS Guidelines F->G H Decontaminate Work Area G->H

Caption: A stepwise workflow for the safe handling of this compound.

References

  • Synquest Labs. Bis(2-methoxyethyl)
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Bis(2-methoxyethyl)aminosulfur trifluoride
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Bis(2-methoxyethyl)aminosulfur trifluoride

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